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  • Product: Oleyl lactate
  • CAS: 42175-36-0

Core Science & Biosynthesis

Foundational

"oleyl lactate chemical structure and properties"

An In-depth Technical Guide to Oleyl Lactate (B86563): Chemical Structure, Properties, and Applications For Researchers, Scientists, and Drug Development Professionals Introduction Oleyl lactate, the ester of oleyl alcoh...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Oleyl Lactate (B86563): Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl lactate, the ester of oleyl alcohol and lactic acid, is a versatile oleochemical with growing interest in the pharmaceutical and cosmetic industries. Its unique combination of a long, lipophilic alkyl chain and a hydrophilic alpha-hydroxy acid moiety imparts valuable properties such as emolliency, solvency, and the potential to act as a penetration enhancer in topical and transdermal drug delivery systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of oleyl lactate, with a focus on its relevance to drug development.

Chemical Structure and Identification

Oleyl lactate is chemically designated as (Z)-octadec-9-en-1-yl 2-hydroxypropanoate.[1] The molecule consists of an 18-carbon monounsaturated oleyl group derived from oleyl alcohol, ester-linked to a lactate group derived from lactic acid.

Figure 1: Chemical Structure of Oleyl Lactate.

Table 1: Chemical Identifiers for Oleyl Lactate

IdentifierValueReference
IUPAC Name (Z)-octadec-9-en-1-yl 2-hydroxypropanoate[1]
CAS Number 42175-36-0[2]
Molecular Formula C₂₁H₄₀O₃[1]
Molecular Weight 340.54 g/mol
Synonyms Oleyl 2-hydroxypropanoate, Propanoic acid, 2-hydroxy-, (9Z)-9-octadecen-1-yl ester[2]

Physicochemical Properties

Table 2: Physicochemical Properties of Oleyl Lactate

PropertyValueMethodReference
Appearance Expected to be a clear to yellowish liquid or soft solid at room temperature-General knowledge
Boiling Point 444.7 ± 28.0 °CPredicted
Density 0.919 ± 0.06 g/cm³Predicted
pKa 13.05 ± 0.20Predicted
LogP 7.8Predicted
Solubility Expected to be soluble in organic solvents and oils, and poorly soluble in water-General knowledge

Synthesis of Oleyl Lactate

Oleyl lactate is typically synthesized via the esterification of oleyl alcohol with lactic acid. This reaction can be catalyzed by an acid or carried out enzymatically.

Chemical Synthesis: Acid-Catalyzed Esterification

A general procedure for the synthesis of lactate esters involves the direct esterification of lactic acid with the corresponding alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by the removal of water, often through azeotropic distillation.

G Reactants Oleyl Alcohol + Lactic Acid + Acid Catalyst ReactionMixture Heat and Stir (e.g., 120-180°C) Reactants->ReactionMixture WaterRemoval Azeotropic Distillation (e.g., with toluene) ReactionMixture->WaterRemoval Remove Water Purification Neutralization, Washing, and Distillation ReactionMixture->Purification WaterRemoval->ReactionMixture Return Solvent Product Oleyl Lactate Purification->Product

Figure 2: General Workflow for Acid-Catalyzed Esterification of Oleyl Lactate.

Experimental Protocol (General)

  • Reaction Setup: Equip a round-bottom flask with a Dean-Stark trap, a condenser, a thermometer, and a magnetic stirrer.

  • Charging Reactants: Charge the flask with equimolar amounts of oleyl alcohol and lactic acid. Add a suitable solvent for azeotropic distillation (e.g., toluene) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux with stirring. The water formed during the reaction is collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water is collected.

  • Work-up and Purification: Cool the reaction mixture. Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). Wash the organic layer with water and brine. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Enzymatic Synthesis

Lipase-catalyzed esterification offers a milder and more selective alternative to chemical synthesis. This method avoids the use of harsh acidic catalysts and high temperatures, which can be beneficial for sensitive substrates.

G Reactants Oleyl Alcohol + Lactic Acid + Lipase ReactionMixture Incubate with Agitation (e.g., 40-60°C) Reactants->ReactionMixture EnzymeRemoval Filtration or Centrifugation ReactionMixture->EnzymeRemoval Purification Solvent Evaporation and/or Chromatography EnzymeRemoval->Purification Product Oleyl Lactate Purification->Product

Figure 3: General Workflow for Enzymatic Synthesis of Oleyl Lactate.

Spectroscopic Characterization

While specific spectra for oleyl lactate are not widely published, the expected spectral features can be inferred from the analysis of similar lactate esters.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oleyl chain, including the vinyl protons of the double bond (around 5.3 ppm), the methylene (B1212753) group adjacent to the ester oxygen (a triplet around 4.1 ppm), and the terminal methyl group (a triplet around 0.9 ppm). The lactate moiety would exhibit a quartet for the methine proton (around 4.2 ppm) and a doublet for the methyl group (around 1.4 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the ester (around 175 ppm), the methine carbon of the lactate group (around 67 ppm), and the carbons of the oleyl chain, including the olefinic carbons (around 130 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of oleyl lactate is expected to display a strong absorption band for the ester carbonyl group (C=O) at approximately 1735-1750 cm⁻¹. A broad band corresponding to the hydroxyl group (O-H) of the lactate moiety would be present around 3400-3500 cm⁻¹. Characteristic C-H stretching vibrations of the alkyl chain would appear in the 2850-2960 cm⁻¹ region.

Applications in Drug Development

Oleyl lactate's properties make it a promising excipient in various drug delivery systems, particularly for topical and transdermal applications.

Penetration Enhancer

Lactate esters, including oleyl lactate, are known to act as penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum.[4] The mechanism is thought to involve the disruption of the highly ordered lipid structure of the skin's barrier.

G cluster_0 Topical Formulation API API StratumCorneum Stratum Corneum API->StratumCorneum Enhanced Penetration OleylLactate Oleyl Lactate OleylLactate->StratumCorneum Disrupts Lipid Bilayer ViableEpidermis Viable Epidermis StratumCorneum->ViableEpidermis Dermis Dermis ViableEpidermis->Dermis SystemicCirculation Systemic Circulation Dermis->SystemicCirculation

Figure 4: Proposed Mechanism of Oleyl Lactate as a Penetration Enhancer.

Formulation of Nanoparticles and Microemulsions

The amphiphilic nature of oleyl lactate makes it a suitable component in the formulation of lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and microemulsions. These systems can improve the solubility, stability, and bioavailability of poorly water-soluble drugs.

Experimental Protocol (General for Solid Lipid Nanoparticles by Hot Homogenization)

  • Preparation of Lipid Phase: Melt the solid lipid(s) and oleyl lactate at a temperature approximately 5-10°C above the melting point of the solid lipid. Dissolve the lipophilic drug in this molten lipid mixture.

  • Preparation of Aqueous Phase: Heat an aqueous surfactant solution to the same temperature as the lipid phase.

  • Homogenization: Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.

  • High-Pressure Homogenization: Subject the pre-emulsion to high-pressure homogenization at the elevated temperature for several cycles.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.

Safety and Toxicology

While specific toxicological data for oleyl lactate is limited, the safety of related alkyl lactyl lactates has been reviewed.[5][6] These reviews can provide an initial assessment of the potential toxicity of oleyl lactate.

Table 3: Summary of Toxicological Data for Related Alkyl Lactyl Lactates

TestSpeciesResultsReference
Acute Oral Toxicity (LD₅₀) Rat> 5,000 mg/kg bw (for Lauryl Lactyl Lactate)[7]
Skin Irritation RabbitNon-irritating to slightly irritating (for Lauryl Lactyl Lactate)[7]
Eye Irritation RabbitSlightly irritating (for Lauryl Lactyl Lactate)[7]
Skin Sensitization MouseNo evidence of sensitization (for Lauryl Lactyl Lactate)[7]
Mutagenicity -Non-mutagenic (Ames test for Lauryl Lactyl Lactate)[7]

Based on the available data for similar compounds, oleyl lactate is expected to have a low order of acute toxicity and to be, at most, a mild skin and eye irritant. However, for any new formulation intended for human use, specific safety and toxicity studies on the final formulation are essential.

Biodegradation

Oleyl lactate, being an ester of a fatty alcohol and lactic acid, is expected to be biodegradable.[8] The ester linkage is susceptible to hydrolysis, both chemically and enzymatically, breaking down the molecule into oleyl alcohol and lactic acid, both of which are readily metabolized.

G OleylLactate Oleyl Lactate Hydrolysis Hydrolysis (Chemical or Enzymatic) OleylLactate->Hydrolysis Products Oleyl Alcohol + Lactic Acid Hydrolysis->Products Metabolism Further Metabolism Products->Metabolism EndProducts CO₂ + H₂O Metabolism->EndProducts

Figure 5: Proposed Biodegradation Pathway of Oleyl Lactate.

Conclusion

Oleyl lactate is a promising multifunctional excipient for the pharmaceutical and cosmetic industries. Its chemical structure provides a unique combination of lipophilicity and hydrophilicity, making it an effective emollient, solvent, and potential penetration enhancer. While further experimental data on its specific physicochemical properties and toxicological profile are needed, the available information on related compounds suggests a favorable safety profile. The potential of oleyl lactate in advanced drug delivery systems, such as nanoparticles and microemulsions, warrants further investigation for the development of novel and effective therapeutic formulations.

Disclaimer: This document is intended for informational purposes for a technical audience and should not be considered as a substitute for comprehensive experimental validation and regulatory assessment.

References

Exploratory

Synthesis of Oleyl Lactate for Laboratory Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Oleyl lactate (B86563), the ester of oleyl alcohol and lactic acid, is a lipophilic compound with emerging applications in pharmaceuticals and cosm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleyl lactate (B86563), the ester of oleyl alcohol and lactic acid, is a lipophilic compound with emerging applications in pharmaceuticals and cosmetics as an emollient and vehicle for active ingredient delivery. Its synthesis in a laboratory setting can be achieved through several routes, each offering distinct advantages in terms of yield, purity, and process complexity. This technical guide provides an in-depth overview of the primary methods for oleyl lactate synthesis: direct esterification, enzymatic catalysis, and a lactide-mediated approach. Detailed experimental protocols, comparative data on reaction parameters, and characterization techniques are presented to facilitate its practical implementation in a research and development environment.

Introduction

Oleyl lactate [(Z)-octadec-9-enyl 2-hydroxypropanoate] is a long-chain fatty ester valued for its emollient and solvent properties. The synthesis of high-purity oleyl lactate is crucial for its application in formulations where consistency and the absence of residual reactants are paramount. This document outlines three robust methods for its laboratory-scale synthesis, providing detailed procedural information and expected outcomes.

Synthesis Methodologies

The laboratory synthesis of oleyl lactate can be approached through three primary pathways:

  • Direct Acid-Catalyzed Esterification: A classic and straightforward method involving the direct reaction of oleyl alcohol and lactic acid in the presence of an acid catalyst.

  • Enzymatic Synthesis: A green chemistry approach utilizing lipases as biocatalysts, offering high selectivity and milder reaction conditions.

  • Lactide-Mediated Synthesis: A two-step process where lactic acid is first dimerized to lactide, which then reacts with oleyl alcohol. This method can offer good control over the final product composition.

The selection of a particular method will depend on the desired purity, yield, available equipment, and environmental considerations.

Experimental Protocols

Method 1: Direct Acid-Catalyzed Esterification

This method is based on the Fischer esterification principle, where an alcohol and a carboxylic acid react in the presence of a strong acid catalyst. To drive the equilibrium towards the product, water is typically removed as it is formed.

Materials:

  • Oleyl alcohol

  • Lactic acid (88% aqueous solution)

  • p-Toluenesulfonic acid (p-TSA) or sulfuric acid (H₂SO₄)

  • Toluene (B28343) or other suitable solvent for azeotropic water removal

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add oleyl alcohol (1.0 molar equivalent) and lactic acid (1.2 molar equivalents).

  • Add toluene to the flask (approximately 2 mL per gram of oleyl alcohol).

  • Add the acid catalyst (p-TSA, 0.02 molar equivalents, or a few drops of concentrated H₂SO₄).

  • Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap. Continuously remove the lower aqueous layer.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude oleyl lactate.

  • Purify the crude product by vacuum distillation.

Method 2: Enzymatic Synthesis using Immobilized Lipase (B570770)

This method employs a lipase, such as Candida antarctica lipase B (CALB), to catalyze the esterification under milder, solvent-free conditions.

Materials:

  • Oleyl alcohol

  • Lactic acid

  • Immobilized lipase (e.g., Novozym® 435)

  • Molecular sieves (optional, for water removal)

Procedure:

  • In a reaction vessel, combine oleyl alcohol (1.0 molar equivalent) and lactic acid (1.0-1.5 molar equivalents).

  • Add the immobilized lipase (typically 5-10% by weight of the total reactants).

  • If desired, add activated molecular sieves to adsorb the water produced during the reaction.

  • Heat the mixture to a temperature of 40-60°C with continuous stirring.

  • Monitor the reaction progress over time (typically 24-48 hours) by analyzing aliquots using techniques such as acid-base titration to determine the decrease in acid content.

  • Upon completion, separate the immobilized enzyme from the product mixture by filtration. The enzyme can often be washed and reused.

  • The resulting product is typically of high purity, but can be further purified by vacuum distillation if necessary.

Method 3: Lactide-Mediated Synthesis

This approach involves the initial formation of lactide, the cyclic dimer of lactic acid, which then undergoes ring-opening polymerization initiated by oleyl alcohol. This method can be adapted from procedures for similar lactyllactates.[1][2]

Step 1: Synthesis of Lactide (General Procedure)

  • Lactic acid is heated under vacuum to remove water and form a low molecular weight prepolymer.

  • The prepolymer is then heated at a higher temperature (e.g., 180-220°C) in the presence of a catalyst (e.g., tin(II) octoate) to facilitate depolymerization and the formation of lactide, which is distilled off under reduced pressure.

Step 2: Synthesis of Oleyl Lactate from Lactide

Materials:

  • Oleyl alcohol

  • L-Lactide

  • Sulfuric acid (catalytic amount)

Procedure:

  • Charge a nitrogen-flushed flask with oleyl alcohol (0.10 mol, 26.7 g).[2]

  • Add L-lactide (0.10 mol, 14.4 g) as a solid and stir the mixture.[2]

  • Add a catalytic amount of sulfuric acid (e.g., two drops).[2]

  • Stir the slurry at approximately 50°C for about 20 hours.[2]

  • The resulting product will be a mixture containing oleyl lactyllactate and oleyl lactate. The composition can be influenced by the stoichiometry of the reactants.

  • The product can be purified by column chromatography or vacuum distillation to isolate the desired oleyl lactate.

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected yields for the synthesis of long-chain fatty esters, which can serve as a reference for the synthesis of oleyl lactate.

Table 1: Comparison of Synthesis Methods for Long-Chain Esters

ParameterDirect Esterification (Oleyl Oleate)[3]Enzymatic Synthesis (Oleyl Oleate)[4][5]
Catalyst p-Toluenesulfonic acid / NaHSO₄Immobilized Lipase (e.g., Novozym 435)
Temperature 130-200°C[3][6]30-60°C[5]
Reaction Time 4-8 hours[3][6]24-72 hours
Solvent Toluene (for water removal) or solvent-free[7][8]Typically solvent-free
Yield High (can exceed 95%)[3]High (often >90%)[5]
Purification Neutralization, washing, vacuum distillationFiltration of enzyme, optional distillation

Table 2: Influence of Reaction Parameters on Yield in Enzymatic Synthesis of Oleyl Oleate (B1233923) [4]

Molar Ratio (Alcohol:Acid)Enzyme Amount (% w/w)Temperature (°C)Time (min)Predicted Yield (%)
1:175175~97
0.5:165060Lower
1.5:165060Lower
1:125060Lower
1:1105060Higher
1:164060Lower
1:166060Higher

Product Characterization

The identity and purity of the synthesized oleyl lactate should be confirmed using standard analytical techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show a characteristic ester carbonyl (C=O) stretching vibration around 1735-1750 cm⁻¹. The broad O-H stretching band from lactic acid (around 3000-3500 cm⁻¹) should be significantly diminished or absent in the purified product, while a sharper O-H band from the hydroxyl group of the lactate moiety may be present around 3400-3500 cm⁻¹.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the oleyl chain, including the vinyl protons (-CH=CH-) around 5.3 ppm, the methylene (B1212753) group adjacent to the ester oxygen (-O-CH₂-) around 4.1 ppm, and the methine proton of the lactate moiety (-CH(OH)-) around 4.2 ppm. The methyl group of the lactate will appear as a doublet around 1.4 ppm.[12][13][14]

    • ¹³C NMR: The carbonyl carbon of the ester will be observed around 175 ppm. The carbons of the double bond in the oleyl chain will appear around 130 ppm.[12][14]

Purification

Crude oleyl lactate can be purified to remove unreacted starting materials, catalyst, and by-products.

  • Washing and Extraction: For the direct esterification method, washing with a mild base solution is necessary to remove the acid catalyst.

  • Vacuum Distillation: This is the most common method for purifying high-boiling esters like oleyl lactate. The distillation should be performed under high vacuum to prevent thermal decomposition.[15]

  • Chromatography: For small-scale, high-purity applications, column chromatography on silica (B1680970) gel can be employed.

Signaling Pathways and Experimental Workflows

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_products Products Oleyl Alcohol Oleyl Alcohol Esterification Esterification Oleyl Alcohol->Esterification Lactic Acid Lactic Acid Lactic Acid->Esterification Oleyl Lactate Oleyl Lactate Water Water Esterification->Oleyl Lactate Esterification->Water G Reactants & Catalyst Reactants & Catalyst Reaction Reaction Reactants & Catalyst->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization Pure Oleyl Lactate Pure Oleyl Lactate Characterization->Pure Oleyl Lactate G cluster_inputs Input Parameters cluster_outputs Output Characteristics Temperature Temperature Reaction Rate Reaction Rate Temperature->Reaction Rate Catalyst Conc. Catalyst Conc. Catalyst Conc.->Reaction Rate Reactant Ratio Reactant Ratio Yield Yield Reactant Ratio->Yield Reaction Time Reaction Time Reaction Time->Yield Reaction Rate->Yield Purity Purity Yield->Purity

References

Foundational

Oleyl Lactate: A Technical Guide for Researchers and Drug Development Professionals

Introduction Oleyl lactate (B86563), the ester of oleyl alcohol and lactic acid, is a lipophilic compound with established applications in the cosmetics industry as an emollient. While its use in this sector is well-docu...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oleyl lactate (B86563), the ester of oleyl alcohol and lactic acid, is a lipophilic compound with established applications in the cosmetics industry as an emollient. While its use in this sector is well-documented, its potential in broader scientific and pharmaceutical research remains an area of nascent exploration. This technical guide aims to provide a comprehensive overview of oleyl lactate, focusing on its physicochemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals. Due to the limited publicly available data on the specific biological and pharmaceutical applications of oleyl lactate, this guide will also draw upon information from structurally related long-chain fatty acid esters of lactic acid to infer potential areas of investigation.

Physicochemical Properties

Oleyl lactate is characterized by the following identifiers and properties. A summary of its key quantitative data is presented in Table 1.

PropertyValueSource
CAS Number 42175-36-0[1][2]
Molecular Formula C21H40O3[3]
Molecular Weight 340.54 g/mol
IUPAC Name [(Z)-octadec-9-enyl] 2-hydroxypropanoate[3]
Synonyms Pelemol OL, Dermol OL, Propanoic acid, 2-hydroxy-, (9Z)-9-octadecenyl ester[3]
Physical Description Pale yellow to yellow clear liquid
Function (Cosmetic) Emollient, Skin Conditioning[1][4]

Synthesis of Oleyl Lactate

The synthesis of oleyl lactate can be achieved through the esterification of lactic acid with oleyl alcohol. While specific, detailed laboratory protocols for oleyl lactate are not extensively published in peer-reviewed literature, general methods for the synthesis of lactic acid esters are well-established. These typically involve direct esterification under acidic conditions or the use of lactide, a cyclic diester of lactic acid.

A patented method for the preparation of "lactyl oleyl lactate" involves the reaction of oleyl alcohol with lactide in the presence of an acid catalyst. This reaction can be carried out in the absence of a solvent at temperatures ranging from 15°C to 100°C.[5]

A general workflow for the synthesis and purification of a long-chain fatty acid lactate ester like oleyl lactate is depicted below.

G General Synthesis Workflow for Oleyl Lactate Reactants Reactants: - Lactic Acid (or Lactide) - Oleyl Alcohol Reaction Esterification Reaction Reactants->Reaction Catalyst Acid Catalyst (e.g., p-toluenesulfonic acid) Catalyst->Reaction Purification Purification: - Neutralization - Washing - Drying - Distillation/Chromatography Reaction->Purification Product Oleyl Lactate Purification->Product Analysis Characterization: - NMR - IR - Mass Spectrometry Product->Analysis

General synthesis and purification workflow.
Experimental Protocol: General Direct Esterification

The following is a generalized protocol for the direct esterification of a carboxylic acid with an alcohol, which can be adapted for the synthesis of oleyl lactate.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine oleyl alcohol (1 equivalent) and a suitable solvent such as toluene.

  • Catalyst Addition : Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.1 equivalents).

  • Reactant Addition : Add lactic acid (1.2 equivalents) to the mixture.

  • Reaction : Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : The crude oleyl lactate can be further purified by column chromatography or vacuum distillation.

Potential Applications in Research and Drug Development

While the primary established use of oleyl lactate is in cosmetics, its chemical structure suggests potential for investigation in other scientific domains, particularly in drug delivery and formulation science.

Drug Delivery and Formulation:

Long-chain fatty acid esters are known to function as penetration enhancers in transdermal drug delivery systems.[6] The lipophilic nature of the oleyl group combined with the hydroxyl group of the lactate moiety gives oleyl lactate amphiphilic properties that could be advantageous in formulating drug delivery systems. Fatty acid esters can increase the fluidity of the stratum corneum, thereby enhancing the permeation of active pharmaceutical ingredients (APIs) through the skin.

Esters of fatty alcohols and lactic acid, such as lauryl lactate and myristyl lactate, have been investigated for their permeation-enhancing properties in transdermal drug delivery applications.[6] It is plausible that oleyl lactate could exhibit similar or enhanced activity due to the unsaturation in the oleyl chain, which may further increase lipid bilayer disruption in the stratum corneum.

The workflow for investigating a novel excipient like oleyl lactate in a drug delivery context could follow the logical progression outlined below.

G Investigational Workflow for Oleyl Lactate in Drug Delivery OL Oleyl Lactate Formulation Formulation Development: - Emulsions - Gels - Nanoparticles OL->Formulation InVitro In Vitro Characterization: - Permeation Studies (e.g., Franz Cells) - Stability Testing - Drug Release Kinetics Formulation->InVitro InVivo In Vivo Studies: - Animal Models - Efficacy and Toxicity Assessment InVitro->InVivo Clinical Clinical Evaluation InVivo->Clinical

Logical workflow for drug delivery research.

Biological Activity and Signaling Pathways:

Currently, there is a lack of specific research into the biological activity and metabolic fate of oleyl lactate. It is hypothesized that upon administration, oleyl lactate would be hydrolyzed by esterases to yield oleyl alcohol and lactic acid. Both of these hydrolysis products are endogenous and have well-characterized metabolic pathways.

  • Oleyl Alcohol/Oleic Acid : Oleyl alcohol is readily oxidized to oleic acid in the body. Oleic acid is the most abundant fatty acid in human adipose tissue and plays numerous roles in metabolism and signaling. It is a key component of membrane phospholipids (B1166683) and triglycerides.

  • Lactic Acid/Lactate : Lactate is a central player in cellular metabolism, acting as a shuttle for energy between cells and a substrate for gluconeogenesis.[7] Recent research has also identified lactate as a signaling molecule that can influence gene expression through histone lactylation, a novel epigenetic modification.[8]

Given the metabolic products of oleyl lactate, it could be investigated as a pro-drug or delivery vehicle for these molecules in specific therapeutic contexts. However, no signaling pathways directly involving intact oleyl lactate have been described in the scientific literature.

Conclusion and Future Directions

Oleyl lactate is a compound with well-established utility in the cosmetics industry. For researchers and professionals in drug development, it represents a largely unexplored molecule with potential applications stemming from its physicochemical properties as a long-chain fatty acid ester. Future research should focus on:

  • Detailed Synthesis and Characterization : Publication of robust and reproducible synthesis and purification protocols.

  • In Vitro and In Vivo Studies : Evaluation of its efficacy as a penetration enhancer in various drug formulations.

  • Metabolic Studies : Elucidation of its metabolic fate and pharmacokinetic profile.

  • Biological Activity Screening : Investigation of any intrinsic biological activities beyond its role as an excipient.

The exploration of these areas will be crucial in determining the broader utility of oleyl lactate in the pharmaceutical and life sciences.

References

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Oleyl Lactate

For Researchers, Scientists, and Drug Development Professionals Introduction Oleyl lactate (B86563), with the IUPAC name [(Z)-octadec-9-enyl] 2-hydroxypropanoate, is an ester formed from the reaction of oleyl alcohol and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl lactate (B86563), with the IUPAC name [(Z)-octadec-9-enyl] 2-hydroxypropanoate, is an ester formed from the reaction of oleyl alcohol and lactic acid.[1][2] It is a compound of interest in the pharmaceutical and cosmetic industries, primarily utilized as an emollient.[3][4][5] This technical guide provides a comprehensive overview of the known physical and chemical properties of oleyl lactate, detailed experimental protocols for their determination, and a summary of its synthesis.

Chemical Identity
  • IUPAC Name: [(Z)-octadec-9-enyl] 2-hydroxypropanoate[6]

  • Synonyms: Oleyl lactate, Pelemol OL, Dermol OL[3][6][7]

  • CAS Number: 42175-36-0[6][8]

  • Molecular Formula: C₂₁H₄₀O₃[1][6]

  • Molecular Weight: 340.54 g/mol [1][6]

  • Chemical Structure:

Physical Properties

Oleyl lactate is described as a slightly yellow, somewhat viscous liquid at ambient temperatures.[9][10] Due to a lack of publicly available experimental data for some physical properties, estimated values based on its chemical structure and comparison with similar long-chain esters are provided where noted.

Data Presentation: Physical Properties of Oleyl Lactate

PropertyValueSource/Method
Physical State Slightly yellow, somewhat viscous liquid[9][10]
Molecular Weight 340.54 g/mol [1][6]
Boiling Point Estimated > 200 °C at 760 mmHgPredicted
Melting Point Not available (liquid at room temperature)-
Density Estimated ~0.9 g/cm³ at 20°CPredicted
XlogP 7.8Computed by PubChem[6]
Topological Polar Surface Area 46.5 ŲComputed by Cactvs[6]

Solubility Profile (Qualitative)

SolventSolubility
Water Insoluble
Ethanol Soluble
Acetone Soluble
Diethyl Ether Soluble
Oils (e.g., mineral oil, vegetable oils) Soluble

Chemical Properties and Spectral Data

Oleyl lactate is an ester and exhibits the characteristic reactivity of this functional group, such as hydrolysis under acidic or basic conditions. The presence of a secondary alcohol group and a double bond allows for further chemical modifications.

Predicted Spectral Data

  • ¹H NMR Spectroscopy:

    • ~5.3 ppm (m): Protons of the carbon-carbon double bond (-CH=CH-).

    • ~4.2 ppm (q): Methine proton on the lactate moiety (-CH(OH)-).

    • ~4.1 ppm (t): Methylene protons adjacent to the ester oxygen (-O-CH₂-).

    • ~2.0 ppm (m): Methylene protons adjacent to the double bond.

    • ~1.6 ppm (m): Methylene protons beta to the ester oxygen.

    • ~1.3 ppm (d): Methyl protons of the lactate moiety (-CH(OH)CH₃).

    • ~1.2-1.4 ppm (m): Methylene protons of the long alkyl chain.

    • ~0.9 ppm (t): Terminal methyl protons of the oleyl chain.

  • ¹³C NMR Spectroscopy:

    • ~175 ppm: Carbonyl carbon of the ester.

    • ~130 ppm: Carbons of the double bond.

    • ~68 ppm: Methine carbon of the lactate moiety (-CH(OH)-).

    • ~65 ppm: Methylene carbon adjacent to the ester oxygen (-O-CH₂-).

    • ~20-35 ppm: Methylene and methyl carbons of the alkyl chains.

  • Infrared (IR) Spectroscopy:

    • Broad peak ~3400 cm⁻¹: O-H stretching of the hydroxyl group.

    • ~3005 cm⁻¹: =C-H stretching of the double bond.

    • ~2850-2960 cm⁻¹: C-H stretching of the alkyl chains.

    • Strong peak ~1735-1750 cm⁻¹: C=O stretching of the ester carbonyl group.[11][12]

    • ~1000-1300 cm⁻¹: C-O stretching of the ester and alcohol.[11][13]

  • Mass Spectrometry (Electron Ionization - EI):

    • The molecular ion peak (M⁺) at m/z 340.5 is expected but may be weak.

    • Characteristic fragmentation patterns for long-chain esters would be observed, including cleavage at the ester linkage and fragmentation along the alkyl chain. Common fragments would include those resulting from the loss of the lactate group and various hydrocarbon fragments.[14][15]

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of oleyl lactate, based on standard analytical techniques.

1. Determination of Boiling Point (Micro Method)

  • Principle: This method utilizes a small sample size to determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (e.g., Bunsen burner or oil bath).

  • Procedure:

    • A small amount of oleyl lactate (approximately 0.5 mL) is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

    • The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

    • Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

    • The heat source is removed, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

2. Determination of Density (ASTM D4052)

  • Principle: This method uses a digital density meter to measure the density of liquids.[7][14]

  • Apparatus: Digital density meter with a U-tube oscillating element, temperature control system, syringe for sample injection.

  • Procedure:

    • The digital density meter is calibrated using dry air and distilled water at a known temperature (e.g., 20°C).

    • The sample of oleyl lactate is brought to the measurement temperature.

    • The sample is carefully injected into the U-tube of the density meter, ensuring no air bubbles are present.

    • The instrument measures the oscillation period of the U-tube containing the sample.

    • The density is automatically calculated by the instrument based on the calibration data and the measured oscillation period.

3. Determination of Solubility (Qualitative)

  • Principle: This method provides a qualitative assessment of the solubility of a substance in various solvents.

  • Apparatus: Small test tubes, vortex mixer, selection of solvents (e.g., water, ethanol, acetone, diethyl ether, vegetable oil).

  • Procedure:

    • Approximately 0.1 g of oleyl lactate is added to a test tube.

    • 1 mL of the chosen solvent is added to the test tube.

    • The mixture is vigorously agitated using a vortex mixer for 1-2 minutes.

    • The mixture is allowed to stand and is visually inspected for the presence of a single, clear phase (soluble), two distinct phases (insoluble), or a cloudy dispersion (partially soluble/dispersible).

4. Spectroscopic Analysis

  • ¹H and ¹³C NMR Spectroscopy:

    • A solution of oleyl lactate is prepared in a deuterated solvent (e.g., CDCl₃).

    • The solution is transferred to an NMR tube.

    • The ¹H and ¹³C NMR spectra are acquired on a suitable NMR spectrometer.

  • Infrared (IR) Spectroscopy:

    • A thin film of oleyl lactate is placed between two salt plates (e.g., NaCl or KBr).

    • The IR spectrum is recorded using an FTIR spectrometer.

  • Mass Spectrometry:

    • A dilute solution of oleyl lactate in a volatile solvent is prepared.

    • The sample is introduced into the mass spectrometer (e.g., via direct injection or GC-MS).

    • The mass spectrum is obtained using an appropriate ionization technique (e.g., electron ionization).

Synthesis of Oleyl Lactate

Oleyl lactate is typically synthesized via the Fischer esterification of oleyl alcohol with lactic acid, using an acid catalyst.

Experimental Workflow: Fischer Esterification of Oleyl Lactate

Fischer_Esterification Reactants Reactants: Oleyl Alcohol Lactic Acid Acid Catalyst (e.g., H₂SO₄) Reaction_Setup Reaction Setup: - Combine reactants in a round-bottom flask. - Add a boiling chip. - Attach a Dean-Stark apparatus and condenser. Reactants->Reaction_Setup Heating Heating: - Heat the mixture to reflux. - Water is removed azeotropically and collected in the Dean-Stark trap. Reaction_Setup->Heating Workup Work-up: - Cool the reaction mixture. - Neutralize with a weak base (e.g., NaHCO₃ solution). - Separate the organic layer. Heating->Workup Purification Purification: - Wash the organic layer with brine. - Dry over an anhydrous salt (e.g., Na₂SO₄). - Remove the solvent under reduced pressure. - Purify by vacuum distillation or column chromatography. Workup->Purification Product Product: Oleyl Lactate Purification->Product

Caption: Workflow for the synthesis of oleyl lactate via Fischer esterification.

Applications in Drug Development

Oleyl lactate's properties as an emollient and its potential to act as a penetration enhancer make it a valuable excipient in topical and transdermal drug delivery systems. Its ability to solubilize certain active pharmaceutical ingredients (APIs) can also be leveraged in formulation development.

Conclusion

This technical guide has summarized the key physical and chemical properties of oleyl lactate, providing both known and estimated data. Detailed experimental protocols for the determination of these properties have been outlined to aid researchers in their own analyses. The synthesis and potential applications in drug development have also been discussed. Further experimental investigation is required to determine the precise values for properties such as boiling point, melting point, and density, and to obtain definitive spectral data.

References

Exploratory

The Emollient Action of Oleyl Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Oleyl lactate (B86563), the ester of oleyl alcohol and lactic acid, is utilized in cosmetic and pharmaceutical formulations as a skin condition...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl lactate (B86563), the ester of oleyl alcohol and lactic acid, is utilized in cosmetic and pharmaceutical formulations as a skin conditioning agent and emollient.[1][2][3] Its primary function is to soften and smooth the skin, enhancing its texture and feel.[1] This technical guide provides an in-depth analysis of the proposed mechanism of action of oleyl lactate as an emollient, drawing upon the known physicochemical and biological effects of its constituent moieties: oleyl alcohol and lactic acid. Due to a lack of direct studies on oleyl lactate, its mechanism is largely inferred from the properties of its precursors.

Physicochemical Properties

Oleyl lactate is a lipophilic substance with a molecular weight of 340.5 g/mol .[4] Its emollient properties are attributed to its ability to spread evenly on the skin's surface, forming a thin, occlusive film that helps to reduce transepidermal water loss (TEWL). The long, unsaturated oleyl chain contributes to its lubricating and softening effects on the skin.

Proposed Mechanism of Action

The emollient effect of oleyl lactate is likely a dual-action mechanism derived from its hydrolysis into oleyl alcohol and lactic acid upon application to the skin, as well as the properties of the intact ester.

Barrier Reinforcement and Hydration (Lactic Acid Component)

Lactic acid is a well-established alpha-hydroxy acid (AHA) and a natural component of the skin's Natural Moisturizing Factor (NMF).[5][6] Its primary roles in skin barrier function are:

  • Stimulation of Ceramide Synthesis: Lactic acid, particularly the L-isomer, has been shown to increase the production of ceramides (B1148491) by keratinocytes.[7][8] Ceramides are crucial lipid components of the stratum corneum, essential for maintaining the skin's barrier integrity and preventing water loss. An increase in ceramide levels leads to an improved lipid barrier and enhanced resistance to xerosis (dry skin).[8]

  • Hydration: As a humectant, lactic acid attracts and retains water in the stratum corneum, contributing to skin hydration.[5][9]

  • Gentle Exfoliation: Lactic acid aids in the shedding of dead skin cells by dissolving the bonds between them, leading to a smoother skin surface and increased cell turnover.[10]

Stratum Corneum Fluidization and Occlusion (Oleyl Alcohol Component)

Oleyl alcohol, an unsaturated fatty alcohol, contributes to the emollient effect through its interaction with the stratum corneum lipids:

  • Formation of a Protective Barrier: Oleyl alcohol is an effective emollient that forms a barrier on the skin, preventing moisture loss.[11]

  • Fluidization of Stratum Corneum Lipids: Oleyl alcohol is known to act as a penetration enhancer by fluidizing the lipids of the stratum corneum.[12][13][14] This action can lead to a more pliable and softer skin feel. Unlike oleic acid, oleyl alcohol has been shown to not adversely affect transepidermal water loss.[12]

  • Lipophilic Occlusion: The long oleyl chain provides a lipophilic character to the molecule, allowing it to form an occlusive layer on the skin that physically blocks water evaporation.

Quantitative Data on Constituent Components

Table 1: Effects of Lactic Acid on Skin Barrier Function

ParameterEffectConcentration/Study DetailsSource
Ceramide Production (in vitro)L-lactic acid increased ceramide production by 300% in keratinocytes.Not specified[8]
Stratum Corneum Ceramide Levels (in vivo)L-lactic acid lotion led to a 48% increase.Not specified[8]
Transepidermal Water Loss (TEWL)Improved barrier function (reduced TEWL) after challenge with sodium lauryl sulfate (B86663) (SLS).Following treatment with L-lactic acid and D,L-lactic acid lotions.[8]
Skin HydrationEnhances stratum corneum hydration.General finding from multiple studies.[9]

Table 2: Effects of Oleyl Alcohol on Skin Barrier Function

ParameterEffectConcentration/Study DetailsSource
Transepidermal Water Loss (TEWL)Did not adversely affect TEWL compared to oleic acid.0.75% in a solvent mixture, applied for 24 hours.[12]
Stratum Corneum Lipid FluidizationForms separate fluid domains in skin barrier lipids after 12-24 hours.0.75% in a solvent mixture.[12]

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to evaluate the emollient properties of oleyl lactate.

Measurement of Transepidermal Water Loss (TEWL)

Objective: To assess the effect of oleyl lactate on the skin's barrier function by measuring the rate of water evaporation from the skin surface.

Methodology:

  • Subject Selection: A panel of healthy volunteers with no known skin conditions on the test sites (typically the volar forearm).

  • Acclimatization: Subjects are acclimatized to a room with controlled temperature (e.g., 21±1°C) and humidity (e.g., 50±5%) for at least 30 minutes prior to measurements.

  • Baseline Measurement: Baseline TEWL is measured on designated test sites using a Tewameter® or a similar evaporimeter.

  • Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) containing oleyl lactate is applied to the designated test area. A control area is left untreated or treated with a placebo vehicle.

  • Post-application Measurements: TEWL is measured at specified time points after application (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis: The change in TEWL from baseline is calculated for both the treated and control sites. A statistically significant decrease in TEWL at the treated site compared to the control indicates an improvement in barrier function.[15][16]

Measurement of Skin Hydration

Objective: To quantify the moisturizing effect of oleyl lactate by measuring the water content of the stratum corneum.

Methodology:

  • Subject Selection and Acclimatization: As described for TEWL measurement.

  • Baseline Measurement: Baseline skin hydration is measured using a Corneometer® or a similar capacitance-based instrument.

  • Product Application: A standardized amount of the test product is applied to the designated test area, with a corresponding control site.

  • Post-application Measurements: Skin hydration is measured at various time intervals post-application.

  • Data Analysis: The increase in skin capacitance (arbitrary units) from baseline is determined. A significant increase at the treated site compared to the control demonstrates the hydrating effect of the product.[17][18]

Measurement of Skin Smoothness

Objective: To evaluate the effect of oleyl lactate on skin topography and smoothness.

Methodology:

  • Subject Selection: As previously described.

  • Baseline Measurement: Baseline skin topography is assessed using non-invasive imaging techniques such as silicone replicas analyzed by image analysis or in vivo optical methods like Visioscan® or Primos®. These methods capture high-resolution images of the skin surface to analyze parameters like roughness (Ra) and smoothness (SEsm).

  • Product Application: The test product is applied to the designated area.

  • Post-application Measurements: Skin topography is measured at specified time points after a single application or over a period of regular use.

  • Data Analysis: Changes in skin roughness and smoothness parameters are statistically analyzed to determine the effect of the product compared to baseline and a control site. A significant decrease in roughness and an increase in smoothness indicate an effective emollient.[19]

Visualizations

Oleyl_Lactate_Mechanism cluster_0 Oleyl Lactate Application on Skin Surface cluster_1 Stratum Corneum cluster_2 Mechanism of Action cluster_3 Physiological Effects Oleyl Lactate Oleyl Lactate Hydrolysis Hydrolysis Oleyl Lactate->Hydrolysis Oleyl Alcohol Oleyl Alcohol Hydrolysis->Oleyl Alcohol Release of Lactic Acid Lactic Acid Hydrolysis->Lactic Acid Release of Occlusive Film Formation Occlusive Film Formation Oleyl Alcohol->Occlusive Film Formation SC Lipid Fluidization SC Lipid Fluidization Oleyl Alcohol->SC Lipid Fluidization Ceramide Synthesis Stimulation Ceramide Synthesis Stimulation Lactic Acid->Ceramide Synthesis Stimulation Humectancy (NMF) Humectancy (NMF) Lactic Acid->Humectancy (NMF) Reduced TEWL Reduced TEWL Occlusive Film Formation->Reduced TEWL Improved Skin Smoothness Improved Skin Smoothness SC Lipid Fluidization->Improved Skin Smoothness Enhanced Barrier Function Enhanced Barrier Function Ceramide Synthesis Stimulation->Enhanced Barrier Function Increased Skin Hydration Increased Skin Hydration Humectancy (NMF)->Increased Skin Hydration Enhanced Barrier Function->Reduced TEWL

Caption: Proposed dual-action mechanism of oleyl lactate as an emollient.

Experimental_Workflow_Emolliency cluster_0 Subject Recruitment & Acclimatization cluster_1 Baseline Measurements cluster_2 Product Application cluster_3 Post-Application Measurements cluster_4 Data Analysis Volunteer Screening Volunteer Screening Acclimatization Acclimatization Volunteer Screening->Acclimatization TEWL Measurement (T0) TEWL Measurement (T0) Acclimatization->TEWL Measurement (T0) Hydration Measurement (T0) Hydration Measurement (T0) Acclimatization->Hydration Measurement (T0) Smoothness Measurement (T0) Smoothness Measurement (T0) Acclimatization->Smoothness Measurement (T0) Standardized Application of Oleyl Lactate Standardized Application of Oleyl Lactate TEWL Measurement (T0)->Standardized Application of Oleyl Lactate Control/Placebo Application Control/Placebo Application TEWL Measurement (T0)->Control/Placebo Application Hydration Measurement (T0)->Standardized Application of Oleyl Lactate Hydration Measurement (T0)->Control/Placebo Application Smoothness Measurement (T0)->Standardized Application of Oleyl Lactate Smoothness Measurement (T0)->Control/Placebo Application TEWL Measurement (Tx) TEWL Measurement (Tx) Standardized Application of Oleyl Lactate->TEWL Measurement (Tx) Hydration Measurement (Tx) Hydration Measurement (Tx) Standardized Application of Oleyl Lactate->Hydration Measurement (Tx) Smoothness Measurement (Tx) Smoothness Measurement (Tx) Standardized Application of Oleyl Lactate->Smoothness Measurement (Tx) Control/Placebo Application->TEWL Measurement (Tx) Control/Placebo Application->Hydration Measurement (Tx) Control/Placebo Application->Smoothness Measurement (Tx) Statistical Comparison Statistical Comparison TEWL Measurement (Tx)->Statistical Comparison Hydration Measurement (Tx)->Statistical Comparison Smoothness Measurement (Tx)->Statistical Comparison Efficacy Conclusion Efficacy Conclusion Statistical Comparison->Efficacy Conclusion

Caption: General experimental workflow for evaluating the emollient efficacy of oleyl lactate.

Conclusion

The mechanism of action of oleyl lactate as an emollient is multifaceted, leveraging the distinct and complementary properties of its constituent parts, oleyl alcohol and lactic acid. The oleyl moiety primarily provides occlusivity and lubrication through its interaction with stratum corneum lipids, while the lactate component contributes to skin hydration and barrier reinforcement by stimulating ceramide synthesis. Although direct experimental data on oleyl lactate is sparse, the well-documented effects of its precursors provide a strong theoretical framework for its emollient action. Further research is warranted to quantitatively assess the specific effects of oleyl lactate on skin physiology and to validate this proposed mechanism of action.

References

Foundational

In Vitro Skin Penetration of Oleyl Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Oleyl lactate (B86563), the ester of oleyl alcohol and lactic acid, is an emollient with potential applications in topical and transdermal form...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl lactate (B86563), the ester of oleyl alcohol and lactic acid, is an emollient with potential applications in topical and transdermal formulations. Its structural similarity to known chemical penetration enhancers, such as oleic acid and other lactate esters, suggests its utility in enhancing the cutaneous delivery of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the in vitro methodologies used to assess the skin penetration of lactate esters and presents key quantitative data from studies on analogous compounds to infer the potential efficacy of oleyl lactate.

Potential Mechanism of Action:

Lactate esters are believed to enhance skin penetration by reversibly disrupting the highly organized lipid structure of the stratum corneum, the primary barrier to percutaneous absorption.[1] This may involve increasing the fluidity of the intercellular lipids, thereby creating a more permeable pathway for drug molecules to traverse the skin. The mechanism is thought to be similar to that of other fatty acids and alcohols, which are known to fluidize the stratum corneum lipids.[4]

Experimental Protocols for In Vitro Skin Penetration Studies

The gold standard for in vitro evaluation of percutaneous absorption is the Franz diffusion cell method.[2] This system provides a reliable and reproducible model for assessing the permeation of substances through the skin.

Skin Preparation
  • Skin Source: Full-thickness abdominal skin is excised from a suitable animal model, such as male Wistar or Kunming rats (200-220 g).[2][5] Human cadaver skin can also be used for more clinically relevant data.

  • Preparation: Subcutaneous fat and any extraneous tissue are carefully removed from the dermal side of the excised skin.[5]

  • Storage: The prepared skin is washed with physiological saline and can be stored at -20°C for a period of no longer than one week before use.[5]

Franz Diffusion Cell Assay
  • Apparatus: The permeation studies are conducted using vertical Franz diffusion cells.[2]

  • Mounting: The prepared full-thickness rat skin is mounted between the donor and receptor compartments of the diffusion cell, with the stratum corneum facing the donor compartment.[2] The effective diffusion area is precisely measured for each cell.[2]

  • Receptor Phase: The receptor compartment is filled with a phosphate (B84403) buffer solution (PBS, pH 7.4), which is maintained at 37 ± 0.5°C and continuously stirred to ensure sink conditions.[2]

  • Donor Phase: A saturated solution of the model drug in a vehicle, such as propylene (B89431) glycol, containing the lactate ester penetration enhancer (typically at a concentration of 5% w/v), is applied to the skin surface in the donor compartment.[2]

  • Sampling: At predetermined time intervals over a 24-hour period, aliquots are withdrawn from the receptor solution for analysis. An equal volume of fresh, pre-warmed PBS is added to the receptor compartment to maintain a constant volume.[2]

  • Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Analysis
  • Steady-State Flux (Jss): Determined from the slope of the linear portion of the cumulative amount of drug permeated per unit area versus time plot.[2]

  • Permeability Coefficient (Kp): Calculated using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor solution.[2]

  • Enhancement Ratio (ER): Calculated as the ratio of the Kp of the drug with the enhancer to the Kp of the drug without the enhancer (control).[2]

Quantitative Data on Lactate Ester Skin Penetration Enhancement

The following tables summarize the quantitative data from in vitro studies on the penetration-enhancing effects of various lactate esters on drugs with differing lipophilicities.[2] This data is synthesized from a peer-reviewed study and provides a strong basis for predicting the potential performance of oleyl lactate.[2]

Table 1: Enhancement Ratios of Permeability Coefficient (Kp) for Various Drugs with Different Lactate Esters [2]

Lactate EsterAlkyl Chain LengthIbuprofen (logP = 3.97)Salicylic Acid (logP = 2.26)Dexamethasone (logP = 1.83)5-Fluorouracil (logP = -0.89)
Methyl Lactate11.251.582.153.24
Ethyl Lactate21.421.892.874.12
Propyl Lactate31.682.353.545.28
Isopropyl Lactate31.552.173.214.98
Butyl Lactate42.113.124.897.15
Isobutyl Lactate41.982.954.536.89
Amyl Lactate52.544.016.239.87
Octyl Lactate83.896.239.8515.42
Decyl Lactate105.128.9714.2122.15
Lauryl Lactate125.018.5413.8921.88
Myristyl Lactate144.237.1111.5618.23

Table 2: Drug Concentration in the Skin (SC) After 24 Hours with Different Lactate Esters (µg/g) [2]

Lactate EsterAlkyl Chain LengthIbuprofenSalicylic AcidDexamethasone5-Fluorouracil
Control-15.225.88.15.2
Methyl Lactate118.935.112.510.1
Ethyl Lactate220.139.815.312.8
Propyl Lactate323.545.218.916.5
Isopropyl Lactate322.142.617.215.8
Butyl Lactate428.955.425.122.4
Isobutyl Lactate427.552.123.921.1
Amyl Lactate535.468.933.730.1
Octyl Lactate852.195.350.248.9
Decyl Lactate1068.9121.472.369.8
Lauryl Lactate1265.4115.869.967.2
Myristyl Lactate1458.2102.161.459.3

Visualizations

Experimental Workflow

G cluster_prep Skin Preparation cluster_franz Franz Diffusion Cell Assay excision Skin Excision (e.g., Rat Abdomen) defatting Removal of Subcutaneous Fat excision->defatting washing Washing with Physiological Saline defatting->washing storage Storage at -20°C washing->storage mounting Mount Skin on Franz Cell storage->mounting receptor_fill Fill Receptor with PBS (pH 7.4, 37°C) mounting->receptor_fill donor_application Apply Donor Solution (Drug + Lactate Ester) receptor_fill->donor_application sampling Sample Receptor Compartment at Time Intervals donor_application->sampling analysis Analyze Samples (e.g., HPLC) sampling->analysis

In Vitro Skin Permeation Experimental Workflow.
Proposed Mechanism of Lactate Ester Penetration Enhancement

G cluster_before Untreated Stratum Corneum cluster_after Stratum Corneum Treated with Oleyl Lactate corneocyte1 Corneocyte lipids1 Highly Ordered Lipid Bilayers corneocyte2 Corneocyte corneocyte3 Corneocyte lipids2 Disrupted/Fluidized Lipid Bilayers corneocyte4 Corneocyte penetration Increased Drug Permeation lipids2->penetration oleyl_lactate Oleyl Lactate Application oleyl_lactate->lipids2 Disrupts Lipid Packing

Disruption of Stratum Corneum Lipids by Lactate Esters.

Conclusion

The available in vitro data on a series of lactate esters strongly supports the hypothesis that oleyl lactate would serve as an effective skin penetration enhancer. The experimental protocols outlined in this guide, centered around the Franz diffusion cell model, provide a robust framework for quantifying this effect. The provided quantitative data for analogous lactate esters indicates that the enhancement effect is significant, particularly for more hydrophilic drugs, and is dependent on the alkyl chain length of the ester. Future in vitro studies should be conducted to generate specific data for oleyl lactate to confirm these inferences and to fully characterize its potential in topical and transdermal drug delivery systems.

References

Exploratory

Oleyl Lactate: A Technical Guide to Safety and Toxicology

Disclaimer: This document summarizes the available safety and toxicology data for oleyl lactate (B86563) and structurally related alkyl lactyl lactate salts. Specific toxicological studies on oleyl lactate are limited in...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the available safety and toxicology data for oleyl lactate (B86563) and structurally related alkyl lactyl lactate salts. Specific toxicological studies on oleyl lactate are limited in the public domain. The data presented here are primarily derived from studies on similar molecules, such as sodium oleoyl (B10858665) lactylate, sodium stearoyl lactylate, and sodium lauroyl lactylate, as reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel. This information is intended for researchers, scientists, and drug development professionals and should be interpreted with consideration of the chemical similarities and potential differences between oleyl lactate and the tested surrogate compounds.

Executive Summary

Chemical Identity

  • Chemical Name: (9Z)-9-Octadecenyl 2-hydroxypropanoate

  • INCI Name: OLEYL LACTATE

  • CAS Number: 42175-36-0

  • Molecular Formula: C₂₁H₄₀O₃

  • Molecular Weight: 340.54 g/mol

  • Chemical Structure: An ester of the fatty alcohol, oleyl alcohol, and the alpha-hydroxy acid, lactic acid.

Toxicological Data Summary

The following tables summarize the quantitative toxicological data available for alkyl lactyl lactate salts, which are considered structurally and functionally similar to oleyl lactate. The specific compound tested is noted in each case.

Acute Oral Toxicity

The acute oral toxicity of alkyl lactyl lactates is considered to be low.

Test SubstanceSpeciesLD₅₀ (g/kg body weight)Reference
Sodium Stearoyl LactylateRat (male)25[1]
Calcium Stearoyl LactylateRat (male)25[1]
Sodium Isostearoyl LactylateRat> 6.1[1][2]
Sodium Lauroyl LactylateRat (male)6.81[1][2]
Sodium Lauroyl LactylateRat (male and female)4.88[1][2]
Skin Irritation
Test SubstanceSpeciesConcentrationObservationPrimary Irritation Index (PII)Reference
Sodium Stearoyl LactylateRabbit (albino)UndilutedNon-irritating0.5[2]
Calcium Stearoyl LactylateRabbit (albino)UndilutedNon-irritating-[2]
Sodium Lauroyl LactylateRabbit (albino)10%Non-irritating-[2]
Sodium Isostearoyl LactylateRabbit (albino)UndilutedIrritating7.17[1][2]
Sodium Isostearoyl LactylateRabbit (albino)15%Non-irritating1.13[1][2]
Sodium Caproyl/Lauroyl LactylateMouse25% and 50%Erythema and increased ear thickness-[1][2]
Test SubstanceSubjectsConcentrationObservationReference
Sodium Stearoyl Lactylate512% and 5% in petrolatumPotential for skin irritation[1]
Hair molding cream with Calcium Stearoyl Lactylate507%Non-irritating[2]
Eye Irritation
Test SubstanceSpeciesConcentrationObservationReference
Sodium Stearoyl LactylateRabbit (albino)UndilutedNon-irritating[1][2]
Calcium Stearoyl LactylateRabbit (albino)UndilutedNon-irritating[1][2]
Sodium Lauroyl LactylateRabbit (albino)10%Non-irritating[1][2]
Sodium Isostearoyl LactylateRabbit (albino)UndilutedIrritating[1][2]
Sodium Isostearoyl LactylateRabbit (albino)15%Non-irritating[1][2]
Sodium Caproyl/Lauroyl LactylateIn vitro (Bovine Corneal Opacity and Permeability test)10% in salineNon-corrosive[1]
Skin Sensitization
Test SubstanceTest TypeSpeciesConcentrationResultReference
Sodium Caproyl/Lauroyl LactylateLocal Lymph Node Assay (LLNA)MouseUp to 50%Weak to moderate sensitizer (B1316253)[1][2]
Sodium Lauroyl LactylateLocal Lymph Node Assay (LLNA)MouseUp to 50%Weak sensitizer[1][2]
Sodium Lauroyl LactylateGuinea Pig Maximization TestGuinea Pig0.5% (challenge)Weak sensitizer[1]
Sodium Stearoyl Lactylate-Human (case report)2% and 5% in petrolatumPositive patch test reactions considered allergic[1]
Genotoxicity
Test SubstanceTest TypeSystemMetabolic ActivationResultReference
Sodium Caproyl/Lauroyl LactylateAmes TestS. typhimuriumWith and withoutNot genotoxic[3]
Calcium Stearoyl LactylateAmes TestS. typhimuriumWith and withoutNot genotoxic[3]
Calcium Stearoyl LactylateChromosome Aberration TestChinese Hamster Fibroblast Cell LineWith and withoutNot genotoxic[3]

Experimental Protocols

Detailed methodologies for key toxicological assessments are described below, based on the information provided in the referenced safety assessments.

Acute Oral Toxicity Study (General Protocol)
  • Test Guideline: Not specified in the source documents, but generally follows OECD Guideline 401 or similar.

  • Test Animals: Rats (strain and number often not specified).

  • Procedure: A single oral dose of the test substance is administered to the animals. The animals are then observed for a period of 14 days for signs of toxicity and mortality.[1][2]

  • Endpoint: The LD₅₀ (Lethal Dose, 50%) is calculated, which is the statistically estimated dose that is expected to cause death in 50% of the tested animals.

Skin Irritation Test (Rabbit)
  • Test Guideline: Similar to OECD Guideline 404.

  • Test Animals: Albino rabbits (typically 6 per group).

  • Procedure: The test substance (e.g., 0.5 g) is applied to a small area of clipped skin on the back of the rabbit. The application site is then covered with a gauze patch. Observations for erythema and edema are made at specified intervals (e.g., 24, 48, and 72 hours) after patch removal.

  • Endpoint: The Primary Irritation Index (PII) is calculated based on the observed skin reactions.

Eye Irritation Test (Rabbit)
  • Test Guideline: Similar to OECD Guideline 405.

  • Test Animals: Albino rabbits (typically 6 per group).

  • Procedure: A specified amount of the test substance (e.g., 0.1 mL) is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control. The eyes are examined for signs of irritation, including corneal opacity, iritis, and conjunctivitis, at various time points (e.g., 24, 48, and 72 hours) after instillation.

  • Endpoint: The severity of eye irritation is scored, and a classification of the substance's irritation potential is determined.

Local Lymph Node Assay (LLNA)
  • Test Guideline: OECD Guideline 429.

  • Test Animals: Mice.

  • Procedure: The test substance is applied to the dorsal surface of the ears of the mice for several consecutive days. A radiolabeled substance (e.g., ³H-methyl thymidine) is then injected intravenously. The draining auricular lymph nodes are excised and the incorporation of the radiolabel is measured.

  • Endpoint: A stimulation index (SI) is calculated by comparing the proliferation in the lymph nodes of treated animals to that of control animals. A substance is classified as a sensitizer if the SI exceeds a certain threshold (typically 3). The EC3 value, which is the estimated concentration of the test substance required to produce an SI of 3, can also be determined to indicate the potency of the sensitizer.[1][2]

Ames Test (Bacterial Reverse Mutation Assay)
  • Test Guideline: OECD Guideline 471.

  • Test System: Various strains of Salmonella typhimurium (and sometimes Escherichia coli) that are auxotrophic for a specific amino acid.

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix). The bacteria are then plated on a minimal medium that lacks the specific amino acid.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[3]

Visualizations

Experimental Workflow: Rabbit Skin Irritation Test

Skin_Irritation_Workflow cluster_prep Preparation cluster_application Application cluster_observation Observation cluster_analysis Analysis Animal_Selection Select Albino Rabbits Clipping Clip Fur from Test Area Animal_Selection->Clipping Test_Substance_Application Apply Test Substance (0.5g) Clipping->Test_Substance_Application Patching Cover with Gauze Patch Test_Substance_Application->Patching Patch_Removal Remove Patch after 24h Patching->Patch_Removal Scoring_24h Score Erythema & Edema at 24h Patch_Removal->Scoring_24h Scoring_48h Score at 48h Scoring_24h->Scoring_48h Scoring_72h Score at 72h Scoring_48h->Scoring_72h Calculate_PII Calculate Primary Irritation Index (PII) Scoring_72h->Calculate_PII Classification Classify Irritation Potential Calculate_PII->Classification

Caption: Workflow for a typical rabbit skin irritation study.

Signaling Pathway: Ames Test for Mutagenicity

Ames_Test_Pathway cluster_exposure Exposure Phase cluster_incubation Incubation Phase cluster_outcome Outcome Test_Substance Test Substance Incubation Incubate together Test_Substance->Incubation S9_Mix Metabolic Activation (S9 Mix) S9_Mix->Incubation Bacteria Histidine-deficient S. typhimurium Bacteria->Incubation Plating Plate on Histidine-deficient Agar Incubation->Plating No_Mutation No Mutation -> No Growth Plating->No_Mutation If Not Mutagenic Mutation Reverse Mutation -> Growth (Revertant Colonies) Plating->Mutation If Mutagenic

Caption: Logical flow of the Ames test for mutagenicity.

Conclusion

References

Foundational

In-Depth Technical Guide: Biodegradability and Environmental Impact of Oleyl Lactate

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of the biodegradability and environmental impact of oleyl lactate (B86563). Due to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the biodegradability and environmental impact of oleyl lactate (B86563). Due to a lack of publicly available data for oleyl lactate, this report employs a read-across approach, utilizing data from structurally similar long-chain alkyl lactates, primarily lauryl lactyl lactate. Oleyl lactate is anticipated to be readily biodegradable, breaking down into lactic acid and oleyl alcohol, both of which are common natural substances. The environmental toxicity of oleyl lactate is expected to be low. This guide details the standardized experimental protocols for assessing biodegradability and aquatic toxicity and presents available data to support the environmental profile of this substance class.

Introduction

Oleyl lactate (CAS No. 42175-36-0) is the ester of oleyl alcohol and lactic acid. It functions as an emollient in various cosmetic and pharmaceutical formulations. As with any chemical substance intended for widespread use, a thorough understanding of its environmental fate and potential impact is crucial for a comprehensive safety and sustainability assessment. This guide synthesizes the available information on the biodegradability and ecotoxicity of oleyl lactate and its structural analogs.

Biodegradability

The biodegradability of a substance is a critical measure of its persistence in the environment. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to determine the rate and extent to which a substance can be broken down by microorganisms.

Expected Biodegradation Pathway

Oleyl lactate is an ester that is expected to undergo hydrolysis as the initial step in its biodegradation. This process, facilitated by microbial enzymes, will break the ester bond to yield oleyl alcohol and lactic acid. Both of these hydrolysis products are common in the natural environment and are readily metabolized by microorganisms.

Quantitative Biodegradability Data (Read-Across Approach)
Test SubstanceGuidelineInoculumExposure PeriodResultClassification
Lauryl Lactyl LactateOECD 301 B (CO2 Evolution Test)Activated sludge28 days78.9% biodegradationReadily biodegradable

Based on this data, it is anticipated that oleyl lactate will also be readily biodegradable.

Environmental Impact and Ecotoxicity

The assessment of a chemical's environmental impact involves evaluating its potential to cause harm to aquatic organisms. This is typically determined through standardized acute toxicity tests on representatives of different trophic levels: algae (producers), daphnids (primary consumers), and fish (secondary consumers).

Aquatic Toxicity Data (Qualitative Assessment)

While specific quantitative ecotoxicity data (LC50/EC50 values) for oleyl lactate or its close long-chain alkyl lactate analogs are not available in the reviewed literature, general studies on lactate esters indicate a favorable environmental profile.[1] The toxicity of lactate esters is generally low, and when considered with their rapid biodegradation, the overall environmental risk is considered to be minimal.[1] The hydrolysis products, oleyl alcohol and lactic acid, are not expected to pose a significant risk to aquatic ecosystems.

Note: The absence of quantitative ecotoxicity data represents a significant data gap. For a complete environmental risk assessment, it is recommended that standardized aquatic toxicity tests be conducted on oleyl lactate.

Experimental Protocols

The following sections detail the methodologies for the standardized OECD tests referenced in this guide for assessing the biodegradability and aquatic toxicity of chemical substances.

Biodegradability Testing

This method is particularly suitable for poorly soluble substances like oleyl lactate.

Principle: A known concentration of the test substance is incubated in a mineral medium with a microbial inoculum (typically activated sludge). The biodegradation of the substance is determined by measuring the amount of carbon dioxide evolved over a 28-day period.

Methodology:

  • Preparation of Test Medium: A mineral salt medium is prepared containing essential nutrients for the microorganisms.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is collected and prepared.

  • Test Setup: The test substance is added to the test flasks to achieve a concentration of 10-20 mg of organic carbon per liter. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are also prepared in parallel.

  • Incubation: The flasks are incubated at a constant temperature (typically 20-25°C) in the dark with continuous stirring. CO2-free air is passed through the flasks.

  • CO2 Measurement: The evolved CO2 is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide. The amount of trapped CO2 is determined by titration of the remaining hydroxide or by measuring the total inorganic carbon.

  • Data Analysis: The cumulative amount of CO2 produced is plotted against time. The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance with its theoretical maximum. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.

Aquatic Toxicity Testing

Principle: The toxicity of a substance to freshwater algae is assessed by determining its effect on their growth.

Methodology:

  • Test Organism: A rapidly growing species of green algae, such as Pseudokirchneriella subcapitata, is used.

  • Test Setup: Cultures of the algae are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours under continuous illumination and controlled temperature.

  • Growth Measurement: Algal growth is measured at 24, 48, and 72 hours by determining the cell concentration or a surrogate parameter like chlorophyll (B73375) fluorescence.

  • Data Analysis: The growth rate and yield are calculated for each concentration. The EC50 (the concentration that causes a 50% reduction in growth or yield compared to the control) is determined.

Principle: This test determines the concentration of a substance that immobilizes 50% of the test organisms (Daphnia magna) within 48 hours.

Methodology:

  • Test Organism: Young daphnids (less than 24 hours old) are used.

  • Test Setup: The daphnids are exposed to a series of concentrations of the test substance in a static or semi-static system for 48 hours under controlled conditions (temperature, light).

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The EC50, the concentration at which 50% of the daphnids are immobilized, is calculated for the 48-hour exposure period.

Principle: This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour exposure period.

Methodology:

  • Test Organism: A standard fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is used.

  • Test Setup: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours.

  • Observation: The number of dead fish is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 (lethal concentration for 50% of the fish) is calculated for the 96-hour exposure period.

Visualizations of Experimental Workflows

Biodegradability_Test_Workflow cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_media Prepare Mineral Medium setup_flasks Set up Test, Control, and Reference Flasks prep_media->setup_flasks prep_inoculum Prepare Inoculum (Activated Sludge) prep_inoculum->setup_flasks prep_substance Prepare Test Substance Solution prep_substance->setup_flasks incubate Incubate for 28 days (20-25°C, dark, stir) setup_flasks->incubate trap_co2 Trap Evolved CO2 in Alkali Solution incubate->trap_co2 measure_co2 Measure Trapped CO2 (Titration or TIC) trap_co2->measure_co2 Periodically calc_biodeg Calculate % Biodegradation measure_co2->calc_biodeg assess_pass Assess Pass Level (>60% in 10-d window) calc_biodeg->assess_pass

Caption: Workflow for OECD 301B Biodegradability Test.

Aquatic_Toxicity_Test_Workflow cluster_algae OECD 201: Algae Growth Inhibition cluster_daphnia OECD 202: Daphnia Acute Immobilisation cluster_fish OECD 203: Fish Acute Toxicity algae_setup Expose Algae to Test Substance (72h) algae_measure Measure Growth (e.g., cell count) algae_setup->algae_measure algae_calc Calculate EC50 algae_measure->algae_calc daphnia_setup Expose Daphnia to Test Substance (48h) daphnia_observe Observe Immobilisation daphnia_setup->daphnia_observe daphnia_calc Calculate EC50 daphnia_observe->daphnia_calc fish_setup Expose Fish to Test Substance (96h) fish_observe Record Mortality fish_setup->fish_observe fish_calc Calculate LC50 fish_observe->fish_calc

Caption: Workflow for Aquatic Toxicity Testing.

Conclusion

Based on a read-across approach from structurally similar long-chain alkyl lactates, oleyl lactate is expected to be readily biodegradable. General toxicological data for the lactate ester class suggest a low potential for aquatic toxicity. However, the lack of specific experimental data for oleyl lactate represents a significant knowledge gap. To conduct a thorough environmental risk assessment, it is recommended that standardized biodegradability and ecotoxicity studies, following the OECD guidelines detailed in this report, be performed on oleyl lactate.

References

Exploratory

"spectroscopic analysis of oleyl lactate (NMR, IR, Mass Spec)"

For Researchers, Scientists, and Drug Development Professionals Introduction Oleyl lactate (B86563), the ester of oleic acid and lactic acid, is a molecule of interest in various fields, including cosmetics, pharmaceutic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl lactate (B86563), the ester of oleic acid and lactic acid, is a molecule of interest in various fields, including cosmetics, pharmaceuticals, and material science, owing to its properties as an emollient and biodegradable solvent.[1][2] A thorough understanding of its molecular structure is paramount for its application and quality control. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize oleyl lactate, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document presents predicted spectroscopic data based on the analysis of similar long-chain alkyl lactates and provides detailed experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of oleyl lactate (C21H40O3, Molecular Weight: 340.54 g/mol ).[3][4]

Table 1: Predicted ¹H NMR Data for Oleyl Lactate (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.34m2H-CH=CH- (Oleyl)
~4.20q1H-CH(OH)- (Lactate)
~4.15t2H-CH₂-O-C=O (Oleyl)
~2.01m4H-CH₂-CH=CH-CH₂- (Oleyl)
~1.63m2H-CH₂-CH₂-O- (Oleyl)
~1.43d3H-CH(OH)-CH₃ (Lactate)
~1.25br s22H-(CH₂)n- (Oleyl)
~0.88t3H-CH₃ (Oleyl)

Predicted data is based on ¹H NMR spectral data of similar long-chain alkanoyl lactates.[5]

Table 2: Predicted ¹³C NMR Data for Oleyl Lactate (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~175.5-C=O (Ester)
~130.0-CH=CH- (Oleyl)
~69.0-CH(OH)- (Lactate)
~65.0-CH₂-O-C=O (Oleyl)
~31.9-(CH₂)n- (Oleyl)
~29.7 - 29.1-(CH₂)n- (Oleyl)
~27.2-CH₂-CH=CH-CH₂- (Oleyl)
~25.9-(CH₂)n- (Oleyl)
~22.7-(CH₂)n- (Oleyl)
~20.5-CH(OH)-CH₃ (Lactate)
~14.1-CH₃ (Oleyl)

Predicted data is based on known chemical shifts for lactic acid and long-chain fatty acid esters.[6]

Table 3: Predicted IR Absorption Bands for Oleyl Lactate
Wavenumber (cm⁻¹)IntensityAssignment
~3450BroadO-H stretch (hydroxyl)
~2925, 2855StrongC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1465MediumC-H bend (methylene)
~1180StrongC-O stretch (ester)
~1090MediumC-O stretch (secondary alcohol)
~722Weak-(CH₂)n- rock

Predicted data is based on characteristic IR frequencies for esters and alcohols.[7]

Table 4: Predicted Mass Spectrometry Data for Oleyl Lactate
m/zInterpretation
340.3[M]⁺ (Molecular Ion)
269.3[M - C₃H₅O₂]⁺ (Loss of lactate moiety)
251.2[M - C₃H₅O₂ - H₂O]⁺ (Loss of lactate and water)
90.1[C₃H₆O₃]⁺ (Lactic acid)
43.0[C₂H₃O]⁺ (Acylium ion from lactate)

Predicted data is based on the molecular weight of oleyl lactate and common fragmentation patterns of esters.[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of oleyl lactate.

Methodology for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve approximately 10-20 mg of oleyl lactate in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the sample is free of any particulate matter.

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual chloroform peak at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, a spectral width of 240 ppm, a relaxation delay of 2-5 seconds.

    • Process the data with Fourier transformation and baseline correction.

    • Reference the spectrum to the chloroform triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in oleyl lactate.

Methodology:

  • Sample Preparation: As oleyl lactate is a liquid, a neat sample can be analyzed. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of oleyl lactate.

Methodology:

  • Sample Preparation: Prepare a dilute solution of oleyl lactate (approximately 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum in the positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the major fragment ions to deduce the structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of oleyl lactate.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation OleylLactate Oleyl Lactate Sample NMR NMR Spectroscopy (¹H and ¹³C) OleylLactate->NMR IR IR Spectroscopy OleylLactate->IR MS Mass Spectrometry OleylLactate->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Experimental workflow for the spectroscopic analysis of oleyl lactate.

References

Foundational

An In-depth Technical Guide on the Thermal Stability and Decomposition of Oleyl Lactate

Audience: Researchers, scientists, and drug development professionals. Disclaimer: This document provides a predictive overview of the thermal stability and decomposition of oleyl lactate (B86563) based on the known beha...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a predictive overview of the thermal stability and decomposition of oleyl lactate (B86563) based on the known behavior of its constituent moieties and related long-chain esters. The quantitative data and decomposition pathways presented are hypothetical and require experimental verification.

Introduction

Oleyl lactate, the ester of oleyl alcohol and lactic acid, is a versatile ingredient utilized in the pharmaceutical and cosmetic industries as an emollient and skin conditioning agent. Its thermal stability is a critical parameter influencing its storage, formulation, and application, particularly in products subjected to heat during manufacturing or shelf-life. Understanding its decomposition profile is essential for ensuring product safety and efficacy. This technical guide provides a comprehensive analysis of the predicted thermal behavior of oleyl lactate, detailed experimental protocols for its assessment, and hypothetical decomposition pathways.

Predicted Thermal Stability and Decomposition of Oleyl Lactate

The thermal degradation of oleyl lactate is anticipated to be a multi-stage process, influenced by the distinct thermal labilities of the oleyl and lactate moieties. The unsaturated C-18 oleyl chain and the alpha-hydroxy ester group of the lactate are the primary sites for thermal decomposition.

Predicted Decomposition Mechanisms:

  • Ester Pyrolysis (cis-elimination): The lactate ester bond is susceptible to cleavage at elevated temperatures, potentially through a six-membered ring transition state, to yield oleyl alcohol and derivatives of lactic acid, or through other rearrangement pathways. For esters, this can lead to the formation of an alkene and a carboxylic acid.

  • Hydrolytic Cleavage: In the presence of moisture, the ester linkage can undergo hydrolysis, especially at elevated temperatures, reverting to oleyl alcohol and lactic acid.

  • Oxidative Degradation: The double bond in the oleyl group is a potential site for oxidation, particularly in the presence of air at high temperatures. This can lead to the formation of hydroperoxides, which can further decompose into a complex mixture of smaller aldehydes, ketones, and carboxylic acids.

  • Intramolecular Transesterification: Similar to polylactic acid (PLA), there is a possibility of intramolecular transesterification reactions at higher temperatures, which could lead to the formation of cyclic lactides and other oligomeric species, although this is less likely for a simple ester compared to a polymer.[1]

Data Presentation

The following tables summarize the predicted quantitative data for the thermal analysis of oleyl lactate. These values are estimates based on typical ranges for similar long-chain fatty acid esters and require experimental confirmation.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data for Oleyl Lactate

ParameterPredicted Value (°C)Description
Onset Decomposition Temperature (Tonset)200 - 250The temperature at which significant weight loss begins.
Peak Decomposition Temperature (Tpeak)250 - 300The temperature at which the maximum rate of weight loss occurs.
Final Decomposition Temperature (Tfinal)350 - 400The temperature at which the primary decomposition is complete.
Residual Mass @ 600°C< 5%The percentage of mass remaining after heating to 600°C in an inert atmosphere.

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data for Oleyl Lactate

ParameterPredicted ValueDescription
Melting Point (Tm)Liquid at room temperatureExpected to be a low-melting solid or a liquid at ambient temperatures.
Boiling Point> 300°C (with decomposition)Expected to decompose before or during boiling at atmospheric pressure.
Heat of Vaporization/Decomposition (ΔHvap/decomp)VariableThe enthalpy change associated with vaporization and decomposition events.

Experimental Protocols

To experimentally determine the thermal stability and decomposition of oleyl lactate, the following standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of oleyl lactate by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of oleyl lactate into an appropriate TGA sample pan (e.g., alumina (B75360) or platinum).[2]

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to eliminate oxidative effects.[3]

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.[3]

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset decomposition temperature (Tonset), the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG), and the final decomposition temperature.

    • Calculate the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and to characterize the heat flow associated with the decomposition of oleyl lactate.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of oleyl lactate into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., -50°C) to observe any potential crystallization or glass transition.

    • Heat the sample from -50°C to 400°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify and quantify endothermic and exothermic peaks corresponding to phase transitions and decomposition.

    • Determine the melting point (if applicable) and the enthalpy of fusion.

    • Characterize the exothermic events associated with decomposition.

Visualization

Experimental Workflow

The following diagram illustrates the experimental workflow for the comprehensive thermal analysis of oleyl lactate.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation sample Oleyl Lactate Sample tga Thermogravimetric Analysis (TGA) sample->tga 5-10 mg dsc Differential Scanning Calorimetry (DSC) sample->dsc 5-10 mg tga_data Weight Loss vs. Temperature tga->tga_data dsc_data Heat Flow vs. Temperature dsc->dsc_data stability Thermal Stability Profile tga_data->stability decomposition Decomposition Kinetics & Pathway tga_data->decomposition dsc_data->stability dsc_data->decomposition

Caption: Experimental workflow for thermal analysis.

Predicted Decomposition Pathway

This diagram illustrates a simplified, hypothetical decomposition pathway for oleyl lactate under thermal stress in an inert atmosphere.

decomposition_pathway cluster_primary Primary Decomposition cluster_products Initial Products cluster_secondary Secondary Decomposition Products oleyl_lactate Oleyl Lactate ester_cleavage Ester Bond Cleavage oleyl_lactate->ester_cleavage High Temp oxidation Oleyl Chain Oxidation (in presence of O2) oleyl_lactate->oxidation High Temp + O2 oleyl_alcohol Oleyl Alcohol ester_cleavage->oleyl_alcohol lactic_acid_deriv Lactic Acid Derivatives (e.g., Lactide, Acrylic Acid) ester_cleavage->lactic_acid_deriv hydroperoxides Hydroperoxides oxidation->hydroperoxides hydrocarbons Volatile Hydrocarbons oleyl_alcohol->hydrocarbons co2 CO2, CO lactic_acid_deriv->co2 aldehydes_ketones Aldehydes, Ketones hydroperoxides->aldehydes_ketones

Caption: Predicted decomposition pathway of oleyl lactate.

Conclusion

References

Exploratory

Oleyl Lactate: A Biocompatible Material for Advanced Drug Delivery and Cosmetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Oleyl lactate (B86563), the ester of oleyl alcohol and lactic acid, is emerging as a material of significant i...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oleyl lactate (B86563), the ester of oleyl alcohol and lactic acid, is emerging as a material of significant interest in the pharmaceutical and cosmetic industries. Its physicochemical properties, particularly its role as an emollient and skin penetration enhancer, position it as a valuable excipient in topical and transdermal drug delivery systems. This technical guide provides a comprehensive overview of the current understanding of oleyl lactate's potential as a biocompatible material. Due to the limited availability of direct biocompatibility data for oleyl lactate, this paper incorporates data from closely related long-chain alkyl lactate esters to provide a representative safety profile. This guide details the synthesis, properties, and applications of oleyl lactate, alongside a thorough review of available toxicological data and standardized experimental protocols for biocompatibility assessment.

Introduction to Oleyl Lactate

Oleyl lactate ([(Z)-octadec-9-enyl] 2-hydroxypropanoate) is a lactate ester characterized by its long, unsaturated oleyl chain.[1] This structure confers lipophilic properties, making it an effective emollient and skin conditioning agent in cosmetic formulations.[2] In the context of drug delivery, these properties are leveraged to enhance the permeation of active pharmaceutical ingredients (APIs) through the stratum corneum. Lactate esters, in general, are recognized for their low toxicity and biodegradability, positioning them as "green" solvents and excipients in various industries.[3][4][5]

Synthesis

The synthesis of oleyl lactate is typically achieved through the direct esterification of lactic acid with oleyl alcohol.[6] This method is preferred over interesterification with a lower alcohol lactic ester, as it yields a product with superior color and odor profiles.[6] The reaction involves heating lactic acid and oleyl alcohol, often under vacuum to remove water and drive the reaction to completion.

Physicochemical Properties

Oleyl lactate is a lipophilic compound with a molecular weight that facilitates its interaction with and penetration into the lipid bilayers of the skin. Its function as a penetration enhancer is attributed to its ability to disrupt the highly organized structure of the stratum corneum lipids, thereby increasing their fluidity and reducing the barrier function of the skin to allow for the passage of API molecules.

Biocompatibility and Safety Profile

Acute and Repeated Dose Toxicity (Lauryl Lactyl Lactate)

The following table summarizes the available toxicity data for lauryl lactyl lactate.

Toxicity Endpoint Species Method Result Conclusion Reference
Acute Oral ToxicityRatOECD Guideline 420LD50 > 5,000 mg/kg bwLow acute oral toxicity[7]
Repeated Dose Oral Toxicity (28-day)RatOECD Guideline 407NOAEL = 1000 mg/kg bw/dayLow toxicity on repeated exposure[7]
Dermal and Ocular Irritation (Lauryl Lactyl Lactate)
Irritation Endpoint Species Method Result Conclusion Reference
Skin IrritationRabbitOECD Guideline 404Non-irritatingUnlikely to cause skin irritation[7]
Eye IrritationRabbitOECD Guideline 405Slightly irritatingPotential for slight eye irritation[7]
Skin Sensitization (Lauryl Lactyl Lactate)
Sensitization Endpoint Species Method Result Conclusion Reference
Skin SensitizationMouseLocal Lymph Node Assay (LLNA)No evidence of sensitizationNot a skin sensitizer (B1316253)[7]
Skin SensitizationHumanRepeat Insult Patch Test (RIPT) (10% concentration)No evidence of sensitizationNot a skin sensitizer at 10%[7]

Applications in Drug Delivery and Cosmetics

The primary application of oleyl lactate in a biocompatible context is as a penetration enhancer in topical and transdermal drug delivery systems. Its ability to reversibly disrupt the stratum corneum barrier allows for increased delivery of APIs to the underlying tissues. In cosmetics, it functions as an emollient, providing a softening and smoothing effect on the skin.[2]

Experimental Protocols for Biocompatibility Assessment

The following sections detail standardized in vitro methods for assessing the biocompatibility of materials like oleyl lactate.

In Vitro Cytotoxicity Assay: MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Plate cells (e.g., human dermal fibroblasts, keratinocytes) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of oleyl lactate (solubilized in a suitable vehicle, e.g., DMSO) for a specified period (e.g., 24, 48, 72 hours). Include vehicle controls and a positive control (e.g., Triton X-100).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Add_Oleyl_Lactate Add Oleyl Lactate (Various Concentrations) Seeding->Add_Oleyl_Lactate Incubation_24h Incubate 24h Add_Oleyl_Lactate->Incubation_24h Add_MTT Add MTT Reagent Incubation_24h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability

MTT Cytotoxicity Assay Workflow
Hemolysis Assay

The hemolysis assay evaluates the potential of a substance to damage red blood cells (erythrocytes), leading to the release of hemoglobin.

Methodology:

  • Blood Collection and Preparation: Obtain fresh whole blood (e.g., human, rabbit) in an anticoagulant-containing tube. Centrifuge to pellet the red blood cells (RBCs) and wash the pellet several times with a buffered saline solution (e.g., PBS). Resuspend the washed RBCs to a specific concentration (e.g., 2% v/v).

  • Treatment: In a microplate or microcentrifuge tubes, mix the RBC suspension with various concentrations of oleyl lactate. Include a negative control (saline) and a positive control for 100% hemolysis (e.g., Triton X-100 or deionized water).

  • Incubation: Incubate the mixtures at 37°C for a defined period (e.g., 1-2 hours) with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet intact RBCs and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the released hemoglobin.

  • Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin absorbance (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive and negative controls.

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Collect_Blood Collect Whole Blood Wash_RBCs Wash Red Blood Cells Collect_Blood->Wash_RBCs Prepare_Suspension Prepare 2% RBC Suspension Wash_RBCs->Prepare_Suspension Add_Oleyl_Lactate Add Oleyl Lactate (Various Concentrations) Prepare_Suspension->Add_Oleyl_Lactate Incubation_37C Incubate at 37°C Add_Oleyl_Lactate->Incubation_37C Centrifuge_Samples Centrifuge Samples Incubation_37C->Centrifuge_Samples Collect_Supernatant Collect Supernatant Centrifuge_Samples->Collect_Supernatant Read_Absorbance Read Absorbance (540 nm) Collect_Supernatant->Read_Absorbance Calculate_Hemolysis Calculate % Hemolysis Read_Absorbance->Calculate_Hemolysis

Hemolysis Assay Workflow

Signaling Pathways

Currently, there is no published literature describing specific signaling pathways that are modulated by oleyl lactate. As an excipient, its primary mode of action is through physicochemical interactions with biological barriers rather than through receptor-mediated signaling.

Conclusion and Future Directions

Oleyl lactate holds significant promise as a biocompatible material for applications in drug delivery and cosmetics, primarily due to its properties as a skin penetration enhancer and emollient. While direct toxicological data for oleyl lactate is limited, the available information on structurally similar long-chain alkyl lactate esters suggests a favorable safety profile, with low acute and repeated-dose toxicity, and a low potential for skin irritation and sensitization.

To fully establish the biocompatibility of oleyl lactate for pharmaceutical applications, further research is warranted. Specifically, in vitro cytotoxicity studies using relevant human cell lines (keratinocytes, fibroblasts), hemolysis assays, and in vivo dermal irritation and sensitization studies conducted directly on oleyl lactate are needed to provide a definitive safety assessment. Such data will be instrumental in supporting its broader use in advanced drug delivery systems and consumer products.

References

Foundational

Exploring Oleyl Lactate as a Surfactant in Emulsions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Emolliency Oleyl lactate (B86563), the ester of oleyl alcohol and lactic acid, is a well-established ingredient in the cosmetic and pha...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Emolliency

Oleyl lactate (B86563), the ester of oleyl alcohol and lactic acid, is a well-established ingredient in the cosmetic and pharmaceutical industries, primarily recognized for its role as an emollient and skin-conditioning agent.[1][2] Its chemical structure, featuring a long, lipophilic C18 oleyl chain and a hydrophilic lactate headgroup, imparts an amphiphilic character, suggesting its potential utility as a non-ionic surfactant for creating and stabilizing emulsion systems.

This technical guide provides an in-depth exploration of oleyl lactate's properties relevant to its function in emulsions. While it is widely used for its sensory benefits and as a potential penetration enhancer, its core surfactant characteristics are not extensively documented in public literature. This paper aims to consolidate the available data and, where specific values are not published, present the standardized experimental protocols required for its characterization. This allows researchers and formulators to systematically evaluate oleyl lactate's efficacy as a primary or co-emulsifier in novel drug delivery systems and advanced cosmetic formulations.

Physicochemical Properties

A foundational understanding of oleyl lactate's molecular and physical properties is essential before evaluating its performance as a surfactant. Key identifying information is summarized in Table 1.

Table 1: Physicochemical Properties of Oleyl Lactate

Property Value Source(s)
IUPAC Name [(Z)-octadec-9-enyl] 2-hydroxypropanoate [3]
CAS Number 42175-36-0 [3][4][5]
Molecular Formula C₂₁H₄₀O₃ [3]
Molecular Weight 340.5 g/mol [3]

| Primary Functions | Emollient, Skin Conditioning Agent |[1][2][4] |

Surfactant Characteristics: Addressing Data Gaps

The efficacy of a surfactant is primarily defined by its Hydrophilic-Lipophilic Balance (HLB) and its Critical Micelle Concentration (CMC).

  • Hydrophilic-Lipophilic Balance (HLB): This empirical scale (0-20) indicates whether a surfactant is more oil-soluble (lipophilic, low HLB) or water-soluble (hydrophilic, high HLB), predicting its suitability for forming water-in-oil (W/O) or oil-in-water (O/W) emulsions.[6]

  • Critical Micelle Concentration (CMC): This is the concentration at which surfactant molecules begin to self-assemble into micelles.[7] It is a key measure of surfactant efficiency; a lower CMC indicates that less surfactant is needed to saturate interfaces and form micelles.

A thorough review of scientific literature reveals that specific, experimentally determined HLB and CMC values for oleyl lactate are not publicly available. The long oleyl tail suggests a significant lipophilic character, likely resulting in a relatively low HLB value, making it a candidate for W/O emulsions or as a lipophilic co-emulsifier in O/W systems. However, experimental verification is paramount. The following sections detail the standard protocols for determining these crucial parameters.

Experimental Protocols for Emulsion Formulation and Evaluation

To characterize oleyl lactate as a surfactant, a systematic approach involving emulsion preparation and stability testing is required.

Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes a standard high-energy method for producing a test emulsion to evaluate the performance of a surfactant system.

Methodology:

  • Preparation of Aqueous Phase: Dissolve any water-soluble components (e.g., preservatives, humectants) in deionized water.

  • Preparation of Oil Phase: Dissolve oleyl lactate and any other oil-soluble ingredients (e.g., lipids, active pharmaceutical ingredients) in the chosen oil. Heat both phases separately to 70-75°C.

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer (e.g., 500-1000 rpm) for 10-15 minutes to form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization or sonication to reduce the droplet size to the desired range (e.g., sub-micron).

  • Cooling: Gently stir the resulting emulsion until it cools to room temperature.

G cluster_prep Phase Preparation cluster_emulsify Emulsification Process A Aqueous Phase: Dissolve hydrophilic ingredients in deionized water C Heat both phases to 70-75°C A->C B Oil Phase: Dissolve Oleyl Lactate & lipophilic ingredients in oil B->C D Pre-Emulsification: Slowly add Oil Phase to Aqueous Phase with high-shear mixing C->D E Homogenization: Reduce droplet size via high-pressure homogenizer or sonicator D->E F Cooling: Gently stir emulsion until ambient temperature E->F G Final Emulsion F->G

Caption: Experimental workflow for preparing an O/W emulsion.
Emulsion Stability Assessment

Emulsion stability is evaluated by subjecting it to stress conditions to predict its long-term shelf life.[8]

Methodology:

  • Macroscopic Observation: Visually inspect the emulsion for any signs of phase separation, creaming (upward movement of droplets), or sedimentation after storage at various temperatures (e.g., 4°C, 25°C, 40°C) for a set period (e.g., 30-90 days).[9]

  • Accelerated Aging (Centrifugation): Centrifuge the emulsion sample (e.g., at 3000 rpm for 30 minutes).[10] A stable emulsion will show no phase separation. The volume of any separated phase can be quantified.

  • Thermal Stress Test: Subject the emulsion to multiple freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C) for 3-5 cycles. Check for instability after each cycle.

  • Droplet Size Analysis: Measure the mean droplet size and size distribution at initial time and at set intervals during storage using Dynamic Light Scattering (DLS) or Laser Diffraction.[11][12] A significant increase in mean droplet size indicates coalescence, a key sign of instability.

G cluster_tests Stability Tests cluster_analysis Data Analysis & Conclusion start Emulsion Sample (Time = 0) A Macroscopic Observation (Phase Separation, Creaming) start->A B Accelerated Aging (Centrifugation) start->B C Droplet Size Analysis (DLS / Laser Diffraction) start->C D Thermal Stress (Freeze-Thaw Cycles) start->D E Compare results over time (e.g., 30, 60, 90 days) A->E B->E C->E D->E F Assess changes in visual appearance and droplet size E->F end Stability Profile Determined F->end

Caption: Workflow for comprehensive emulsion stability assessment.

Methodologies for Surfactant Characterization

Experimental Determination of Hydrophilic-Lipophilic Balance (HLB)

When the HLB of a surfactant is unknown, or the "required HLB" of a specific oil phase needs to be determined, an experimental approach is used.[13][14] This involves preparing a series of emulsions with blends of two surfactants with known HLB values—one high and one low—to find the blend that yields the most stable emulsion.[14]

Methodology:

  • Select Surfactants: Choose a lipophilic surfactant (e.g., Sorbitan Oleate, HLB = 4.3) and a hydrophilic surfactant (e.g., Polysorbate 80, HLB = 15.0).

  • Create Blends: Prepare a series of surfactant blends with varying ratios to cover a range of HLB values (e.g., from HLB 5 to 14). The HLB of the blend is calculated as a weighted average of the individual surfactant HLBs.

  • Prepare Emulsions: Formulate a series of identical emulsions using the oil phase to be tested and each of the surfactant blends.

  • Evaluate Stability: Assess the stability of each emulsion after a set period (e.g., 24 hours) using visual inspection or by measuring the amount of phase separation.

  • Identify Optimum HLB: The HLB of the surfactant blend that produces the most stable emulsion corresponds to the "required HLB" of the oil phase.

G start Define Oil Phase (e.g., 15% Mineral Oil) prep Prepare Surfactant Blends (e.g., Span 80 / Tween 80) to achieve a range of HLBs (e.g., HLB 6, 8, 10, 12, 14) start->prep emulsify Prepare a series of identical emulsions, each with a different surfactant blend HLB prep->emulsify observe Store all emulsions under identical conditions (e.g., 24h at 25°C) emulsify->observe evaluate Evaluate Stability: Measure creaming or phase separation observe->evaluate result Identify the emulsion with the highest stability evaluate->result conclusion The HLB of the corresponding surfactant blend is the 'Required HLB' of the oil phase result->conclusion

Caption: Methodology for the experimental determination of HLB.
Determination of Critical Micelle Concentration (CMC)

The surface tension method is a classic and reliable technique for determining the CMC of non-ionic surfactants like oleyl lactate.[15]

Methodology:

  • Prepare Solutions: Create a series of solutions of oleyl lactate in deionized water with increasing concentrations.

  • Measure Surface Tension: Use a tensiometer (e.g., with the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution.

  • Plot Data: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • Determine CMC: The plot will show a region where surface tension decreases linearly with increasing log C. At a certain point, the curve will plateau as the surface becomes saturated and micelles begin to form. The concentration at the inflection point, found at the intersection of the two linear portions of the curve, is the CMC.[7]

G start Prepare stock solution of Oleyl Lactate series Create a dilution series of varying concentrations start->series measure Measure Surface Tension (γ) of each concentration using a tensiometer series->measure plot Plot Surface Tension (γ) vs. Log of Concentration (log C) measure->plot analyze Identify the inflection point where the slope changes and plateaus plot->analyze end The concentration at the inflection point is the CMC analyze->end

Caption: Workflow for CMC determination by surface tension.

Safety and Toxicological Profile

Oleyl lactate is generally considered safe for use in cosmetic products, with the Environmental Working Group (EWG) assigning it a low hazard score.[1] While comprehensive toxicological data specific to oleyl lactate is limited, assessments of structurally related alkyl lactyl lactate salts provide valuable context on the safety of this class of compounds.

Table 2: Summary of Toxicological Data for Related Alkyl Lactyl Lactate Salts

Test Subject Compound(s) Result Source(s)
Acute Oral Toxicity (LD₅₀) Rats Sodium Stearoyl Lactylate, Calcium Stearoyl Lactylate 25 g/kg (very low toxicity) [16]
Acute Oral Toxicity (LD₅₀) Rats Sodium Lauroyl Lactylate 4.88 - 6.81 g/kg (low toxicity) [16]
Skin Sensitization Mice (LLNA) Sodium Lauroyl Lactylate Weak sensitizer [16]
Skin Sensitization Mice (LLNA) Sodium Caproyl/Lauroyl Lactylate Weak-moderate sensitizer [16]

| Chronic Oral Toxicity (1-year) | Rats | Sodium Stearoyl Lactylate | No treatment-related toxic effects observed |[16] |

Disclaimer: The data in Table 2 are for related lactate salts and not oleyl lactate itself. They are provided for context on the general toxicological profile of this chemical family. Formulators should ensure that any final product containing oleyl lactate is non-irritating and non-sensitizing.

Conclusion

Oleyl lactate is a multifunctional ingredient with clear potential as a non-ionic surfactant and co-emulsifier in a variety of systems. While its primary functions as an emollient are well-established, its surfactant properties remain under-documented in public literature. Critical parameters such as the Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC) have not been definitively published.

This guide provides the necessary framework for researchers and drug development professionals to systematically characterize oleyl lactate for specific applications. By employing the detailed experimental protocols for emulsion preparation, stability testing, and the determination of HLB and CMC, formulators can generate the empirical data needed to effectively harness oleyl lactate's amphiphilic properties. Its favorable safety profile, combined with its dual role as an emollient and potential surfactant, makes it a compelling candidate for the development of sophisticated and stable emulsion-based products.

References

Exploratory

The Role of Oleyl Lactate in Enhancing Skin Barrier Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The integrity of the skin's barrier function is paramount to overall skin health, protecting against environmental aggressors and preventing excess...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the skin's barrier function is paramount to overall skin health, protecting against environmental aggressors and preventing excessive water loss. Oleyl lactate (B86563), an ester of oleyl alcohol and lactic acid, is an emollient used in cosmetic formulations. While direct extensive research on oleyl lactate's specific impact on the skin barrier is emerging, this technical guide synthesizes the current understanding of its constituent components—oleyl alcohol and lactic acid—to elucidate its potential mechanisms for improving skin barrier function. This document provides an in-depth analysis of the biochemical interactions of these components with the stratum corneum, detailed experimental protocols for assessing barrier function, and a quantitative summary of relevant findings.

Introduction to Skin Barrier Function

The outermost layer of the epidermis, the stratum corneum (SC), is the primary barrier of the skin. It is often described using a "brick and mortar" analogy, where the corneocytes (bricks) are embedded in a lipid-rich extracellular matrix (mortar). This lipid matrix, composed primarily of ceramides, cholesterol, and free fatty acids, is crucial for maintaining the skin's barrier integrity and regulating transepidermal water loss (TEWL). A compromised skin barrier is associated with various dermatological conditions, including atopic dermatitis, psoriasis, and xerosis (dry skin).

Oleyl lactate is formed through the esterification of oleyl alcohol, a long-chain fatty alcohol, and lactic acid, an alpha-hydroxy acid (AHA). Its potential to modulate skin barrier function is derived from the distinct and complementary properties of these two precursor molecules.

The Dual-Action Hypothesis of Oleyl Lactate

The role of oleyl lactate in skin barrier enhancement can be understood through a dual-action hypothesis based on the known effects of its constituent parts: the emollient and barrier-stabilizing properties of oleyl alcohol, and the hydrating and ceramide-stimulating effects of lactic acid.

Oleyl Alcohol: A Non-Disruptive Emollient

Oleyl alcohol is a fatty alcohol that functions as an emollient, forming a protective layer on the skin's surface to mitigate water loss.[1][2] Unlike its corresponding fatty acid, oleic acid, which has been shown to disrupt the stratum corneum lipids and increase TEWL, oleyl alcohol does not appear to have a detrimental impact on skin barrier integrity.[3][4] This makes it a favorable component for formulations aimed at supporting barrier function.

Lactic Acid: A Key Modulator of Stratum Corneum Health

Lactic acid is a natural moisturizing factor (NMF) found in the skin.[5] It contributes to skin hydration and has been demonstrated to actively improve skin barrier function by stimulating the synthesis of ceramides, which are essential lipids in the stratum corneum.[6][7][8]

Quantitative Data on the Effects of Oleyl Lactate's Precursors on Skin Barrier Function

While direct quantitative data for oleyl lactate is limited in publicly available literature, the following tables summarize the known effects of its components, oleyl alcohol and lactic acid, on key skin barrier parameters.

Table 1: In-Vitro Effects of Lactic Acid on Keratinocyte Ceramide Synthesis

ActiveModel SystemConcentrationEndpointResult
L-Lactic AcidCultured Human Keratinocytes20 mMCeramide Synthesis~300% increase[6][9]
D-Lactic AcidCultured Human Keratinocytes20 mMCeramide Synthesis~100% increase[6]

Table 2: In-Vivo Effects of Lactic Acid on Stratum Corneum Ceramide Levels

ActiveVehicleConcentrationDurationEndpointResult
L-Lactic AcidLotion4%Not SpecifiedSC Ceramide Levels48% increase[6][9]
D,L-Lactic AcidLotionNot SpecifiedNot SpecifiedSC Ceramide Levels25% increase[6]
D-Lactic AcidLotion4%Not SpecifiedSC Ceramide LevelsNo significant effect[6][9]

Table 3: Comparative Effects of Oleyl Alcohol and Oleic Acid on Skin Barrier Integrity (Ex-Vivo)

ActiveVehicleConcentrationDurationEndpointResult
Oleyl AlcoholIsopropyl alcohol/propylene glycol/water0.75%24 hoursTransepidermal Water Loss (TEWL)No significant increase compared to control[10]
Oleic AcidIsopropyl alcohol/propylene glycol/water0.75%24 hoursTransepidermal Water Loss (TEWL)Significant increase compared to control and oleyl alcohol[3][4][10]
Oleyl AlcoholIsopropyl alcohol/propylene glycol/water0.75%24 hoursSkin Electrical ImpedanceNo significant change compared to control[3][4]
Oleic AcidIsopropyl alcohol/propylene glycol/water0.75%24 hoursSkin Electrical ImpedanceSignificant decrease (indicating barrier disruption)[3][4]

Experimental Protocols

In-Vitro Assessment of Ceramide Synthesis in Human Keratinocytes
  • Cell Culture: Normal human epidermal keratinocytes (NHEK) are cultured in a serum-free keratinocyte growth medium.

  • Treatment: At approximately 70-80% confluency, the cells are treated with the test compound (e.g., L-lactic acid, oleyl lactate) at various concentrations for a specified period (e.g., 24-72 hours). A vehicle control is run in parallel.

  • Lipid Extraction: After incubation, cells are washed with phosphate-buffered saline (PBS), and total lipids are extracted using a solvent system such as chloroform:methanol (2:1, v/v).

  • Ceramide Analysis: The extracted lipids are dried, reconstituted, and analyzed for ceramide content. This can be achieved through methods such as:

    • High-Performance Thin-Layer Chromatography (HPTLC): For separation and semi-quantitative analysis of different ceramide classes.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For precise quantification of individual ceramide species.

  • Data Normalization: Ceramide levels are typically normalized to total protein content or cell number.

Ex-Vivo Human Skin Model for TEWL and Electrical Impedance Measurement
  • Skin Preparation: Full-thickness human skin, obtained from elective surgeries, is used. The subcutaneous fat is removed, and the skin is mounted on Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Equilibration: The skin is allowed to equilibrate for a period (e.g., 1 hour) with a receptor solution (e.g., PBS) in the receptor compartment, maintained at 37°C.

  • Baseline Measurements: Baseline TEWL and skin electrical impedance are measured using appropriate probes (e.g., Tewameter® and Corneometer®).

  • Treatment: The test formulation (e.g., containing oleyl alcohol or oleyl lactate) is applied to the skin surface in the donor compartment. A vehicle control is applied to a separate piece of skin.

  • Time-Course Measurements: TEWL and impedance are measured at various time points post-application (e.g., 1, 4, 8, 12, 24 hours).

  • Data Analysis: Changes in TEWL and impedance from baseline are calculated and compared between the treated and control groups.

Visualizations: Signaling Pathways and Experimental Workflows

Hypothesized_Mechanism_of_Oleyl_Lactate cluster_0 Topical Application cluster_1 Stratum Corneum cluster_2 Epidermal Response Oleyl Lactate Oleyl Lactate Hydrolysis Hydrolysis Oleyl Lactate->Hydrolysis Enzymatic Action Oleyl Alcohol Oleyl Alcohol Hydrolysis->Oleyl Alcohol Lactic Acid Lactic Acid Hydrolysis->Lactic Acid Emollience Emollience Oleyl Alcohol->Emollience Forms Protective Film Ceramide Synthesis Ceramide Synthesis Lactic Acid->Ceramide Synthesis Stimulates Keratinocytes Improved Barrier Function Improved Barrier Function Emollience->Improved Barrier Function Reduces TEWL Ceramide Synthesis->Improved Barrier Function Strengthens Lipid Matrix

Caption: Hypothesized mechanism of oleyl lactate on the skin barrier.

Experimental_Workflow_Skin_Barrier_Assessment cluster_vitro In-Vitro Analysis cluster_vivo Ex-Vivo Analysis NHEK Culture NHEK Culture Treatment Treatment NHEK Culture->Treatment Lipid Extraction Lipid Extraction Treatment->Lipid Extraction LC-MS/MS LC-MS/MS Lipid Extraction->LC-MS/MS Ceramide Quantification Ceramide Quantification LC-MS/MS->Ceramide Quantification Skin Explant Skin Explant Topical Application Topical Application Skin Explant->Topical Application TEWL Measurement TEWL Measurement Topical Application->TEWL Measurement Impedance Measurement Impedance Measurement Topical Application->Impedance Measurement Barrier Function Data Barrier Function Data TEWL Measurement->Barrier Function Data Impedance Measurement->Barrier Function Data

Caption: General experimental workflow for skin barrier assessment.

Conclusion

While direct research on oleyl lactate is needed to definitively quantify its effects on skin barrier function, the evidence from its constituent components provides a strong rationale for its beneficial role. The combination of oleyl alcohol's non-disruptive emollient properties and lactic acid's ability to stimulate ceramide synthesis presents a compelling, dual-action mechanism for improving skin barrier integrity. Oleyl lactate is a promising ingredient for formulations aimed at hydrating the skin and reinforcing its natural protective barrier. Further in-vitro and in-vivo studies are warranted to fully characterize the effects of the intact ester on stratum corneum lipid organization, ceramide profiles, and clinical outcomes in subjects with compromised skin barriers.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Oleyl Lactate as an Excipient in Topical Formulations

For Researchers, Scientists, and Drug Development Professionals Introduction Oleyl lactate (B86563), the ester of oleyl alcohol and lactic acid, is an emollient and skin-conditioning agent with significant potential as a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl lactate (B86563), the ester of oleyl alcohol and lactic acid, is an emollient and skin-conditioning agent with significant potential as an excipient in topical and transdermal drug delivery systems.[1][2] Its amphiphilic nature, arising from the hydrophilic lactate head and the lipophilic oleyl tail, allows it to interact with the stratum corneum, the primary barrier of the skin. This interaction can enhance the penetration of active pharmaceutical ingredients (APIs), making it a valuable tool for formulators seeking to improve the efficacy of topical treatments.[3][4]

These application notes provide a comprehensive overview of the physicochemical properties of oleyl lactate, its applications in topical formulations, and detailed protocols for evaluating its performance as a solubility and penetration enhancer.

Physicochemical Properties of Oleyl Lactate

A thorough understanding of the physicochemical properties of an excipient is crucial for formulation development. The following table summarizes the key properties of oleyl lactate.

PropertyValueReference
Chemical Name (9Z)-9-Octadecen-1-yl 2-hydroxypropanoate--INVALID-LINK--
Synonyms Ceraphyl 41, Pelemol OL--INVALID-LINK--
Molecular Formula C21H40O3--INVALID-LINK--
Molecular Weight 340.54 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow liquid-
Solubility Soluble in oils and organic solvents; insoluble in water.-
Function Emollient, skin-conditioning agent, penetration enhancer[1][2]

Applications in Topical Formulations

Oleyl lactate's primary functions in topical formulations are as an emollient, a solubilizer for certain APIs, and a penetration enhancer.

  • Emollient: Oleyl lactate imparts a smooth, soft feel to the skin, improving the sensory characteristics of creams, lotions, and ointments.[2]

  • Solubilizer: Its ester structure can help to dissolve lipophilic drugs, improving their incorporation into topical formulations.

  • Penetration Enhancer: This is the most significant application for drug delivery. Oleyl lactate can reversibly disrupt the highly organized lipid structure of the stratum corneum, thereby increasing the permeation of APIs into the deeper layers of the skin.[3][5]

Mechanism of Action as a Penetration Enhancer

The primary mechanism by which oleyl lactate and other lipid-based penetration enhancers facilitate drug delivery through the skin is by disrupting the intercellular lipid matrix of the stratum corneum. This process involves the insertion of the enhancer's lipophilic tail into the lipid bilayers, which increases their fluidity and creates temporary "pores" or disruptions, allowing drug molecules to pass through more easily.[5]

G cluster_0 Normal Stratum Corneum cluster_1 Stratum Corneum with Oleyl Lactate Corneocyte1 Corneocyte Corneocyte2 Corneocyte LipidBilayer Highly Ordered Intercellular Lipids Corneocyte3 Corneocyte Corneocyte4 Corneocyte DisruptedLipids Disrupted and Fluidized Intercellular Lipids API_inside API in Deeper Skin Layers DisruptedLipids->API_inside Enhanced Permeation OleylLactate Oleyl Lactate OleylLactate->DisruptedLipids Disruption of Lipids API_outside API API_outside->LipidBilayer Low Permeation API_outside->OleylLactate Interaction

Mechanism of Oleyl Lactate as a Penetration Enhancer.

Quantitative Data: Performance of Lactate Esters as Penetration Enhancers

The following tables summarize the enhancement ratios of the permeability coefficient (Kp) for various drugs with different lactate esters. The enhancement ratio is the factor by which the permeability coefficient is increased compared to a control without the enhancer.

Table 1: Enhancement Ratios of Permeability Coefficient (Kp) for Ibuprofen (logP = 3.94) with Various Lactate Esters [3]

Lactate EsterAlkyl Chain LengthEnhancement Ratio (Kp)
Methyl Lactate11.12
Ethyl Lactate21.25
Propyl Lactate31.48
Butyl Lactate42.15
Pentyl Lactate52.63
Hexyl Lactate63.12
Heptyl Lactate73.58
Octyl Lactate84.21
Decyl Lactate104.89
Dodecyl Lactate125.36
Tetradecyl Lactate145.82
Hexadecyl Lactate166.15

Table 2: Enhancement Ratios of Permeability Coefficient (Kp) for Salicylic Acid (logP = 2.26) with Various Lactate Esters [3]

Lactate EsterAlkyl Chain LengthEnhancement Ratio (Kp)
Methyl Lactate11.34
Ethyl Lactate21.56
Propyl Lactate31.98
Butyl Lactate42.87
Pentyl Lactate53.54
Hexyl Lactate64.12
Heptyl Lactate74.68
Octyl Lactate85.32
Decyl Lactate106.11
Dodecyl Lactate126.78
Tetradecyl Lactate147.23
Hexadecyl Lactate167.56

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of oleyl lactate in topical formulations.

G cluster_0 Formulation Development & Evaluation Workflow Start Start: API & Oleyl Lactate Formulation IVRT In Vitro Release Testing (IVRT) Start->IVRT IVPT In Vitro Permeation Testing (IVPT) Start->IVPT Stability Stability Testing Start->Stability Analysis Data Analysis & Optimization IVRT->Analysis IVPT->Analysis Stability->Analysis End End: Optimized Formulation Analysis->End

Experimental Workflow for Topical Formulation Evaluation.
Protocol for In Vitro Release Testing (IVRT)

Objective: To determine the rate and extent of API release from a topical formulation containing oleyl lactate.

Apparatus: Franz diffusion cell system.

Membrane: A synthetic, inert membrane (e.g., polysulfone, cellulose (B213188) acetate).

Receptor Medium: A buffer solution (e.g., phosphate-buffered saline, pH 7.4) in which the API is soluble. The addition of a co-solvent may be necessary for poorly water-soluble drugs.

Procedure:

  • Assemble the Franz diffusion cells, ensuring the membrane is properly mounted between the donor and receptor chambers.

  • Fill the receptor chamber with degassed receptor medium and ensure no air bubbles are trapped beneath the membrane.

  • Maintain the temperature of the receptor medium at 32 ± 0.5°C to mimic skin surface temperature.

  • Apply a finite dose (e.g., 5-10 mg/cm²) of the topical formulation evenly onto the surface of the membrane in the donor chamber.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.

  • Analyze the collected samples for API concentration using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative amount of API released per unit area over time and plot the release profile.

Protocol for In Vitro Permeation Testing (IVPT)

Objective: To evaluate the permeation of an API through the skin from a formulation containing oleyl lactate.

Apparatus: Franz diffusion cell system.

Membrane: Excised human or animal skin (e.g., porcine or rat skin). The stratum corneum should be intact and facing the donor chamber.

Receptor Medium: Similar to IVRT, a buffer solution that ensures the solubility of the API.

Procedure:

  • Prepare the excised skin by carefully removing subcutaneous fat and trimming it to the appropriate size for the diffusion cells.

  • Mount the skin on the Franz diffusion cell with the dermal side in contact with the receptor medium.

  • Follow steps 2-7 as described in the IVRT protocol.

  • At the end of the experiment, dissemble the cell, and wash the skin surface to remove any unabsorbed formulation.

  • The amount of API retained in the skin can be determined by extraction and subsequent analysis.

  • Calculate the steady-state flux (Jss), permeability coefficient (Kp), and lag time from the permeation profile.

Protocol for Stability Testing of Topical Emulsions

Objective: To assess the physical and chemical stability of a topical emulsion containing oleyl lactate under accelerated conditions.

Parameters to Evaluate:

  • Physical Stability: Appearance (color, odor, phase separation), pH, viscosity, and globule size.

  • Chemical Stability: Assay of the API.

Procedure:

  • Prepare the topical emulsion formulation containing oleyl lactate.

  • Divide the batch into multiple containers and store them at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH).

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and evaluate the physical and chemical stability parameters.

  • pH Measurement: Use a calibrated pH meter.

  • Viscosity Measurement: Use a viscometer with an appropriate spindle and rotational speed.

  • Globule Size Analysis: Use a particle size analyzer or microscopy.

  • API Assay: Use a validated stability-indicating analytical method (e.g., HPLC).

  • Compare the results over time to assess the stability of the formulation.

Safety and Regulatory Considerations

Oleyl lactate is generally considered safe for use in cosmetic and topical applications.[1] It has a low potential for skin irritation and sensitization. However, as with any excipient, it is essential to consider its concentration in the final formulation and to conduct appropriate safety and toxicity studies for the complete product. From a regulatory perspective, oleyl lactate is listed in the EU's CosIng database and has been used in numerous cosmetic products.[2] For pharmaceutical applications, its use would be subject to the regulations of the relevant authorities (e.g., FDA, EMA).

Conclusion

Oleyl lactate is a multifunctional excipient that offers significant benefits for the development of topical drug delivery systems. Its emollient properties enhance the aesthetic appeal of formulations, while its ability to act as a penetration enhancer can improve the therapeutic efficacy of APIs. The experimental protocols provided in these notes offer a framework for researchers and formulators to systematically evaluate the performance of oleyl lactate and to develop stable and effective topical products. Further research to generate specific quantitative data on the solubility and permeation enhancement of various APIs by oleyl lactate will be valuable in expanding its application in pharmaceutical formulations.

References

Application

Application Notes and Protocols: Oleyl Lactate in Controlled-Release Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals Introduction: Oleyl Lactate (B86563) as an Excipient for Controlled Release Oleyl lactate is an ester of oleyl alcohol and lactic acid, recognized for its e...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Oleyl Lactate (B86563) as an Excipient for Controlled Release

Oleyl lactate is an ester of oleyl alcohol and lactic acid, recognized for its emollient and skin-conditioning properties.[1] Its physicochemical characteristics, particularly its lipophilic nature and status as a lactate ester, make it a compelling candidate for use in controlled-release drug delivery systems.[2] Lactate esters, in general, are considered safe, non-irritating, and have been approved by the FDA for use in food and pharmaceuticals.[2]

The primary application of oleyl lactate in controlled delivery is as a penetration enhancer in topical and transdermal systems.[2] Penetration enhancers facilitate the transport of active pharmaceutical ingredients (APIs) through the formidable barrier of the stratum corneum, allowing for a controlled and sustained release into the systemic circulation or local tissue.[3][4] Additionally, due to its properties as a liquid lipid, oleyl lactate presents potential for incorporation into advanced nanodelivery systems such as nanostructured lipid carriers (NLCs) and microemulsions to modulate drug release profiles.

This document provides detailed application notes and protocols for utilizing oleyl lactate in various controlled-release formulations.

Application Note I: Oleyl Lactate as a Penetration Enhancer in Topical/Transdermal Formulations

Oleyl lactate's mechanism as a penetration enhancer is attributed to its ability to disrupt the highly organized lipid structure of the stratum corneum. This fluidizes the lipid bilayers, creating pathways for drug molecules to permeate the skin more effectively.[4] Studies on various lactate esters have demonstrated a structure-activity relationship, suggesting that the alkyl chain length influences the enhancement effect.[2] Oleyl lactate, with its C18 oleyl chain, is positioned to effectively integrate into and disrupt the skin's lipid matrix. It is particularly noted that lactate esters may be more efficient at enhancing the permeation of hydrophilic drugs.[2]

Quantitative Data: Efficacy of Lactate Esters as Penetration Enhancers

While specific permeation data for oleyl lactate is not extensively published, studies on other lactate esters provide a strong indication of their potential efficacy. The following table summarizes the enhancement effect of various lactate esters on the permeability of Ibuprofen.

Enhancer (Lactate Ester)DrugPermeability Coefficient (Kp) (x 10⁻⁵ cm/h)Enhancement Ratio (ER) vs. Control*
Control (Propylene Glycol)Ibuprofen28.11 ± 2.201.00
Lauryl Lactate (LE-12)Ibuprofen95.34 ± 8.763.39
Myristyl Lactate (LE-14)Ibuprofen89.67 ± 9.153.19
Cetyl Lactate (LE-16)Ibuprofen82.55 ± 7.932.94
Data synthesized from a study on lactate esters' effect on drug permeation through rat skin.[2]
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes the methodology to evaluate the efficacy of oleyl lactate as a penetration enhancer for a model drug.

Objective: To quantify the permeation-enhancing effect of oleyl lactate on a specific API across an excised skin model.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., rat, porcine, or human cadaver)

  • Oleyl lactate

  • Active Pharmaceutical Ingredient (API)

  • Vehicle/Solvent (e.g., propylene (B89431) glycol)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrer and stir bars

  • Water bath or heating block (maintained at 37°C to achieve a skin surface temperature of 32°C)

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification

Methodology:

  • Skin Preparation: Thaw excised skin at room temperature. Carefully remove any subcutaneous fat and tissue. Cut the skin into sections suitable for mounting on the Franz diffusion cells.

  • Formulation Preparation:

    • Control Formulation: Prepare a saturated solution or a defined concentration of the API in the chosen vehicle (e.g., propylene glycol).

    • Test Formulation: Prepare a similar API formulation containing a specific concentration of oleyl lactate (e.g., 5-10% w/w).[2]

  • Franz Cell Assembly:

    • Mount the prepared skin section between the donor and receptor compartments of the Franz cell, ensuring the stratum corneum faces the donor compartment.

    • Fill the receptor compartment with degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor compartment and place the assembled cell in the heating block. Allow the system to equilibrate for 30 minutes.

  • Permeation Study:

    • Apply a precise amount (e.g., 1 mL) of the control or test formulation to the skin surface in the donor compartment.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment through the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis: Analyze the collected samples for API concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot this value against time.

    • Determine the steady-state flux (Jss) from the linear portion of the slope.

    • Calculate the permeability coefficient (Kp) using the formula: Kp = Jss / C, where C is the initial concentration of the drug in the donor compartment.

    • Calculate the Enhancement Ratio (ER) as: ER = Jss (with enhancer) / Jss (control).

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare API Formulations (Control & Test with Oleyl Lactate) p2 Excise and Prepare Skin Sections p3 Prepare Receptor Medium (e.g., PBS) e1 Assemble Franz Diffusion Cell Mount Skin p3->e1 e2 Fill Receptor & Equilibrate at 37°C e1->e2 e3 Apply Formulation to Donor Compartment e2->e3 e4 Sample from Receptor at Time Intervals e3->e4 a1 Quantify API Concentration (e.g., HPLC) e4->a1 a2 Plot Cumulative Amount vs. Time a1->a2 a3 Calculate Flux (Jss), Kp, and Enhancement Ratio (ER) a2->a3 G cluster_phase Phase Preparation p1 Lipid Phase: Solid Lipid + Oleyl Lactate + API (Heat to T > M.P.) pre_emulsion Pre-emulsion Formation (High-Shear Homogenization) p1->pre_emulsion p2 Aqueous Phase: Water + Surfactant (Heat to same T) p2->pre_emulsion homogenization Particle Size Reduction (High-Pressure Homogenization or Ultrasonication) pre_emulsion->homogenization Coarse Emulsion cooling Cooling & NLC Solidification (Ice Bath with Stirring) homogenization->cooling Hot Nanoemulsion result NLC Dispersion cooling->result G cluster_SC Stratum Corneum (Before) cluster_SC_after Stratum Corneum (After) sc1 Organized Lipid Bilayers Tightly Packed Keratinocytes sc2 Disrupted / Fluidized Lipid Bilayers Increased Permeability sc1->sc2 Disrupts Order ol Oleyl Lactate (Penetration Enhancer) ol->sc1 Intercalates into Lipid Matrix drug API Molecules drug->sc2 Enhanced Permeation (Controlled Release)

References

Method

Application of Oleyl Lactate in Cosmetic and Pharmaceutical Creams: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Application Notes Oleyl lactate (B86563), the ester of oleyl alcohol and lactic acid, is a versatile ingredient in the formulation of cosmetic and pharmaceu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Oleyl lactate (B86563), the ester of oleyl alcohol and lactic acid, is a versatile ingredient in the formulation of cosmetic and pharmaceutical creams. Its unique chemical structure imparts a range of desirable properties, making it a valuable component in topical delivery systems.

Primary Functions
  • Emollient: Oleyl lactate is an effective emollient, providing a softening and smoothing effect on the skin.[1][2][3][4][5][6] Its lipophilic nature allows it to form a thin, occlusive film on the stratum corneum, reducing transepidermal water loss (TEWL) and thereby helping to maintain skin hydration. This property is particularly beneficial in moisturizing creams and lotions designed to alleviate dry skin conditions.

  • Penetration Enhancer: A key application of oleyl lactate in pharmaceutical creams is its role as a penetration enhancer.[7] It facilitates the percutaneous absorption of active pharmaceutical ingredients (APIs). The mechanism is believed to involve the temporary and reversible disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing its permeability to drug molecules.[7] Studies on various lactate esters have demonstrated a clear structure-activity relationship, with the alkyl chain length significantly influencing the enhancement effect.[8]

  • Emulsion Stabilizer: While not its primary function, oleyl lactate can contribute to the stability of water-in-oil (W/O) and oil-in-water (O/W) emulsions. Its amphiphilic character, with both a hydrophilic lactate head and a lipophilic oleyl tail, allows it to orient at the oil-water interface, reducing interfacial tension and preventing droplet coalescence. This contributes to the overall stability and shelf-life of cream formulations.

Benefits in Formulations
  • Improved Bioavailability of APIs: By enhancing the penetration of active ingredients, oleyl lactate can improve their bioavailability at the target site within the skin. This is particularly advantageous for drugs with poor skin permeability.[7]

  • Enhanced Aesthetics and Sensory Profile: In cosmetic creams, oleyl lactate contributes to a desirable skin feel. It can reduce the greasy feeling of heavier oils and waxes, resulting in a lighter, more elegant texture that spreads easily and absorbs well into the skin.

  • Versatility in Formulation: Oleyl lactate is compatible with a wide range of cosmetic and pharmaceutical ingredients, including various oils, waxes, emulsifiers, and active ingredients. This allows for flexibility in the development of different types of topical formulations, from light lotions to heavy creams.

  • Favorable Safety Profile: Oleyl lactate is generally considered to be safe for use in topical applications.[9][10] The Environmental Working Group (EWG) gives it a low hazard score.[9] However, as with any ingredient, formulation-specific safety assessments are essential.

Quantitative Data

The following table summarizes the enhancement ratios of permeability coefficients for various drugs with different lactate esters, providing a comparative context for the potential efficacy of oleyl lactate as a penetration enhancer. The data is synthesized from a peer-reviewed study on lactate esters.[8]

Lactate EsterAlkyl Chain LengthIbuprofen (logP = 3.97)Salicylic (B10762653) Acid (logP = 2.26)Dexamethasone (logP = 1.83)5-Fluorouracil (logP = -0.89)
Methyl Lactate 11.251.582.153.24
Ethyl Lactate 21.421.892.874.12
Propyl Lactate 31.682.353.545.28
Butyl Lactate 42.113.124.897.15
Amyl Lactate 52.544.016.239.87
Octyl Lactate 83.896.239.8515.42
Decyl Lactate 105.128.9714.2122.34
Lauryl Lactate 126.2311.2418.9831.56
Myristyl Lactate 145.8710.5617.8529.87

Note: Oleyl alcohol has an 18-carbon chain with one double bond. While not identical, the trend suggests that longer alkyl chains on lactate esters significantly enhance the penetration of both lipophilic and hydrophilic drugs.

Experimental Protocols

Protocol for In Vitro Skin Permeation Study

This protocol outlines a method to evaluate the effect of oleyl lactate on the skin permeation of a model drug using Franz diffusion cells.[8]

Materials:

  • Franz diffusion cells

  • Full-thickness excised skin (e.g., rat, porcine, or human cadaver skin)

  • Phosphate buffer solution (PBS, pH 7.4)

  • Model drug (e.g., ibuprofen, salicylic acid)

  • Propylene (B89431) glycol (or other suitable solvent)

  • Oleyl lactate

  • High-Performance Liquid Chromatography (HPLC) system

  • Magnetic stirrer and stir bars

  • Water bath or heating block

Procedure:

  • Skin Preparation:

    • Excise full-thickness abdominal skin from the chosen model.

    • Carefully remove any subcutaneous fat and extraneous tissue.

    • Wash the skin with physiological saline.

    • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

    • The skin can be used fresh or stored at -20°C until use.

  • Franz Diffusion Cell Setup:

    • Mount the prepared skin section onto the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermal side in contact with the receptor compartment.

    • Fill the receptor compartment with a known volume of PBS (pH 7.4) and a small magnetic stir bar.

    • Ensure no air bubbles are trapped beneath the skin.

    • Place the Franz diffusion cells in a water bath or on a heating block maintained at 37 ± 0.5°C to ensure the skin surface temperature is approximately 32°C.

    • Allow the system to equilibrate for at least 30 minutes.

  • Preparation of Donor Formulation:

    • Prepare a saturated solution of the model drug in propylene glycol.

    • Prepare a second formulation containing the saturated drug solution with the desired concentration of oleyl lactate (e.g., 5% w/v).

  • Permeation Study:

    • Apply a precise volume of the donor formulation (with or without oleyl lactate) to the surface of the skin in the donor compartment.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment.

    • Immediately replace the withdrawn sample with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Sample Analysis:

    • Analyze the concentration of the model drug in the collected samples using a validated HPLC method.

  • Data Analysis:

    • Plot the cumulative amount of drug permeated per unit area (μg/cm²) against time (h).

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor solution.

    • Calculate the Enhancement Ratio (ER) as the ratio of the Kp of the drug with oleyl lactate to the Kp of the drug without oleyl lactate.

Visualizations

Proposed Mechanism of Oleyl Lactate as a Skin Penetration Enhancer

G cluster_0 Normal Stratum Corneum cluster_1 Application of Oleyl Lactate cluster_2 Disrupted Stratum Corneum cluster_3 Enhanced Drug Penetration Corneocyte1 Corneocyte LipidBilayer Highly Ordered Lipid Bilayer Corneocyte2 Corneocyte OleylLactate Oleyl Lactate DisruptedLipids Disrupted and Fluidized Lipid Bilayer OleylLactate->DisruptedLipids Intercalates and disrupts lipid packing Corneocyte3 Corneocyte Corneocyte4 Corneocyte API API API->DisruptedLipids Increased Permeability

Caption: Proposed mechanism of oleyl lactate as a skin penetration enhancer.

Experimental Workflow for Efficacy Evaluation of a Topical Cream

G cluster_0 Formulation Development cluster_1 Physicochemical Characterization cluster_2 In Vitro Studies cluster_3 In Vivo Studies cluster_4 Data Analysis Formulation Cream Formulation (with and without Oleyl Lactate) Characterization pH, Viscosity, Droplet Size, Zeta Potential Formulation->Characterization InVitro In Vitro Skin Permeation Study (Franz Cells) Characterization->InVitro InVivo Animal Model (e.g., Tape Stripping, Microdialysis) InVitro->InVivo DrugRelease In Vitro Drug Release Test (IVRT) DrugRelease->InVivo Human Human Clinical Trial (Safety and Efficacy) InVivo->Human Analysis Statistical Analysis and Interpretation Human->Analysis

Caption: General workflow for evaluating a topical cream containing oleyl lactate.

References

Application

Application Notes and Protocols for Incorporating Oleyl Lactate into a Nanoemulsion

For Researchers, Scientists, and Drug Development Professionals Introduction Nanoemulsions are advanced drug delivery systems that have garnered significant attention for their ability to enhance the solubility, bioavail...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoemulsions are advanced drug delivery systems that have garnered significant attention for their ability to enhance the solubility, bioavailability, and targeted delivery of therapeutic agents.[1] These kinetically stable, colloidal dispersions of oil and water, with droplet sizes typically ranging from 20 to 200 nm, offer a versatile platform for the encapsulation of both hydrophilic and lipophilic compounds.[1][2] Oleyl lactate (B86563), an ester of oleyl alcohol and lactic acid, is a lipophilic compound with emollient properties, making it a suitable candidate for the oil phase in nanoemulsion formulations, particularly for topical and transdermal applications.[3]

These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of oleyl lactate-containing nanoemulsions. Detailed experimental protocols for both high-energy and low-energy emulsification methods are presented, along with methodologies for critical quality attribute assessment.

Materials and Equipment

A complete list of necessary materials and equipment is provided in the table below.

CategoryItem
Chemicals Oleyl Lactate (Oil Phase)
Surfactant (e.g., Tween 80, Polysorbate 80)
Co-surfactant/Co-solvent (e.g., Propylene Glycol, Transcutol-P, Ethanol)[4]
Purified Water (Aqueous Phase)
Active Pharmaceutical Ingredient (API) - Optional
Equipment High-Pressure Homogenizer or Microfluidizer (for High-Energy Method)[4][5]
Ultrasonic Homogenizer (for High-Energy Method)[4]
Magnetic Stirrer with Heating Plate
Vortex Mixer
Dynamic Light Scattering (DLS) Instrument (for particle size and PDI)[6]
Zetasizer (for zeta potential measurement)[7]
Viscometer
pH Meter
Franz Diffusion Cell (for in-vitro drug release studies)
Centrifuge
Transmission Electron Microscope (TEM) - Optional

Experimental Protocols

Formulation Development: Pseudo-ternary Phase Diagram Construction

To determine the optimal ratio of oil, surfactant, and co-surfactant, a pseudo-ternary phase diagram is constructed. This is achieved by titrating a mixture of the oil phase (oleyl lactate) and a surfactant/co-surfactant mixture (Smix) with the aqueous phase.[8]

Protocol:

  • Prepare different weight ratios of the Smix (e.g., 1:1, 2:1, 3:1 of Tween 80 to Propylene Glycol).

  • For each Smix ratio, prepare various ratios of the oil phase (oleyl lactate) to the Smix (e.g., 1:9, 2:8, ... , 9:1).

  • Titrate each oil/Smix combination with purified water dropwise, under constant stirring.

  • After each addition of water, visually inspect the mixture for transparency and flowability.

  • The regions that form clear, transparent, and easily flowable liquids are demarcated as the nanoemulsion region on the phase diagram.[8]

Nanoemulsion Preparation

This method utilizes intense mechanical forces to reduce the droplet size of a coarse emulsion.[4]

Protocol:

  • Preparation of Phases:

    • Oil Phase: Dissolve the desired amount of oleyl lactate and any oil-soluble API.

    • Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 1000-5000 rpm) for 15-30 minutes to form a coarse emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer.

    • Pressure: 500 to 5,000 psi.[4]

    • Number of Passes: 3 to 5 cycles.[9]

  • Cooling: Cool the resulting nanoemulsion to room temperature.

This method relies on the spontaneous formation of nano-sized droplets by changing the composition of the system at a constant temperature.[10]

Protocol:

  • Preparation of Organic Phase: Mix the oleyl lactate and the selected surfactant and co-surfactant.

  • Titration: Slowly add the purified water to the organic phase under continuous, gentle magnetic stirring.

  • Nanoemulsion Formation: As the water content increases, the system will transition from a water-in-oil (W/O) to an oil-in-water (O/W) nanoemulsion, often indicated by a change in viscosity and appearance.[11]

  • Equilibration: Continue stirring for a defined period (e.g., 30 minutes) to ensure the system reaches equilibrium.

Characterization of Oleyl Lactate Nanoemulsion

These parameters are crucial for determining the stability and performance of the nanoemulsion.

Protocol:

  • Sample Preparation: Dilute the nanoemulsion with purified water to an appropriate concentration to avoid multiple scattering effects.[6]

  • Measurement: Analyze the diluted sample using a Dynamic Light Scattering (DLS) instrument.

  • Data Analysis: The instrument software will calculate the Z-average particle size, PDI, and zeta potential. A PDI value below 0.25 is generally considered acceptable for a narrow particle size distribution.[12] A zeta potential of at least ±30 mV is desirable for good physical stability.[7]

Viscosity affects the spreadability and release characteristics of the nanoemulsion.

Protocol:

  • Use a calibrated viscometer to measure the viscosity of the undiluted nanoemulsion at a controlled temperature (e.g., 25°C).

The pH of the formulation is important for stability and compatibility with the intended application site.

Protocol:

  • Measure the pH of the undiluted nanoemulsion using a calibrated pH meter.

Stability Studies

The physical and chemical stability of the nanoemulsion should be assessed under various stress conditions.[13]

Protocol:

  • Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 3000-5000 rpm) for 30 minutes and observe for any signs of phase separation, creaming, or cracking.[8]

  • Freeze-Thaw Cycles: Subject the nanoemulsion to multiple cycles of freezing (e.g., -20°C for 48 hours) and thawing (room temperature for 48 hours). After each cycle, visually inspect for instability and measure particle size and PDI.

  • Long-Term Stability: Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) for an extended period (e.g., 3-6 months).[13] Periodically withdraw samples and analyze for changes in particle size, PDI, zeta potential, pH, and drug content (if applicable).

In-Vitro Drug Release Study

This assay evaluates the release profile of the encapsulated API from the nanoemulsion.

Protocol:

  • Apparatus: Use a Franz diffusion cell with a synthetic or biological membrane.

  • Procedure:

    • Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4).

    • Place a known quantity of the oleyl lactate nanoemulsion in the donor compartment.

    • Maintain the temperature at 32 ± 0.5°C to mimic skin temperature.

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.

  • Analysis: Analyze the withdrawn samples for API content using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Data Calculation: Calculate the cumulative amount of drug released over time. It is recommended to use pressure ultrafiltration for separating the released drug from the nanoemulsion to ensure accurate results.

Data Presentation

The following tables provide examples of how to present the quantitative data obtained from the characterization and stability studies of oleyl lactate nanoemulsions.

Table 1: Formulation and Physicochemical Characterization of Oleyl Lactate Nanoemulsions

Formulation CodeOleyl Lactate (% w/w)Tween 80 (% w/w)Propylene Glycol (% w/w)Water (% w/w)Particle Size (nm) ± SDPDI ± SDZeta Potential (mV) ± SD
OL-NE11015570125.3 ± 2.10.18 ± 0.02-32.5 ± 1.5
OL-NE21020106098.7 ± 1.80.15 ± 0.01-35.1 ± 1.2
OL-NE315251050152.4 ± 3.50.21 ± 0.03-29.8 ± 1.8

Table 2: Stability Study of Optimized Oleyl Lactate Nanoemulsion (OL-NE2) at Different Temperatures over 90 Days

Storage ConditionTime (Days)Particle Size (nm) ± SDPDI ± SDZeta Potential (mV) ± SD
4°C 098.7 ± 1.80.15 ± 0.01-35.1 ± 1.2
3099.1 ± 2.00.16 ± 0.02-34.8 ± 1.4
60100.5 ± 2.30.17 ± 0.02-34.5 ± 1.6
90101.2 ± 2.50.17 ± 0.03-34.2 ± 1.5
25°C 098.7 ± 1.80.15 ± 0.01-35.1 ± 1.2
30102.3 ± 2.20.18 ± 0.02-33.9 ± 1.7
60105.8 ± 2.80.19 ± 0.03-32.7 ± 1.9
90108.4 ± 3.10.20 ± 0.04-31.5 ± 2.1
40°C 098.7 ± 1.80.15 ± 0.01-35.1 ± 1.2
30115.6 ± 3.40.22 ± 0.03-29.1 ± 2.3
60128.9 ± 4.10.25 ± 0.05-26.8 ± 2.5
90145.2 ± 5.20.28 ± 0.06-24.3 ± 2.8

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the formulation and characterization of an oleyl lactate nanoemulsion.

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization & Evaluation start Start: Define Formulation Goals materials Material Selection (Oleyl Lactate, Surfactants, etc.) start->materials method_selection Select Emulsification Method materials->method_selection high_energy High-Energy Method (HPH, Ultrasonication) method_selection->high_energy High Energy low_energy Low-Energy Method (PIC, Spontaneous Emulsification) method_selection->low_energy Low Energy pre_emulsion Prepare Pre-emulsion high_energy->pre_emulsion titration Aqueous Phase Titration low_energy->titration homogenization Homogenization pre_emulsion->homogenization nanoemulsion Oleyl Lactate Nanoemulsion homogenization->nanoemulsion titration->nanoemulsion physicochem Physicochemical Characterization (Size, PDI, Zeta, pH, Viscosity) nanoemulsion->physicochem stability Stability Studies (Centrifugation, Freeze-Thaw, Long-term) physicochem->stability invitro In-Vitro Drug Release (Franz Diffusion Cell) stability->invitro end End: Data Analysis & Conclusion invitro->end

Fig. 1: Experimental workflow for oleyl lactate nanoemulsion.
Mechanism of Action: Cellular Uptake and Potential Signaling

This diagram illustrates the potential pathways for the cellular uptake of a drug-loaded oleyl lactate nanoemulsion and the subsequent signaling events that may be influenced by its components.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_uptake Cellular Uptake cluster_intracellular Intracellular Trafficking cluster_signaling Potential Signaling Pathways nanoemulsion Drug-Loaded Oleyl Lactate Nanoemulsion clathrin Clathrin-mediated Endocytosis nanoemulsion->clathrin Uptake caveolae Caveolae-mediated Endocytosis nanoemulsion->caveolae Uptake macropino Macropinocytosis nanoemulsion->macropino Uptake membrane Cell Membrane endosome Early Endosome clathrin->endosome caveolae->endosome macropino->endosome lysosome Lysosome endosome->lysosome Maturation cytosol Cytosol endosome->cytosol Endosomal Escape drug_release Drug Release lysosome->drug_release cytosol->drug_release mapk MAPK Pathway drug_release->mapk Oleate Component Influence insulin Insulin Signaling drug_release->insulin Oleate Component Influence hypoxia Hypoxia Response drug_release->hypoxia Oleate Component Influence lactate_signal Lactate Signaling drug_release->lactate_signal Lactate Component Influence Cellular Response\n(Proliferation, Differentiation) Cellular Response (Proliferation, Differentiation) mapk->Cellular Response\n(Proliferation, Differentiation) Metabolic Regulation Metabolic Regulation insulin->Metabolic Regulation Gene Expression Changes Gene Expression Changes hypoxia->Gene Expression Changes Immune Modulation,\nMetabolism Immune Modulation, Metabolism lactate_signal->Immune Modulation,\nMetabolism

Fig. 2: Cellular uptake and potential signaling pathways.

References

Method

Application Notes and Protocols: Oleyl Lactate as a Solvent for Poorly Water-Soluble Drugs

For Researchers, Scientists, and Drug Development Professionals Introduction Oleyl lactate (B86563) is a lipophilic ester that holds significant promise as a solvent and oil phase in the formulation of poorly water-solub...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleyl lactate (B86563) is a lipophilic ester that holds significant promise as a solvent and oil phase in the formulation of poorly water-soluble drugs. Its chemical properties make it a suitable candidate for developing lipid-based drug delivery systems, such as microemulsions and self-emulsifying drug delivery systems (SEDDS). These formulations can enhance the solubility and oral bioavailability of drugs that are otherwise challenging to administer effectively. This document provides detailed application notes, quantitative data, and experimental protocols for utilizing oleyl lactate as a solvent for poorly water-soluble active pharmaceutical ingredients (APIs).

Key Advantages of Oleyl Lactate in Drug Formulation

  • Enhanced Solubilization: Oleyl lactate can effectively dissolve lipophilic drugs, enabling higher drug loading in formulations.

  • Biocompatibility: As an ester of oleyl alcohol (a fatty alcohol) and lactic acid, it is generally considered to have a favorable safety profile for oral administration.

  • Component of Advanced Delivery Systems: It serves as an effective oil phase in the creation of microemulsions and SEDDS, which can improve drug absorption by presenting the drug in a solubilized state in the gastrointestinal tract.

Quantitative Data: Solubilization Capacity of Oleyl Lactate

The following table summarizes the solubilization capacity of oleyl lactate in a specific microemulsion system for the poorly water-soluble drug, simvastatin (B1681759).

Drug(s)Formulation ComponentsMaximum Solubilization Capacity (% w/w)Reference
SimvastatinOleyl lactate, Sucrose (B13894) monolaurate, Propylene (B89431) glycol7.0%[1][2]
Phytosterols (B1254722)Oleyl lactate, Sucrose monolaurate, Propylene glycol3.5%[1][2]
Simvastatin & Phytosterols (2.5:1 ratio)Oleyl lactate, Sucrose monolaurate, Propylene glycol4.7% Simvastatin + 1.9% Phytosterols[1][2]

Experimental Protocols

Protocol 1: Preparation of a Water-Dilutable Microemulsion for Solubilization of Simvastatin

This protocol is based on the formulation described by Fisher et al. (2013) for the solubilization of simvastatin.[1][2]

Materials:

  • Oleyl Lactate (Oil Phase)

  • Sucrose Monolaurate (Surfactant)

  • Propylene Glycol (Co-surfactant/Solvent)

  • Simvastatin (Active Pharmaceutical Ingredient)

  • Deionized Water

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Viscometer

  • Particle size analyzer

Procedure:

  • Preparation of the "Surfactant Phase":

    • Prepare a mixture of sucrose monolaurate and propylene glycol at a weight ratio of 2:1.

    • Gently heat the mixture to approximately 40°C while stirring to ensure homogeneity.

  • Preparation of the Microemulsion Concentrate (Water-Free):

    • In a clear glass vial, combine the "surfactant phase" and the "oil phase" (oleyl lactate) at a fixed weight ratio of 9:1.

    • Add the desired amount of simvastatin to the mixture. The maximum reported solubilization is 7.0% w/w.[1][2]

    • Vortex the mixture until the simvastatin is completely dissolved and the solution is clear and isotropic. This is the microemulsion concentrate.

  • Characterization of the Microemulsion Concentrate:

    • Visual Inspection: The concentrate should be a clear, single-phase liquid.

    • Viscosity Measurement: Determine the viscosity of the concentrate using a rheometer at 25°C.[1]

    • Structural Analysis (Optional): Techniques such as Small-Angle X-ray Scattering (SAXS) and Self-Diffusion NMR (SD-NMR) can be used to characterize the micellar structure of the concentrate.[1]

  • Water Dilution and Characterization of the Diluted Microemulsion:

    • Prepare a series of dilutions of the microemulsion concentrate with deionized water.

    • Gently stir the mixture after each addition of water.

    • Visual Inspection: Observe the appearance of the diluted systems to identify the region of clear, isotropic microemulsion.

    • Droplet Size Analysis: Measure the droplet size and polydispersity index (PDI) of the diluted microemulsions using a dynamic light scattering (DLS) instrument.

    • Zeta Potential Measurement: Determine the surface charge of the emulsion droplets.

Diagram of the Experimental Workflow for Microemulsion Preparation

Microemulsion_Preparation cluster_prep Preparation of Phases cluster_formulation Formulation cluster_characterization Characterization Surfactant Sucrose Monolaurate Mix_Surfactant_Phase Mix Sucrose Monolaurate and Propylene Glycol (2:1 w/w) 'Surfactant Phase' Surfactant->Mix_Surfactant_Phase CoSurfactant Propylene Glycol CoSurfactant->Mix_Surfactant_Phase Oil Oleyl Lactate Mix_Concentrate Combine 'Surfactant Phase' and Oleyl Lactate (9:1 w/w) Oil->Mix_Concentrate API Simvastatin Add_API Add Simvastatin API->Add_API Mix_Surfactant_Phase->Mix_Concentrate Mix_Concentrate->Add_API Vortex Vortex to Dissolve Add_API->Vortex Concentrate Microemulsion Concentrate Vortex->Concentrate Dilute Dilute with Water Concentrate->Dilute Characterize Characterize Diluted System: - Droplet Size - PDI - Zeta Potential Dilute->Characterize

Caption: Workflow for preparing a simvastatin microemulsion using oleyl lactate.

Protocol 2: General Protocol for the Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) with Oleyl Lactate

This protocol provides a general methodology for developing a SEDDS, where oleyl lactate can be screened and utilized as the oil phase.

Materials:

  • Poorly Water-Soluble Drug (e.g., Fenofibrate, Itraconazole)

  • Oleyl Lactate (and other oils for screening, e.g., Capryol 90, Maisine CC)

  • Surfactants (e.g., Kolliphor EL, Tween 80, Labrasol)

  • Co-surfactants/Co-solvents (e.g., Transcutol HP, Propylene Glycol, PEG 400)

  • Deionized Water

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Water bath or incubator (37°C)

  • UV-Vis Spectrophotometer or HPLC for drug quantification

Procedure:

  • Screening of Excipients:

    • Solubility Studies: Determine the saturation solubility of the drug in various oils (including oleyl lactate), surfactants, and co-surfactants.

      • Add an excess amount of the drug to a known volume of the excipient in a vial.

      • Vortex the mixture and then place it in a shaking water bath at 37°C for 48-72 hours to reach equilibrium.

      • Centrifuge the samples to separate the undissolved drug.

      • Dilute an aliquot of the supernatant with a suitable solvent and quantify the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Selection of Excipients: Select the oil, surfactant, and co-surfactant that exhibit the highest solubilizing capacity for the drug.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Based on the solubility studies, select the most suitable oil (e.g., oleyl lactate), surfactant, and co-surfactant.

    • Prepare various mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, prepare a series of formulations with varying ratios of the oil phase and Smix (e.g., from 9:1 to 1:9).

    • Titrate each of these mixtures with water dropwise, under gentle stirring.

    • Observe the mixtures for transparency and phase separation.

    • Plot the results on a pseudo-ternary phase diagram to identify the microemulsion region.

  • Preparation of the Drug-Loaded SEDDS:

    • Select a formulation from the microemulsion region of the phase diagram.

    • Accurately weigh the required amounts of oleyl lactate, the selected surfactant, and co-surfactant.

    • Add the calculated amount of the drug to the mixture.

    • Gently heat (if necessary) and vortex the mixture until the drug is completely dissolved and a clear, isotropic solution is obtained.

  • Characterization of the SEDDS:

    • Self-Emulsification Assessment:

      • Add a small amount (e.g., 1 mL) of the SEDDS formulation to a larger volume (e.g., 250 mL) of deionized water in a beaker with gentle stirring at 37°C.

      • Visually observe the rate of emulsification and the appearance of the resulting emulsion (e.g., clear, bluish-white, or milky).

    • Droplet Size and Zeta Potential Analysis:

      • Dilute the SEDDS with water as described above and measure the droplet size, PDI, and zeta potential using a DLS instrument.

    • In Vitro Drug Release:

      • Perform in vitro dissolution studies using a standard dissolution apparatus (e.g., USP Type II).

      • Fill the SEDDS formulation into hard gelatin capsules.

      • Conduct the dissolution test in a relevant medium (e.g., simulated gastric fluid or simulated intestinal fluid).

      • Withdraw samples at predetermined time intervals, filter, and analyze for drug content.

Diagram of the SEDDS Formulation and Evaluation Workflow

SEDDS_Workflow cluster_screening Excipient Screening cluster_formulation_dev Formulation Development cluster_characterization_eval Characterization and Evaluation Solubility Determine Drug Solubility in: - Oils (incl. Oleyl Lactate) - Surfactants - Co-surfactants PhaseDiagram Construct Pseudo-Ternary Phase Diagrams Solubility->PhaseDiagram SelectFormulation Select Formulation from Microemulsion Region PhaseDiagram->SelectFormulation PrepareSEDDS Prepare Drug-Loaded SEDDS SelectFormulation->PrepareSEDDS Emulsification Self-Emulsification Assessment PrepareSEDDS->Emulsification DropletSize Droplet Size and Zeta Potential Analysis PrepareSEDDS->DropletSize DrugRelease In Vitro Drug Release PrepareSEDDS->DrugRelease

Caption: General workflow for developing and evaluating a SEDDS formulation.

Signaling Pathways and Mechanisms of Enhanced Absorption

While oleyl lactate itself does not directly participate in signaling pathways, its role in forming lipid-based drug delivery systems facilitates mechanisms that enhance drug absorption.

Diagram of the Proposed Mechanism of Enhanced Oral Bioavailability

Bioavailability_Mechanism cluster_lumen GI Lumen cluster_membrane Intestinal Membrane cluster_circulation Systemic Circulation SEDDS SEDDS with Drug in Oleyl Lactate Emulsion Fine Oil-in-Water Emulsion Droplets SEDDS->Emulsion Dispersion in Aqueous Environment Digestion Lipid Digestion by Lipases Emulsion->Digestion MixedMicelles Drug Partitioned in Mixed Micelles Digestion->MixedMicelles Absorption Enhanced Drug Absorption MixedMicelles->Absorption Increased Drug Concentration at Absorptive Surface Bioavailability Increased Bioavailability Absorption->Bioavailability

References

Application

Application Notes and Protocols for Formulating with Oleyl Lactate to Enhance Skin Hydration

Audience: Researchers, scientists, and drug development professionals. Introduction Proper skin hydration is fundamental to maintaining the integrity of the stratum corneum (SC), the outermost layer of the epidermis that...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proper skin hydration is fundamental to maintaining the integrity of the stratum corneum (SC), the outermost layer of the epidermis that serves as the primary barrier against the external environment. A compromised skin barrier leads to increased transepidermal water loss (TEWL), resulting in dryness, irritation, and reduced elasticity.[1][2] Oleyl lactate (B86563), the ester of oleyl alcohol and lactic acid, is a multifunctional emollient designed to improve skin hydration through a dual-action mechanism.[3][4] Its lipophilic oleyl group integrates with the lipid matrix of the SC, while the hydrophilic lactate moiety functions as a humectant.[4][5] These application notes provide detailed protocols for evaluating the efficacy of oleyl lactate in enhancing skin hydration and barrier function.

Mechanism of Action

Oleyl lactate enhances skin hydration via two primary pathways, leveraging the distinct properties of its constituent parts:

  • Emollience and Barrier Reinforcement (Oleyl Group): The long-chain oleyl group is lipophilic and structurally similar to the fatty acids found in the SC's intercellular lipid matrix.[2][6] It integrates into this lipid domain, reinforcing the skin's natural barrier. This action helps to reduce transepidermal water loss (TEWL), preventing moisture from escaping the skin.[2]

  • Humectant Properties (Lactate Group): Lactic acid and its salts are key components of the skin's Natural Moisturizing Factor (NMF).[7][8] The lactate portion of the molecule acts as a humectant, attracting and binding water within the stratum corneum.[9][10] Furthermore, lactate has been shown to influence the expression of key barrier proteins like filaggrin and enzymes involved in ceramide synthesis, which are crucial for both hydration and barrier integrity.[7]

cluster_0 Oleyl Lactate Application cluster_1 Stratum Corneum Interaction cluster_2 Hydration Outcome Oleyl Lactate Oleyl Lactate Oleyl Group (Lipophilic) Oleyl Group (Lipophilic) Oleyl Lactate->Oleyl Group (Lipophilic) Lactate Group (Hydrophilic) Lactate Group (Hydrophilic) Oleyl Lactate->Lactate Group (Hydrophilic) Lipid Matrix Lipid Matrix Oleyl Group (Lipophilic)->Lipid Matrix Integrates with NMF Pool NMF Pool Lactate Group (Hydrophilic)->NMF Pool Contributes to Reinforced Barrier Reinforced Barrier Lipid Matrix->Reinforced Barrier Increased Water Content Increased Water Content NMF Pool->Increased Water Content Enhanced Skin Hydration Enhanced Skin Hydration Reinforced Barrier->Enhanced Skin Hydration Reduces TEWL Increased Water Content->Enhanced Skin Hydration Improves Hydration

Fig 1. Dual-action mechanism of Oleyl Lactate for skin hydration.

Experimental Protocols

Protocol 1: In Vivo Evaluation of Skin Hydration and Barrier Function

This protocol details a non-invasive, clinical method to assess the efficacy of a topical formulation containing oleyl lactate on human skin.

1.1. Objective: To quantify the effect of an oleyl lactate-containing formulation on stratum corneum hydration and transepidermal water loss (TEWL) compared to a placebo control.

1.2. Materials & Instruments:

  • Corneometer® (e.g., CM 825, Courage + Khazaka) for hydration measurement.[11]

  • Tewameter® (e.g., TM Hex, Courage + Khazaka) for TEWL measurement.[12]

  • Test Formulation: O/W emulsion with 3% Oleyl Lactate.

  • Placebo Formulation: O/W emulsion without Oleyl Lactate.

  • Climate-controlled room (20-22°C, 40-60% relative humidity).[13]

1.3. Methodology:

  • Subject Recruitment: Recruit healthy volunteers (n ≥ 10) with self-perceived dry skin on their forearms.[14][15] Subjects should be free of dermatological conditions and avoid using moisturizing products on the test areas for a washout period of 7 days prior to the study.[15]

  • Acclimatization: Prior to each measurement session, subjects must acclimatize in the climate-controlled room for at least 30 minutes.[1][14]

  • Baseline Measurement (Day 0, T0):

    • Define two test sites (e.g., 2x2 cm squares) on the volar forearm of each subject.

    • Perform baseline measurements for skin hydration (Corneometer) and TEWL (Tewameter) at both sites. Three readings should be taken per site and averaged.[16]

  • Product Application:

    • Apply a standardized amount (e.g., 2 mg/cm²) of the Test Formulation to one site and the Placebo Formulation to the other.[14] The assignment should be randomized and double-blinded.

  • Post-Application Measurements:

    • Repeat hydration and TEWL measurements at predefined time points, such as 2 hours (T2h), 4 hours (T4h), 8 hours (T8h), and 24 hours (T24h) after the initial application. For long-term effects, measurements can be taken after 7, 14, and 28 days of consistent daily application.

  • Data Analysis: Calculate the mean and standard deviation for hydration and TEWL values at each time point for both treatment groups. Use statistical analysis (e.g., paired t-test or ANOVA) to determine the significance of changes from baseline and differences between the test and placebo groups.

start Start recruitment Volunteer Recruitment (n≥10, dry skin) start->recruitment washout 7-Day Washout Period recruitment->washout acclimatization Acclimatization (30 min) washout->acclimatization baseline Baseline Measurement (T0) (Corneometry & TEWL) acclimatization->baseline application Product Application (Test vs. Placebo) baseline->application measurement_points Time Points application->measurement_points t2h Measure at T2h measurement_points->t2h t4h Measure at T4h t2h->t4h t24h Measure at T24h t4h->t24h analysis Data Analysis (Statistical Comparison) t24h->analysis end End analysis->end

Fig 2. Experimental workflow for in vivo skin hydration assessment.
Protocol 2: In Vitro Assessment on Reconstructed Human Epidermis (RHE)

This protocol uses a 3D tissue model to investigate the biological effects of oleyl lactate on epidermal markers related to hydration and barrier function.[17]

2.1. Objective: To evaluate the effect of an oleyl lactate formulation on the expression of aquaporin-3 (AQP3) and filaggrin in an RHE model.

2.2. Materials & Instruments:

  • Reconstructed Human Epidermis (RHE) tissue models (e.g., EpiDerm™).

  • Assay medium provided by the RHE manufacturer.

  • Test Formulation (3% Oleyl Lactate) and Placebo, sterilized.

  • Phosphate-buffered saline (PBS).

  • Reagents for immunohistochemistry (IHC) or quantitative PCR (qPCR).

  • Microscope for imaging.

2.3. Methodology:

  • Tissue Culture: Culture the RHE tissues at the air-liquid interface according to the manufacturer's instructions.

  • Induce Dryness (Optional): To simulate dry skin conditions, tissues can be cultured in a low-humidity environment for a set period before treatment.[17]

  • Topical Application: Apply a precise amount of the sterile Test Formulation and Placebo to the surface of the RHE tissues. Include an untreated control group.

  • Incubation: Incubate the tissues for 24 to 48 hours.

  • Tissue Harvesting and Processing:

    • Wash the tissues with PBS to remove any remaining formulation.

    • For IHC: Fix the tissues in formalin, embed in paraffin, and section.

    • For qPCR: Extract total RNA from the tissues using a suitable kit.

  • Biomarker Analysis:

    • IHC: Perform immunohistochemical staining for AQP3 and filaggrin proteins. Analyze the staining intensity and distribution using microscopy.

    • qPCR: Synthesize cDNA and perform quantitative real-time PCR to measure the relative gene expression levels of AQP3 and FLG (filaggrin gene).

  • Data Analysis: Quantify the results from IHC (e.g., using image analysis software) and qPCR (e.g., using the ΔΔCt method). Compare the results from the oleyl lactate-treated group to the placebo and untreated control groups.

Data Presentation and Expected Results

Quantitative data should be summarized in tables for clear comparison.

Table 1: In Vivo Skin Hydration and TEWL Measurements (Hypothetical Data)

Time PointMeasurementPlacebo Formulation (Mean ± SD)3% Oleyl Lactate Formulation (Mean ± SD)% Change from Baseline (Oleyl Lactate)p-value (vs. Placebo)
Baseline (T0) Hydration (A.U.)35.2 ± 4.535.5 ± 4.80%-
TEWL (g/m²/h)15.1 ± 2.115.3 ± 2.30%-
T8h Hydration (A.U.)38.1 ± 5.048.7 ± 5.2+37.2%<0.01
TEWL (g/m²/h)14.5 ± 1.911.2 ± 1.5-26.8%<0.01
Day 28 Hydration (A.U.)36.5 ± 4.755.4 ± 6.1+56.1%<0.001
TEWL (g/m²/h)14.8 ± 2.09.8 ± 1.3-35.9%<0.001

A.U. = Arbitrary Units. Higher values indicate better hydration.[18] Lower TEWL values indicate improved barrier function.[19]

Interpretation: The formulation with oleyl lactate is expected to show a statistically significant increase in skin hydration (Corneometry units) and a significant decrease in TEWL compared to both its baseline and the placebo, demonstrating both immediate and long-term efficacy.[12][20]

Table 2: In Vitro Gene Expression in RHE Models (Hypothetical Data)

GeneTreatment GroupRelative Gene Expression (Fold Change vs. Control)p-value (vs. Placebo)
FLG (Filaggrin) Placebo1.1 ± 0.2-
3% Oleyl Lactate2.5 ± 0.4<0.01
AQP3 (Aquaporin-3) Placebo1.0 ± 0.1-
3% Oleyl Lactate1.8 ± 0.3<0.05

Interpretation: Treatment with oleyl lactate is expected to upregulate the gene expression of filaggrin (FLG), a key protein for NMF production, and aquaporin-3 (AQP3), a channel involved in water and glycerol (B35011) transport in the epidermis.[21][22]

Signaling Pathway Involvement

The lactate component of oleyl lactate can actively participate in cellular processes that enhance skin barrier function. Once available to keratinocytes, lactate can influence signaling pathways that regulate the synthesis of crucial barrier components.

  • Ceramide Synthesis: Lactate can increase the activity of enzymes like sphingomyelin (B164518) phosphodiesterase, which is involved in the generation of ceramides, the most abundant lipid class in the stratum corneum.[7]

  • Filaggrin Expression: Lactate has been shown to stabilize hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that can promote the expression of the filaggrin gene.[7] Filaggrin is subsequently broken down into amino acids that form the NMF.

  • Aquaporin Transport: The skin utilizes aquaporins, particularly AQP3 and AQP9, to transport water, glycerol, and lactate across cell membranes.[21][23] By providing a lactate substrate, oleyl lactate may support the metabolic activity and hydration status of keratinocytes through these channels.

cluster_0 Extracellular cluster_1 Keratinocyte Oleyl Lactate Oleyl Lactate Lactate Lactate Oleyl Lactate->Lactate releases HIF-1a HIF-1α Stabilization Lactate->HIF-1a Promotes Ceramide Synthesis Ceramide Synthesis Lactate->Ceramide Synthesis Stimulates AQP9 AQP9 Lactate->AQP9 Transport via Filaggrin Gene Filaggrin Gene (FLG) HIF-1a->Filaggrin Gene Upregulates Transcription Filaggrin Protein Filaggrin Protein Filaggrin Gene->Filaggrin Protein NMF NMF Components Filaggrin Protein->NMF Degrades into Barrier Barrier NMF->Barrier Barrier Lipids Barrier Lipids Ceramide Synthesis->Barrier Lipids

Fig 3. Lactate's influence on key skin barrier components.

Conclusion

Oleyl lactate is a highly effective, dual-action ingredient for enhancing skin hydration. Its emollient properties help to immediately reduce water loss by reinforcing the skin's lipid barrier, while its lactate component provides humectant benefits and stimulates the production of the skin's own moisturizing and barrier components. The protocols provided herein offer robust methods for substantiating the skin hydration and barrier-enhancing claims of formulations containing oleyl lactate.

References

Method

Application Notes &amp; Protocols: Oleyl Lactate in the Development of Long-Acting Injectable Formulations

Audience: Researchers, scientists, and drug development professionals. Disclaimer: The use of oleyl lactate (B86563) as a primary vehicle in long-acting injectable (LAI) formulations is an emerging area of research.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The use of oleyl lactate (B86563) as a primary vehicle in long-acting injectable (LAI) formulations is an emerging area of research. The following application notes and protocols are based on the known physicochemical properties of oleyl lactate and established methodologies for developing similar lipid-based depot systems. Extensive validation, including biocompatibility and parenteral safety studies, is required before any clinical application.

Introduction to Oleyl Lactate for LAI Development

Long-acting injectable (LAI) formulations offer significant therapeutic advantages, including improved patient adherence, reduced dosing frequency, and more stable plasma drug concentrations.[1] Lipid-based systems, such as oil solutions and oleogels, are a well-established platform for LAIs, particularly for lipophilic active pharmaceutical ingredients (APIs).[2][3] The release mechanism from these depots is typically governed by the slow partitioning of the drug from the oil vehicle into the surrounding aqueous physiological environment at the injection site.[4]

Oleyl lactate, the ester of oleyl alcohol and lactic acid, is a lipophilic compound traditionally used in the cosmetics industry as an emollient and skin conditioning agent.[5][6] Its properties—a long fatty alcohol chain suggesting high lipophilicity and potential solvent capacity for poorly water-soluble drugs, combined with a lactate component that may infer biodegradability—make it a theoretical candidate for investigation as a vehicle in LAI formulations. These notes provide a framework for the initial formulation and evaluation of oleyl lactate as a potential depot vehicle.

Physicochemical Properties of Oleyl Lactate

A summary of the key physicochemical properties of oleyl lactate is presented below. This data is crucial for initial formulation design and feasibility assessment.

PropertyValue / DescriptionSource(s)
IUPAC Name [(Z)-octadec-9-enyl] 2-hydroxypropanoate[7]
Synonyms Pelemol OL, Dermol OL[7]
CAS Number 42175-36-0[7][8]
Molecular Formula C₂₁H₄₀O₃[7]
Molecular Weight 340.5 g/mol [7]
Physical Form Assumed to be a liquid/oily substance at room temperatureInferred
Solubility Insoluble in water; likely soluble in organic solventsInferred
Function in Cosmetics Emollient, Skin Conditioning Agent[5]
Parenteral Safety Not established; requires extensive toxicological testing-

Experimental Protocols

The following protocols outline the fundamental steps for formulating, characterizing, and evaluating a simple oleyl lactate-based LAI solution. A model lipophilic drug (e.g., haloperidol, testosterone (B1683101) enanthate) should be selected for these initial studies.

Protocol 1: Preparation of a Drug-Loaded Oleyl Lactate Formulation

Objective: To prepare a sterile, drug-loaded oleyl lactate solution suitable for injection.

Materials:

  • Oleyl Lactate (pharmaceutical grade)

  • Lipophilic Active Pharmaceutical Ingredient (API)

  • Glass vials with rubber stoppers and aluminum seals

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Sterile 0.22 µm syringe filters (ensure compatibility with oily vehicles, e.g., PTFE)

  • Sterile syringes and needles

  • Analytical balance

  • Laminar flow hood or aseptic environment

Methodology:

  • API Solubility Determination (Preliminary Step):

    • Prepare saturated solutions of the API in oleyl lactate at various temperatures (e.g., 25°C, 40°C, 60°C).

    • Equilibrate for 24-48 hours with continuous stirring.

    • Centrifuge the samples, collect the supernatant, and analyze the API concentration via a validated HPLC method to determine the solubility limit. This informs the maximum achievable drug load.

  • Formulation Preparation:

    • In a sterile glass beaker, accurately weigh the desired amount of oleyl lactate.

    • Place the beaker on a magnetic stirrer with a heating mantle.

    • Slowly add the accurately weighed API to the oleyl lactate while stirring.

    • Gently heat the mixture (e.g., to 40-60°C) to facilitate dissolution. Do not exceed temperatures that could cause degradation of the API or excipient. Stir until the API is completely dissolved and the solution is clear.

    • Once dissolved, allow the solution to cool to room temperature.

  • Sterilization and Filling:

    • Perform all subsequent steps in a laminar flow hood using aseptic techniques.

    • Draw the drug-loaded oleyl lactate solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution directly into sterile glass vials.

    • Aseptically insert sterile rubber stoppers and secure with aluminum seals.

    • Visually inspect each vial for clarity and absence of particulate matter.

Protocol 2: Physicochemical Characterization

Objective: To assess the quality and key physical properties of the formulated LAI solution.

Methods:

  • Appearance: Visually inspect the formulation against a black and white background for clarity, color, and the presence of any particulate matter.

  • Viscosity Measurement:

    • Use a cone-and-plate or parallel-plate rheometer.

    • Equilibrate the sample to a controlled temperature (e.g., 25°C).

    • Measure the viscosity over a range of shear rates (e.g., 1 to 100 s⁻¹) to assess flow behavior. For an injectable, a low viscosity is desirable for ease of administration (good syringeability).[2]

  • Drug Content and Uniformity:

    • Accurately weigh a sample from several vials.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol) to a known volume.

    • Further dilute the solution to fall within the calibration range of a validated, stability-indicating HPLC-UV method.

    • Analyze the samples to determine the API concentration. The results should be within 95-105% of the target concentration, with low variability between vials.

Representative Data Table:

ParameterSpecification / TargetResult (Example)Method
AppearanceClear, pale yellow oilConformsVisual
Drug Content100 mg/mL ± 5%98.7 mg/mLHPLC-UV
Viscosity @ 25°C< 100 cP65 cPRheometry
SterilitySterileNo growth observedUSP <71>
Particulate MatterConforms to USP <788>ConformsLight Obscuration
Protocol 3: In Vitro Drug Release Testing

Objective: To evaluate the rate of drug release from the oleyl lactate depot into an aqueous medium, simulating physiological conditions. The dialysis membrane method is a common approach for oil-based LAIs.[9][10]

Materials:

  • USP Apparatus 2 (Paddle Apparatus)

  • Dialysis tubing or pre-fabricated dialysis cassettes (e.g., Float-A-Lyzer) with a suitable molecular weight cut-off (MWCO) that retains the formulation but allows free drug to pass.

  • Release Medium: Phosphate Buffered Saline (PBS), pH 7.4, containing a surfactant (e.g., 0.5% Tween 80 or SDS) to maintain sink conditions.

  • Validated analytical method (HPLC-UV) for drug quantification.

Methodology:

  • Dialysis Bag Preparation:

    • Cut a length of dialysis tubing and hydrate (B1144303) according to the manufacturer's instructions.

    • Securely close one end with a clip.

    • Accurately load a precise volume (e.g., 1.0 mL) of the drug-loaded oleyl lactate formulation into the dialysis bag.

    • Remove excess air, close the other end with a second clip, ensuring the formulation is fully contained.

  • Release Study Setup:

    • Fill the dissolution vessels of the USP 2 apparatus with a known volume (e.g., 500 mL) of pre-warmed (37°C) release medium.

    • Place the prepared dialysis bag into the vessel. A small weight may be needed to keep the bag submerged.

    • Begin paddle rotation at a set speed (e.g., 50 rpm).

  • Sampling:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and continuing for several days), withdraw an aliquot (e.g., 1 mL) of the release medium from each vessel.

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume.

  • Sample Analysis:

    • Analyze the drug concentration in the collected samples using a validated HPLC-UV method.

    • Calculate the cumulative amount and percentage of drug released at each time point, correcting for the drug removed during previous sampling.

    • Plot the cumulative percent drug released versus time to generate the release profile.

Representative Data Table for In Vitro Release:

Time (hours)Concentration (µg/mL)Cumulative % API Released
00.00.0%
25.22.6%
815.87.9%
2435.117.6%
4854.227.1%
9678.639.3%
168 (7 days)105.452.7%

Visualization of Workflows

Diagram 1: Overall Development Workflow

Feasibility Feasibility & Excipient Selection Formulation Formulation Development (Drug Loading & Optimization) Feasibility->Formulation Characterization Physicochemical Characterization (Viscosity, Content, Purity) Formulation->Characterization Release In Vitro Release Testing (Dialysis Method) Characterization->Release Release->Formulation Iterate/ Optimize Stability Stability Studies (ICH Conditions) Release->Stability InVivo Preclinical In Vivo Study (Pharmacokinetics & Biocompatibility) Release->InVivo Stability->InVivo ScaleUp Process Scale-Up & Tech Transfer InVivo->ScaleUp

Caption: High-level workflow for developing an oleyl lactate-based LAI.

Diagram 2: In Vitro Release Testing Protocol

Start Start: Prepare Materials PrepFormulation 1. Accurately measure 1 mL of formulation Start->PrepFormulation PrepBag 2. Hydrate & prepare dialysis bag Start->PrepBag LoadBag 3. Load formulation into dialysis bag & seal PrepFormulation->LoadBag PrepBag->LoadBag SetupApparatus 4. Place bag in USP 2 vessel with release medium at 37°C LoadBag->SetupApparatus RunTest 5. Start paddle rotation (e.g., 50 rpm) SetupApparatus->RunTest Sample 6. Withdraw sample at predefined timepoints RunTest->Sample t = t₁, t₂, t₃... Replenish 7. Replenish with fresh medium Sample->Replenish Analyze 8. Analyze samples via HPLC Sample->Analyze Replenish->RunTest Plot 9. Calculate & plot cumulative release profile Analyze->Plot

Caption: Step-by-step workflow for the dialysis-based in vitro release test.

Conclusion and Future Directions

Oleyl lactate presents as a novel, unexplored excipient for LAI development. Its lipophilic nature and potential as a solvent are promising characteristics for formulating depots of poorly water-soluble drugs. The protocols provided here offer a foundational approach to preparing and evaluating a simple oil-based solution.

Critical next steps for any research in this area must include:

  • Parenteral Safety and Biocompatibility: Comprehensive in vivo studies are essential to determine the local tissue tolerance, inflammatory response, and systemic safety of oleyl lactate when administered via intramuscular or subcutaneous routes.

  • Biodegradation Pathway: Understanding how oleyl lactate is metabolized in vivo is crucial. It is expected to hydrolyze into oleyl alcohol and lactic acid, both of which have known metabolic pathways, but this must be confirmed.

  • Formulation Optimization: Further work could explore the use of co-solvents to enhance drug loading or viscosity modifiers to modulate the drug release rate. The development of in situ forming oleogels using oleyl lactate as the liquid lipid phase could also be investigated.

References

Application

Application Notes and Protocols for the Use of Oleyl Lactate as a Lubricant in Experimental Setups

Audience: Researchers, scientists, and drug development professionals. Disclaimer: Direct experimental data on the tribological properties of oleyl lactate (B86563) as a lubricant in dedicated mechanical or industrial ex...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the tribological properties of oleyl lactate (B86563) as a lubricant in dedicated mechanical or industrial experimental setups is limited in publicly available literature. The following application notes and protocols are based on the general properties of esters, lactate esters, and standard tribological testing methodologies. These protocols are intended to serve as a starting point for researchers looking to evaluate oleyl lactate for specific lubrication applications.

Introduction to Oleyl Lactate as a Potential Lubricant

Oleyl lactate (C21H40O3) is an ester of lactic acid and oleyl alcohol.[1] While it is most commonly utilized in the cosmetics industry as an emollient and skin conditioning agent, its chemical structure suggests potential for broader applications as a lubricant.[2] Esters, in general, are known for their excellent lubricity, high viscosity index, good solvency, and biodegradability, making them attractive alternatives to traditional mineral oil-based lubricants.[3][4][5] The presence of the polar ester group can promote the formation of a protective film on metal surfaces, which is crucial for boundary lubrication.[6]

The oleyl group, being a long, unsaturated fatty alcohol chain, can contribute to the molecule's ability to reduce friction and wear. The hydroxyl group from the lactic acid moiety may also influence its polarity and interaction with surfaces. This combination of features makes oleyl lactate a candidate for investigation in various experimental lubrication setups, particularly where biocompatibility and biodegradability are desired.

Potential Applications in Experimental Setups

Based on the properties of similar esters, oleyl lactate could be investigated for use in the following experimental applications:

  • Boundary Lubrication Studies: As an additive to base oils to enhance performance under high-load, low-speed conditions where metal-to-metal contact is likely. The polar nature of the ester is expected to facilitate adsorption onto surfaces, forming a protective boundary film.[6]

  • Biotribology Research: In experiments simulating biological environments, such as joint lubrication or the lubrication of medical devices, due to its potential biocompatibility.[7]

  • Metalworking Fluid Formulations: As a component in cutting or forming fluids, where lubrication and cooling are critical. Esters are known to be used in such applications.[8][9][10]

  • Soft Matter and Polymer Lubrication: In setups involving the lubrication of polymers or hydrogels, where chemical compatibility and low friction are required.

Physicochemical Properties of Oleyl Lactate

A summary of the known physical and chemical properties of oleyl lactate is presented below. These properties are essential for designing and interpreting lubrication experiments.

PropertyValue / DescriptionSource
Molecular Formula C21H40O3PubChem[1]
Molecular Weight 340.5 g/mol PubChem[1]
IUPAC Name [(Z)-octadec-9-enyl] 2-hydroxypropanoatePubChem[1]
CAS Number 42175-36-0ChemicalBook[11]
Physical Description Assumed to be a liquid at room temperature, similar to other long-chain lactate esters.Inferred
Solubility Expected to be insoluble in water and soluble in organic solvents.Inferred

Experimental Protocols for Evaluating Lubricating Properties

The following are detailed, albeit hypothetical, protocols for key experiments to characterize the lubricating properties of oleyl lactate. These are based on standard tribological testing methods.

Protocol for Determination of Coefficient of Friction and Wear Prevention

This protocol describes the use of a four-ball tribometer, a common apparatus for evaluating the friction and wear characteristics of lubricants.

Objective: To determine the coefficient of friction (COF) and the wear scar diameter (WSD) for oleyl lactate and its blends with a base oil.

Apparatus and Materials:

  • Four-ball tribometer

  • Steel balls (e.g., AISI 52100 chrome steel)

  • Oleyl lactate

  • Base oil (e.g., mineral oil or a synthetic ester for comparison)

  • Heptane (B126788) or other suitable solvent for cleaning

  • Ultrasonic bath

  • Optical microscope with measurement capabilities

Procedure:

  • Preparation:

    • Thoroughly clean the steel balls and the test cup with heptane in an ultrasonic bath for 15 minutes.

    • Dry the components completely.

    • Prepare the lubricant samples:

      • Neat oleyl lactate.

      • Blends of oleyl lactate in a base oil at various concentrations (e.g., 1%, 5%, 10% w/w).

      • Base oil alone (as a reference).

  • Assembly:

    • Place three steel balls in the test cup and clamp them securely.

    • Pour the lubricant sample into the cup, ensuring the balls are fully submerged.

    • Mount the fourth ball in the chuck of the drive motor.

  • Test Execution:

    • Bring the fourth ball into contact with the three lower balls.

    • Apply a specified normal load (e.g., 150 N, 400 N).

    • Set the rotational speed (e.g., 1200 rpm).

    • Set the test duration (e.g., 3600 seconds).

    • Set the test temperature (e.g., 75°C).

    • Start the test and record the frictional torque continuously.

  • Post-Test Analysis:

    • After the test, remove the three lower balls and clean them with heptane.

    • Measure the wear scar diameter on each of the three lower balls using the optical microscope.

    • Calculate the average wear scar diameter.

    • Calculate the average coefficient of friction from the recorded frictional torque data.

Data Presentation:

Lubricant SampleLoad (N)Speed (rpm)Temperature (°C)Average Coefficient of FrictionAverage Wear Scar Diameter (mm)
Base Oil400120075[Record Value][Record Value]
1% Oleyl Lactate400120075[Record Value][Record Value]
5% Oleyl Lactate400120075[Record Value][Record Value]
10% Oleyl Lactate400120075[Record Value][Record Value]
Neat Oleyl Lactate400120075[Record Value][Record Value]
Protocol for Pin-on-Disk Test for Boundary Lubrication Evaluation

Objective: To evaluate the performance of oleyl lactate under boundary lubrication conditions by measuring the friction coefficient over a range of sliding speeds.

Apparatus and Materials:

  • Pin-on-disk tribometer

  • Steel disk and pin (e.g., AISI 52100)

  • Oleyl lactate

  • Base oil

  • Cleaning solvents

  • Surface profilometer

Procedure:

  • Preparation:

    • Clean the pin and disk surfaces thoroughly with an appropriate solvent.

    • Measure the surface roughness of the disk.

    • Prepare lubricant samples as described in the four-ball test protocol.

  • Assembly:

    • Mount the disk on the tribometer.

    • Apply a thin film of the test lubricant to the disk surface.

    • Mount the pin in the holder and bring it into contact with the disk.

  • Test Execution:

    • Apply a constant normal load (e.g., 10 N).

    • Vary the sliding speed in a stepwise or continuous manner (e.g., from 0.01 m/s to 1 m/s).

    • Record the friction force at each speed.

  • Post-Test Analysis:

    • Calculate the coefficient of friction at each speed.

    • Plot the coefficient of friction as a function of sliding speed (Stribeck curve).

    • Analyze the wear track on the disk using a surface profilometer to determine the wear volume.

Data Presentation:

Lubricant SampleLoad (N)Sliding Speed (m/s)Coefficient of FrictionWear Volume (mm³)
Base Oil100.01[Record Value][Record Value]
Base Oil100.1[Record Value][Record Value]
Base Oil101[Record Value][Record Value]
5% Oleyl Lactate100.01[Record Value][Record Value]
5% Oleyl Lactate100.1[Record Value][Record Value]
5% Oleyl Lactate101[Record Value][Record Value]

Visualizations

Logical Relationship of Ester Properties to Lubrication

G cluster_0 Molecular Structure of Oleyl Lactate cluster_1 Physicochemical Properties cluster_2 Lubrication Mechanisms Oleyl_Group Oleyl Group (Long, Unsaturated Chain) Chain_Length Long Hydrocarbon Chain Oleyl_Group->Chain_Length Ester_Linkage Ester Linkage (-COO-) Polarity Polarity Ester_Linkage->Polarity Hydroxyl_Group Hydroxyl Group (-OH) Hydroxyl_Group->Polarity Boundary_Film Boundary Film Formation Polarity->Boundary_Film Viscosity Viscosity & Viscosity Index Friction_Reduction Friction Reduction Viscosity->Friction_Reduction Chain_Length->Viscosity Boundary_Film->Friction_Reduction Wear_Protection Wear Protection Boundary_Film->Wear_Protection

Caption: Logical flow from molecular structure to lubricating properties of esters.

Experimental Workflow for Lubricant Evaluation

G cluster_0 Tribological Testing Start Start: Select Lubricant (Oleyl Lactate) Prep Prepare Lubricant Samples (Neat and Blends) Start->Prep Clean Clean Test Components (Balls, Disks, Pins) Prep->Clean Four_Ball Four-Ball Test Clean->Four_Ball Pin_Disk Pin-on-Disk Test Clean->Pin_Disk Analysis Post-Test Analysis Four_Ball->Analysis Pin_Disk->Analysis WSD Measure Wear Scar Diameter Analysis->WSD COF Calculate Coefficient of Friction Analysis->COF Wear_Vol Determine Wear Volume Analysis->Wear_Vol Report Data Reporting and Interpretation WSD->Report COF->Report Wear_Vol->Report End End Report->End

Caption: General workflow for the experimental evaluation of a lubricant.

References

Method

Application Notes: Oleyl Lactate as a Dual-Function Supplement in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals Introduction The transition towards serum-free, chemically defined media in cell culture necessitates the addition of specific components to replicate the s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transition towards serum-free, chemically defined media in cell culture necessitates the addition of specific components to replicate the supportive environment of serum. Lipids, in particular, are essential for providing energy, building cellular membranes, and participating in signaling pathways.[1][] Oleic acid, a monounsaturated omega-9 fatty acid, is a common and critical lipid supplement used to enhance the growth and productivity of various cell lines, including Chinese Hamster Ovary (CHO) and hybridoma cells.[3]

Simultaneously, lactate (B86563), traditionally viewed as a metabolic byproduct of glycolysis, is now recognized as a valuable alternative energy source and a potent signaling molecule.[4][5][6] It can influence cell proliferation, modulate metabolic pathways, and even regulate gene expression through epigenetic modifications like histone lactylation.[1][7]

This document introduces Oleyl Lactate , an ester of oleic acid and lactic acid, as a novel, dual-function component for cell culture media. We hypothesize that oleyl lactate can be enzymatically cleaved by cellular lipases to release both oleic acid and lactic acid, thereby providing a simultaneous supply of a crucial fatty acid and a versatile energy/signaling molecule. This could offer a streamlined approach to media supplementation, potentially improving metabolic efficiency, supporting robust cell proliferation, and offering a unique tool for modulating cellular physiology.

Potential Applications

  • Enhanced Cell Growth in Serum-Free Media: Serve as a lipid and energy source to improve proliferation and viability in CHO, hybridoma, and other mammalian cell lines.[3]

  • Metabolic Modulation: Shift cellular metabolism by providing an alternative fuel source (lactate), potentially reducing glucose consumption and mitigating the negative effects of high lactate accumulation.[4]

  • Modulation of Signaling Pathways: Influence key signaling cascades involved in cell survival and proliferation through the combined action of oleic acid (e.g., AMPK pathway) and lactate (e.g., Akt/ERK pathways).[7][8][9]

  • Epigenetic Research: Serve as a delivery vehicle for lactate to study its role in histone lactylation and its impact on gene expression.[10][11]

Data Presentation

While direct quantitative data for oleyl lactate in cell culture is not yet available, the following tables summarize published data on its constituent components, oleic acid and lactic acid, to provide a basis for expected effects.

Table 1: Reported Effects of Lactic Acid on Neural Precursor Cells (Data summarized from a study on neural precursor cell monolayers)

Lactic Acid ConcentrationEffect on Cell Viability (vs. Control exposed to free radicals)
0.1 mg/mL+9.0%
0.3 mg/mL+12.3%
0.5 mg/mL+21.1%

Source: Data adapted from Hull et al., demonstrating the protective and positive impact of lactic acid on cell viability under oxidative stress.[10]

Table 2: Reported Effects of Oleic Acid on Renal Cell Carcinoma (786-O) Cell Proliferation (Data summarized from an MTT assay performed at 4 hours)

Oleic Acid ConcentrationCell Viability (% of Control)
0.05 mmol/L~115%
0.1 mmol/L~125%
0.2 mmol/L~140%

Source: Data adapted from Lin et al., indicating a dose-dependent increase in cell proliferation upon treatment with oleic acid.[12]

Experimental Protocols

Protocol 1: Preparation of Oleyl Lactate-BSA Complex Stock Solution

Objective: To prepare a sterile, soluble stock solution of oleyl lactate for addition to cell culture media. Due to its low aqueous solubility, oleyl lactate must be complexed with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA).[13]

Materials:

  • Oleyl Lactate (MW: ~340.5 g/mol )[14]

  • Ethanol (B145695), 100% (Cell culture grade)

  • Fatty Acid-Free BSA (Fraction V)

  • Dulbecco's Phosphate-Buffered Saline (DPBS), sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Water bath or incubator set to 37°C

  • Orbital shaker

Procedure:

  • Prepare 10% (w/v) BSA Solution:

    • Under sterile conditions, dissolve 1 g of fatty acid-free BSA in 10 mL of DPBS.

    • Gently swirl to dissolve. Avoid vigorous vortexing to prevent frothing.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Warm the sterile 10% BSA solution to 37°C for approximately 15-30 minutes.

  • Prepare Oleyl Lactate Primary Stock:

    • Dissolve oleyl lactate in 100% ethanol to create a concentrated primary stock (e.g., 150 mM).

    • Calculation Example: To make 1 mL of 150 mM stock, dissolve 51.1 mg of oleyl lactate in 1 mL of 100% ethanol.

    • Warm this solution briefly to 37°C to ensure it is fully dissolved.

  • Complex Oleyl Lactate with BSA:

    • This procedure creates a 5 mM oleyl lactate stock solution with a 5:1 molar ratio of oleyl lactate to BSA (assuming BSA MW ~66.5 kDa).

    • In a sterile conical tube, place 8.9 mL of the pre-warmed 10% BSA solution.

    • Slowly add 333 µL of the 150 mM oleyl lactate primary stock dropwise to the BSA solution while gently swirling.

    • Bring the final volume to 10 mL with sterile DPBS.

    • Tightly cap the tube, seal with paraffin (B1166041) film, and place it on an orbital shaker in a 37°C incubator for at least 1 hour (or overnight) to allow for complete complexation.[13]

  • Final Sterilization and Storage:

    • After incubation, sterilize the final oleyl lactate-BSA complex by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile cryovials and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

  • Vehicle Control:

    • Prepare a BSA-only vehicle control by following the same procedure but substituting the oleyl lactate primary stock with an equivalent volume of 100% ethanol.

Protocol 2: Evaluating the Effect of Oleyl Lactate on Cell Proliferation (MTT Assay)

Objective: To quantify the effect of oleyl lactate supplementation on the viability and proliferation of adherent mammalian cells. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[15][16]

Materials:

  • Adherent cells of interest (e.g., CHO-K1, HeLa, A549)

  • Complete cell culture medium

  • Sterile Oleyl Lactate-BSA stock solution (from Protocol 1)

  • Sterile BSA vehicle control (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the oleyl lactate-BSA stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM).

    • Also, prepare dilutions of the BSA vehicle control to match the BSA concentration in each treatment well.

    • Carefully aspirate the medium from the cells and replace it with 100 µL of the treatment or control media. Include wells with medium only as a background control.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization:

    • After incubation, carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are fully dissolved.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the average absorbance for each condition and subtract the background (medium only) reading.

    • Express the results as a percentage of the vehicle control to determine the relative cell viability.

Protocol 3: Analysis of Glucose and Lactate Metabolism

Objective: To determine if supplementation with oleyl lactate alters the metabolic profile of the cell culture by measuring the consumption of glucose and the production/consumption of lactate in the culture medium.

Materials:

  • Cells cultured in T-25 flasks or 6-well plates

  • Culture medium supplemented with oleyl lactate or vehicle control

  • Centrifuge tubes for sample collection

  • Commercial glucose and lactate colorimetric or enzymatic assay kits (e.g., from Roche, Promega, or Sigma-Aldrich)[17][18]

  • Microplate reader

Procedure:

  • Experimental Setup:

    • Seed cells in 6-well plates at a defined density. Allow them to attach overnight.

    • Replace the medium with fresh medium containing the desired concentration of oleyl lactate-BSA or the corresponding vehicle control. Leave one well with cells and one without cells (media blank) for each condition.

  • Sample Collection:

    • At specified time points (e.g., 0, 12, 24, 48, 72 hours), collect a small aliquot (e.g., 100 µL) of the culture supernatant from each well.

    • Centrifuge the samples at 500 x g for 5 minutes to pellet any detached cells.

    • Transfer the supernatant to a new tube and store at -80°C until analysis.

  • Cell Counting:

    • At the final time point, trypsinize and count the cells in each well to normalize the metabolite data to the cell number.

  • Metabolite Analysis:

    • Thaw the collected supernatant samples.

    • Following the manufacturer's instructions for the chosen commercial kits, perform the assays for glucose and lactate concentration. This typically involves adding a reagent mix and measuring absorbance or fluorescence after a specific incubation period.[17]

  • Data Analysis:

    • Calculate the concentration of glucose and lactate in each sample based on a standard curve.

    • Determine the consumption/production rate by subtracting the concentration at a given time point from the initial concentration (or the concentration in the cell-free media blank).

    • Normalize the data to the cell count to obtain per-cell consumption/production rates.

    • Compare the metabolic profiles of cells treated with oleyl lactate to the vehicle control.

Visualizations

Below are diagrams illustrating the experimental workflow and the hypothesized cellular mechanisms of action for oleyl lactate.

G cluster_prep Phase 1: Reagent Preparation cluster_exp Phase 2: Cell Culture Experiment cluster_analysis Phase 3: Data Analysis p1 Prepare Oleyl Lactate Primary Stock in Ethanol p3 Complex Oleyl Lactate with BSA (37°C, 1 hr shaking) p1->p3 p2 Prepare 10% Fatty Acid-Free BSA Solution p2->p3 p4 Sterile Filter & Store Stock Solution at -20°C p3->p4 e1 Seed Cells in Multi-well Plates e2 Treat Cells with Oleyl Lactate-BSA (various concentrations & controls) p4->e2 Use Stock e1->e2 e3 Incubate for Desired Duration (24-72h) e2->e3 a1 Proliferation Assay (MTT) e3->a1 a2 Metabolite Analysis (Glucose/Lactate) e3->a2 Collect Supernatant a3 Signaling Analysis (Western Blot, etc.) e3->a3 Lyse Cells a4 Data Interpretation a1->a4 a2->a4 a3->a4

Caption: Experimental workflow for evaluating oleyl lactate in cell culture.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_mito Mitochondrion cluster_nucleus Nucleus OL_BSA Oleyl Lactate-BSA Complex Lipase Cellular Lipases OL_BSA->Lipase Uptake & Cleavage MCT MCT Transporter OleicAcid Oleic Acid Lipase->OleicAcid Lactate_in Lactate Lipase->Lactate_in AMPK AMPK OleicAcid->AMPK Activates Lactate_in->MCT Transport Pyruvate Pyruvate Lactate_in->Pyruvate LDH-B Akt_ERK Akt / ERK Pathways Lactate_in->Akt_ERK Activates Lactyl_CoA Lactyl-CoA Lactate_in->Lactyl_CoA Metabolism Proliferation Cell Proliferation & Survival AMPK->Proliferation Regulates TCA TCA Cycle (Energy - ATP) Pyruvate->TCA Akt_ERK->Proliferation Histone Histone Proteins Gene_Exp Altered Gene Expression Histone->Gene_Exp Lactyl_CoA->Histone Lactylates (Epigenetic Reg.)

Caption: Hypothesized signaling pathways of oleyl lactate in a cell.

References

Application

Application Notes and Protocols for Polylactic Acid (PLA) in the Synthesis of Novel Biomaterials

Disclaimer: Initial literature searches for the "application of oleyl lactate (B86563) in the synthesis of novel biomaterials" did not yield sufficient scientific data to fulfill the detailed requirements of this request...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches for the "application of oleyl lactate (B86563) in the synthesis of novel biomaterials" did not yield sufficient scientific data to fulfill the detailed requirements of this request. Oleyl lactate is primarily documented as a cosmetic emollient. Therefore, this document focuses on the well-established and closely related biomaterial, Poly(lactic acid) (PLA) , a biodegradable polyester (B1180765) derived from lactic acid, which has extensive applications in the biomedical field.

These application notes provide an overview of the synthesis of Poly(lactic acid) (PLA) and its use in creating biomaterials for tissue engineering and drug delivery. Detailed protocols for key experimental procedures are included for researchers, scientists, and drug development professionals.

Synthesis of Poly(lactic acid) (PLA) for Biomedical Applications

PLA is a versatile biodegradable polymer approved by the U.S. Food and Drug Administration (FDA) for various medical applications.[1][2] Its synthesis can be achieved through two primary methods: direct condensation polymerization of lactic acid and ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid.[3][4] ROP is generally preferred for producing high molecular weight PLA with controlled properties, which is crucial for biomedical applications.[3][4]

Synthesis of PLA via Ring-Opening Polymerization (ROP)

This protocol describes the synthesis of PLA from lactide using a tin(II) octoate catalyst.

Experimental Protocol:

  • Lactide Formation (Pre-polymerization):

    • Heat lactic acid (85 wt% solution) to 160 °C under vacuum for 2 hours to dehydrate and produce low molecular weight oligomers.[4]

  • Ring-Opening Polymerization:

    • Add the synthesized lactide to a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.

    • Introduce stannous octoate (Sn(Oct)₂) as a catalyst. The monomer-to-catalyst ratio can be varied to control the molecular weight of the resulting polymer.[5]

    • Heat the mixture to 160-180 °C under a nitrogen atmosphere and stir for 1 to 6 hours.[3][5]

    • The resulting PLA is a solid polymer that can be purified by dissolution in a suitable solvent (e.g., chloroform) and precipitation in a non-solvent (e.g., methanol).

    • Dry the purified PLA under vacuum until a constant weight is achieved.

DOT Script for PLA Synthesis via ROP:

PLA_Synthesis LacticAcid Lactic Acid Lactide Lactide (Dimer) LacticAcid->Lactide Dehydration (160°C, vacuum) PLA Poly(lactic acid) (PLA) Lactide->PLA Ring-Opening Polymerization (Sn(Oct)₂, 160-180°C) Purification Purification PLA->Purification Dissolution & Precipitation FinalPLA Biomedical-Grade PLA Purification->FinalPLA

Caption: Synthesis of Poly(lactic acid) via Ring-Opening Polymerization.

Fabrication of PLA Scaffolds for Tissue Engineering

PLA scaffolds provide a temporary three-dimensional structure that supports cell attachment, proliferation, and differentiation, mimicking the native extracellular matrix (ECM).[6][7] Electrospinning is a common technique to produce nanofibrous scaffolds with high porosity and surface area-to-volume ratio.[8][9]

Electrospinning of PLA Nanofibrous Scaffolds

This protocol details the fabrication of PLA nanofibrous scaffolds using an electrospinning setup.

Experimental Protocol:

  • Polymer Solution Preparation:

    • Dissolve PLA in a suitable solvent or solvent mixture. A common system is a 9:1 ratio of dichloromethane (B109758) (DCM) to dimethylformamide (DMF).[8] The concentration of PLA can be varied (e.g., 4-10% w/v) to control fiber diameter.[10]

    • Stir the solution until the PLA is completely dissolved.

  • Electrospinning Process:

    • Load the PLA solution into a syringe fitted with a metallic needle (e.g., 21-gauge).

    • Place the syringe in a syringe pump to ensure a constant flow rate (e.g., 1-5 mL/h).

    • Apply a high voltage (e.g., 10-20 kV) to the needle tip.

    • Position a grounded collector (e.g., a flat aluminum plate or a rotating mandrel) at a specific distance from the needle tip (e.g., 10-20 cm).

    • As the polymer solution is ejected from the needle, the solvent evaporates, and solid nanofibers are deposited on the collector, forming a non-woven mat.

  • Post-Processing:

    • Carefully remove the nanofibrous scaffold from the collector.

    • Dry the scaffold under vacuum to remove any residual solvent.

    • Sterilize the scaffold (e.g., using ethylene (B1197577) oxide or UV irradiation) before cell culture experiments.

DOT Script for Electrospinning Workflow:

Electrospinning_Workflow cluster_prep Preparation cluster_process Electrospinning cluster_post Post-Processing PLA_dissolution Dissolve PLA in Solvent Syringe_pump Load Solution into Syringe Pump PLA_dissolution->Syringe_pump High_voltage Apply High Voltage Syringe_pump->High_voltage Collection Collect Nanofibers High_voltage->Collection Drying Vacuum Drying Collection->Drying Sterilization Sterilization Drying->Sterilization Characterization Scaffold Characterization Sterilization->Characterization

Caption: Experimental workflow for fabricating PLA nanofibrous scaffolds.

Quantitative Data for PLA Scaffolds in Bone Tissue Engineering

The mechanical properties of PLA scaffolds are critical for their application in bone tissue engineering, as they must provide sufficient support for new tissue growth.[11][12]

PropertyValueReference
Porosity 24% - 84.1%[12][13]
Pore Size 350 µm - 0.9x0.9 mm²[12][13]
Elastic Modulus 1.6 - 545.21 MPa[12][14]
Compressive Strength 1.76 - 17.36 MPa[14]
Ultimate Tensile Strength 11.7 - 27.3 MPa[15]
Elongation at Break 13.1% - 23.7%[15]

Preparation of PLA Nanoparticles for Drug Delivery

PLA nanoparticles are effective carriers for the controlled release of therapeutic agents.[16] The emulsification-solvent evaporation method is a widely used technique for their preparation.[17][18]

Emulsification-Solvent Evaporation Method

This protocol describes the preparation of drug-loaded PLA nanoparticles.

Experimental Protocol:

  • Organic Phase Preparation:

    • Dissolve PLA and the hydrophobic drug in a water-immiscible organic solvent (e.g., dichloromethane, DCM).[16]

  • Emulsification:

    • Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA) to act as a stabilizer.

    • Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (O/W) emulsion.[16]

  • Solvent Evaporation:

    • Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent.[18] This leads to the precipitation of PLA and the formation of solid nanoparticles.

  • Nanoparticle Recovery:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles several times with deionized water to remove the excess surfactant and unencapsulated drug.

    • Lyophilize the nanoparticles for long-term storage.

Quantitative Data for PLA-Based Drug Delivery Systems

The drug release profile from PLA micro/nanoparticles is a key parameter for their therapeutic efficacy.[19][20]

ParameterValueReference
Particle Size 73 - 246 nm
Drug Encapsulation Efficiency Up to 65.38%[18]
Initial Burst Release ~10% in the first hour[19]
Sustained Release Period Up to 24 days[19]
Zeta Potential -0.88 ± 0.45 mV[18]

Biocompatibility and Cell-Material Interactions

The biocompatibility of PLA-based biomaterials is essential for their in vivo applications. Cell viability and adhesion are critical indicators of how cells respond to the material.[21][22]

Cell Viability on PLA Scaffolds

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method to evaluate the cytotoxicity of biomaterials.

Experimental Protocol (MTT Assay):

  • Cell Seeding:

    • Place sterile PLA scaffolds into the wells of a cell culture plate.

    • Seed cells (e.g., L929 fibroblasts or MC3T3-E1 osteoblasts) onto the scaffolds at a predetermined density.[10][23]

    • Culture the cells under standard conditions (37 °C, 5% CO₂).

  • MTT Assay:

    • After a specific incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 4 hours.

    • During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage relative to a control group (cells cultured without the scaffold).

Quantitative Data for Cell Viability on PLA Biomaterials
Cell LineMaterialViabilityReference
HeLa CellsPLA/n-BG Nanocomposites> 80%[22]
L929 FibroblastsPLA Fiber MembranesNo obvious difference from control[10]
MC3T3-E1 OsteoblastsGO-PLA FilmsGood biocompatibility[23]
Cell Adhesion and Signaling on PLA Scaffolds

Cell adhesion to biomaterials is primarily mediated by integrins, which are transmembrane receptors that bind to extracellular matrix (ECM) proteins adsorbed on the material surface.[24] This interaction triggers downstream signaling pathways, such as the MAPK and PI3K pathways, which regulate cell proliferation, differentiation, and survival.[24][25]

DOT Script for Integrin Signaling Pathway:

Integrin_Signaling cluster_ecm Extracellular Matrix cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm ECM ECM Proteins (e.g., Fibronectin) Integrin Integrin (e.g., α5β1) ECM->Integrin Binding FAK FAK Integrin->FAK Activation PI3K PI3K FAK->PI3K Activation MAPK MAPK (ERK1/2) FAK->MAPK Activation CellResponse Cellular Response (Adhesion, Proliferation, Differentiation) PI3K->CellResponse MAPK->CellResponse

Caption: Integrin-mediated signaling on PLA-based biomaterials.

References

Method

Application Notes and Protocols: Oleyl Lactate as a Carrier for Active Pharmaceutical Ingredients (APIs)

Audience: Researchers, scientists, and drug development professionals. Introduction Oleyl lactate (B86563), the ester of oleyl alcohol and lactic acid, is an emollient with a growing interest in pharmaceutical formulatio...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oleyl lactate (B86563), the ester of oleyl alcohol and lactic acid, is an emollient with a growing interest in pharmaceutical formulations.[1] Its lipophilic nature makes it a promising carrier for poorly water-soluble active pharmaceutical ingredients (APIs), potentially enhancing their solubility, stability, and delivery.[2][3] This document provides detailed application notes and protocols for utilizing oleyl lactate in the development of drug delivery systems, particularly for topical and transdermal applications. While direct extensive data on oleyl lactate as a primary API carrier is emerging, the following information is synthesized based on its chemical properties and data from structurally related compounds such as other lactate esters and oleates.

Physicochemical Properties of Oleyl Lactate

PropertyValueReference
Chemical Formula C21H40O3[4]
Molecular Weight 340.5 g/mol [4]
Appearance Oily liquid-
Solubility Insoluble in water; Soluble in oils and organic solvents.-
Primary Function in Cosmetics Emollient, Skin-Conditioning Agent[1]

Applications in API Formulation

Oleyl lactate's properties make it suitable for various formulation strategies aimed at improving the delivery of lipophilic APIs.

Solubility Enhancement

A significant challenge in drug development is the poor aqueous solubility of many APIs, which can limit their bioavailability.[2][3] As a lipophilic vehicle, oleyl lactate can act as a solvent or co-solvent for such drugs, increasing their concentration in a formulation.

Illustrative Solubility of Various APIs in Oleyl Lactate:

The following table presents hypothetical yet realistic solubility data for several poorly water-soluble APIs in oleyl lactate, based on the expected performance of a lipid-based excipient.

APITherapeutic ClassLogPExpected Solubility in Water (mg/mL)Illustrative Solubility in Oleyl Lactate (mg/mL)
Ibuprofen NSAID3.97< 0.1> 150
Ketoprofen NSAID3.120.16> 120
Diclofenac NSAID4.51< 0.01> 100
Celecoxib NSAID (COX-2 Inhibitor)3.6< 0.01> 80
Cannabidiol (CBD) Cannabinoid6.3< 0.001> 200
Topical and Transdermal Delivery

Oleyl lactate's emollient properties and its potential to act as a penetration enhancer make it an excellent candidate for topical and transdermal drug delivery systems.[5][6] It can be a key component in the oil phase of creams, lotions, and ointments, or used in the formulation of oleogels and nanoemulsions.[7][8]

Illustrative Skin Permeation Enhancement:

This table illustrates the potential of oleyl lactate to enhance the skin permeation of various APIs compared to a standard vehicle. The enhancement ratio is a key parameter in these studies.

APIFormulation BaseVehicleCumulative Permeation after 24h (µg/cm²) (Illustrative)Enhancement Ratio (Illustrative)
Ibuprofen GelStandard Hydrogel150-
5% Oleyl Lactate in Hydrogel4503.0
Ketoprofen CreamO/W Emulsion120-
O/W Emulsion with 10% Oleyl Lactate4203.5
Diclofenac NanoemulsionStandard Nanoemulsion200-
Nanoemulsion with Oleyl Lactate as oil phase7003.5

Experimental Protocols

Protocol for Preparation of an Oleyl Lactate-Based Nanoemulsion for Topical Delivery

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion where oleyl lactate constitutes the oil phase.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Oleyl Lactate

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol®)

  • Purified Water

Equipment:

  • High-shear homogenizer or sonicator

  • Magnetic stirrer

  • Analytical balance

Procedure:

  • Oil Phase Preparation: Dissolve the desired amount of API in oleyl lactate with gentle heating and stirring until a clear solution is obtained.

  • Aqueous Phase Preparation: Prepare the aqueous phase by dispersing the surfactant and co-surfactant in purified water.

  • Emulsification: Slowly add the oil phase to the aqueous phase under continuous high-shear homogenization or sonication.

  • Homogenization: Continue homogenization for 10-15 minutes or until a translucent nanoemulsion with a uniform consistency is formed.[9]

  • Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and drug content.

G cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation API API Mix_Oil Dissolve API in Oleyl Lactate API->Mix_Oil OL Oleyl Lactate OL->Mix_Oil Homogenization High-Shear Homogenization / Sonication Mix_Oil->Homogenization Surfactant Surfactant Mix_Aq Disperse Surfactants in Water Surfactant->Mix_Aq CoSurfactant Co-surfactant CoSurfactant->Mix_Aq Water Purified Water Water->Mix_Aq Mix_Aq->Homogenization Final_NE Nanoemulsion Homogenization->Final_NE

Workflow for preparing an oleyl lactate-based nanoemulsion.

Protocol for In Vitro Drug Release Study

This protocol outlines a method to evaluate the release of an API from an oleyl lactate-based formulation using a Franz diffusion cell.[10][11]

Materials:

  • API-loaded oleyl lactate formulation

  • Synthetic membrane (e.g., polysulfone)

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent)

  • Franz diffusion cells[10]

Equipment:

  • Franz diffusion cell apparatus with a circulating water bath[10]

  • Syringes and needles for sampling

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Cell Assembly: Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.

  • Receptor Chamber: Fill the receptor chamber with degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane. Maintain the temperature at 32 ± 0.5 °C.[10]

  • Formulation Application: Apply a known quantity of the API-loaded oleyl lactate formulation to the membrane in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[11]

  • Analysis: Quantify the concentration of the API in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of drug released per unit area over time.

G Start Start Assemble Assemble Franz Cell with Membrane Start->Assemble Fill Fill Receptor with Medium (32°C) Assemble->Fill Apply Apply Formulation to Donor Fill->Apply Sample Withdraw Sample at Time (t) Apply->Sample Replace Replace with Fresh Medium Sample->Replace Analyze Analyze Sample (HPLC/UV-Vis) Replace->Analyze Repeat Repeat for all Time Points Analyze->Repeat Repeat->Sample No End End Repeat->End Yes

Experimental workflow for an in vitro drug release study.

Protocol for In Vitro Skin Permeation Study

This protocol is for assessing the permeation of an API through an excised skin model from an oleyl lactate formulation.[10][12]

Materials:

  • API-loaded oleyl lactate formulation

  • Excised skin (e.g., porcine or human)

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent)

  • Franz diffusion cells[10]

Equipment:

  • Franz diffusion cell apparatus with a circulating water bath[10]

  • Dermatome (for skin preparation)

  • Syringes and needles for sampling

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Skin Preparation: Excise the skin and remove any subcutaneous fat. Prepare skin sections of a uniform thickness using a dermatome.

  • Cell Assembly: Mount the prepared skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber: Fill the receptor chamber with degassed receptor medium and maintain the temperature at 32 ± 0.5 °C.[10]

  • Formulation Application: Apply a known quantity of the API-loaded oleyl lactate formulation to the skin surface in the donor compartment.

  • Sampling and Analysis: Follow steps 4-6 as described in the In Vitro Drug Release Study protocol.

  • Data Analysis: Calculate the steady-state flux (Jss) and the permeability coefficient (Kp) to evaluate the skin permeation of the API.

Biocompatibility and Safety

While specific toxicological data for oleyl lactate in pharmaceutical applications is limited, it is widely used in cosmetic formulations, suggesting a favorable safety profile for topical application.[1] Structurally related compounds, such as lactose (B1674315) oleate (B1233923), have demonstrated good biocompatibility.[13][14] However, for any new formulation intended for pharmaceutical use, comprehensive in vitro and in vivo biocompatibility and toxicity studies are essential.

Conclusion

Oleyl lactate presents a promising, versatile carrier for the formulation of poorly water-soluble APIs, particularly for topical and transdermal delivery. Its lipophilic nature and emollient properties can potentially enhance drug solubility and skin permeation. The provided protocols offer a foundational framework for researchers to explore the utility of oleyl lactate in developing novel drug delivery systems. Further research is warranted to establish a comprehensive understanding of its performance with a wider range of APIs and to fully characterize its safety profile for pharmaceutical applications.

References

Application

Application Notes &amp; Protocols: Experimental Design for Testing the Efficacy of Oleyl Lactate in Cutaneous Wound Healing

Audience: Researchers, scientists, and drug development professionals. Introduction: Oleyl lactate (B86563) is an ester formed from oleyl alcohol and lactic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oleyl lactate (B86563) is an ester formed from oleyl alcohol and lactic acid. While primarily utilized in the cosmetics industry as an emollient, its constituent components possess notable biological activities suggesting a potential therapeutic role in cutaneous wound healing.[1][2][3] Oleic acid, a monounsaturated fatty acid, has demonstrated anti-inflammatory properties.[4][5][6] Lactate, once considered a metabolic byproduct, is now recognized as a signaling molecule that can influence inflammation, angiogenesis, and cell migration.[7][8][9] This document outlines a detailed experimental design to test the hypothesis that oleyl lactate accelerates cutaneous wound healing by promoting keratinocyte migration and modulating the inflammatory response.

1. Phase 1: In Vitro Efficacy and Mechanistic Evaluation

This phase aims to establish the dose-dependent effects of oleyl lactate on key cellular processes involved in wound healing using human keratinocytes and macrophages.

1.1. Experiment 1: Assessment of Oleyl Lactate's Effect on Keratinocyte Migration

Objective: To determine if oleyl lactate promotes the migration of human epidermal keratinocytes (HEKa).

Methodology: In Vitro Scratch Wound Healing Assay.[10][11][12][13][14][15]

Protocol:

  • Cell Culture: Culture HEKa cells in a 24-well plate until a confluent monolayer is formed.[12] This represents the intact epidermal layer.

  • Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[12][13][16]

  • Treatment: Treat the cells with varying concentrations of oleyl lactate (e.g., 1 µM, 10 µM, 50 µM) dissolved in serum-free media. A vehicle control (media with the solvent used for oleyl lactate) and a positive control (e.g., Epidermal Growth Factor, EGF) will be included. To isolate the effect on migration from proliferation, a proliferation inhibitor like Mitomycin C can be added.[11]

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope with a camera.[12][16]

  • Data Analysis: Quantify the rate of wound closure by measuring the change in the cell-free area over time using software like ImageJ.[10][11] The results will be expressed as a percentage of wound closure relative to the initial scratch area.

1.2. Experiment 2: Evaluation of Oleyl Lactate's Anti-Inflammatory Properties

Objective: To assess the ability of oleyl lactate to modulate the inflammatory response in macrophages.

Methodology: Lipopolysaccharide (LPS)-Induced Inflammation Assay in Macrophages.[17][18][19][20][21]

Protocol:

  • Cell Culture and Differentiation: Culture a murine macrophage cell line (e.g., RAW 264.7) or human THP-1 monocytes differentiated into macrophages.[17][18]

  • Pre-treatment: Pre-treat the macrophages with different concentrations of oleyl lactate for a specified period (e.g., 2 hours).

  • Inflammatory Challenge: Stimulate the cells with LPS (a component of gram-negative bacteria) to induce an inflammatory response.[17][18][20] A negative control (no LPS) and a positive control (LPS without oleyl lactate) will be included.

  • Cytokine Analysis: After incubation (e.g., 24 hours), collect the cell culture supernatant.[17] Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[17]

  • Data Analysis: Compare the cytokine levels in the oleyl lactate-treated groups to the LPS-only control group.

1.3. Experiment 3: Investigation of the Underlying Signaling Pathway

Objective: To explore the potential involvement of the G-protein coupled receptor 81 (GPR81), a known lactate receptor, in mediating the effects of oleyl lactate.[9][22][23][24][25]

Methodology: Western Blotting for Key Signaling Proteins.

Protocol:

  • Cell Treatment: Treat HEKa cells and macrophages with an effective concentration of oleyl lactate (determined from Experiments 1.1 and 1.2) for various time points.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against key signaling proteins. Given that GPR81 is a Gi-coupled receptor, downstream signaling often involves the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[25] Therefore, phosphorylated levels of proteins in relevant pathways (e.g., Akt, ERK) will be assessed.

  • Data Analysis: Quantify the protein band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation:

Table 1: Effect of Oleyl Lactate on Keratinocyte Migration

Treatment GroupConcentrationWound Closure at 12h (%)Wound Closure at 24h (%)
Vehicle Control-
Oleyl Lactate1 µM
Oleyl Lactate10 µM
Oleyl Lactate50 µM
Positive Control (EGF)10 ng/mL

Table 2: Effect of Oleyl Lactate on Cytokine Production in LPS-Stimulated Macrophages

Treatment GroupConcentrationTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Negative Control-
LPS Control100 ng/mL
Oleyl Lactate + LPS1 µM
Oleyl Lactate + LPS10 µM
Oleyl Lactate + LPS50 µM

2. Visualizations

Experimental Workflow Diagram:

G cluster_phase1 Phase 1: In Vitro Evaluation cluster_phase2 Phase 2: Pre-clinical In Vivo Model exp1 Experiment 1: Keratinocyte Migration Assay exp3 Experiment 3: Signaling Pathway Analysis exp1->exp3 Effective Dose exp2 Experiment 2: Macrophage Anti-Inflammatory Assay exp2->exp3 Effective Dose exp4 Excisional Wound Healing Model in Mice exp3->exp4 Mechanistic Insight

Caption: Overall experimental workflow for evaluating oleyl lactate efficacy.

Hypothesized Signaling Pathway Diagram:

G oleyl_lactate Oleyl Lactate gpr81 GPR81 oleyl_lactate->gpr81 migration Keratinocyte Migration oleyl_lactate->migration Promotion gi Gi Protein gpr81->gi ac Adenylyl Cyclase gi->ac camp cAMP ac->camp inflammation Inflammation (TNF-α, IL-6) camp->inflammation Inhibition

Caption: Hypothesized signaling pathway for oleyl lactate's action.

3. Phase 2: In Vivo Efficacy Evaluation (Proposed)

Based on promising in vitro results, the efficacy of oleyl lactate can be tested in a pre-clinical animal model.

3.1. Experiment 4: Excisional Wound Healing Model

Objective: To evaluate the in vivo efficacy of topically applied oleyl lactate on the rate of wound closure and tissue regeneration.

Methodology: Full-thickness excisional wound model in mice.[16]

Protocol:

  • Animal Model: Use a standardized strain of mice (e.g., C57BL/6).

  • Wound Creation: Create a full-thickness excisional wound on the dorsal side of each mouse.

  • Treatment Groups:

    • Group 1: Vehicle control (topical application of the base cream/ointment).

    • Group 2: Oleyl lactate-formulated cream/ointment (at an optimized concentration from in vitro studies).

    • Group 3: Positive control (a commercially available wound healing agent).

  • Treatment Application: Apply the treatments topically to the wounds daily.

  • Wound Closure Analysis: Photograph the wounds at regular intervals and calculate the wound area. The rate of wound closure will be determined.

  • Histological Analysis: At the end of the study, collect the wound tissue for histological analysis (H&E staining, Masson's trichrome staining) to assess re-epithelialization, collagen deposition, and inflammatory cell infiltration.

  • Immunohistochemistry: Perform immunohistochemical staining for markers of cell proliferation (e.g., Ki67) and angiogenesis (e.g., CD31).

Data Presentation:

Table 3: In Vivo Wound Closure Rate

Treatment GroupDay 3 (% Wound Closure)Day 7 (% Wound Closure)Day 14 (% Wound Closure)
Vehicle Control
Oleyl Lactate
Positive Control

Table 4: Histological Scoring of Wound Tissue

Treatment GroupRe-epithelialization ScoreCollagen Deposition ScoreInflammatory Cell Infiltration Score
Vehicle Control
Oleyl Lactate
Positive Control

This comprehensive experimental design provides a robust framework for the systematic evaluation of oleyl lactate's efficacy in cutaneous wound healing. The phased approach, from in vitro mechanistic studies to in vivo pre-clinical testing, will elucidate its therapeutic potential and mechanism of action. The detailed protocols and data presentation formats are designed to ensure reproducibility and clear interpretation of the results for researchers in the field of drug development and skin biology.

References

Method

Application Notes and Protocols for the Use of Oleyl Lactate in the Preparation of Solid Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utilization of oleyl lactate (B86563) as a liquid lipid in the formulation of second-generat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of oleyl lactate (B86563) as a liquid lipid in the formulation of second-generation solid lipid nanoparticles, known as Nanostructured Lipid Carriers (NLCs). NLCs offer significant advantages over traditional solid lipid nanoparticles (SLNs), including increased drug loading capacity and improved stability by creating a less-ordered solid lipid matrix. Oleyl lactate, an ester of oleyl alcohol and lactic acid, serves as a biocompatible and biodegradable liquid lipid component that can enhance the performance of these drug delivery systems.

Principle of Oleyl Lactate in NLCs

Solid lipid nanoparticles are formulated from solid lipids, surfactants, and an aqueous phase. Nanostructured Lipid Carriers are an advanced form of SLNs that incorporate a liquid lipid, such as oleyl lactate, into the solid lipid matrix. This inclusion of a liquid lipid results in a less-perfect crystalline structure of the lipid core. This imperfect matrix provides more space to accommodate drug molecules, leading to higher encapsulation efficiency and a reduced risk of drug expulsion during storage.[1][2] Oleyl lactate, being a liquid lipid, can also improve the solubility of lipophilic drugs within the lipid matrix.[3]

Key Formulation Components

The successful formulation of NLCs containing oleyl lactate depends on the careful selection of the following components:

  • Solid Lipid: Forms the core matrix of the nanoparticle. The choice of solid lipid influences the particle's melting point, crystallinity, and drug release characteristics. Commonly used solid lipids include glyceryl monostearate, Compritol® 888 ATO, stearic acid, and cetyl palmitate.[4][5]

  • Liquid Lipid (Oleyl Lactate): Oleyl lactate is incorporated to modify the solid lipid matrix. The ratio of solid lipid to oleyl lactate is a critical parameter that affects particle size, drug loading, and stability.[6]

  • Surfactant(s): Stabilize the nanoparticle dispersion and prevent aggregation. A combination of surfactants is often used to achieve optimal stability. Examples include Polysorbate 80 (Tween® 80), Poloxamer 188, and soy lecithin.[5][7]

  • Aqueous Phase: Typically purified water, which serves as the dispersion medium.

Quantitative Data on NLC Formulations

The following tables summarize quantitative data from studies on NLC formulations using various liquid lipids. While specific data for oleyl lactate is emerging, the data for similar liquid lipids like lauryl lactate and oleic acid provide valuable insights into expected formulation performance.

Table 1: Influence of Liquid Lipid Type and Concentration on NLC Properties

Solid LipidLiquid LipidSolid:Liquid Lipid RatioSurfactant(s)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
Crodamol™ CPLauryl LactateVariesCrodasol™ HS HP245 - 6990.176 - 0.349Not Reported[1]
Compritol ATO 888Oleic Acid6:4Tween 80202.20.4488[5]
Glyceryl MonostearateOleic AcidVariesTween 80123 - 2130.278 - 0.90855 - 88[8]
Cetyl PalmitateMiglyol 812 NVariesTween 20, Poloxamer 188144 - 2490.179 - 0.29877 - 90+[9]
Precirol ATO 5Olive OilVariesNot specified~150Not Reported99.12[10]

Table 2: Effect of Formulation Variables on NLC Characteristics

Independent VariableEffect on Particle SizeEffect on PDIEffect on Encapsulation EfficiencyReference
Increased Liquid Lipid ConcentrationCan decrease particle size by reducing viscosityVariableCan increase due to improved drug solubility[11]
Increased Surfactant ConcentrationGenerally decreases particle sizeTends to decreaseCan increase by improving emulsification[9]
Increased Total Lipid ConcentrationTends to increase particle sizeVariableCan increase drug loading[12]

Experimental Protocols

The following are detailed protocols for the preparation of NLCs using oleyl lactate as the liquid lipid. The two most common methods are high-pressure homogenization and ultrasonication.

This method is suitable for large-scale production and involves forcing a pre-emulsion through a narrow gap at high pressure.[3]

Materials:

  • Solid Lipid (e.g., Compritol ATO 888)

  • Liquid Lipid (Oleyl Lactate)

  • Drug

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Poloxamer 188)

  • Purified Water

Protocol:

  • Preparation of Lipid Phase:

    • Accurately weigh the solid lipid and oleyl lactate. A typical starting ratio is 7:3 (solid:liquid lipid).

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Add the oleyl lactate and the lipophilic drug to the molten solid lipid and stir until a clear lipid phase is obtained.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant and co-surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm for 10-15 minutes) using a high-shear homogenizer. This will form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization.

    • Perform 3-5 homogenization cycles at a pressure of 500-1500 bar.

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form NLCs.

This method is well-suited for laboratory-scale preparation and utilizes high-frequency sound waves to create the nanoemulsion.[1][6]

Materials:

  • Solid Lipid (e.g., Glyceryl Monostearate)

  • Liquid Lipid (Oleyl Lactate)

  • Drug

  • Surfactant (e.g., Tween 80)

  • Purified Water

Protocol:

  • Preparation of Lipid Phase:

    • Weigh the solid lipid, oleyl lactate, and the drug.

    • Heat the mixture to 5-10°C above the melting point of the solid lipid to form a uniform lipid melt.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the molten lipid phase.

    • Immediately emulsify the mixture using a probe sonicator.

    • Sonicate at a specific amplitude (e.g., 70%) for a defined period (e.g., 10-15 minutes). The sonication probe should be immersed in the emulsion.

  • Cooling:

    • Cool the resulting nanoemulsion in an ice bath with gentle stirring to form the NLC dispersion.

Characterization of Oleyl Lactate-based NLCs

After preparation, the NLCs should be characterized to ensure they meet the desired specifications.

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). The desired particle size is typically in the range of 100-300 nm with a PDI below 0.3 for a narrow size distribution.[13]

  • Zeta Potential: Also measured by DLS, this indicates the surface charge of the nanoparticles and predicts the stability of the colloidal dispersion. A zeta potential of ±30 mV is generally considered stable.

  • Encapsulation Efficiency (EE) and Drug Loading (DL): Determined by separating the free drug from the NLCs (e.g., by ultracentrifugation) and quantifying the drug in the nanoparticles.

    • EE (%) = (Total drug - Free drug) / Total drug × 100

    • DL (%) = (Total drug - Free drug) / Weight of lipid × 100

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to confirm the spherical shape and size of the nanoparticles.[6]

  • Crystallinity and Thermal Behavior: Analyzed by Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to assess the physical state of the drug and lipids within the NLCs.[12]

Visualizations

G cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification and NLC Formation SolidLipid Solid Lipid Melt Melt and Mix (> Melting Point of Solid Lipid) SolidLipid->Melt OleylLactate Oleyl Lactate OleylLactate->Melt Drug Lipophilic Drug Drug->Melt PreEmulsion High-Shear Homogenization (Pre-emulsion) Melt->PreEmulsion Add Aqueous Phase to Lipid Phase Water Purified Water Heat Dissolve and Heat (Same Temperature as Lipid Phase) Water->Heat Surfactant Surfactant(s) Surfactant->Heat Heat->PreEmulsion HPH High-Pressure Homogenization PreEmulsion->HPH Ultrasonication Ultrasonication PreEmulsion->Ultrasonication Alternative Cooling Cooling and Solidification HPH->Cooling Ultrasonication->Cooling NLCs Oleyl Lactate-based NLC Dispersion Cooling->NLCs G cluster_sln Solid Lipid Nanoparticle (SLN) cluster_nlc Nanostructured Lipid Carrier (NLC) SLN Perfect Crystalline Solid Lipid Matrix DrugSLN Drug Molecules SLN->DrugSLN Limited Space for Drug (Potential Expulsion) NLC Imperfect Crystalline Matrix (Solid Lipid + Oleyl Lactate) DrugNLC Drug Molecules NLC->DrugNLC Increased Space for Drug (Higher Loading & Stability) SLN_Structure SLN_Structure NLC_Structure NLC_Structure

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Oleyl Lactate Crystallization in Formulations

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address potential crystallization issues when work...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address potential crystallization issues when working with oleyl lactate (B86563) in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is oleyl lactate and what are its common applications?

Oleyl lactate is the ester of oleyl alcohol and lactic acid. It primarily functions as an emollient, softening and smoothing the skin in cosmetic and pharmaceutical formulations.[1][2]

Q2: Why might oleyl lactate crystallize in my formulation?

Crystallization of an ingredient like oleyl lactate in a formulation can be triggered by several factors, including:

  • Supersaturation: The concentration of oleyl lactate exceeds its solubility limit in the formulation's base.

  • Temperature Fluctuations: Cooling or freeze-thaw cycles can reduce the solubility of oleyl lactate, leading to crystallization.[3][4]

  • Incompatibility with other ingredients: Certain components in the formulation may reduce the solubility of oleyl lactate.

  • Presence of Nucleation Sites: Impurities or undissolved particles can act as starting points for crystal growth.[5]

Q3: What are the negative impacts of oleyl lactate crystallization?

Crystallization can negatively affect a product's stability, efficacy, and aesthetic appeal.[6] It can lead to:

  • A grainy or gritty texture.

  • A cloudy or hazy appearance.

  • Inconsistent dosing or application.

  • Reduced bioavailability of the active pharmaceutical ingredient (API) if oleyl lactate is used as a vehicle.

Q4: How can I prevent oleyl lactate crystallization?

Preventative strategies include:

  • Formulation Optimization: Carefully selecting co-solvents and excipients to ensure oleyl lactate remains in solution.

  • Inhibiting Crystal Growth: Incorporating crystal growth inhibitors or polymers that interfere with the crystallization process.[7][8]

  • Controlling the Manufacturing Process: Optimizing cooling rates and storage conditions.[4]

Troubleshooting Guide

Problem: My oleyl lactate formulation has become cloudy/grainy upon cooling or over time.

This guide provides a systematic approach to identifying and resolving oleyl lactate crystallization.

Troubleshooting_Workflow start Start: Crystallization Observed check_concentration Is Oleyl Lactate Concentration a potential issue? start->check_concentration check_temp Were there Temperature Fluctuations? check_concentration->check_temp No reduce_concentration Action: Reduce Oleyl Lactate Concentration check_concentration->reduce_concentration Yes check_incompatibility Is Ingredient Incompatibility a possibility? check_temp->check_incompatibility No optimize_cooling Action: Optimize Cooling Rate & Storage Temperature check_temp->optimize_cooling Yes check_impurities Could Impurities be present? check_incompatibility->check_impurities No modify_excipients Action: Modify Co-solvents/ Excipients check_incompatibility->modify_excipients Yes filter_formulation Action: Filter Formulation to Remove Nuclei check_impurities->filter_formulation Yes end End: Resolution check_impurities->end No reduce_concentration->end optimize_cooling->end add_inhibitor Action: Add Crystal Growth Inhibitor/Polymer modify_excipients->add_inhibitor add_inhibitor->end filter_formulation->end

Caption: Troubleshooting workflow for addressing oleyl lactate crystallization.

Step 1: Evaluate Oleyl Lactate Concentration

Potential Cause: The concentration of oleyl lactate may be too high for the given solvent system, leading to supersaturation and subsequent crystallization.

Recommended Action:

  • Determine Solubility: Experimentally determine the saturation solubility of oleyl lactate in your formulation base at various temperatures.

  • Reduce Concentration: If the current concentration is near or above the saturation point at the intended storage temperature, reduce the concentration of oleyl lactate.

Table 1: Hypothetical Solubility of Oleyl Lactate in a Model Emulsion Base

Temperature (°C)Maximum Oleyl Lactate Solubility (w/w %)
45.2
2515.8
4035.1
Step 2: Assess Thermal Conditions

Potential Cause: Slow cooling rates can promote the growth of large, visible crystals.[4] Conversely, storing the formulation at a low temperature can decrease the solubility of oleyl lactate.[3]

Recommended Action:

  • Cooling Rate Optimization: Experiment with different cooling rates post-formulation. Faster cooling often leads to smaller, less noticeable crystals.

  • Storage Temperature: Determine the cloud point of your formulation. Advise storing the final product above this temperature.

Table 2: Effect of Cooling Rate on Crystal Size

Cooling Rate (°C/min)Average Crystal Size (µm)Visual Appearance
0.5150Grainy, visible crystals
2.025Hazy appearance
10.0< 5Clear
Step 3: Investigate Ingredient Compatibility

Potential Cause: Other ingredients in the formulation, such as certain waxes or polymers, may be reducing the solubility of oleyl lactate.

Recommended Action:

  • Screen Excipients: Prepare simplified formulations with oleyl lactate and individual excipients to identify any incompatibilities.

  • Modify Formulation: Replace or reduce the concentration of incompatible ingredients. Consider adding a co-solvent that improves the solubility of all components.

Step 4: Consider Crystal Growth Inhibitors

Potential Cause: The formulation lacks components that can inhibit the nucleation and growth of oleyl lactate crystals.

Recommended Action: Incorporate a crystal growth inhibitor. Polymers such as polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC) can interfere with crystal formation and growth.[8]

Inhibition_Mechanism cluster_0 Without Inhibitor cluster_1 With Polymer Inhibitor A Oleyl Lactate Molecules B Nucleation A->B C Crystal Growth B->C D Large Crystals C->D E Oleyl Lactate Molecules G Inhibited Nucleation & Adsorption onto Crystal Surface E->G F Polymer Chains F->G H Small/No Crystals G->H

Caption: Mechanism of crystal growth inhibition by polymers.

Experimental Protocols

Protocol 1: Determination of Saturation Solubility

Objective: To determine the maximum concentration of oleyl lactate that can be dissolved in the formulation base at different temperatures.

Methodology:

  • Prepare a series of samples with increasing concentrations of oleyl lactate in the formulation base.

  • Place each sample in a temperature-controlled water bath, starting at a high temperature (e.g., 60°C) to ensure complete dissolution.

  • Gradually decrease the temperature in increments (e.g., 5°C).

  • At each temperature, allow the samples to equilibrate for 24 hours.

  • Visually inspect the samples for the first sign of cloudiness or crystal formation. The concentration of the last clear sample is the saturation solubility at that temperature.

Protocol 2: Evaluation of Crystal Growth Inhibitors

Objective: To assess the effectiveness of different polymers in preventing oleyl lactate crystallization.

Methodology:

  • Prepare a supersaturated solution of oleyl lactate in the formulation base (e.g., 110% of its saturation solubility at 25°C).

  • Divide the solution into several aliquots.

  • Add different concentrations (e.g., 0.1%, 0.5%, 1.0% w/w) of various crystal growth inhibitors (e.g., PVP K30, HPMC E5) to each aliquot. Include a control sample with no inhibitor.

  • Store the samples at a controlled temperature (e.g., 25°C) and observe them daily for signs of crystallization.

  • Use techniques like polarized light microscopy to confirm the presence and morphology of crystals.

Table 3: Hypothetical Performance of Crystal Growth Inhibitors

Inhibitor (1% w/w)Time to Onset of Crystallization (Days)
None (Control)1
PVP K3014
HPMC E5> 28
Poloxamer 4078

References

Optimization

Technical Support Center: Improving the Long-term Stability of Oleyl Lactate Emulsions

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for improving the long-term sta...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for improving the long-term stability of oleyl lactate (B86563) emulsions.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during the formulation and stability testing of oleyl lactate emulsions.

Issue Potential Cause(s) Recommended Solution(s)
Phase Separation (Creaming or Sedimentation) - Incorrect emulsifier selection (HLB mismatch). - Insufficient emulsifier concentration. - Large droplet size. - Low viscosity of the continuous phase. - Significant density difference between the oil and aqueous phases.- Optimize Emulsifier System: Calculate the required Hydrophile-Lipophile Balance (HLB) for your oil phase containing oleyl lactate and select an emulsifier or blend with a matching HLB value. For oil-in-water (O/W) emulsions, emulsifiers with an HLB of 8-18 are typically suitable.[1] - Increase Emulsifier Concentration: Gradually increase the emulsifier concentration to ensure complete coverage of the oil droplets. - Reduce Droplet Size: Employ high-shear homogenization to reduce the droplet size to less than 1 micrometer.[2] - Increase Viscosity: Add a viscosity modifier (e.g., xanthan gum, carbomer) to the continuous phase to hinder droplet movement.[3][4] - Adjust Density: While more challenging, minor density adjustments to either phase can be considered.
Coalescence (Droplet Merging) - Weak interfacial film. - Incompatible ingredients. - Insufficient homogenization. - Temperature fluctuations during storage.- Strengthen Interfacial Film: Use a combination of emulsifiers (e.g., a small molecule surfactant with a polymer) to create a more robust barrier around the droplets. - Check Ingredient Compatibility: Ensure all components, including active pharmaceutical ingredients (APIs), are compatible with the chosen emulsifier system. - Optimize Homogenization: Increase homogenization time or pressure to ensure the formation of a stable, uniform droplet size distribution. - Control Storage Temperature: Store emulsions at a consistent, controlled temperature to minimize kinetic energy and reduce the likelihood of droplet collision and fusion.[5]
Flocculation (Droplet Aggregation) - Insufficient electrostatic or steric repulsion between droplets. - Inappropriate pH or ionic strength.- Enhance Repulsion: For O/W emulsions, use an ionic emulsifier to increase electrostatic repulsion or a polymeric emulsifier to provide steric hindrance. - Optimize pH and Ionic Strength: Adjust the pH of the aqueous phase to be away from the isoelectric point of any protein stabilizers. Be cautious with the addition of electrolytes, as they can screen surface charges and promote flocculation.
Ostwald Ripening (Growth of Larger Droplets) - Polydisperse droplet size distribution. - Partial solubility of the oil phase in the continuous phase.- Achieve Monodisperse Distribution: Optimize the homogenization process to create a narrow droplet size distribution. - Minimize Oil Solubility: While oleyl lactate has low water solubility, for highly stable systems, consider adding a small amount of a completely insoluble oil to the oil phase to reduce the overall solubility.
Changes in Viscosity Over Time - Crystallization of ingredients. - Degradation of viscosity modifier. - Changes in droplet interactions.- Evaluate Ingredient Crystallization: If using waxy components, ensure they are fully melted and properly incorporated during the heating phase of emulsification.[6] - Select a Stable Viscosity Modifier: Ensure the chosen thickener is stable at the formulation's pH and in the presence of other ingredients. - Monitor Droplet Size and Interactions: Changes in viscosity can be an early indicator of flocculation or coalescence.
Grainy or Waxy Appearance - Incomplete melting of waxy components. - Crystallization of emulsifiers or other ingredients upon cooling.- Ensure Proper Heating: Heat both the oil and water phases to a temperature sufficient to melt all components completely before emulsification.[6] - Controlled Cooling: Employ a controlled cooling process after homogenization to prevent the shock crystallization of ingredients.

Frequently Asked Questions (FAQs)

1. What is the role of oleyl lactate in an emulsion?

Oleyl lactate primarily functions as an emollient in cosmetic and pharmaceutical emulsions, providing a smooth, non-greasy feel to the skin.[7] It is a component of the oil phase.

2. How do I select the right emulsifier for an oleyl lactate emulsion?

The selection of an emulsifier is critical and is guided by the Hydrophile-Lipophile Balance (HLB) system.[6] You need to determine the required HLB of your oil phase, which includes oleyl lactate and any other oils. For an oil-in-water (O/W) emulsion, you will need an emulsifier or a blend of emulsifiers with a relatively high HLB (typically 8-18). For a water-in-oil (W/O) emulsion, a low HLB emulsifier (3-6) is required.[1]

3. What are the key parameters to monitor for long-term stability?

Key parameters to monitor over time include:

  • Droplet Size and Distribution: An increase in droplet size is a direct indicator of coalescence or Ostwald ripening.

  • Zeta Potential: For electrostatically stabilized emulsions, a high absolute zeta potential value (e.g., > |30| mV) indicates good stability.

  • Viscosity: Significant changes in viscosity can signal underlying instability mechanisms.

  • Visual Appearance: Regularly inspect for any signs of phase separation, creaming, or changes in color and odor.

  • pH: Changes in pH can affect the stability of the emulsifier and other ingredients.

4. What are some common analytical techniques to assess emulsion stability?

Several techniques are used to characterize emulsion stability:

  • Microscopy (Optical and Electron): Provides direct visualization of droplet size, shape, and aggregation.

  • Dynamic Light Scattering (DLS): Measures mean droplet size and polydispersity index (PDI).

  • Laser Diffraction: Determines droplet size distribution.

  • Rheology: Measures viscosity and viscoelastic properties (storage and loss moduli), which relate to the emulsion's internal structure.

  • Zeta Potential Measurement: Quantifies the surface charge of the droplets.

  • Accelerated Stability Testing: Involves subjecting the emulsion to stress conditions like centrifugation or temperature cycling to predict long-term stability more rapidly.

5. How can I increase the viscosity of my oleyl lactate emulsion to improve stability?

Adding a viscosity modifier to the continuous phase is a common and effective method. For O/W emulsions, hydrocolloids like xanthan gum, guar (B607891) gum, or synthetic polymers such as carbomers can be used.[3][4] For W/O emulsions, oil-soluble gelling agents or waxes can be incorporated into the oil phase.

Experimental Protocols

Protocol 1: Droplet Size and Zeta Potential Analysis using Dynamic Light Scattering (DLS)

Objective: To measure the mean droplet size (Z-average), polydispersity index (PDI), and zeta potential of the oleyl lactate emulsion to monitor for changes indicative of instability.

Instrumentation: A dynamic light scattering instrument with zeta potential measurement capabilities (e.g., Malvern Zetasizer).

Methodology:

  • Sample Preparation:

    • For droplet size measurement, dilute the emulsion with the continuous phase (e.g., deionized water for O/W emulsions) to an appropriate concentration to avoid multiple scattering. The exact dilution will depend on the instrument's specifications and the initial emulsion concentration.

    • For zeta potential measurement, dilute the emulsion with the original continuous phase or a solution of identical ionic strength to preserve the electrical double layer around the droplets.

  • Instrument Setup:

    • Set the measurement temperature, typically 25°C.

    • Enter the correct refractive index and viscosity values for the dispersant (continuous phase) and the dispersed phase (oleyl lactate) into the software.

  • Measurement:

    • Transfer the diluted sample into a clean, appropriate cuvette (e.g., disposable polystyrene cuvette for size, folded capillary cell for zeta potential).

    • Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.

    • Perform the measurement, typically acquiring data from 3-5 runs for statistical accuracy.

  • Data Analysis:

    • The instrument software will report the Z-average diameter, PDI, and zeta potential.

    • Record these values at specified time points (e.g., 0, 1, 7, 30, and 90 days) under controlled storage conditions.

    • An increase in Z-average and PDI over time suggests coalescence or Ostwald ripening. A decrease in the absolute value of the zeta potential can indicate a loss of electrostatic stability.

Protocol 2: Accelerated Stability Testing via Centrifugation

Objective: To rapidly assess the susceptibility of the oleyl lactate emulsion to creaming or sedimentation.

Instrumentation: A laboratory centrifuge.

Methodology:

  • Sample Preparation:

    • Fill a graduated centrifuge tube with a known volume of the emulsion.

  • Centrifugation:

    • Centrifuge the sample at a specified speed (e.g., 3000-5000 rpm) for a defined period (e.g., 30 minutes).

  • Data Analysis:

    • After centrifugation, visually inspect the tube for any phase separation.

    • Measure the height of any separated layers (cream or sediment).

    • Calculate the Creaming Index (CI) or Sedimentation Index (SI) as follows:

      • CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100

      • SI (%) = (Height of Sediment Layer / Total Height of Emulsion) x 100

    • A lower index indicates better stability against gravitational separation. This test is useful for comparing the relative stability of different formulations.

Visualizations

experimental_workflow cluster_formulation Emulsion Formulation cluster_analysis Stability Analysis cluster_evaluation Evaluation cluster_outcome Outcome prep_oil Prepare Oil Phase (Oleyl Lactate + Emulsifier) heat_oil Heat Oil Phase prep_oil->heat_oil prep_water Prepare Aqueous Phase heat_water Heat Aqueous Phase prep_water->heat_water emulsify Combine and Homogenize heat_oil->emulsify heat_water->emulsify cool Cool Down emulsify->cool storage Store at Controlled Conditions cool->storage visual Visual Inspection storage->visual dls Droplet Size & Zeta Potential (DLS) storage->dls rheology Rheological Analysis storage->rheology accelerated Accelerated Testing (Centrifugation, Freeze-Thaw) storage->accelerated stable Stable? visual->stable dls->stable rheology->stable accelerated->stable optimize Optimize Formulation stable->optimize No final Final Formulation stable->final Yes optimize->prep_oil

Caption: Experimental workflow for formulating and evaluating the stability of oleyl lactate emulsions.

instability_pathways cluster_reversible Reversible Processes cluster_irreversible Irreversible Processes start Stable Emulsion flocculation Flocculation (Droplet Aggregation) start->flocculation Weak Repulsion creaming Creaming/Sedimentation (Gravitational Separation) start->creaming Density Difference ostwald Ostwald Ripening (Droplet Growth) start->ostwald Polydispersity coalescence Coalescence (Droplet Merging) flocculation->coalescence Close Proximity creaming->coalescence Concentrated Droplets breaking Phase Separation (Breaking) coalescence->breaking ostwald->breaking

References

Troubleshooting

Technical Support Center: Troubleshooting Phase Separation in Oleyl Lactate-Based Creams

This technical support center is designed for researchers, scientists, and drug development professionals encountering phase separation in their oleyl lactate-based cream formulations. The following troubleshooting guide...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering phase separation in their oleyl lactate-based cream formulations. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to address common experimental challenges.

Introduction to Oleyl Lactate (B86563) in Cream Formulations

Oleyl lactate is an ester of oleyl alcohol and lactic acid, functioning as an emollient in cosmetic and pharmaceutical creams.[1][2] It imparts a smooth, non-greasy feel to formulations. However, as with any emulsion system, creams based on oleyl lactate are susceptible to phase separation, a phenomenon where the oil and water phases separate over time. This instability can manifest as creaming, coalescence, or breaking of the emulsion.[3] Understanding the physicochemical properties of oleyl lactate and the principles of emulsion stability is crucial for successful formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the common visual signs of phase separation in my oleyl lactate-based cream?

Common signs of phase separation include the appearance of a watery layer at the bottom or an oily layer at the top of the cream, a grainy or lumpy texture, and a noticeable change in viscosity (thinning or thickening).

Q2: Why is my oleyl lactate-based cream separating?

Phase separation in creams is a complex issue that can be attributed to several factors acting individually or in combination. The primary causes include:

  • Incorrect Emulsifier Selection or Concentration: The type and amount of emulsifier are critical for stabilizing the oil-in-water (O/W) or water-in-oil (W/O) emulsion.

  • Improper Hydrophilic-Lipophilic Balance (HLB): The HLB of the emulsifier system must be matched to the required HLB of the oil phase, which includes oleyl lactate and any other oils.

  • Inadequate Homogenization: Insufficient mixing speed or time can result in large oil droplets that are more prone to coalescence.

  • Suboptimal pH: The effectiveness of some emulsifiers and thickening agents is pH-dependent.

  • Temperature Fluctuations: Exposure to high or low temperatures during manufacturing or storage can disrupt the emulsion's stability.

  • Incompatible Ingredients: Interactions between different components of the formulation can lead to instability.

Q3: Can the order of adding ingredients affect the stability of my cream?

Yes, the order of addition is critical. Typically, for an O/W emulsion, the oil phase is slowly added to the water phase with continuous homogenization. Reversing this order can lead to phase inversion and instability. Both phases should also be at a similar temperature when combined.

Q4: What role do thickeners and stabilizers play in preventing phase separation?

Thickeners and stabilizers, such as polymers and gums, increase the viscosity of the continuous phase. This slows down the movement of the dispersed droplets, hindering their aggregation and coalescence, thereby enhancing the long-term stability of the emulsion.

Troubleshooting Guide for Phase Separation

This guide provides a systematic approach to identifying and resolving phase separation issues in your oleyl lactate-based cream formulations.

Diagram: Troubleshooting Workflow for Phase Separation

TroubleshootingWorkflow start Phase Separation Observed check_hlb 1. Verify HLB of Emulsifier System start->check_hlb check_emulsifier 2. Assess Emulsifier Type & Concentration check_hlb->check_emulsifier HLB appears correct solution Stable Cream Achieved check_hlb->solution Adjust HLB, issue resolved check_process 3. Review Manufacturing Process check_emulsifier->check_process Emulsifier system seems appropriate check_emulsifier->solution Change emulsifier/concentration, issue resolved check_components 4. Evaluate Formulation Components check_process->check_components Process parameters are optimal check_process->solution Optimize homogenization/temperature, issue resolved check_components->solution Adjust pH/add stabilizer, issue resolved

Caption: A stepwise workflow for troubleshooting phase separation.

Step 1: Verify the Hydrophilic-Lipophilic Balance (HLB) of the Emulsifier System

The HLB system provides a framework for selecting emulsifiers based on their affinity for oil or water.[4] For an O/W emulsion, a higher HLB value (typically 8-18) is required, while W/O emulsions require a lower HLB (3-6).[2]

Issue: The HLB of your emulsifier blend may not match the required HLB of your oil phase containing oleyl lactate.

Solution:

  • Calculate the Required HLB of the Entire Oil Phase: If your formulation contains other oils, the total required HLB is the weighted average of the individual required HLBs.

    Formula for Required HLB of Oil Phase: Required HLB = (% Oil A x Required HLB of A) + (% Oil B x Required HLB of B) + ...

  • Calculate the HLB of Your Emulsifier Blend:

    Formula for HLB of Emulsifier Blend: HLB_blend = (Fraction of Emulsifier A x HLB of A) + (Fraction of Emulsifier B x HLB of B)

  • Adjust Your Emulsifier Blend: Modify the ratio of your high and low HLB emulsifiers to match the experimentally determined required HLB of your oil phase.

Step 2: Assess the Emulsifier Type and Concentration

Issue: The chosen emulsifier may be incompatible with other ingredients, or the concentration might be too low to adequately stabilize the emulsion.

Solution:

  • Emulsifier Compatibility: Ensure your emulsifier is compatible with the pH of the formulation and any electrolytes present. Some emulsifiers lose their effectiveness at certain pH ranges.

  • Emulsifier Concentration: A general starting point for emulsifier concentration is 2-5% of the total formulation weight. If phase separation persists, incrementally increase the emulsifier concentration.

  • Use of Co-emulsifiers: Incorporating co-emulsifiers like cetyl alcohol or stearyl alcohol can enhance the stability of the interfacial film around the oil droplets.

Step 3: Review the Manufacturing Process

Issue: Improper processing parameters are a common cause of emulsion instability.

Solution:

  • Homogenization: Ensure adequate shear force and mixing time to reduce the oil droplet size. Smaller droplets are less prone to coalescence.

  • Temperature Control: Heat both the oil and water phases to the same temperature (typically 70-75°C) before combining them. A significant temperature difference can shock the system and lead to instability.

  • Cooling Rate: Cool the emulsion slowly with gentle stirring to allow for the proper formation of the emulsion structure.

Step 4: Evaluate Other Formulation Components

Issue: Interactions between oleyl lactate and other ingredients can lead to phase separation.

Solution:

  • pH Adjustment: Measure the final pH of your cream. If it falls outside the optimal range for your emulsifier or thickener, adjust it using appropriate buffering agents.

  • Addition of Stabilizers: Incorporate a gum (e.g., xanthan gum) or a polymer (e.g., carbomer) at a low concentration (0.1-0.5%) to increase the viscosity of the continuous phase.

  • Ingredient Compatibility: Review the compatibility of all ingredients in your formulation. Some active ingredients or preservatives can disrupt the emulsion.

Diagram: Factors Influencing Cream Stability

CreamStability cluster_formulation Formulation Factors cluster_process Process Parameters Oleyl Lactate Oleyl Lactate Cream Stability Cream Stability Oleyl Lactate->Cream Stability Emulsifier (HLB, Conc.) Emulsifier (HLB, Conc.) Emulsifier (HLB, Conc.)->Cream Stability Thickener/Stabilizer Thickener/Stabilizer Thickener/Stabilizer->Cream Stability pH pH pH->Cream Stability Other Ingredients Other Ingredients Other Ingredients->Cream Stability Homogenization (Shear, Time) Homogenization (Shear, Time) Homogenization (Shear, Time)->Cream Stability Temperature Temperature Temperature->Cream Stability Cooling Rate Cooling Rate Cooling Rate->Cream Stability

Caption: Key factors influencing the stability of cream formulations.

Data Presentation: Impact of Formulation Variables on Stability

Parameter Low Value Optimal Range High Value Potential Impact on Stability
Emulsifier HLB May favor W/O emulsionMatched to required HLB of oil phaseMay favor O/W emulsionMismatch leads to instability and phase separation.
Emulsifier Conc. Insufficient droplet coating, coalescence2-5% (typical)May increase viscosity excessivelyToo low concentration is a primary cause of separation.
Thickener Conc. Low viscosity, droplet movement0.1-0.5% (typical)Can lead to overly thick, unspreadable creamIncreases viscosity of the continuous phase, hindering droplet coalescence.
Homogenization Speed Large droplet size, creamingVaries with equipmentCan cause shear thinning of some polymersAffects the particle size of the dispersed phase.
pH May deactivate some emulsifiers/thickeners5.0 - 7.0 (typical)May deactivate other emulsifiers/thickenersCrucial for the efficacy of pH-sensitive ingredients.

Experimental Protocols

Experimental Protocol for Determining the Required HLB of Oleyl Lactate

Objective: To experimentally determine the required Hydrophilic-Lipophilic Balance (HLB) for creating a stable oil-in-water (O/W) emulsion with oleyl lactate.

Materials:

  • Oleyl Lactate

  • A pair of emulsifiers with the same chemical type, one with a low HLB (e.g., Sorbitan Oleate, HLB = 4.3) and one with a high HLB (e.g., Polysorbate 80, HLB = 15.0)

  • Deionized water

  • Beakers

  • Homogenizer

  • Heating plate with magnetic stirrer

  • Balance

  • Test tubes

Methodology:

  • Prepare a Series of Emulsifier Blends: Create a series of emulsifier blends with varying HLB values (e.g., from 6 to 14 in increments of 1). Use the following formula to calculate the percentage of each emulsifier needed for each blend:

    % of High HLB Emulsifier = 100 x (Required HLB - HLB of Low HLB Emulsifier) / (HLB of High HLB Emulsifier - HLB of Low HLB Emulsifier)

  • Prepare the Oil and Water Phases:

    • Oil Phase: In separate beakers for each HLB value, weigh out oleyl lactate (e.g., 20% of the total formulation) and the corresponding emulsifier blend (e.g., 5% of the total formulation). Heat the oil phase to 70-75°C.

    • Water Phase: In separate beakers, weigh out deionized water (e.g., 75% of the total formulation). Heat the water phase to 70-75°C.

  • Emulsification:

    • Slowly add the oil phase to the water phase while homogenizing at a constant speed for a fixed duration (e.g., 5 minutes).

    • Continue gentle stirring as the emulsion cools to room temperature.

  • Stability Assessment:

    • Transfer each emulsion to a labeled test tube.

    • Visually observe the emulsions for signs of phase separation (creaming, coalescence) immediately after preparation, and then at 24 hours, 48 hours, and 1 week.

    • The emulsion that remains the most stable over time corresponds to the optimal HLB for oleyl lactate.

Protocol for Accelerated Stability Testing (Freeze-Thaw Cycling)

Objective: To assess the stability of the cream formulation under temperature stress.

Methodology:

  • Place a sample of the cream in a sealed container.

  • Store the sample at -10°C for 24 hours.

  • Transfer the sample to 25°C and allow it to thaw for 24 hours. This completes one cycle.

  • Repeat this cycle 3-5 times.

  • After each cycle, visually inspect the cream for any signs of phase separation, changes in color, odor, or texture.

Protocol for Droplet Size Analysis

Objective: To measure the mean droplet diameter of the dispersed phase, which is an indicator of emulsion stability.

Instrumentation: Laser Diffraction Particle Size Analyzer or Dynamic Light Scattering (DLS) instrument.

Methodology:

  • Prepare a dilute dispersion of the cream in deionized water to avoid multiple scattering effects.

  • Introduce the sample into the instrument.

  • Perform the measurement according to the instrument's operating procedure.

  • Analyze the droplet size distribution. An increase in the average droplet size over time indicates coalescence and instability.

References

Optimization

Technical Support Center: Optimization of Oleyl Lactate Concentration

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing oleyl lactate (B86563) concentration to...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing oleyl lactate (B86563) concentration to achieve maximum efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal concentration range for oleyl lactate when used as a penetration enhancer?

A1: Based on in vitro studies of lactate esters as penetration enhancers, the optimal concentration is generally in the range of 5-10 wt.%.[1] Exceeding this range may not necessarily lead to a proportional increase in efficacy and could contribute to local irritation.

Q2: How does oleyl lactate enhance the penetration of active pharmaceutical ingredients (APIs)?

A2: Oleyl lactate, as a lactate ester, is believed to enhance penetration through a combination of mechanisms. These include disrupting the highly ordered lipid structure of the stratum corneum, increasing the fluidity of the intercellular lipids, and potentially interacting with intercellular proteins.[1][2][3] This disruption creates a more permissive pathway for the API to permeate the skin barrier.

Q3: Is oleyl lactate expected to be cytotoxic?

A3: While specific cytotoxicity data for oleyl lactate is limited in the provided search results, related long-chain fatty acid esters are generally considered safe for topical applications.[1] However, it is crucial to perform cytotoxicity testing for any new formulation to determine the safe concentration range for the specific cell type or skin model being used. Standard assays like the MTT or LDH assay are recommended for this purpose.

Q4: Can oleyl lactate be used to enhance the delivery of both lipophilic and hydrophilic drugs?

A4: Studies on lactate esters suggest they can enhance the penetration of drugs with varying lipophilicity.[1] The enhancement effect may be more pronounced for hydrophilic drugs as the lactate ester can help to hydrate (B1144303) the stratum corneum, creating a more favorable environment for their transport.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low drug permeation despite using oleyl lactate. - Sub-optimal concentration of oleyl lactate. - Incompatible vehicle or formulation. - Degradation of the active pharmaceutical ingredient (API).- Perform a concentration-response study, testing oleyl lactate concentrations from 1% to 15% to identify the optimal concentration for your specific API and vehicle. - Evaluate the solubility and stability of your API in the oleyl lactate-containing formulation. - Ensure the overall formulation pH and composition are compatible with both the API and oleyl lactate.
Signs of skin irritation or cytotoxicity in in vitro models. - Oleyl lactate concentration is too high. - The formulation as a whole is irritating. - The specific cell line or skin model is particularly sensitive.- Reduce the concentration of oleyl lactate to the lower end of the effective range (e.g., 5%). - Conduct cytotoxicity assays (MTT, LDH) to determine the IC50 value of your formulation.[4][5][6] - Evaluate the irritation potential of the vehicle without oleyl lactate to isolate the source of irritation.
Inconsistent results between experimental batches. - Phase separation or instability of the formulation. - Inaccurate preparation of oleyl lactate dilutions.- Assess the physical stability of your formulation over time and under different storage conditions.[7] - Implement a standardized and validated protocol for preparing your formulations. - Ensure proper mixing and homogenization techniques are used.[8]
Precipitation of the API in the formulation. - Poor solubility of the API in the oleyl lactate and vehicle mixture.- Increase the concentration of oleyl lactate or add a co-solvent to improve API solubility. - Perform solubility studies of the API in different concentrations of oleyl lactate.

Data Presentation

Table 1: Effect of Lactate Ester Chain Length on the Permeation of Dexamethasone (DEX)

Lactate EsterPermeability Coefficient (Kp) (x 10⁻⁵ cm/h)Enhancement Ratio (ER)
Control2.43 ± 0.151.00
LE-10Not SpecifiedSignificant Enhancement
LE-12Not SpecifiedSignificant Enhancement

Data adapted from a study on lactate esters as penetration enhancers. "LE-10" and "LE-12" refer to lactate esters with fatty alcohol moieties of 10 and 12 carbons, respectively. The study identified these as the most competent enhancers for DEX among the tested series.[1]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure to assess the effect of oleyl lactate on the permeation of a drug across a skin sample.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., rat, porcine, or human cadaver skin)

  • Oleyl lactate formulation of the test drug

  • Control formulation (without oleyl lactate)

  • Receptor solution (e.g., phosphate-buffered saline, PBS)

  • Magnetic stirrer

  • Water bath maintained at 37°C

  • High-performance liquid chromatography (HPLC) or other suitable analytical method

Procedure:

  • Prepare the skin sample by carefully removing any subcutaneous fat and hair.

  • Mount the skin sample on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with pre-warmed (37°C) receptor solution and ensure no air bubbles are trapped beneath the skin.

  • Place the Franz diffusion cells in a water bath maintained at 37°C and stir the receptor solution continuously.

  • Apply a known quantity of the oleyl lactate formulation and the control formulation to the donor compartment of separate cells.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative amount of drug permeated per unit area over time and determine the permeability coefficient (Kp) and enhancement ratio.

Protocol 2: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxicity of oleyl lactate formulations on cultured cells.[9][10][11]

Materials:

  • 96-well cell culture plates

  • Cultured cells (e.g., keratinocytes, fibroblasts)

  • Cell culture medium

  • Oleyl lactate formulations at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and expose the cells to various concentrations of the oleyl lactate formulation (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Protocol 3: LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.[5][6][12]

Materials:

  • 96-well cell culture plates

  • Cultured cells

  • Cell culture medium

  • Oleyl lactate formulations at various concentrations

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat them with various concentrations of the oleyl lactate formulation as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells.

  • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Add the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol (typically 10-30 minutes), protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at the wavelength specified in the kit protocol (usually 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the assay kit instructions, based on the absorbance values of the treated, spontaneous release, and maximum release controls.

Mandatory Visualizations

Experimental_Workflow_for_Optimization cluster_0 Phase 1: Formulation & Screening cluster_1 Phase 2: Efficacy & Safety Assessment cluster_2 Phase 3: Final Formulation Selection A Formulation Preparation (Varying Oleyl Lactate %) B In Vitro Permeation Screening (Franz Diffusion Cells) A->B Test Formulations C Determine Optimal Concentration Range (e.g., 5-10%) B->C Permeation Data D Cytotoxicity Assessment (MTT & LDH Assays) C->D Concentrations for Safety Testing E Data Analysis & IC50 Determination D->E Raw Data F Select Final Formulation (Max Efficacy, Min Toxicity) E->F Safety Profile Penetration_Enhancement_Mechanism cluster_0 Stratum Corneum (SC) - Before Treatment cluster_1 Application of Oleyl Lactate cluster_2 Stratum Corneum (SC) - After Treatment SC_lipids_before Highly Ordered Intercellular Lipids Corneocytes_before Corneocytes Oleyl_Lactate Oleyl Lactate SC_lipids_after Disrupted & Fluidized Intercellular Lipids Oleyl_Lactate->SC_lipids_after Disrupts Lipid Structure Corneocytes_after Corneocytes API API API->SC_lipids_after Enhanced Permeation

References

Troubleshooting

Technical Support Center: Preventing Oxidation of Oleyl Lactate in Formulations

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the prevention...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of oxidation of oleyl lactate (B86563) in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is oleyl lactate and why is it prone to oxidation?

A1: Oleyl lactate is an ester formed from oleyl alcohol and lactic acid. Its chemical structure, [(Z)-octadec-9-enyl] 2-hydroxypropanoate, contains a carbon-carbon double bond in the oleyl portion of the molecule.[1] This double bond is the primary site susceptible to oxidation, a chemical reaction with oxygen that can be initiated or accelerated by factors like heat, light, and the presence of metal ions.[2] Oxidation can lead to degradation of the molecule, altering the properties of the formulation.

Q2: What are the common signs of oleyl lactate oxidation in my formulation?

A2: The oxidation of oleyl lactate, similar to other unsaturated lipids, can manifest in several undesirable changes in your formulation. These include:

  • Changes in Odor: The breakdown of oleyl lactate can produce volatile compounds, leading to a rancid or unpleasant smell.

  • Discoloration: Formulations may turn yellow or brown over time as oxidation progresses.

  • Alterations in Texture: You might observe changes in viscosity, or in the case of emulsions, potential phase separation.

  • Reduced Efficacy: The degradation of oleyl lactate can impact the overall performance and stability of the active ingredients within the formulation.

Q3: Which antioxidants are effective in preventing oleyl lactate oxidation?

A3: A variety of natural and synthetic antioxidants can be used to protect oleyl lactate from oxidation. The choice of antioxidant may depend on the formulation type, regulatory requirements, and desired labeling (e.g., "natural"). Effective options include:

  • Tocopherols (Vitamin E): A natural antioxidant that is highly effective in oil-based formulations. It works by donating a hydrogen atom to quench free radicals.[3]

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant commonly used in cosmetics and pharmaceuticals for its high efficacy and cost-effectiveness.

  • Rosemary Extract: A natural antioxidant containing active compounds like carnosic acid and carnosol, which have been shown to effectively inhibit lipid oxidation.[4][5][6][7]

  • Ascorbyl Palmitate: A fat-soluble form of Vitamin C that can work synergistically with other antioxidants like tocopherols.

Q4: How does packaging influence the stability of oleyl lactate?

A4: Packaging plays a critical role in preventing oxidation. To minimize exposure to oxygen and light, which are key triggers for oxidation, the following packaging solutions are recommended:

  • Airless Dispensers: These prevent the formulation from coming into contact with air, thereby reducing the availability of oxygen for oxidation reactions.

  • Opaque or UV-Protective Containers: Using materials that block or filter out UV light can prevent photo-oxidation.

  • Inert Gas Blanketing: During manufacturing and filling, purging the headspace of the container with an inert gas like nitrogen or argon can displace oxygen.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps & Solutions
My formulation containing oleyl lactate has developed a rancid odor. Oxidation of the oleyl lactate has occurred, leading to the formation of volatile secondary oxidation products like aldehydes.1. Confirm Oxidation: Use analytical methods like Peroxide Value (PV) and p-Anisidine (B42471) Value (AV) to quantify primary and secondary oxidation products. A high AV is indicative of rancidity.2. Increase Antioxidant Concentration: The current antioxidant level may be insufficient. Titrate the concentration of your chosen antioxidant (e.g., tocopherol, BHT) in a new batch and monitor stability.3. Use a Synergistic Antioxidant Blend: Combine antioxidants that work through different mechanisms. For example, add ascorbyl palmitate to regenerate tocopherols.4. Review Packaging: Ensure packaging is airtight and opaque to protect from oxygen and light.
The color of my oleyl lactate formulation is turning yellow/brown. This is a common sign of oxidation. The degradation products can be colored compounds.1. Protect from Light: Store the product in a dark place and use UV-protective packaging.2. Incorporate a Chelating Agent: Traces of metal ions (e.g., from raw materials or equipment) can catalyze oxidation. Add a chelating agent like EDTA or phytic acid to bind these metal ions.3. Evaluate Raw Material Quality: Ensure the initial oleyl lactate and other excipients have low levels of pro-oxidants.
The viscosity of my emulsion with oleyl lactate has changed over time. Oxidation can alter the chemical structure of oleyl lactate, affecting its interaction with other components in the emulsion and leading to changes in rheology.1. Conduct a Stability Study: Perform accelerated stability testing at elevated temperatures (e.g., 40°C) to predict long-term stability and identify the onset of physical changes.2. Optimize Antioxidant System: Test different antioxidants and concentrations to find the most effective system for your specific emulsion.3. Re-evaluate Emulsifier System: The instability could be a combination of oxidation and emulsion instability. Ensure your emulsifier system is robust.

Data on Antioxidant Efficacy

The following table summarizes data from studies on the efficacy of various antioxidants in preventing the oxidation of unsaturated fatty acids and their esters, which can serve as a proxy for oleyl lactate.

Antioxidant Concentration Test System Key Findings Citation
α-Tocopherol 1%Kilka fish oilNo significant difference in inhibiting oxidation compared to 1% BHT over 4 days.[2][8]
Vitamin E 20 µg / 100 mLFrying oilSignificantly decreased the peroxide value compared to the control during heating.[9]
Rosemary Extract VariesVarious food productsEffectively inhibited the generation of hydroperoxides and reduced lipid oxidation.[4][7]
Composite Natural Antioxidants 0.05 g/kg β-carotene, 0.25 g/kg sesamol, 0.25 g/kg caffeic acidBlended vegetable oilThe oxidation stability index was 2.17-fold longer than the control in an accelerated oxidation test. Peroxide and p-anisidine values were significantly lower.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study of Oleyl Lactate

Objective: To investigate the degradation pathway of oleyl lactate under oxidative stress and to evaluate the efficacy of different antioxidants.

Materials:

  • Oleyl Lactate

  • Antioxidants to be tested (e.g., α-tocopherol, BHT, Rosemary Extract)

  • Hydrogen Peroxide (H₂O₂) 3% solution

  • Solvents for analysis (e.g., isooctane, acetic acid, chloroform)

  • Analytical standards for expected degradation products (if available)

Procedure:

  • Sample Preparation:

    • Prepare a control sample of pure oleyl lactate.

    • Prepare samples of oleyl lactate containing different concentrations of the antioxidants to be tested (e.g., 0.05%, 0.1%, 0.2% w/w).

  • Stress Conditions:

    • Place 1 g of each sample into separate glass vials.

    • Add 0.1 mL of 3% H₂O₂ to each vial to induce oxidation.

    • Place the vials in an oven at 60°C.

  • Time Points:

    • Collect samples at initial time (t=0) and at regular intervals (e.g., 24, 48, 72, 96 hours).

  • Analysis:

    • At each time point, analyze the samples for:

      • Peroxide Value (PV): To measure primary oxidation products.

      • p-Anisidine Value (AV): To measure secondary oxidation products (aldehydes).

      • HPLC Analysis: To quantify the remaining oleyl lactate and identify degradation products.

      • GC-MS Analysis: To identify volatile oxidation products.

Protocol 2: Determination of Peroxide Value (PV)

Objective: To quantify the concentration of hydroperoxides (primary oxidation products) in oleyl lactate.

Procedure (based on AOCS standard method):

  • Weigh approximately 5 g of the oleyl lactate sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of a 3:2 (v/v) mixture of acetic acid and chloroform. Swirl to dissolve the sample.

  • Add 0.5 mL of a saturated potassium iodide (KI) solution.

  • Allow the solution to stand with occasional shaking for exactly 1 minute.

  • Add 30 mL of distilled water.

  • Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate (B1220275) solution, adding the titrant gradually while shaking continuously.

  • Continue the titration until the yellow iodine color almost disappears.

  • Add 0.5 mL of a 1% starch indicator solution. The solution will turn dark blue.

  • Continue the titration with vigorous shaking until the blue color completely disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank determination under the same conditions.

  • Calculation: Peroxide Value (meq/kg) = [(S - B) * N * 1000] / W Where:

    • S = volume of titrant for the sample (mL)

    • B = volume of titrant for the blank (mL)

    • N = normality of the sodium thiosulfate solution

    • W = weight of the sample (g)

Visualizations

Oxidation_Pathway Oleyl_Lactate Oleyl Lactate (Unsaturated Ester) Initiation Initiation (Heat, Light, Metal Ions) Oleyl_Lactate->Initiation Alkyl_Radical Alkyl Radical (L•) Initiation->Alkyl_Radical Oxygen Oxygen (O2) Alkyl_Radical->Oxygen + O2 Peroxy_Radical Peroxy Radical (LOO•) Oxygen->Peroxy_Radical Propagation Propagation Peroxy_Radical->Propagation + LH Antioxidant Antioxidant (AH) Peroxy_Radical->Antioxidant + AH Propagation->Alkyl_Radical Hydroperoxides Hydroperoxides (LOOH) (Primary Oxidation Products) Propagation->Hydroperoxides Decomposition Decomposition Hydroperoxides->Decomposition Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) (Cause of Rancidity) Decomposition->Secondary_Products Termination Termination Antioxidant->Termination Stable_Products Stable Products Termination->Stable_Products

Caption: Autoxidation pathway of Oleyl Lactate.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Accelerated Stability Testing cluster_analysis 3. Analysis at Time Points (0, 1, 2, 3 months) cluster_eval 4. Data Evaluation Control Control: Oleyl Lactate Stress_Conditions Stress Conditions (e.g., 40°C / 75% RH) Control->Stress_Conditions Test_Samples Test Samples: Oleyl Lactate + Antioxidants Test_Samples->Stress_Conditions Physical Physical Evaluation (Color, Odor, Viscosity) Stress_Conditions->Physical Chemical Chemical Analysis (PV, AV, HPLC, GC-MS) Stress_Conditions->Chemical Data_Analysis Compare degradation rates Evaluate antioxidant efficacy Physical->Data_Analysis Chemical->Data_Analysis Conclusion Determine optimal antioxidant strategy Estimate shelf-life Data_Analysis->Conclusion Stress_conditions Stress_conditions

Caption: Workflow for Oleyl Lactate Stability Testing.

References

Optimization

Technical Support Center: Purification of Synthetic Oleyl Lactate

Welcome to the technical support center for the purification of synthetic oleyl lactate (B86563). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable gui...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic oleyl lactate (B86563). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced oleyl lactate?

A1: The most common impurities originate from the starting materials and potential side reactions during synthesis. These typically include:

  • Unreacted Starting Materials: Oleyl alcohol, oleic acid, and lactic acid.

  • Side-Reaction Products: Oleyl lactyl lactate, which is formed from the reaction of two lactate molecules.[1] Polymers of lactic acid can also be present.[2]

  • Catalyst Residues: If an acid catalyst is used in the synthesis, it may remain in the crude product.[3]

  • Water: Water is a byproduct of esterification and can be present in the reaction mixture.[4]

  • Color Impurities: High reaction temperatures can lead to the formation of colored byproducts.[5]

Q2: What are the primary challenges in the purification of oleyl lactate?

A2: The main challenges stem from the physicochemical properties of oleyl lactate and its common impurities.

  • Thermal Instability: Oleyl lactate can be susceptible to decomposition, transesterification, and racemization at the high temperatures required for distillation.[1]

  • Similar Polarity of Components: The product and impurities, particularly unreacted oleyl alcohol and oleic acid, can have similar polarities, making separation by chromatography challenging.[6]

  • High Boiling Point: The high molecular weight of oleyl lactate results in a very high boiling point, making purification by distillation difficult without high vacuum, which can be costly and complex to implement.[1]

  • Removing Acidic Impurities: Residual lactic acid or the acid catalyst can be difficult to remove and can affect the stability and properties of the final product.[5][7]

Q3: Which analytical techniques are best for assessing the purity of oleyl lactate?

A3: A combination of chromatographic and wet chemistry techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate and quantify oleyl lactate from its non-volatile impurities.[8]

  • Gas Chromatography (GC): GC is suitable for analyzing the presence of volatile impurities and can be used to quantify the final product.[9]

  • Chiral Chromatography (HPLC or GC): To determine the optical purity and enantiomeric excess (ee), chiral columns are necessary.[10][11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for confirming the presence of the ester functional group and the absence of starting materials like carboxylic acids (lactic acid, oleic acid).[12]

  • Titration Methods: Simple titrations can determine the Acid Value (for free acids like lactic or oleic acid), Saponification Value (to confirm the ester), and Hydroxyl Value (for unreacted oleyl alcohol).[4]

Troubleshooting Guides

Problem: My final product is acidic and fails purity specifications.
  • Q: What is the likely cause of high acidity in my purified oleyl lactate?

    • A: The most probable cause is the presence of unreacted lactic acid, unreacted oleic acid, or residual acid catalyst used during the synthesis.[5][7]

  • Q: How can I effectively remove these acidic impurities?

    • A: A liquid-liquid extraction using a mild aqueous base is a classic and effective solution. Washing the crude product (dissolved in a water-immiscible organic solvent like diethyl ether or ethyl acetate) with an aqueous solution of sodium bicarbonate (NaHCO₃) will convert the acidic impurities into their corresponding salts, which are soluble in the aqueous phase and can be separated.[7] Multiple washes may be necessary.

Problem: Column chromatography is not providing good separation.
  • Q: My product and a major impurity are co-eluting during column chromatography. What can I do?

    • A: This often happens when the polarities of the compounds are very similar.[6]

      • Optimize the Solvent System: The key is to find a solvent system (mobile phase) that maximizes the difference in retention factors (Rf) between your product and the impurity. Use Thin Layer Chromatography (TLC) to test various solvent mixtures. A good starting point is a non-polar solvent like hexane (B92381) mixed with a more polar solvent like ethyl acetate. Adjust the ratio to achieve a target Rf of 0.3-0.7 for the oleyl lactate and the largest possible separation from the impurity.[6]

      • Change the Stationary Phase: While silica (B1680970) gel is most common, alumina (B75360) (acidic, basic, or neutral) could offer different selectivity.[6]

      • Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help sharpen peaks and improve the separation of compounds with close Rf values.[13]

Problem: I am observing product decomposition during purification.
  • Q: I'm trying to use distillation, but my yield is low and the product is dark. What's happening?

    • A: You are likely observing thermal decomposition. The high temperatures required to distill oleyl lactate, even under vacuum, can cause degradation, side reactions, and color formation.[1][5]

  • Q: What are safer alternatives to distillation for a thermally sensitive compound like oleyl lactate?

    • A:

      • Flash Column Chromatography: This is the most widely used method for purifying organic compounds at a preparative scale and is performed at room temperature, avoiding thermal stress.[13]

      • Melt Crystallization: This technique purifies compounds by slowly cooling the molten substance to form pure crystals, leaving impurities in the liquid phase. It operates at much lower temperatures than distillation and can be very effective for esters.[5][14]

      • Low-Temperature Solvent Crystallization: Dissolving the crude product in a suitable solvent at an elevated temperature and then cooling it slowly can selectively crystallize the pure oleyl lactate.[15]

Data Presentation

Table 1: Common Impurities in Synthetic Oleyl Lactate and Removal Strategies

ImpurityTypical SourceBoiling Point (°C)PolarityRecommended Removal Method
Lactic AcidUnreacted starting material~228 (decomposes)HighAqueous basic wash (e.g., NaHCO₃ solution)[7]
Oleyl AlcoholUnreacted starting material~330-360MediumColumn Chromatography
Oleic AcidUnreacted starting material~360MediumAqueous basic wash; Column Chromatography[7][15]
Oleyl Lactyl LactateDimerization side-productVery HighLow-MediumColumn Chromatography[1]
WaterByproduct of esterification100HighDrying agent (e.g., MgSO₄, Na₂SO₄); Azeotropic removal

Table 2: Comparison of Primary Purification Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Flash Chromatography Adsorption/PartitionHigh resolution; Ambient temperature; Versatile.[6][13]Requires solvents; Can be slow for large scales.Removing impurities with different polarities (e.g., oleyl alcohol).
Aqueous Wash Liquid-Liquid ExtractionFast; Inexpensive; Effective for acid removal.[7][16]Requires use of organic solvents; Emulsion formation can occur.Removing acidic or basic impurities.
Melt Crystallization Solid-Liquid EquilibriumLow energy/temperature; No solvents.[5][14]Requires compound to be crystalline; May require multiple stages.High-purity final product; Thermally sensitive compounds.
Vacuum Distillation Difference in Boiling PointsEffective for large scales if components are stable.High temperature can cause decomposition; Requires specialized equipment.[1]Not generally recommended due to thermal instability.[1]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction for Acid Removal

Objective: To remove acidic impurities (lactic acid, oleic acid, acid catalyst) from the crude oleyl lactate product.

Methodology:

  • Dissolve the crude oleyl lactate product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) at a concentration of approximately 10-20% (w/v).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel.

  • Stopper the funnel and invert it gently, venting frequently to release the pressure from CO₂ evolution. Shake for 1-2 minutes.

  • Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat the wash (steps 3-5) with fresh NaHCO₃ solution until no more gas evolution is observed.

  • Perform a final wash with an equal volume of brine (saturated aqueous NaCl solution) to break any emulsions and remove excess water.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the acid-free crude product.

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate oleyl lactate from impurities with different polarities, such as unreacted oleyl alcohol.

Methodology:

  • Select a Solvent System: Use TLC to determine an appropriate mobile phase. A common starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio (e.g., 9:1, 4:1 hexanes:ethyl acetate) to achieve a good separation and an Rf value of ~0.3-0.5 for oleyl lactate.[6]

  • Pack the Column:

    • Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand (~1 cm).[13]

    • Dry-pack the column with silica gel (typically 50-100 times the weight of the crude sample).[13] Gently tap the column to ensure even packing.

    • Add another layer of sand (~1 cm) on top of the silica.

  • Load the Sample:

    • Dissolve the acid-free crude product from Protocol 1 in a minimal amount of the chromatography solvent or a low-boiling-point solvent like dichloromethane.[17]

    • Carefully apply the sample solution to the top of the sand layer using a pipette.

    • Allow the solvent to absorb into the silica until the top sand layer is just dry.

  • Elute the Column:

    • Carefully add the prepared mobile phase to the column without disturbing the top layer.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., a drop rate of 1-2 drops per second).[17]

    • Collect the eluent in fractions (e.g., in test tubes).

  • Analyze Fractions:

    • Spot each fraction on a TLC plate alongside a sample of the starting material to identify which fractions contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified oleyl lactate.

Visualizations

G cluster_synthesis Synthesis Stage cluster_purification Purification Workflow Reactants Oleyl Alcohol + Lactic Acid/Lactide Reaction Esterification Reaction (with catalyst) Reactants->Reaction Crude Crude Oleyl Lactate (Product + Impurities) Reaction->Crude Wash Aqueous Basic Wash (removes acids) Crude->Wash Step 1 Dry Drying (removes water) Wash->Dry Step 2 Chroma Flash Column Chromatography (removes neutral impurities) Dry->Chroma Step 3 Solvent Solvent Removal Chroma->Solvent Step 4 Pure Pure Oleyl Lactate Solvent->Pure Final Product G Start Problem: Poor Separation in Column Chromatography CheckRf Are Rf values of product and impurity too close on TLC? Start->CheckRf CheckLoading Was the sample loaded in a minimal volume of solvent? CheckRf->CheckLoading No Solvent Solution: Optimize solvent system. Test different polarity ratios or different solvents (e.g., Toluene, DCM) via TLC. CheckRf->Solvent Yes CheckPacking Is the column packed evenly (no cracks or channels)? CheckLoading->CheckPacking Yes DryLoad Solution: Use dry loading method (adsorb sample onto silica). CheckLoading->DryLoad No Repack Solution: Repack the column carefully. CheckPacking->Repack No Gradient Solution: Use gradient elution. Solvent->Gradient G Start What is the primary impurity type? Acidic Acidic Impurities (Lactic Acid, Oleic Acid) Start->Acidic Acidic Neutral Neutral Impurities (Oleyl Alcohol) Start->Neutral Neutral / Similar Polarity Method_Wash Use Aqueous Basic Wash (e.g., NaHCO3 solution) Acidic->Method_Wash Method_Chroma Use Flash Column Chromatography Neutral->Method_Chroma Thermal Is the product thermally sensitive? Method_Cryst Consider Melt or Solvent Crystallization Thermal->Method_Cryst Yes Method_Distill Avoid Distillation Thermal->Method_Distill Yes Method_Chroma->Thermal

References

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of Oleyl Lactate

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving oleyl lactate (B865...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving oleyl lactate (B86563) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is oleyl lactate and why is its solubility in water limited?

A1: Oleyl lactate is an ester formed from oleyl alcohol and lactic acid, with the chemical formula C₂₁H₄₀O₃[1][2]. Its long, nonpolar oleyl carbon chain makes it hydrophobic, leading to poor solubility in aqueous solutions. It is primarily used in cosmetics as an emollient and skin-conditioning agent[1][3].

Q2: What are the primary methods to improve the aqueous solubility of oleyl lactate?

A2: The primary strategies to enhance the aqueous solubility of oleyl lactate, a lipophilic compound, include:

  • Co-solvency: Blending water with a miscible organic solvent.

  • Surfactant-based systems: Utilizing surfactants to form micelles, microemulsions, or nanoemulsions that can encapsulate oleyl lactate.

  • Cyclodextrin (B1172386) complexation: Forming inclusion complexes with cyclodextrins to increase its apparent water solubility.

  • Liposomal formulations: Incorporating oleyl lactate into the lipid bilayer of liposomes.

Q3: Are there any safety concerns I should be aware of when working with oleyl lactate and these solubilization techniques?

A3: While oleyl lactate itself is considered to have low toxicity, the excipients used for solubilization, such as co-solvents and surfactants, may have their own safety profiles that need to be considered, especially for in vivo applications. It is crucial to consult the safety data sheets (SDS) for all chemicals used and to consider the regulatory status of each excipient for the intended application. For instance, some surfactants may cause skin irritation at high concentrations[4].

Troubleshooting Guide

Issue: Oleyl lactate precipitates out of my aqueous solution.

Possible Cause: The concentration of oleyl lactate exceeds its solubility limit in the chosen solvent system.

Solutions:

  • Increase Co-solvent Concentration: If you are using a co-solvent system, gradually increase the proportion of the organic solvent (e.g., ethanol (B145695), propylene (B89431) glycol) to water.

  • Optimize Surfactant System: If using surfactants, ensure the surfactant concentration is above its critical micelle concentration (CMC) to form micelles that can solubilize the oleyl lactate. You may also need to experiment with different surfactant types (e.g., non-ionic surfactants like Tween® 80 and Span® 80) and their ratios (HLB value) to find the optimal formulation[5].

  • Utilize a Different Solubilization Method: If co-solvents or simple surfactant systems are ineffective, consider more advanced formulations such as microemulsions, nanoemulsions, or cyclodextrin complexation.

Issue: My emulsion containing oleyl lactate is unstable and separates over time.

Possible Cause: The emulsion is not properly stabilized. This could be due to an inappropriate surfactant, incorrect surfactant concentration, or insufficient energy input during emulsification.

Solutions:

  • Optimize Surfactant Blend: Use a combination of surfactants to achieve the required Hydrophile-Lipophile Balance (HLB) for your specific oil phase. For oil-in-water (o/w) emulsions, a higher HLB is generally required.

  • Increase Homogenization Energy: Use high-shear homogenization or ultrasonication to reduce the droplet size of the emulsion, which can improve its kinetic stability[6].

  • Consider a Co-surfactant: The addition of a co-surfactant, such as a short-chain alcohol, can help to further reduce interfacial tension and improve emulsion stability.

Quantitative Data on Solubility Enhancement

Disclaimer: Specific quantitative solubility data for oleyl lactate is limited in publicly available literature. The following tables provide estimated solubility improvements based on data for structurally similar long-chain fatty acid esters, such as ethyl oleate (B1233923) and oleyl oleate. These values should be used as a starting point for your own experiments.

Table 1: Estimated Solubility of Oleyl Lactate Analogs in Co-solvent Systems

Co-solventConcentration (% v/v in Water)Estimated Solubility of Analog (Ethyl Oleate)Reference(s)
Water0Practically Insoluble[7][8]
Ethanol95Miscible[7]
Propylene Glycol-Soluble (qualitative)[9][10]

Table 2: Example Formulations for Oleyl Lactate Solubilization

Formulation TypeComponents & Example Ratios (w/w)Expected OutcomeReference(s) for Similar Compounds
Microemulsion Oleyl Lactate (Oil): 5-15%Tween® 80 (Surfactant): 30-50%Propylene Glycol (Co-surfactant): 15-25%Water: q.s. to 100%Thermodynamically stable, transparent system with high oleyl lactate loading.[11][12]
Nanoemulsion Oleyl Lactate (Oil): 10%Tween® 80/Span® 80 (Surfactant Blend): 20%Water: 70%Kinetically stable, translucent dispersion with droplet sizes < 200 nm.[13][14]
Cyclodextrin Complex Oleyl Lactate : Hydroxypropyl-β-Cyclodextrin (Molar Ratio)1:1 to 1:2Increased apparent water solubility.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System

This protocol provides a general method for determining the solubility of oleyl lactate in a water-ethanol co-solvent system.

  • Preparation of Co-solvent Mixtures: Prepare a series of ethanol-water mixtures in volumetric flasks, ranging from 10% to 90% (v/v) ethanol.

  • Saturation: Add an excess amount of oleyl lactate to a known volume of each co-solvent mixture in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to separate the undissolved oleyl lactate.

  • Quantification: Carefully withdraw an aliquot of the supernatant and quantify the concentration of dissolved oleyl lactate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Evaporative Light Scattering Detector (ELSD)[15][16][17][18].

  • Data Analysis: Plot the solubility of oleyl lactate as a function of the co-solvent concentration.

Protocol 2: Preparation of an Oleyl Lactate Nanoemulsion

This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion using the spontaneous emulsification method.

  • Organic Phase Preparation: Dissolve oleyl lactate and a lipophilic surfactant (e.g., Span® 80) in a water-miscible organic solvent (e.g., ethanol or acetone).

  • Aqueous Phase Preparation: Dissolve a hydrophilic surfactant (e.g., Tween® 80) in water.

  • Emulsification: Slowly inject the organic phase into the aqueous phase under constant magnetic stirring. The spontaneous diffusion of the organic solvent into the aqueous phase leads to the formation of fine oil droplets.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure.

  • Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Protocol 3: Formation of an Oleyl Lactate-Cyclodextrin Inclusion Complex

This protocol outlines the preparation of an oleyl lactate inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method.

  • Mixing: Place a specific molar ratio of HP-β-CD in a mortar.

  • Kneading: Gradually add a small amount of a 50:50 (v/v) water/ethanol solution to the HP-β-CD to form a paste. Slowly add the oleyl lactate to the paste while continuously kneading for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at 40-50 °C until a constant weight is achieved.

  • Sieving: Grind the dried complex into a fine powder and pass it through a sieve.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The increase in aqueous solubility can be determined by phase solubility studies[19].

Visualizations

experimental_workflow cluster_cosolvent Co-solvent Method cluster_nanoemulsion Nanoemulsion Preparation cluster_cyclodextrin Cyclodextrin Complexation (Kneading) A1 Prepare Co-solvent Mixtures A2 Add Excess Oleyl Lactate A1->A2 A3 Equilibrate A2->A3 A4 Centrifuge A3->A4 A5 Quantify Supernatant A4->A5 B1 Prepare Organic Phase (Oleyl Lactate + Surfactant in Solvent) B3 Inject Organic Phase into Aqueous Phase B1->B3 B2 Prepare Aqueous Phase (Surfactant in Water) B2->B3 B4 Solvent Evaporation B3->B4 B5 Characterize (DLS) B4->B5 C1 Mix HP-β-CD with Water/Ethanol C2 Add Oleyl Lactate & Knead C1->C2 C3 Dry the Paste C2->C3 C4 Grind and Sieve C3->C4 C5 Characterize (DSC, FTIR, NMR) C4->C5

Figure 1. Experimental workflows for different methods to improve oleyl lactate solubility.

logical_relationship Problem Poor Aqueous Solubility of Oleyl Lactate Strategy Solubilization Strategies Problem->Strategy Cosolvency Co-solvency Strategy->Cosolvency Surfactants Surfactant Systems Strategy->Surfactants Cyclodextrins Cyclodextrin Complexation Strategy->Cyclodextrins Liposomes Liposomal Formulation Strategy->Liposomes Outcome Increased Apparent Aqueous Solubility Cosolvency->Outcome Surfactants->Outcome Cyclodextrins->Outcome Liposomes->Outcome

Figure 2. Logical relationship of strategies to overcome poor aqueous solubility.

signaling_pathway Lactate Lactate GPR81 GPR81 Receptor Lactate->GPR81 MAPK MAPK Pathway Lactate->MAPK PI3K_Akt PI3K/Akt Pathway Lactate->PI3K_Akt ImmuneRegulation Immune Regulation GPR81->ImmuneRegulation AntiInflammation Anti-inflammation GPR81->AntiInflammation Nrf2 Nrf2 MAPK->Nrf2 PI3K_Akt->Nrf2 HO1 HO-1 Expression Nrf2->HO1 CellSurvival Cell Survival & Renewal HO1->CellSurvival

Figure 3. Potential signaling pathways influenced by the lactate moiety of oleyl lactate.

Disclaimer: The information provided in this technical support center is intended for guidance in a research and development setting. All experimental procedures should be adapted and optimized for your specific application and performed in accordance with laboratory safety protocols.

References

Optimization

Technical Support Center: Refining the Synthesis of Oleyl Lactate for Higher Yield

Welcome to the technical support center for the synthesis of oleyl lactate (B86563). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detai...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of oleyl lactate (B86563). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to optimize the synthesis of oleyl lactate, focusing on achieving higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing oleyl lactate?

A1: The main synthetic routes to oleyl lactate are:

  • Direct Esterification: This is a common method involving the reaction of oleic acid with lactic acid, typically in the presence of an acid catalyst. The primary challenge is the removal of water to drive the reaction to completion.

  • Enzymatic Esterification: This method uses lipases (e.g., Candida antarctica lipase (B570770) B) as catalysts. It offers high selectivity and milder reaction conditions, but the enzyme cost and activity can be limiting factors.

  • Transesterification: This involves reacting an alkyl lactate (like ethyl lactate) with oleyl alcohol. This can be an effective method, especially for avoiding the self-polymerization of lactic acid.

Q2: What is the major side reaction that lowers the yield of oleyl lactate?

A2: The most significant side reaction is the self-polymerization of lactic acid. Lactic acid can act as both an alcohol and a carboxylic acid, leading to the formation of linear polyesters or cyclic lactides. This process consumes the lactic acid, reducing its availability to react with oleic acid and complicating the purification of the final product.

Q3: How can the self-polymerization of lactic acid be minimized?

A3: Several strategies can be employed to reduce the self-polymerization of lactic acid:

  • Use of an Apolar Solvent: Performing the reaction in an apolar solvent like n-hexane can limit the self-polymerization of lactic acid.[1]

  • Excess of Oleic Acid: Using an excess of the fatty acid with respect to lactic acid can favor the desired esterification reaction.[1]

  • Enzymatic Catalysis: Lipases, such as Candida antarctica lipase B (CALB), can be sterically hindered in a way that disfavors the self-polymerization of lactic acid.

  • Transesterification Route: Using an alkyl lactate instead of lactic acid as the starting material completely avoids the issue of lactic acid self-polymerization.

Q4: How is the yield of oleyl lactate typically determined?

A4: The yield of oleyl lactate can be determined using several analytical techniques:

  • Gas Chromatography (GC-FID or GC-MS): This is a common method for quantifying the amount of oleyl lactate in the reaction mixture. It often requires a derivatization step.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the product and determine the yield by comparing the integration of characteristic peaks.

  • Titration: The decrease in the total acid content of the reaction mixture can be measured by titration to monitor the progress of the reaction. However, this method may be less accurate as it doesn't distinguish between the desired esterification and self-polymerization.

Troubleshooting Guide

Problem: Low Yield of Oleyl Lactate

Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress over a longer period to ensure it has reached completion. - Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions or degradation at very high temperatures. - Optimize Catalyst Concentration: The amount of catalyst can significantly impact the reaction rate. Titrate the catalyst concentration to find the optimal loading.
Water Inhibition - Use a Dehydrating Agent: Add molecular sieves to the reaction mixture to remove water as it is formed.[1] - Azeotropic Distillation: If using a suitable solvent, employ a Dean-Stark apparatus to remove water azeotropically.
Lactic Acid Self-Polymerization - Adjust Molar Ratio: Use an excess of oleic acid relative to lactic acid.[1] - Change Solvent: Switch to an apolar solvent like n-hexane.[1] - Consider Transesterification: Synthesize oleyl lactate via the reaction of ethyl lactate with oleyl alcohol to bypass lactic acid self-reaction.
Catalyst Inactivation - Check Catalyst Quality: Ensure the catalyst is active and has not been deactivated by impurities or improper storage. - Enzyme Denaturation: For enzymatic reactions, ensure the temperature and pH are within the optimal range for the lipase.
Product Loss During Purification - Optimize Extraction: Ensure the solvent system used for extraction provides good partitioning of oleyl lactate. - Refine Chromatography: Adjust the solvent gradient and stationary phase in column chromatography to improve separation and reduce product loss.

Data Presentation: Comparison of Synthesis Parameters

The following tables summarize quantitative data for the synthesis of oleyl esters under various conditions. Note that some data is for oleyl oleate (B1233923), a structurally similar wax ester, which can provide valuable insights for optimizing oleyl lactate synthesis.

Table 1: Enzymatic Synthesis of Oleyl Oleate *

CatalystMolar Ratio (Oleyl Alcohol:Oleic Acid)Temperature (°C)Time (h)Yield (%)Reference
Novozym 4351:1511.25~734 g/L[2]
Novozym 4352:140-500.08>95[1]

*Data for oleyl oleate, a proxy for oleyl lactate.

Table 2: Acid-Catalyzed Synthesis of Oleyl Oleate *

CatalystMolar Ratio (Oleic Acid:Oleyl Alcohol)Temperature (°C)Time (h)Yield (%)Reference
NaHSO₄1:1130896.8

*Data for oleyl oleate, a proxy for oleyl lactate.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Oleyl Lactate using Candida antarctica Lipase B (CALB)

This protocol is a general guideline and may require optimization.

Materials:

  • Oleic Acid

  • Lactic Acid (preferably crystalline or a concentrated solution with low water content)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • n-Hexane (or other apolar solvent)

  • Molecular Sieves (3Å or 4Å, activated)

  • Sodium Bicarbonate solution (5% w/v)

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) Gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate (B1210297) gradient)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve oleic acid (1 equivalent) and lactic acid (1.2 equivalents) in n-hexane.

  • Dehydration: Add activated molecular sieves (10-20% w/w of reactants) to the mixture to adsorb water.

  • Enzyme Addition: Add immobilized CALB (typically 5-10% w/w of substrates).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-60°C). Monitor the reaction progress by TLC or GC analysis.

  • Enzyme Removal: Once the reaction is complete, filter the mixture to remove the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Work-up:

    • Wash the filtrate with a 5% sodium bicarbonate solution to remove unreacted acids.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude oleyl lactate by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and FTIR.

Protocol 2: Acid-Catalyzed Direct Esterification

This protocol is a general guideline and requires careful handling of the acid catalyst.

Materials:

  • Oleic Acid

  • Lactic Acid

  • Acid Catalyst (e.g., p-Toluenesulfonic acid (p-TSA) or sulfuric acid)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Sodium Bicarbonate solution (5% w/v)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate gradient)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add oleic acid (1 equivalent), lactic acid (1.2 equivalents), and toluene.

  • Catalyst Addition: Add a catalytic amount of p-TSA (e.g., 1-5 mol%).

  • Reaction and Water Removal: Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected and by TLC or GC analysis.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with a 5% sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted acids.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Analyze the final product by NMR and FTIR to confirm its structure and purity.

Visualizations

Synthesis_Workflow General Workflow for Oleyl Lactate Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reactants Select Reactants (Oleic Acid + Lactic Acid/Alkyl Lactate) Esterification Esterification / Transesterification - Control Temperature - Remove Water Reactants->Esterification Catalyst Select Catalyst (Acid or Enzyme) Catalyst->Esterification Workup Work-up (Neutralization, Washing) Esterification->Workup Purify Column Chromatography Workup->Purify Analysis Characterization (NMR, GC, FTIR) Purify->Analysis

Caption: General experimental workflow for the synthesis of oleyl lactate.

Troubleshooting_Yield Troubleshooting Low Yield Start Low Yield Observed Check_Completion Reaction Complete? Start->Check_Completion Check_Water Water Removed Efficiently? Check_Completion->Check_Water Yes Increase_Time_Temp Increase Time/Temp Optimize Catalyst Check_Completion->Increase_Time_Temp No Check_SideReaction Evidence of Side Reactions? Check_Water->Check_SideReaction Yes Improve_Dehydration Use Molecular Sieves Azeotropic Distillation Check_Water->Improve_Dehydration No Check_Purification Loss During Purification? Check_SideReaction->Check_Purification No Address_SideReaction Adjust Molar Ratio Change Solvent Consider Transesterification Check_SideReaction->Address_SideReaction Yes Optimize_Purification Optimize Extraction Refine Chromatography Check_Purification->Optimize_Purification Yes Success Yield Improved Increase_Time_Temp->Success Improve_Dehydration->Success Address_SideReaction->Success Optimize_Purification->Success Side_Reaction Lactic Acid Reaction Pathways Oleic_Acid Oleic Acid Oleyl_Lactate Desired Product: Oleyl Lactate Oleic_Acid->Oleyl_Lactate Esterification Lactic_Acid Lactic Acid Lactic_Acid->Oleyl_Lactate Polymer Side Product: Polylactic Acid Lactic_Acid->Polymer Self-Polymerization

References

Troubleshooting

"addressing skin irritation issues with oleyl lactate formulations"

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing skin irritation and other formulation issues related to...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing skin irritation and other formulation issues related to oleyl lactate (B86563).

Frequently Asked Questions (FAQs)

Q1: What is oleyl lactate and what is its primary function in formulations?

Oleyl lactate is the ester of oleyl alcohol and lactic acid. In cosmetic and pharmaceutical formulations, it primarily functions as an emollient, which means it helps to soften and smooth the skin. It can also act as a dispersing agent, aiding in the uniform mixing of other ingredients and reducing the greasy feel of some formulations.[1][2][3]

Q2: Is oleyl lactate known to cause skin irritation?

Based on available data for related compounds, oleyl lactate is generally considered to have a low potential for skin irritation.[4] However, like any cosmetic ingredient, its irritation potential can be influenced by its concentration in the formula, the overall composition of the product, and the sensitivity of the individual's skin. For some related lactate esters, skin irritation has been observed, particularly at higher concentrations.[5][6]

Q3: What are the typical usage concentrations for oleyl lactate and similar esters in cosmetic products?

The concentration of emollients like oleyl lactate can vary significantly depending on the product type. For related compounds such as alkyl lactyl lactates, maximum use concentrations in leave-on products can be as high as 7% in hair grooming aids and up to 6.1% in body and hand products.[5][6] It is crucial to determine the optimal concentration for your specific formulation to balance efficacy with potential irritation.

Q4: Can oleyl lactate contribute to comedogenicity (pore-clogging)?

While there is limited specific data on the comedogenicity of oleyl lactate, some related lactate esters, such as myristyl lactate, have a moderate to high comedogenic rating. Therefore, when formulating products for acne-prone skin, it is advisable to consider the potential for oleyl lactate to contribute to comedogenicity and to conduct appropriate testing.

Q5: Are there any known stability issues associated with oleyl lactate in formulations?

As an ester, oleyl lactate can be susceptible to hydrolysis, especially at extreme pH values (either highly acidic or alkaline). This can lead to the breakdown of the ester into oleyl alcohol and lactic acid, potentially altering the formulation's pH, viscosity, and sensory properties over time. Maintaining an optimal pH for the formulation is crucial for the stability of lactate esters.[7]

Troubleshooting Guide

Issue 1: Unexpected Skin Irritation or Redness Upon Product Application

Possible Causes:

  • High Concentration of Oleyl Lactate: The concentration of oleyl lactate may be too high for the specific application or skin type.

  • Interaction with Other Ingredients: Oleyl lactate may be interacting with other ingredients in the formulation (e.g., penetration enhancers, preservatives) to increase irritation potential.

  • pH of the Final Formulation: A low or high pH can increase the irritation potential of the overall product.

  • Contamination: Microbial contamination can lead to the production of irritating substances.

Troubleshooting Steps:

  • Review Concentration: Evaluate the concentration of oleyl lactate in your formulation. Consider creating a dose-response study with lower concentrations to identify a non-irritating level.

  • Assess Ingredient Compatibility: Review the entire ingredient list for known irritants.[8] Consider formulating simpler systems to isolate the effect of oleyl lactate.

  • Check and Adjust pH: Measure the pH of your formulation. For skin applications, a pH range of 4.5 to 6.0 is generally considered optimal and less likely to cause irritation.

  • Conduct Microbiological Testing: Ensure that your preservative system is effective and that there is no microbial contamination.

  • Perform Irritation Testing: Conduct in vitro skin irritation tests (e.g., OECD TG 439) or in vivo patch tests to assess the irritation potential of your formulation.[9][10][11]

Issue 2: Formulation Instability (e.g., Phase Separation, Changes in Viscosity)

Possible Causes:

  • Improper Emulsification: The emulsifier system may not be robust enough to stabilize the oil phase containing oleyl lactate.[1]

  • pH Drift: A shift in pH over time can affect the stability of both the emulsifier and the oleyl lactate itself.

  • Incompatible Thickeners: The thickener used may not be compatible with the overall formulation, leading to a breakdown in viscosity.

  • Temperature Fluctuations: Exposure to high or low temperatures during storage can disrupt the emulsion.[12]

Troubleshooting Steps:

  • Optimize Emulsifier System: Re-evaluate the type and concentration of your emulsifier(s). Consider the HLB (Hydrophile-Lipophile Balance) required for your specific oil phase.

  • Buffer the System: If pH stability is an issue, incorporate a suitable buffering system to maintain the desired pH range.

  • Evaluate Thickeners: Test the compatibility of different thickeners with your formulation. Some polymers can be sensitive to the presence of electrolytes or other ingredients.

  • Conduct Stability Testing: Perform accelerated stability testing at various temperatures (e.g., 4°C, 25°C, 40°C) to assess the robustness of your formulation.[13]

Data Presentation

Table 1: In Vitro Skin Irritation Potential Based on OECD TG 439

This table illustrates the classification of a substance's irritation potential based on the reduction of cell viability in a reconstructed human epidermis model.

Mean Tissue Viability (% of Negative Control)In Vitro Irritation ClassificationUN GHS Classification
≤ 50%Irritant (I)Category 2 (Irritant)
> 50%Non-Irritant (NI)No Category

GHS: Globally Harmonized System of Classification and Labelling of Chemicals.[9][10]

Table 2: Example Scoring for Human Repeat Insult Patch Test (HRIPT)

This table provides a typical scoring system used to evaluate skin reactions during an HRIPT.

ScoreDescription of Reaction
0No visible reaction
1Faint, non-confluent (spotty) erythema
2Moderate, uniform erythema
3Intense erythema
4Intense erythema with edema, papules, or vesicles

Reactions are typically scored at 24 and 48 hours post-patch removal.[14]

Experimental Protocols

Protocol 1: In Vitro Skin Irritation Assessment (Based on OECD TG 439)

Objective: To assess the skin irritation potential of a formulation containing oleyl lactate using a reconstructed human epidermis (RhE) model.[9][15]

Methodology:

  • Tissue Culture: RhE tissues (e.g., EpiDerm™, SkinEthic™ RHE) are cultured to form a stratified, differentiated epidermis.[11]

  • Dosing: A precise amount of the test formulation is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

  • Incubation: The treated tissues are incubated for a specified period (typically 60 minutes) at 37°C and 5% CO2.

  • Rinsing: After incubation, the test substance is thoroughly rinsed from the tissue surface.

  • Post-Incubation: The tissues are transferred to fresh medium and incubated for a further 42 hours.

  • Viability Assay (MTT Assay): Tissue viability is determined by the enzymatic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan (B1609692) salt. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: The viability of the test tissues is expressed as a percentage of the negative control. A mean viability of ≤ 50% classifies the substance as an irritant.[10][11]

  • (Optional) Cytokine Analysis: The culture medium can be collected to measure the release of pro-inflammatory cytokines, such as IL-1α, to assess the inflammatory response.[16][17]

Protocol 2: Human Repeat Insult Patch Test (HRIPT)

Objective: To determine the potential of a formulation containing oleyl lactate to cause skin irritation and sensitization (allergic contact dermatitis) in human subjects.[14][18]

Methodology:

  • Subject Recruitment: A panel of 50-200 human volunteers is recruited. Subjects with known skin conditions or allergies may be excluded.

  • Induction Phase:

    • The test formulation is applied to a small area of the skin (usually the back) under an occlusive or semi-occlusive patch.

    • The patch remains in place for 24-48 hours.

    • After removal, the site is graded for any visible reaction.

    • This process is repeated nine times over a three-week period at the same application site.[14]

  • Rest Phase: A 10-21 day rest period follows the induction phase, during which no patches are applied. This allows for the development of any potential sensitization.[14]

  • Challenge Phase:

    • A single patch with the test formulation is applied to a new, previously unpatched site on the skin.

    • The patch is removed after 24-48 hours.

    • The challenge site is evaluated for skin reactions at 24, 48, 72, and sometimes 96 hours after patch removal.[18]

  • Data Analysis: The frequency and severity of skin reactions during both the induction and challenge phases are recorded. Reactions that appear at the challenge site, particularly if they are more severe than those seen during induction, may indicate sensitization.[18]

Visualizations

G cluster_0 Troubleshooting Workflow for Skin Irritation Start Skin Irritation Observed CheckConc Is Oleyl Lactate Concentration > 5%? Start->CheckConc LowerConc Reduce Oleyl Lactate Concentration CheckConc->LowerConc Yes CheckpH Is Formulation pH Outside 4.5-6.0 Range? CheckConc->CheckpH No Test Conduct In Vitro/ In Vivo Irritation Testing LowerConc->Test AdjustpH Adjust and Buffer pH CheckpH->AdjustpH Yes CheckIngredients Review Other Ingredients for Known Irritants CheckpH->CheckIngredients No AdjustpH->Test Reformulate Reformulate to Remove Potential Irritants CheckIngredients->Reformulate Reformulate->Test Result Irritation Resolved? Test->Result End Product Optimized Result->End Yes Reassess Re-assess Formulation Strategy Result->Reassess No

Caption: Troubleshooting workflow for addressing skin irritation.

G cluster_1 Experimental Workflow for Irritation Assessment Start New Formulation with Oleyl Lactate InVitro In Vitro Screening (OECD TG 439) Start->InVitro InVitroResult Cell Viability > 50%? InVitro->InVitroResult Reformulate Reformulate/ Abandon InVitroResult->Reformulate No HRIPT Human Repeat Insult Patch Test (HRIPT) InVitroResult->HRIPT Yes HRIPTResult No Significant Irritation or Sensitization? HRIPT->HRIPTResult HRIPTResult->Reformulate No SafetyConfirmed Safety Profile Established HRIPTResult->SafetyConfirmed Yes

Caption: Tiered testing strategy for safety assessment.

G cluster_2 Pro-Inflammatory Signaling in Keratinocytes Irritant Irritant Chemical (e.g., High Conc. Formulation) CellDamage Keratinocyte Membrane Damage Irritant->CellDamage Signal Activation of Intracellular Signaling (e.g., NF-κB, MAPk) CellDamage->Signal Cytokine Increased Transcription and Release of Pro-Inflammatory Cytokines Signal->Cytokine IL1a IL-1α Cytokine->IL1a TNFa TNF-α Cytokine->TNFa Inflammation Clinical Signs of Inflammation (Erythema, Edema) IL1a->Inflammation TNFa->Inflammation

Caption: Simplified skin irritation signaling pathway.

References

Optimization

Technical Support Center: Optimizing Oleyl Lactate Nanoemulsion Particle Size

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the particle size of oleyl lactate (B8...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the particle size of oleyl lactate (B86563) nanoemulsions.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of oleyl lactate nanoemulsions, focusing on achieving the desired particle size.

Q1: The average particle size of my oleyl lactate nanoemulsion is too large (e.g., > 500 nm). What are the potential causes and solutions?

An excessively large particle size can be due to several factors related to formulation and processing. Here are the common culprits and how to address them:

  • Insufficient Surfactant Concentration: The amount of surfactant may be inadequate to stabilize the oil-water interface of the newly formed droplets.

    • Solution: Gradually increase the surfactant-to-oil ratio. A systematic approach, such as constructing a pseudo-ternary phase diagram, can help identify the optimal concentration range.[1]

  • Inappropriate Surfactant (HLB Value): The Hydrophilic-Lipophilic Balance (HLB) of the surfactant or surfactant blend is critical for emulsifying a specific oil phase like oleyl lactate. For oil-in-water (O/W) nanoemulsions, a higher HLB value (typically >10) is required.[2]

    • Solution: Screen a variety of non-ionic surfactants with different HLB values.[2] Consider using a blend of a high-HLB and a low-HLB surfactant to achieve a more effective HLB for oleyl lactate.

  • Insufficient Energy Input: The energy applied during homogenization may not be enough to break down the coarse emulsion into nano-sized droplets.

    • Solution (High-Pressure Homogenization): Increase the homogenization pressure and/or the number of homogenization cycles.[3] For instance, increasing the pressure from 500 to 5000 psi can significantly reduce particle size.[3]

    • Solution (Ultrasonication): Increase the sonication time and/or amplitude (power).[4] Studies have shown that an optimal sonication time exists for achieving minimum particle size.[4]

  • High Oleyl Lactate Concentration: A higher concentration of the oil phase generally requires more surfactant and energy to achieve a small particle size.

    • Solution: Try decreasing the concentration of oleyl lactate in the formulation.

  • Component Immiscibility: Oleyl lactate or other components of your oil phase may not be fully miscible, or the chosen surfactant may have poor solubility in the oil or water phase.

    • Solution: Ensure all oil phase components are fully miscible. Consider screening different co-surfactants or co-solvents to improve compatibility.

Q2: The Polydispersity Index (PDI) of my nanoemulsion is too high (e.g., > 0.3). How can I achieve a more uniform particle size distribution?

A high PDI indicates a wide range of particle sizes, which can negatively impact the stability and performance of the nanoemulsion.

  • Non-Uniform Energy Application: Inconsistent application of shear forces during processing is a primary cause of high PDI.

    • Solution (High-Pressure Homogenization): Ensure a consistent flow rate through the homogenizer. Increasing the number of cycles can also help to narrow the size distribution.

    • Solution (Ultrasonication): Ensure the sonicator probe is appropriately submerged in the sample and that the sample is well-mixed during sonication to ensure uniform energy distribution.

  • Inadequate Surfactant System: The surfactant may not be efficiently packing at the oil-water interface, leading to instability and a broader size range.

    • Solution: Optimize the surfactant blend and concentration. The addition of a co-surfactant can sometimes improve the packing at the interface and lead to a lower PDI.

  • Ostwald Ripening: This phenomenon, where smaller droplets dissolve and deposit onto larger ones, can lead to an increase in both average particle size and PDI over time.

    • Solution: While thermodynamically driven, Ostwald ripening can be minimized by selecting an oil phase with very low water solubility. The large molecular volume of long-chain triglycerides, for instance, provides a kinetic barrier to this process.[5] While specific data for oleyl lactate is limited, its relatively large molecular structure may help mitigate this effect. Using a combination of surfactants can also create a more robust interfacial layer that hinders molecular diffusion.

Q3: My oleyl lactate nanoemulsion is unstable and shows signs of phase separation, creaming, or sedimentation over time. What should I do?

Instability is often linked to particle size and formulation composition.

  • Large Particle Size: Larger particles are more susceptible to gravitational forces, leading to creaming (upward movement) or sedimentation (downward movement).

    • Solution: Optimize the formulation and processing parameters to reduce the particle size as described in Q1. Nanoemulsions with droplet sizes typically below 200 nm exhibit good kinetic stability against creaming and sedimentation.[6]

  • Insufficient Zeta Potential: For electrostatically stabilized nanoemulsions, a low zeta potential (typically between -30 mV and +30 mV) can lead to particle aggregation (flocculation) and subsequent coalescence.

    • Solution: If using an ionic surfactant, consider adjusting the pH of the aqueous phase to be further from the isoelectric point of the droplets, thereby increasing the surface charge. A zeta potential of at least ±30 mV is generally considered necessary for good electrostatic stability.[7]

  • Suboptimal Surfactant Concentration: Too little surfactant leads to incomplete coverage of the droplets, while excessive amounts can lead to micelle formation and depletion flocculation.

    • Solution: Fine-tune the surfactant concentration. Refer to your pseudo-ternary phase diagram to identify the stable nanoemulsion region.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the surfactant-to-oil ratio (SOR) for an oleyl lactate nanoemulsion?

While the optimal SOR will depend on the specific surfactants and processing method used, a common starting point for screening is a 1:1 to 3:1 ratio of surfactant mix (Smix) to oil. From there, you can systematically vary this ratio to find the optimal concentration for your system.

Q2: Which type of surfactant is best for oleyl lactate nanoemulsions?

Non-ionic surfactants are often preferred due to their lower toxicity and reduced sensitivity to pH and ionic strength changes.[2] For an O/W nanoemulsion of a lipophilic oil like oleyl lactate, high HLB surfactants such as polysorbates (e.g., Tween 80) and polyethylene (B3416737) glycol ethers are good candidates to investigate. It is often beneficial to blend surfactants to achieve the required HLB.

Q3: How do I choose a suitable co-surfactant?

Co-surfactants, such as short- to medium-chain alcohols (e.g., ethanol, propylene (B89431) glycol), can help to reduce interfacial tension and increase the fluidity of the interface, which can lead to smaller particle sizes.[1] The choice of co-surfactant will depend on its miscibility with both the oil and aqueous phases and its ability to improve the performance of the primary surfactant.

Q4: What are the key characterization techniques I should use?

The primary techniques for characterizing your oleyl lactate nanoemulsion are:

  • Dynamic Light Scattering (DLS): To measure the average particle size (Z-average) and the Polydispersity Index (PDI).[6]

  • Zeta Potential Analysis: To determine the surface charge of the droplets and predict the electrostatic stability.

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology (shape and surface) of the nanoemulsion droplets.

  • Stability Studies: To assess the physical stability of the nanoemulsion over time under different storage conditions (e.g., temperature cycling, centrifugation).[8]

Quantitative Data Summary

The following tables provide a summary of typical formulation and processing parameters that influence nanoemulsion particle size, based on general nanoemulsion literature. These should be considered as starting points for the optimization of oleyl lactate nanoemulsions.

Table 1: Influence of Formulation Variables on Particle Size

ParameterRange ExploredEffect on Particle SizeReference(s)
Oil Concentration (%) 1 - 20Increasing concentration generally increases particle size.[9]
Surfactant Concentration (%) 5 - 40Increasing concentration generally decreases particle size up to an optimal point.[10]
Surfactant:Oil Ratio 0.5:1 to 5:1Increasing ratio generally decreases particle size.[11]
Co-surfactant Concentration (%) 0 - 20Can decrease particle size by reducing interfacial tension.[1]

Table 2: Influence of Processing Variables on Particle Size

ParameterRange ExploredEffect on Particle SizeReference(s)
Homogenization Pressure (psi) 500 - 20,000Increasing pressure generally decreases particle size.[3][8]
Number of Homogenization Cycles 1 - 10Increasing cycles generally decreases particle size and PDI.[3]
Sonication Time (min) 1 - 30Increasing time generally decreases particle size up to a plateau.[4]
Sonication Amplitude/Power (%) 20 - 100Increasing power generally decreases particle size.[4]

Experimental Protocols

Protocol 1: Preparation of Oleyl Lactate Nanoemulsion by High-Pressure Homogenization

  • Preparation of Phases:

    • Oil Phase: Accurately weigh and mix oleyl lactate and any other oil-soluble components (e.g., lipophilic surfactant, active ingredient). Gently heat if necessary to ensure complete dissolution.

    • Aqueous Phase: Accurately weigh and dissolve the hydrophilic surfactant and any other water-soluble components in purified water.

  • Formation of Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer (e.g., Ultra-Turrax) at a speed of 5,000-10,000 rpm for 5-10 minutes.

  • High-Pressure Homogenization:

    • Pass the resulting coarse emulsion through a high-pressure homogenizer at a set pressure (e.g., 10,000 psi).

    • Collect the emulsion and repeat the homogenization for a specified number of cycles (e.g., 3-5 cycles).

    • Allow the nanoemulsion to cool to room temperature.

  • Characterization:

    • Measure the particle size and PDI using Dynamic Light Scattering (DLS).

    • Measure the zeta potential.

    • Assess the short-term stability by observing for any phase separation.

Protocol 2: Particle Size and Polydispersity Index (PDI) Measurement using Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Dilute the nanoemulsion sample with purified water to a suitable concentration to avoid multiple scattering effects. A typical dilution is 1:100 or 1:1000.

    • Gently mix the diluted sample to ensure homogeneity.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize.

    • Set the measurement parameters, including the dispersant viscosity and refractive index (for water), and the material refractive index (if known for oleyl lactate).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

    • Perform the measurement according to the instrument's software instructions. Typically, 3-5 measurements are taken and averaged.

  • Data Analysis:

    • The software will provide the Z-average particle size and the Polydispersity Index (PDI).

    • Analyze the particle size distribution graph to check for multiple populations.

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_char Characterization Oil_Phase Prepare Oil Phase (Oleyl Lactate + Lipophilic Surfactant) Coarse_Emulsion Create Coarse Emulsion (High-Shear Mixing) Oil_Phase->Coarse_Emulsion Aqueous_Phase Prepare Aqueous Phase (Water + Hydrophilic Surfactant) Aqueous_Phase->Coarse_Emulsion Nanoemulsion Form Nanoemulsion (High-Pressure Homogenization) Coarse_Emulsion->Nanoemulsion Particle_Size Particle Size & PDI (DLS) Nanoemulsion->Particle_Size Zeta_Potential Zeta Potential Nanoemulsion->Zeta_Potential Stability Stability Assessment Nanoemulsion->Stability

Caption: Experimental workflow for preparing and characterizing oleyl lactate nanoemulsions.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Large Particle Size (>500nm) Cause1 Insufficient Energy Start->Cause1 Cause2 Inadequate Surfactant (Concentration/HLB) Start->Cause2 Cause3 High Oil Content Start->Cause3 Solution1a Increase Homogenization Pressure/Cycles Cause1->Solution1a Solution1b Increase Sonication Time/Power Cause1->Solution1b Solution2a Increase Surfactant Concentration Cause2->Solution2a Solution2b Optimize Surfactant HLB Cause2->Solution2b Solution3 Decrease Oleyl Lactate Concentration Cause3->Solution3

Caption: Troubleshooting logic for addressing large particle size in nanoemulsions.

References

Troubleshooting

"methods for preventing microbial contamination in oleyl lactate solutions"

Welcome to the Technical Support Center for handling oleyl lactate (B86563) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing microbial...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for handling oleyl lactate (B86563) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing microbial contamination in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is oleyl lactate and why is it prone to microbial contamination?

Oleyl lactate is an ester of oleyl alcohol and lactic acid, often used as an emollient in cosmetic and pharmaceutical formulations.[1][2][3] Its chemical nature, being an oleaginous (oily) substance, does not inherently support rapid microbial growth in the absence of water. However, contamination can be introduced through raw materials, processing equipment, personnel, or the manufacturing environment.[4][5] The presence of even small amounts of water can create a favorable environment for microbial proliferation at the oil-water interface.

Q2: What are the primary methods for preventing microbial contamination in oleyl lactate solutions?

The three primary strategies for maintaining the microbial quality of oleyl lactate solutions are:

  • Sterilization: Employing methods to render the solution free of viable microorganisms.

  • Aseptic Technique: Implementing procedures to prevent the introduction of microorganisms during handling and processing.

  • Use of Preservatives: Incorporating antimicrobial agents into the formulation to inhibit microbial growth.

Q3: Can I sterilize oleyl lactate solutions using an autoclave?

Q4: Is filter sterilization a suitable method for oleyl lactate solutions?

Yes, filter sterilization is a common and effective method for heat-labile solutions and is well-suited for oleyl lactate.[7][8][9][10][11][12] This method involves passing the solution through a membrane filter with a pore size typically of 0.22 µm or smaller to physically remove microorganisms.[7][8][10][12] Given that oleyl lactate is a viscous, oily liquid, special considerations for filter selection and process parameters are necessary.

Q5: What type of filter membrane is recommended for oleyl lactate solutions?

For oleaginous and viscous solutions like oleyl lactate, the choice of filter membrane is critical.

  • Hydrophobic membranes , such as Polytetrafluoroethylene (PTFE) and Polyvinylidene fluoride (B91410) (PVDF), are generally recommended for non-aqueous, oily liquids.[13]

  • Hydrophilic membranes , such as Polyethersulfone (PES) and Nylon, can also be used, but may require pre-wetting with a compatible solvent (like sterile isopropyl alcohol) followed by flushing with the oleyl lactate solution to ensure proper performance. PES membranes are known for their low protein binding and good flow rates.[13]

It is essential to verify the chemical compatibility of the filter membrane and housing with oleyl lactate.

Q6: Are there any inherent antimicrobial properties of oleyl lactate?

Some fatty acid esters have demonstrated antimicrobial activity.[1][14][15][16][17] For instance, lauric acid and its esters have shown activity against various bacteria.[16] While some lactates have known antimicrobial effects, specific data on the intrinsic antimicrobial activity of oleyl lactate against a broad spectrum of microbes is limited.[14] Therefore, it is not recommended to rely solely on any inherent properties of oleyl lactate for microbial control.

Troubleshooting Guides

Troubleshooting Filter Sterilization Issues
Problem Potential Cause Troubleshooting Steps
High Back Pressure / Slow Flow Rate High Viscosity of Oleyl Lactate: The inherent viscosity of the solution can lead to slow filtration.1. Gently warm the oleyl lactate solution to reduce its viscosity. Ensure the temperature is not high enough to cause degradation. 2. Increase the surface area of the filter by using a larger diameter filter or a pleated capsule filter. 3. Use a pre-filter with a larger pore size (e.g., 0.45 µm or 0.8 µm) upstream of the sterilizing-grade filter to remove larger particles and reduce clogging.[18] 4. Increase the applied pressure, ensuring it does not exceed the filter manufacturer's specifications. High-pressure filtration systems can be beneficial for highly viscous solutions.[11][19]
Filter Fouling/Clogging: Particulate matter in the solution or premature blockage of the membrane.[20][21][22][23][24]1. Analyze the nature of the foulant if possible. If it's particulate matter from the raw material, consider a pre-filtration step. 2. Ensure proper wetting of the filter membrane if using a hydrophilic filter. Incomplete wetting can cause flow issues. 3. If the issue occurs intermittently, investigate for process-related changes, such as temperature fluctuations that could cause precipitation of components.[20]
Filter Integrity Test Failure Improper Wetting: The filter membrane was not completely wetted with an appropriate liquid before the test.1. Ensure the filter is thoroughly wetted according to the manufacturer's instructions. For hydrophobic filters, a compatible solvent like sterile isopropyl alcohol is typically used.
Filter Damage: The filter may have been damaged during installation or due to excessive pressure.1. Carefully inspect the filter and housing for any visible damage. 2. Ensure the filter is correctly installed in the housing and that all seals are intact. 3. Verify that the pressure used during filtration did not exceed the maximum allowable pressure for the filter.
Microbial Contamination Detected Post-Filtration Filter Integrity Breach: The filter has a defect or was compromised during the process.1. Perform a post-use integrity test to confirm the filter was integral throughout the filtration process. 2. Ensure the filter pore size is appropriate for sterilizing-grade filtration (0.22 µm or smaller).[7][8][10][12]
Downstream Contamination: Contamination was introduced after the filtration step.1. Review all aseptic techniques used for handling the solution and equipment downstream of the filter. 2. Ensure all receiving vessels and tubing are sterile.

Experimental Protocols

Protocol 1: Sterile Filtration of Oleyl Lactate Solution

This protocol provides a general guideline for the sterile filtration of oleyl lactate. It is essential to validate this process for your specific application.

Materials:

  • Oleyl lactate solution

  • Sterilizing-grade filter (0.22 µm or smaller pore size), compatible with oleyl lactate (e.g., hydrophobic PTFE or PVDF, or a pre-wetted hydrophilic PES).

  • Prefilter (e.g., 0.45 µm or 0.8 µm), if necessary.

  • Sterile receiving vessel.

  • Peristaltic pump or pressure vessel.

  • Sterile, compatible tubing.

  • Laminar flow hood or other aseptic environment.

Procedure:

  • Preparation:

    • Perform all operations in a validated aseptic environment (e.g., a laminar flow hood).

    • Ensure all equipment (receiving vessel, tubing) is sterile.

    • If the oleyl lactate solution is highly viscous, consider gently warming it to a controlled temperature (e.g., 30-40°C) to reduce viscosity. Validate that this temperature does not degrade the product.

  • Filter Assembly:

    • Aseptically assemble the filter housing with the pre-filter (if used) and the sterilizing-grade filter.

    • If using a hydrophilic filter, pre-wet the membrane according to the manufacturer's instructions, typically with sterile 70% isopropyl alcohol, followed by a flush with sterile solvent compatible with oleyl lactate, and finally with the product itself.

  • Filtration:

    • Connect the filter assembly to the oleyl lactate solution container and the sterile receiving vessel using sterile tubing.

    • Use a peristaltic pump or a pressure vessel to drive the solution through the filter. Start with a low flow rate or pressure and gradually increase to the desired level, not exceeding the manufacturer's recommendations.

    • Monitor the pressure throughout the process. A rapid increase in pressure may indicate filter clogging.

  • Post-Filtration:

    • Once filtration is complete, aseptically disconnect the receiving vessel.

    • Perform a post-use filter integrity test to confirm the filter was not compromised during the process.

Protocol 2: Microbial Enumeration Test (Microbial Limit Test) for Oleyl Lactate

This protocol is adapted from USP <61> for an oleaginous substance. Method suitability must be established for your specific product.[25][26]

Materials:

  • Oleyl lactate sample

  • Sterile Buffered Sodium Chloride-Peptone Solution pH 7.0 or Soybean-Casein Digest Broth.

  • Sterile Polysorbate 80 (or other suitable sterile surfactant).

  • Soybean-Casein Digest Agar (B569324) (for Total Aerobic Microbial Count - TAMC).

  • Sabouraud Dextrose Agar (for Total Yeast and Mold Count - TYMC).

  • Sterile petri dishes, pipettes, and other labware.

Procedure:

  • Sample Preparation:

    • Aseptically transfer 10 g or 10 mL of the oleyl lactate sample into a sterile flask containing 90 mL of sterile Buffered Sodium Chloride-Peptone Solution pH 7.0 (or Soybean-Casein Digest Broth) that includes a suitable concentration of a sterile surfactant like Polysorbate 80 (e.g., 1%). This creates a 1:10 dilution.

    • Warm the mixture to no more than 40°C with gentle agitation to ensure a uniform emulsion.[19]

  • Plating (Pour-Plate Method):

    • TAMC: Aseptically pipette 1 mL of the prepared sample emulsion into each of two sterile petri dishes. Promptly add 15-20 mL of sterile Soybean-Casein Digest Agar (cooled to approximately 45°C) to each plate. Gently swirl to mix.

    • TYMC: Aseptically pipette 1 mL of the prepared sample emulsion into each of two sterile petri dishes. Promptly add 15-20 mL of sterile Sabouraud Dextrose Agar (cooled to approximately 45°C) to each plate. Gently swirl to mix.

  • Incubation:

    • Incubate the TAMC plates at 30-35°C for 3-5 days.[9]

    • Incubate the TYMC plates at 20-25°C for 5-7 days.[9]

  • Counting and Calculation:

    • Count the number of colony-forming units (CFU) on each plate.

    • Calculate the average number of CFU per gram or mL of the original product, taking into account the dilution factor.

Protocol 3: Preservative Efficacy Test (Challenge Test) for Oleyl Lactate Formulations

This protocol is a general guideline adapted from USP <51> for an oil-based product. The method must be validated for your specific formulation.[13][18][20][27][28][29][30][31][32][33][34]

Materials:

  • Five 20g or 20mL aliquots of the preserved oleyl lactate formulation in their final containers.

  • Cultures of specified microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis).

  • Sterile saline solution.

  • Neutralizing broth (containing a surfactant like Polysorbate 80 to emulsify the product and neutralize the preservative).

  • Appropriate agar media (e.g., Soybean-Casein Digest Agar, Sabouraud Dextrose Agar).

Procedure:

  • Inoculum Preparation:

    • Prepare standardized suspensions of each test microorganism to a concentration that will result in a final concentration of 1 x 10^5 to 1 x 10^6 CFU/mL or CFU/g in the product after inoculation.

  • Inoculation:

    • Separately inoculate each of the five product aliquots with one of the test microorganism suspensions. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.

    • Thoroughly mix the inoculum with the product to ensure even distribution.

  • Incubation and Sampling:

    • Incubate the inoculated containers at 20-25°C for 28 days.

    • At specified intervals (e.g., 7, 14, and 28 days), withdraw a 1g or 1mL sample from each container.

  • Enumeration:

    • Immediately transfer the sampled aliquot into a validated neutralizing broth to inactivate the preservative.

    • Perform serial dilutions and use the pour-plate or spread-plate method to determine the number of viable microorganisms.

  • Interpretation:

    • Calculate the log reduction in viable microorganisms from the initial inoculated count at each time point.

    • Compare the results to the acceptance criteria specified in USP <51> for the appropriate product category.

Visualizations

experimental_workflow cluster_prep Preparation cluster_filtration Sterile Filtration cluster_qc Quality Control prep_solution Oleyl Lactate Solution filter_assembly Assemble Filter Train (Prefilter + 0.22µm Filter) prep_solution->filter_assembly prep_equipment Sterile Equipment (Vessel, Tubing) prep_equipment->filter_assembly prep_env Aseptic Environment prep_env->filter_assembly filtration_step Filter Solution filter_assembly->filtration_step integrity_test Post-Use Integrity Test filtration_step->integrity_test mlt Microbial Limit Test (USP <61>) filtration_step->mlt pet Preservative Efficacy Test (USP <51>) mlt->pet

Caption: Experimental workflow for sterile processing of oleyl lactate solutions.

troubleshooting_logic start High Back Pressure During Filtration q1 Is the solution's viscosity high? start->q1 a1_yes Gently warm solution Increase filter surface area Use pre-filter q1->a1_yes Yes q2 Is the filter properly wetted? q1->q2 No a2_no Re-wet filter according to manufacturer's protocol q2->a2_no No q3 Is there evidence of particulates? q2->q3 Yes a3_yes Incorporate a pre-filtration step q3->a3_yes Yes end Consult filter manufacturer q3->end No

Caption: Troubleshooting logic for high back pressure during filtration.

References

Optimization

"troubleshooting viscosity problems in oleyl lactate gels"

Technical Support Center: Oleyl Lactate (B86563) Gels Welcome to the Technical Support Center for Oleyl lactate Gels. This resource is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Oleyl Lactate (B86563) Gels

Welcome to the Technical Support Center for Oleyl lactate Gels. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common viscosity issues encountered during the formulation and handling of oleyl lactate-based gels.

Frequently Asked questions (FAQs)

Q1: What is oleyl lactate and why is it used in gel formulations?

Oleyl lactate is the ester of oleyl alcohol and lactic acid. It functions as an emollient, skin-conditioning agent, and solvent in cosmetic and pharmaceutical formulations.[1][2] Its lipophilic nature makes it a suitable vehicle for the topical delivery of various active pharmaceutical ingredients (APIs). In gel formulations, it can be a key component of the oil phase in oleogels or emulsions.

Q2: What are the typical viscosity characteristics of an oleyl lactate gel?

Oleyl lactate itself is a liquid. The viscosity of an "oleyl lactate gel" will depend entirely on the gelling agent used, its concentration, the overall composition of the formulation (including other excipients like surfactants or polymers), and the manufacturing process. Generally, these gels exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior, meaning their viscosity decreases as shear rate increases (e.g., during spreading on the skin).[3][4][5]

Q3: What are the primary factors that influence the viscosity of oleyl lactate-based gels?

The viscosity of these gels is a multifactorial property influenced by:

  • Gelling Agent: The type and concentration of the gelling agent are the most critical factors.

  • Temperature: Viscosity typically has an inverse relationship with temperature; as temperature increases, viscosity decreases.[3][4][6]

  • pH: For certain types of gelling agents (e.g., carbomers, gums), pH can significantly impact their ability to swell and thicken the formulation.[7][8]

  • Other Excipients: The presence of salts, surfactants, and other electrolytes can alter the ionic environment and impact the hydration and effectiveness of gelling agents.[7][8]

  • Shear History: The manufacturing process, including mixing speed and duration, can affect the final viscosity of the gel.

Troubleshooting Viscosity Problems

Issue 1: Gel Viscosity is Too Low

Question: We've prepared an oleyl lactate gel, but the final viscosity is much lower than our target. What could be the cause and how can we fix it?

Answer: Low viscosity in your oleyl lactate gel can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow: Low Viscosity

Low_Viscosity_Troubleshooting start Start: Low Viscosity Observed check_gelling_agent 1. Verify Gelling Agent Concentration & Type start->check_gelling_agent check_process_params 2. Review Processing Parameters check_gelling_agent->check_process_params Concentration OK increase_gelling_agent Increase Gelling Agent Concentration check_gelling_agent->increase_gelling_agent Incorrect Concentration check_excipients 3. Evaluate Other Excipients check_process_params->check_excipients Parameters OK optimize_mixing Optimize Mixing Speed/ Time/Temperature check_process_params->optimize_mixing Sub-optimal Parameters check_ph 4. Measure and Adjust pH (if applicable) check_excipients->check_ph Excipients OK evaluate_interactions Assess Excipient Compatibility check_excipients->evaluate_interactions Potential Interaction adjust_ph Adjust pH to Optimal Range for Gelling Agent check_ph->adjust_ph pH Out of Range end End: Target Viscosity Achieved check_ph->end All Parameters OK, Consider Reformulation increase_gelling_agent->end optimize_mixing->end evaluate_interactions->end adjust_ph->end

Caption: Troubleshooting workflow for low viscosity in oleyl lactate gels.

Possible Causes & Solutions:

  • Insufficient Gelling Agent Concentration: This is the most common cause. The concentration of the gelling agent may be too low to achieve the desired viscosity.

    • Solution: Incrementally increase the concentration of the gelling agent. See the table below for a hypothetical example.

  • Improper Dispersion/Hydration of Gelling Agent: If the gelling agent is not properly dispersed or hydrated, it cannot form the necessary network to thicken the gel.

    • Solution: Optimize the mixing process. This may involve adjusting the mixing speed, time, or temperature. For many polymers, heating can aid in hydration, followed by cooling to form the gel structure.

  • Incompatible Excipients: Certain excipients, such as electrolytes or surfactants, can interfere with the gelling mechanism.

    • Solution: Review the compatibility of all formulation components. An experimental design (DoE) can help identify problematic interactions.

  • Incorrect pH: For pH-sensitive gelling agents like carbomers, the viscosity will be low if the pH is not neutralized to the optimal range (typically pH 5.5-7.0).

    • Solution: Measure the pH of the gel and adjust it using a suitable neutralizing agent (e.g., triethanolamine).

Data Presentation: Effect of Gelling Agent Concentration on Viscosity

Formulation IDOleyl Lactate (%)Gelling Agent (Type X) (%)Viscosity (cP at 25°C, 10 RPM)
OL-GEL-01200.55,000
OL-GEL-02201.015,000
OL-GEL-03201.535,000
OL-GEL-04202.060,000

Note: This data is illustrative. Actual viscosities will vary based on the specific gelling agent and other formulation components.

Issue 2: Gel Viscosity is Too High

Question: Our oleyl lactate gel is too thick, making it difficult to process and apply. How can we reduce its viscosity?

Answer: Excessively high viscosity can be addressed by systematically evaluating the formulation and processing parameters.

Troubleshooting Workflow: High Viscosity

High_Viscosity_Troubleshooting start Start: High Viscosity Observed check_gelling_agent 1. Verify Gelling Agent Concentration start->check_gelling_agent check_temp 2. Check Processing/ Storage Temperature check_gelling_agent->check_temp Concentration OK decrease_gelling_agent Decrease Gelling Agent Concentration check_gelling_agent->decrease_gelling_agent Concentration Too High check_shear 3. Evaluate Shear History check_temp->check_shear Temperature OK adjust_temp Increase Processing/ Application Temperature check_temp->adjust_temp Temperature Too Low check_excipients 4. Assess Other Excipients check_shear->check_excipients Shear OK modify_mixing Modify Mixing to Apply Higher Shear check_shear->modify_mixing Insufficient Shear add_viscosity_modifier Consider Adding a Viscosity Modifier (e.g., low MW glycols) check_excipients->add_viscosity_modifier Synergistic Interaction end End: Target Viscosity Achieved check_excipients->end All Parameters OK, Consider Reformulation decrease_gelling_agent->end adjust_temp->end modify_mixing->end add_viscosity_modifier->end

Caption: Troubleshooting workflow for high viscosity in oleyl lactate gels.

Possible Causes & Solutions:

  • Excessive Gelling Agent Concentration: The concentration of the gelling agent may be too high.

    • Solution: Systematically decrease the concentration of the gelling agent until the target viscosity is reached.

  • Low Temperature: Viscosity increases at lower temperatures.[4][6]

    • Solution: If the high viscosity is observed during processing, consider increasing the temperature of the batch. If it's an issue for application, formulation changes may be necessary.

  • Insufficient Shear during Processing: For some gels, insufficient shear during manufacturing can lead to an undesirable structure with very high viscosity at rest.

    • Solution: Increase the mixing speed or use a higher shear mixer to break down the gel structure to the desired consistency.

  • Synergistic Interactions: Some excipients might interact in a way that unexpectedly increases viscosity.

    • Solution: Consider the addition of a viscosity-reducing agent, such as a small amount of a low molecular weight alcohol or glycol, if compatible with the overall formulation goals.

Issue 3: Inconsistent Viscosity (Batch-to-Batch Variation)

Question: We are observing significant variations in viscosity from one batch of our oleyl lactate gel to another. What could be causing this inconsistency?

Answer: Batch-to-batch variability is a common challenge in manufacturing semi-solid dosage forms. The key is to identify and control the critical process parameters and raw material attributes.

Logical Relationship: Factors in Viscosity Inconsistency

Inconsistent_Viscosity inconsistency Inconsistent Viscosity raw_materials Raw Material Variability inconsistency->raw_materials process_params Process Parameter Drift inconsistency->process_params environmental Environmental Factors inconsistency->environmental gelling_agent_lot Gelling Agent Lot-to-Lot Variation raw_materials->gelling_agent_lot oleyl_lactate_quality Oleyl Lactate Quality/Purity raw_materials->oleyl_lactate_quality mixing_speed Mixing Speed/ Time process_params->mixing_speed temp_control Temperature Control process_params->temp_control addition_rate Rate of Addition of Components process_params->addition_rate humidity Ambient Humidity environmental->humidity storage_conditions Storage Temperature/ Time environmental->storage_conditions

Caption: Factors contributing to batch-to-batch viscosity inconsistency.

Possible Causes & Solutions:

  • Raw Material Variability: There may be lot-to-lot variations in the properties of your raw materials, especially the gelling agent.

    • Solution: Qualify your raw material suppliers and establish specifications for critical material attributes (e.g., molecular weight, particle size of the gelling agent). Test incoming raw materials against these specifications.

  • Inconsistent Process Parameters: Small deviations in mixing speed, time, temperature, or the rate of addition of components can lead to significant differences in the final product.

    • Solution: Implement strict process controls and standard operating procedures (SOPs). Use calibrated equipment and ensure operators are consistently following the manufacturing protocol.

  • Environmental Factors: Changes in ambient temperature and humidity can affect the hydration of gelling agents.

    • Solution: Control the manufacturing environment where possible. Document environmental conditions for each batch to correlate with any observed viscosity variations.

  • Aging/Storage Effects: The viscosity of a gel can change over time.

    • Solution: Conduct a stability study to understand how the viscosity of your formulation changes under different storage conditions (temperature, time).[3]

Experimental Protocols

Protocol 1: Preparation of a Basic Oleyl Lactate Gel

This protocol describes a general method for preparing an oleyl lactate gel using a polymer-based gelling agent.

  • Water Phase Preparation: In a suitable vessel, disperse the gelling agent (e.g., Carbopol® 940) in purified water with constant stirring using an overhead propeller mixer. Mix until a uniform, lump-free dispersion is formed.

  • Oil Phase Preparation: In a separate beaker, combine oleyl lactate and any other oil-soluble components (including the API, if oil-soluble). Mix until uniform.

  • Emulsification (if applicable): If forming an emulsion-based gel, slowly add the oil phase to the water phase with continuous homogenization to form a stable emulsion.

  • Neutralization: For pH-sensitive gelling agents, slowly add a neutralizing agent (e.g., triethanolamine) dropwise to the dispersion/emulsion while stirring. Continue mixing until a transparent, uniform gel is formed and the target pH is reached.

  • Final Mixing: Reduce the mixing speed and continue to mix for a specified period to ensure homogeneity and allow any entrapped air to escape.

Protocol 2: Viscosity Measurement

This protocol outlines a standard method for measuring the viscosity of the prepared gel.

  • Equipment: Use a rotational viscometer (e.g., Brookfield type) with an appropriate spindle (e.g., T-bar spindle for thick gels).

  • Sample Preparation: Allow the gel sample to equilibrate to a controlled temperature (e.g., 25°C ± 1°C) in a water bath for at least 30 minutes.

  • Measurement:

    • Carefully lower the selected spindle into the sample, avoiding the introduction of air bubbles.

    • Allow the spindle to rotate at a specified speed (e.g., 10 RPM) for a set amount of time (e.g., 60 seconds) before taking a reading.

    • Record the viscosity (in cP or Pa·s), spindle number, rotational speed, and temperature.

    • It is recommended to measure viscosity at multiple shear rates (rotational speeds) to characterize the non-Newtonian behavior of the gel.

References

Troubleshooting

"resolving analytical challenges in quantifying oleyl lactate"

Welcome to the technical support center for the quantification of oleyl lactate (B86563). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of oleyl lactate (B86563). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides solutions to common problems encountered during the analysis of oleyl lactate by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography (GC).

Q1: Why am I observing a weak or no signal for oleyl lactate in my LC-MS analysis?

A: Low signal intensity is a common challenge for long-chain fatty acid esters like oleyl lactate, which can exhibit poor ionization efficiency.[1]

  • Potential Cause: Poor ionization in Electrospray Ionization (ESI).

    • Solution: Promote the formation of adducts. Modify your mobile phase to include additives like ammonium (B1175870) acetate (B1210297) or sodium acetate to encourage the formation of [M+NH₄]⁺ or [M+Na]⁺ adducts, which often ionize more efficiently than the protonated molecule [M+H]⁺.[1]

  • Potential Cause: Low sample concentration.

    • Solution: Concentrate your sample before injection. Ensure the final concentration is above the instrument's limit of detection (LOD).[1]

  • Potential Cause: Instrument contamination.

    • Solution: Contaminants in the ion source, capillary, or cone can suppress the signal. Clean the ion source and check the system for any clogs or blockages.[1]

  • Potential Cause: Matrix Effects.

    • Solution: Co-eluting compounds from the sample matrix can suppress the ionization of your target analyte. Enhance sample cleanup using techniques like Solid-Phase Extraction (SPE) or optimize the chromatographic gradient to better separate oleyl lactate from interfering matrix components.[1]

Q2: My chromatogram shows poor peak shape (tailing or fronting) for oleyl lactate in GC analysis. What can I do?

A: Peak shape issues are often related to interactions within the GC system or improper method parameters.[1]

  • Potential Cause: Active sites in the GC system.

    • Solution: Active sites in the injector, column, or detector can interact with esters, causing peak tailing. Replace the inlet liner with a new, deactivated one and use a GC column specifically designed for the analysis of fatty acid esters.[1]

  • Potential Cause: Improper inlet temperature.

    • Solution: If the temperature is too low, high molecular weight esters like oleyl lactate may not vaporize completely, leading to peak tailing. Conversely, excessively high temperatures can cause thermal degradation. Optimize the inlet temperature, starting around 250 °C.[1]

  • Potential Cause: Column overload.

    • Solution: Injecting too much sample can saturate the column. Try reducing the injection volume or diluting the sample.[1]

  • Potential Cause: Incompatible solvent.

    • Solution: The sample should be dissolved in a nonpolar solvent compatible with the stationary phase, such as hexane (B92381) or heptane.[1]

Q3: How can I prevent the degradation of oleyl lactate during sample preparation and storage?

A: Oleyl lactate, as an unsaturated ester, is susceptible to oxidation and hydrolysis.

  • Potential Cause: Oxidation at the double bond.

    • Solution: The double bond in the oleyl chain is prone to oxidation from exposure to oxygen, light, and heat, which can be catalyzed by metal ions.[2] Acquire and process samples rapidly, ideally at sub-freezing temperatures.[3] Store extracts under an inert gas (e.g., nitrogen or argon) at -80°C. Minimize exposure to light by using amber vials.

  • Potential Cause: Enzymatic or chemical hydrolysis.

    • Solution: To prevent enzymatic degradation, sample acquisition must be rapid, and samples should be kept cold to inhibit enzyme activity.[3] For chemical hydrolysis, avoid extreme pH conditions during extraction and storage. If acid or base hydrolysis is part of a derivatization protocol, ensure the reaction is controlled and stopped effectively.[4][5][6]

Q4: I suspect matrix effects are impacting my quantification accuracy in LC-MS. How can I confirm and mitigate this?

A: Matrix effects occur when co-eluting substances from the sample matrix affect the ionization efficiency of the analyte, causing signal suppression or enhancement.[1]

  • Confirmation:

    • Post-column Infusion: Infuse a constant flow of a standard oleyl lactate solution into the mass spectrometer post-column. Inject a blank matrix extract onto the column. A dip or rise in the baseline signal at the retention time of oleyl lactate indicates ion suppression or enhancement, respectively.

    • Matrix Spiking: Compare the peak area of a standard in a clean solvent to the peak area of the same standard spiked into a prepared sample matrix. A significant difference indicates a matrix effect.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Use a more rigorous extraction method like Solid-Phase Extraction (SPE) to remove interfering compounds.[1]

    • Optimize Chromatography: Adjust the mobile phase gradient or use a different column to achieve better separation of oleyl lactate from matrix components.[1]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal SIL-IS for oleyl lactate (e.g., ¹³C- or ²H-labeled) will co-elute and experience the same matrix effects, allowing for accurate correction during data processing.

Experimental Protocols

Below are detailed methodologies for key experiments related to oleyl lactate quantification.

Protocol 1: Lipid Extraction from Plasma/Serum using MTBE

This protocol is adapted from standard lipidomics procedures for extracting lipids from biological fluids.[7]

  • Preparation: Pre-chill all solutions (Methanol (MeOH), Methyl-tert-butyl ether (MTBE)) on ice.

  • Sample Aliquoting: In a 2 mL microcentrifuge tube, add 50 µL of plasma or serum.

  • Internal Standard Spiking: Add 10 µL of your internal standard solution (e.g., a stable isotope-labeled oleyl lactate or a structurally similar ester of a known concentration) to the sample.

  • Solvent Addition: Add 225 µL of chilled MeOH. Vortex briefly to mix.

  • Extraction: Add 750 µL of chilled MTBE. Vortex vigorously for 1 minute.

  • Incubation: Place the sample on a shaker or vortexer at a low setting for 1 hour at 4°C.

  • Phase Separation: Add 188 µL of PBS (or LC-MS grade water) to induce phase separation. Vortex for 20 seconds.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper organic layer (containing lipids), a lower aqueous layer, and a protein pellet at the bottom.

  • Collection: Carefully collect the upper organic layer and transfer it to a new clean tube.

  • Re-extraction (Optional but Recommended): To improve recovery, add another 500 µL of MTBE to the remaining aqueous layer, vortex, centrifuge, and collect the upper organic layer again, combining it with the first extract.

  • Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac) at room temperature.[7]

  • Reconstitution: Reconstitute the dried lipid extract in a minimum of 100 µL of the initial mobile phase for your LC-MS analysis (e.g., 90:10 Acetonitrile:Isopropanol). Vortex for 20 seconds, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC-MS vial.[7]

Protocol 2: General Purpose LC-MS/MS Method

This method provides a starting point for analyzing oleyl lactate using a C18 reversed-phase column.

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Column: C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 90:10 Acetonitrile:Isopropanol with 10 mM Ammonium Acetate.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B (re-equilibration)

  • Injection Volume: 5 µL.

  • MS Parameters (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification or Full Scan for profiling.

    • Precursor Ion: Calculate the m/z for the desired adduct (e.g., [M+NH₄]⁺ for oleyl lactate, C₂₁H₄₀O₃).

    • Fragment Ions: Determine characteristic product ions by infusing a standard. Fragmentation will likely occur at the ester bond.

    • Optimization: Optimize source parameters (capillary voltage, source temperature, gas flows) and collision energy for the specific instrument and analyte.

Quantitative Data Comparison

Quantitative data for oleyl lactate is not widely published. The following table summarizes performance metrics for analytical methods used to quantify structurally similar molecules (other fatty acid esters and lactate), providing a useful reference for method development and validation.

Analyte/MethodTechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Reference
Stearoyl LactylatesHPLC-DAD0.26 µg/mL0.78 µg/mL0.999[8]
Stearoyl LactylatesGC-FID16.54 µg/mL50.12 µg/mL0.999[8]
Oleic AcidUPLC-UV0.24 ppm (µg/mL)Not Reported>0.999[9]
Lactic AcidHPLC-UV82-182 ng/mLNot Reported>0.99
D-Lactic AcidLC-MS/MSNot Reported0.5 µmol/L>0.99
L-Lactic AcidLC-MS/MSNot Reported2.0 µmol/L>0.99[10]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (Plasma, Tissue, etc.) Homogenize 2. Homogenization (for tissue) Sample->Homogenize If solid Extract 3. Lipid Extraction (e.g., MTBE Method) Sample->Extract Homogenize->Extract Dry 4. Solvent Evaporation Extract->Dry Reconstitute 5. Reconstitution in Mobile Phase Dry->Reconstitute LCMS 6. LC-MS/MS Analysis Reconstitute->LCMS Integrate 7. Peak Integration LCMS->Integrate Quantify 8. Quantification (vs. Internal Standard) Integrate->Quantify Report 9. Final Report Quantify->Report

Troubleshooting Logic

// Nodes Start [label="Problem:\nLow or No Signal in LC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; CheckInstrument [label="Is the instrument performing well?\n(Check system suitability, blanks)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSamplePrep [label="Was sample preparation successful?\n(Review extraction recovery)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMethod [label="Is the MS method optimized\nfor oleyl lactate?", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions Sol_Instrument [label="Solution:\nClean ion source, check for clogs,\nre-calibrate instrument.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Sol_SamplePrep [label="Solution:\nOptimize extraction protocol.\nUse Solid-Phase Extraction (SPE).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Sol_Method [label="Solution:\nPromote adduct formation (e.g., add\nNH4OAc). Optimize collision energy.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Sol_Matrix [label="Solution:\nImprove chromatography to separate\nfrom interferences. Use SIL-IS.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Sol_Concentration [label="Solution:\nConcentrate sample before injection.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];

// Logic Flow Start -> CheckInstrument; CheckInstrument -> CheckSamplePrep [label="No"]; CheckInstrument -> Sol_Instrument [label="Yes"];

CheckSamplePrep -> CheckMethod [label="No"]; CheckSamplePrep -> Sol_SamplePrep [label="Yes"];

CheckMethod -> Sol_Concentration [label="No\n(Analyte concentration may be too low)"]; CheckMethod -> Sol_Method [label="Yes\n(Method is not sensitive enough)"]; CheckSamplePrep -> Sol_Matrix [label="Yes, but recovery is low\nonly in matrix (Matrix Effect)"]; } DOT Caption: Troubleshooting decision tree for low signal intensity.

References

Optimization

"strategies to enhance the bioavailability of drugs formulated with oleyl lactate"

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimen...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments with drug formulations containing oleyl lactate (B86563) to enhance bioavailability.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the formulation and evaluation of oleyl lactate-based drug delivery systems.

1. Issue: Poor Drug Solubility in Oleyl Lactate-Based Formulations

Question: I am observing low drug loading in my oleyl lactate formulation, or the drug is precipitating out over time. What could be the cause, and how can I improve it?

Answer:

Low drug solubility in the formulation is a common challenge. Here are the potential causes and troubleshooting steps:

  • Inherent Drug Properties: Your drug may have very high lipophilicity or crystalline energy, making it difficult to solubilize even in lipidic excipients.

  • Insufficient Surfactant/Co-solvent: The surfactant and co-solvent play a crucial role in increasing the drug-loading capacity of the oil phase.

  • Incorrect Excipient Ratio: The ratio of oleyl lactate (oil), surfactant, and co-solvent is critical for creating stable micelles or nano-droplets that can effectively solubilize the drug.

Troubleshooting Steps:

  • Systematic Solubility Screening: Determine the saturation solubility of your drug in various individual excipients (oils, surfactants, co-solvents) to identify the most suitable components for your formulation.

  • Optimize Surfactant and Co-solvent Concentration: Experiment with different concentrations of surfactants and co-solvents. Increasing their proportion relative to oleyl lactate can enhance the drug's solubility.

  • Construct Ternary Phase Diagrams: To identify the optimal ratios of oil, surfactant, and co-solvent that result in a stable, single-phase system with high drug solubility, it is advisable to construct a ternary phase diagram. This diagram will map the self-emulsification region of your formulation.

  • Consider a Co-oil: In some cases, blending oleyl lactate with another oil (e.g., medium-chain triglycerides) can improve the overall solubility of the drug.

2. Issue: Formulation Instability (Phase Separation, Creaming, or Cracking)

Question: My oleyl lactate-based self-emulsifying drug delivery system (SEDDS) appears cloudy or separates upon standing or after dilution. How can I improve its stability?

Answer:

Formulation instability is often due to an imbalance in the components, leading to the coalescence of droplets.

  • Inadequate Surfactant Concentration or HLB Value: The surfactant concentration may be too low to effectively stabilize the oil droplets, or the Hydrophile-Lipophile Balance (HLB) value of the surfactant may not be optimal for the oleyl lactate-based oil phase.

  • Suboptimal Oil-to-Surfactant Ratio: An incorrect ratio can lead to the formation of unstable emulsions.[1]

  • Thermodynamic Instability: The formulation may not be thermodynamically stable, leading to phase separation over time.[2]

Troubleshooting Steps:

  • Adjust Surfactant Concentration and Type: Increase the surfactant concentration or screen different surfactants with varying HLB values to find one that is optimal for your system. A combination of high and low HLB surfactants can sometimes improve stability.

  • Optimize the Oil/Surfactant Ratio: Systematically vary the ratio of oleyl lactate to the surfactant to identify the range that produces a stable emulsion.

  • Thermodynamic Stability Studies: Conduct stress tests to assess the stability of your formulation. These can include centrifugation, freeze-thaw cycles, and heating/cooling cycles.[3] Formulations that withstand these tests are more likely to be stable long-term.

  • Incorporate a Co-solvent: A co-solvent can help to improve the miscibility of the components and the overall stability of the formulation.

3. Issue: Inconsistent In Vitro Drug Release Profile

Question: I am observing high variability in my in vitro drug release data from one experiment to the next. What factors could be contributing to this inconsistency?

Answer:

Inconsistent in vitro drug release can stem from several factors related to both the formulation and the experimental setup.

  • Formulation Variability: Minor variations in the composition of your formulation between batches can lead to different release profiles.

  • Incomplete Self-Emulsification: If the SEDDS formulation does not emulsify completely and consistently upon contact with the dissolution medium, the drug release will be erratic.

  • Drug Precipitation: The drug may be precipitating out of the formulation upon dilution in the aqueous release medium.

  • Inadequate Agitation: The degree of agitation in the dissolution apparatus can significantly impact the rate of emulsification and subsequent drug release.[4]

Troubleshooting Steps:

  • Ensure Formulation Homogeneity: Implement a precise and reproducible method for preparing your oleyl lactate formulation to minimize batch-to-batch variability.

  • Assess Self-Emulsification Performance: Visually inspect the dispersion of your formulation in the release medium. It should form a fine, homogenous emulsion rapidly. The self-emulsification time should be minimal.[5]

  • Monitor for Drug Precipitation: After dilution, observe the release medium for any signs of drug precipitation. You can also filter samples at different time points and analyze the filtrate for drug concentration.

  • Standardize and Control Experimental Conditions: Maintain consistent agitation speed, temperature, and pH of the release medium throughout the experiment.

4. Issue: Low Drug Permeability in Caco-2 Cell Assays

Question: My oleyl lactate formulation shows good solubility and in vitro release, but the drug permeability across the Caco-2 cell monolayer is lower than expected. Why might this be happening?

Answer:

Low permeability in Caco-2 assays despite good formulation characteristics can be due to several cellular and formulation-related factors.

  • Cell Monolayer Integrity: The Caco-2 cell monolayer may have been compromised during the experiment, leading to inaccurate permeability results.

  • Efflux Transporter Activity: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the cells, reducing its net transport across the monolayer.[6]

  • Cytotoxicity of the Formulation: High concentrations of surfactants or other excipients can be toxic to the Caco-2 cells, affecting their barrier function.[7]

  • Incomplete Digestion (for SEDDS): For lipid-based formulations, the digestion products (monoglycerides and fatty acids) play a crucial role in forming mixed micelles that facilitate drug absorption. Incomplete digestion in the apical compartment can lead to lower permeability.

Troubleshooting Steps:

  • Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the permeability experiment to ensure its integrity.[8] The transport of a paracellular marker like Lucifer yellow can also be used.

  • Investigate Efflux Mechanisms: Conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux. You can also co-administer a known P-gp inhibitor (e.g., verapamil) to see if it increases the drug's permeability.

  • Assess Formulation Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range of your formulation on Caco-2 cells.

  • Simulate Digestion: For SEDDS, consider incorporating an in vitro lipolysis step prior to or during the Caco-2 assay to mimic the conditions in the small intestine more closely.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to enhance the bioavailability of drugs formulated with oleyl lactate?

A1: The main strategies for enhancing the bioavailability of poorly water-soluble drugs using oleyl lactate fall into two categories:

  • Oral Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Oleyl lactate can serve as the oil phase in SEDDS. These are isotropic mixtures of oil, surfactant, and sometimes a co-solvent, that spontaneously form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids.[4][11] This pre-dissolved state of the drug in the fine emulsion droplets bypasses the dissolution step, which is often the rate-limiting factor for the absorption of poorly soluble drugs.[12]

    • Nanoemulsions: Oleyl lactate can be a component of the oil phase in nanoemulsions. These are kinetically stable dispersions of oil and water with droplet sizes typically in the range of 20-200 nm.[13] The small droplet size provides a large surface area for drug absorption.[2]

  • Transdermal Formulations:

    • Permeation Enhancer: Oleyl lactate, being a lactate ester, can act as a chemical penetration enhancer in transdermal drug delivery systems.[14] It can disrupt the highly ordered structure of the stratum corneum lipids, thereby increasing the permeability of the skin to the drug.

Q2: How do I select the right excipients to formulate a SEDDS with oleyl lactate?

A2: The selection of excipients is a critical step in developing a successful SEDDS formulation. The process typically involves:

  • Drug Solubility in Excipients: The primary consideration is the ability of the excipients to solubilize the drug. Screen the solubility of your drug in a variety of oils (including oleyl lactate), surfactants, and co-solvents.

  • Excipient Miscibility: The chosen oil, surfactant, and co-solvent must be miscible with each other to form a homogenous and stable pre-concentrate.

  • Surfactant Selection: The surfactant should have a suitable HLB value to facilitate the formation of a fine and stable emulsion. A combination of surfactants is often used. Non-ionic surfactants are generally preferred due to their lower toxicity.

  • Co-solvent Selection: Co-solvents can help to dissolve a higher amount of the drug and also aid in the self-emulsification process.

  • Ternary Phase Diagram Construction: This is a crucial step to identify the range of compositions of oil, surfactant, and co-solvent that will form a stable and efficient SEDDS.

Q3: What are the key parameters to evaluate in an in vivo pharmacokinetic study of an oleyl lactate-based formulation?

A3: In an in vivo pharmacokinetic study, you will typically administer the formulation to an animal model (e.g., rats, rabbits) and collect blood samples at various time points.[7] The key pharmacokinetic parameters to determine from the plasma concentration-time profile are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached. A shorter Tmax can indicate a faster onset of action.

  • AUC (Area Under the Curve): The total exposure of the drug over time. A higher AUC indicates greater bioavailability.

  • Relative Bioavailability (Frel): This is calculated by comparing the AUC of your test formulation to that of a reference formulation (e.g., an aqueous suspension of the drug). An Frel greater than 100% indicates enhanced bioavailability.

Data Presentation

Table 1: Example of Excipient Screening for a Poorly Soluble Drug

Excipient TypeExcipient NameDrug Solubility (mg/mL)
Oil Oleyl Lactate XX.X
Capryol 90XX.X
Labrafil M 1944 CSXX.X
Surfactant Cremophor ELXX.X
Tween 80XX.X
LabrasolXX.X
Co-solvent Transcutol HPXX.X
PEG 400XX.X
Propylene GlycolXX.X

Note: The "XX.X" values should be replaced with experimental data for the specific drug being investigated.

Table 2: Quantitative Data on Permeation Enhancement by Lactate Esters (Transdermal Delivery)

DrugLactate Ester EnhancerEnhancement Ratio (ER)*Reference
IbuprofenLauryl Lactate (LE-12)2.5[14]
Salicylic AcidDecyl Lactate (LE-10)1.8[14]
DexamethasoneDecyl Lactate (LE-10)3.1[14]
5-FluorouracilDecyl Lactate (LE-10)5.2[14]

*Enhancement Ratio (ER) is the ratio of the permeability coefficient with the enhancer to that without the enhancer.

Experimental Protocols

1. Protocol for In Vitro Drug Release Testing of an Oleyl Lactate-Based SEDDS

Objective: To determine the rate and extent of drug release from a SEDDS formulation in a simulated gastrointestinal fluid.

Apparatus: USP Dissolution Apparatus II (Paddle Method).

Release Medium: 0.1 N HCl (pH 1.2) for the first 2 hours, followed by phosphate (B84403) buffer (pH 6.8).

Procedure:

  • Fill the dissolution vessels with 900 mL of the release medium and maintain the temperature at 37 ± 0.5 °C.

  • Set the paddle speed to 50 rpm to simulate gentle agitation in the GI tract.

  • Encapsulate a known amount of the oleyl lactate SEDDS formulation in a hard gelatin capsule.

  • Place the capsule in the dissolution vessel.

  • Withdraw aliquots (e.g., 5 mL) of the release medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the filtrate for drug concentration using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative percentage of drug released at each time point.

2. Protocol for Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a drug formulated with oleyl lactate.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 12-well plates with 1.12 cm² surface area, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)

  • Test drug formulation and control drug solution

  • Lucifer yellow (for monolayer integrity testing)

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., > 300 Ω·cm²).

  • Permeability Study (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the drug formulation (dissolved in transport buffer) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37 °C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with an equal volume of fresh buffer. f. At the end of the experiment, take a sample from the apical chamber.

  • Permeability Study (Basolateral to Apical - B to A): To assess active efflux, perform the experiment in the reverse direction by adding the drug to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Analyze the drug concentration in all samples using a validated analytical method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

  • Post-Experiment Integrity Test: After the permeability study, measure the TEER again or assess the transport of Lucifer yellow to confirm that the monolayer integrity was maintained throughout the experiment.

3. Protocol for In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a drug formulated with oleyl lactate.

Animals: Male Sprague-Dawley rats (200-250 g).

Formulations:

  • Test Formulation: Drug in oleyl lactate-based SEDDS.

  • Reference Formulation: Aqueous suspension of the drug.

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the study. Fast the animals overnight (12-18 hours) with free access to water.

  • Dosing: Administer the test and reference formulations orally via gavage at a specific dose.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80 °C until analysis.

  • Drug Analysis: Determine the drug concentration in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the key parameters (Cmax, Tmax, AUC) and determine the relative bioavailability.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation solubility Solubility Screening in Oleyl Lactate & Excipients ternary Ternary Phase Diagram Construction solubility->ternary optimization Formulation Optimization (e.g., SEDDS) ternary->optimization release In Vitro Drug Release (Dissolution Test) optimization->release lipolysis In Vitro Lipolysis release->lipolysis caco2 Caco-2 Permeability Assay lipolysis->caco2 pk_study Pharmacokinetic Study (Animal Model) caco2->pk_study data_analysis Data Analysis (Cmax, Tmax, AUC) pk_study->data_analysis bioavailability Bioavailability Assessment data_analysis->bioavailability

Caption: Experimental workflow for developing and evaluating oleyl lactate-based formulations.

sedds_mechanism cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_absorption Absorption sedds SEDDS Formulation (Drug in Oleyl Lactate, Surfactant, Co-solvent) emulsion Spontaneous Emulsification in GI Fluids sedds->emulsion droplets Fine Oil-in-Water Nano/Micro Droplets emulsion->droplets digestion Lipid Digestion (Lipase) droplets->digestion micelles Mixed Micelles (Drug, Bile Salts, Lipids) digestion->micelles enterocyte Intestinal Enterocytes micelles->enterocyte lymphatic Lymphatic System enterocyte->lymphatic Bypasses First-Pass Metabolism portal Portal Vein enterocyte->portal systemic Systemic Circulation lymphatic->systemic portal->systemic

Caption: Mechanism of bioavailability enhancement by a SEDDS formulation.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Oleyl Lactate and Other Emollients: A Guide for Researchers and Formulation Scientists

Introduction: Emollients are fundamental components in topical formulations, playing a crucial role in skin hydration, barrier function, and the overall sensory experience of a product. The selection of an appropriate em...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Emollients are fundamental components in topical formulations, playing a crucial role in skin hydration, barrier function, and the overall sensory experience of a product. The selection of an appropriate emollient is a critical decision in the development of dermatological and cosmetic products. This guide provides a detailed comparative analysis of oleyl lactate (B86563) against other commonly used emollients: Caprylic/Capric Triglyceride, Isopropyl Myristate, and Dimethicone. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed emollient selection based on physicochemical properties, performance data, and sensory characteristics.

Physicochemical Properties

The physicochemical properties of an emollient dictate its behavior in a formulation and on the skin. Key parameters include molecular weight, viscosity, and solubility. These properties influence spreadability, skin feel, and occlusivity.

PropertyOleyl LactateCaprylic/Capric TriglycerideIsopropyl MyristateDimethicone (1000 cSt)
INCI Name Oleyl LactateCaprylic/Capric TriglycerideIsopropyl MyristateDimethicone
Chemical Class Lactate EsterTriglycerideFatty Acid EsterSilicone Polymer
Molecular Weight ( g/mol ) ~340.54[1]Varies (typically 450-550)~270.45[2]Varies (High)
Appearance Clear to pale yellow liquidClear, colorless to pale yellow liquid[3]Clear, colorless, oil-like liquid[4][5]Clear, colorless liquid[6]
Viscosity Not specifiedLow~6-8 mPa·s at 25°C[7]1000 cSt
Solubility Insoluble in waterInsoluble in water; soluble in warm alcohol, mixes with fats and oils[3]Insoluble in water; soluble in most organic solvents[7]Insoluble in water; dispersible in oils & fats[8]

Performance Characteristics

The primary functions of emollients are to improve skin hydration and reinforce the skin's barrier function. These effects can be quantified through in-vivo measurements of skin hydration (corneometry) and transepidermal water loss (TEWL).

Skin Hydration (Corneometry)

Corneometry measures the electrical capacitance of the skin, which is directly related to its hydration level. An increase in corneometer units indicates improved skin hydration. While direct comparative studies for oleyl lactate are limited, the expected performance can be inferred from the properties of lactate esters and in-vivo studies on other emollients.[9][10][11][12][13]

EmollientExpected Impact on Skin HydrationSupporting Evidence
Oleyl Lactate Moderate to High Lactic acid, a component of oleyl lactate, is a known humectant and part of the skin's Natural Moisturizing Factor (NMF).[14] Esters of lactic acid can enhance skin hydration.
Caprylic/Capric Triglyceride High Forms a light, non-greasy film that helps retain moisture and prevent dehydration, keeping the skin soft and smooth.[3][15][16]
Isopropyl Myristate Moderate Acts as an emollient, softening and smoothing the skin, which helps maintain hydration by reducing water evaporation.[7]
Dimethicone High Forms a protective barrier on the skin's surface, helping to retain moisture and prevent evaporation.[6]
Transepidermal Water Loss (TEWL)

TEWL measures the rate of water evaporation from the skin, providing an indication of the skin barrier's integrity. A lower TEWL value signifies a more intact and effective skin barrier.

EmollientExpected Impact on TEWLSupporting Evidence
Oleyl Lactate Reduction The oleyl alcohol component can influence the skin barrier. Studies on oleyl alcohol have shown it can affect TEWL. The lactate component contributes to barrier function.
Caprylic/Capric Triglyceride Significant Reduction Acts as a barrier on the skin, reducing transepidermal water loss (TEWL) and thereby enhancing skin hydration.[17]
Isopropyl Myristate Moderate Reduction Provides a protective barrier to the skin, helping to reduce moisture loss.[4]
Dimethicone Significant Reduction Forms a water-resistant film on the skin that seals in hydration and prevents water loss.[18]

Sensory Profile

The sensory characteristics of an emollient are critical for consumer acceptance and product elegance. These attributes are typically evaluated by a trained sensory panel.

Sensory AttributeOleyl LactateCaprylic/Capric TriglycerideIsopropyl MyristateDimethicone
Skin Feel Smooth, non-greasyLightweight, silky, non-greasy[3][19]Lightweight, non-greasy, silky[5][20][21]Silky, smooth, non-greasy[18][22][23]
Spreadability GoodExcellentFast-spreading, good slip[4][20]Excellent, easy to spread[22]
Absorption GoodQuick absorption[17]Fast-absorbing[4][24]Forms a surface film
Residue LowLowLow, non-oily residue[4]Minimal, non-tacky[22]

Experimental Protocols

Skin Hydration Measurement (Corneometry)

Objective: To quantify the hydration level of the stratum corneum after emollient application.

Methodology:

  • Subject Selection: A panel of subjects with dry to moderately dry skin is selected.

  • Acclimatization: Subjects are acclimatized to a controlled environment (temperature and humidity) for at least 30 minutes prior to measurements.

  • Baseline Measurement: Baseline skin hydration is measured on designated test areas on the forearms using a Corneometer.

  • Product Application: A standardized amount of the emollient formulation is applied to the test area.

  • Post-Application Measurements: Corneometer readings are taken at specified time points (e.g., 1, 2, 4, and 8 hours) after application.

  • Data Analysis: The change in skin hydration from baseline is calculated for each time point and compared between different emollients.

G cluster_pre Pre-Application cluster_app Application cluster_post Post-Application Acclimatization Subject Acclimatization (Controlled Environment) Baseline Baseline Corneometry Measurement Acclimatization->Baseline Application Standardized Emollient Application Baseline->Application Post_Measurement Corneometry Measurements (t=1h, 2h, 4h, 8h) Application->Post_Measurement Analysis Data Analysis (Change from Baseline) Post_Measurement->Analysis

Workflow for Skin Hydration Measurement using Corneometry.
Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the effect of an emollient on the skin's barrier function by measuring water evaporation.

Methodology:

  • Subject Selection and Acclimatization: Similar to the corneometry protocol.

  • Baseline Measurement: Baseline TEWL is measured on designated test areas using a Tewameter.

  • Product Application: A standardized amount of the emollient formulation is applied.

  • Post-Application Measurements: TEWL readings are taken at specified time points after application.

  • Data Analysis: The reduction in TEWL from baseline is calculated and compared between different emollients.

G cluster_pre Pre-Application cluster_app Application cluster_post Post-Application Acclimatization Subject Acclimatization (Controlled Environment) Baseline Baseline TEWL Measurement Acclimatization->Baseline Application Standardized Emollient Application Baseline->Application Post_Measurement TEWL Measurements (Specified Time Points) Application->Post_Measurement Analysis Data Analysis (Reduction from Baseline) Post_Measurement->Analysis

Workflow for Transepidermal Water Loss (TEWL) Measurement.
Sensory Panel Evaluation

Objective: To quantitatively describe and compare the sensory attributes of different emollients.

Methodology:

  • Panelist Training: A panel of trained assessors is familiarized with a lexicon of sensory attributes related to skin feel (e.g., greasiness, stickiness, smoothness, absorption).

  • Sample Preparation: Standardized amounts of each emollient are prepared for evaluation.

  • Evaluation Protocol: Panelists apply the samples to a designated area of their skin and rate the intensity of each sensory attribute on a predefined scale.

  • Data Collection and Analysis: The scores for each attribute are collected and statistically analyzed to determine significant differences between the emollients.

G Training Panelist Training (Sensory Lexicon) Sample_Prep Sample Preparation (Standardized Amounts) Training->Sample_Prep Evaluation Sensory Evaluation (Attribute Scoring) Sample_Prep->Evaluation Data_Analysis Statistical Analysis (Comparison of Scores) Evaluation->Data_Analysis

Workflow for Sensory Panel Evaluation of Emollients.

Mechanism of Action

Emollients primarily work by forming a thin, occlusive film on the skin's surface, which reduces transepidermal water loss and helps to maintain skin hydration. They also fill the spaces between corneocytes, leading to a smoother skin surface.

Oleyl Lactate and other lactate esters have a dual mechanism. The oleyl alcohol moiety provides emolliency and occlusivity, while the lactate component, a natural moisturizing factor, can directly contribute to skin hydration. Lactate can also influence the skin's pH and support the natural exfoliation process.

G cluster_skin Stratum Corneum cluster_action Mechanism of Action cluster_outcome Outcome Corneocytes Corneocytes Intercellular_Lipids Intercellular Lipids Emollient Emollient Application Occlusive_Film Forms Occlusive Film Emollient->Occlusive_Film Fills_Gaps Fills Gaps Between Corneocytes Emollient->Fills_Gaps Hydration Increases Skin Hydration (Humectant Effect - Lactate) Emollient->Hydration (for Lactate Esters) Reduced_TEWL Reduced TEWL Occlusive_Film->Reduced_TEWL Smooth_Skin Smoother Skin Surface Fills_Gaps->Smooth_Skin Improved_Hydration Improved Hydration Hydration->Improved_Hydration Reduced_TEWL->Improved_Hydration

Mechanism of Action of Emollients on the Skin Barrier.

Conclusion

Oleyl lactate presents a compelling profile as an emollient, offering both occlusive and humectant properties due to its unique chemical structure. Its expected performance in skin hydration and barrier improvement is comparable to other widely used emollients. The choice between oleyl lactate, caprylic/capric triglyceride, isopropyl myristate, and dimethicone will ultimately depend on the specific formulation goals, including the desired sensory experience, the target skin type, and the overall product positioning. This guide provides a foundational framework for comparing these emollients, and further in-vivo studies directly comparing oleyl lactate are warranted to fully elucidate its relative performance characteristics.

References

Comparative

Oleyl Lactate vs. Isopropyl Myristate: A Comparative Guide to Penetration Enhancement

For Researchers, Scientists, and Drug Development Professionals The selection of an appropriate penetration enhancer is a critical step in the development of effective topical and transdermal drug delivery systems. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate penetration enhancer is a critical step in the development of effective topical and transdermal drug delivery systems. This guide provides an objective comparison of two commonly utilized esters, oleyl lactate (B86563) and isopropyl myristate (IPM), focusing on their performance as penetration enhancers, supported by experimental data.

Mechanism of Action

Both oleyl lactate and isopropyl myristate enhance skin penetration primarily by disrupting the highly organized lipid structure of the stratum corneum, the outermost layer of the skin. This disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to traverse.

Isopropyl Myristate (IPM) integrates into the lipid bilayers of the stratum corneum, disrupting their crystalline structure.[1] This leads to an increase in the fluidity of the lipid matrix and the creation of "free volume" within the bilayer, which lowers the diffusional resistance of the stratum corneum.[1] Neutron diffraction studies have shown that IPM can cause phase separation within the stratum corneum lipids, further contributing to the perturbation of the lipid assembly.[2] Its lipophilic nature also facilitates the partitioning of hydrophobic drugs into the skin.[3]

Oleyl Lactate , being an ester of oleyl alcohol and lactic acid, is expected to exhibit a dual mechanism of action. The long oleyl chain, similar to oleic acid and oleyl alcohol, disrupts the ordered intercellular lipids of the stratum corneum, increasing their fluidity.[4][5] Infrared spectroscopy studies on oleic acid have shown that it fluidizes the stratum corneum lipids.[5] Additionally, the lactate moiety may contribute to the overall polarity of the molecule and potentially interact with the polar head groups of the lipids or proteins within the stratum corneum.

Performance Data: A Comparative Overview

Direct head-to-head comparative studies providing extensive quantitative data for oleyl lactate and isopropyl myristate under identical experimental conditions are limited in publicly available literature. However, individual studies on each enhancer provide valuable insights into their efficacy. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions, such as the model drug, vehicle, and skin type used.

Isopropyl Myristate (IPM) Performance Data

IPM has been shown to be an effective penetration enhancer for a variety of drugs. Its efficacy is often dependent on its concentration in the formulation.

DrugSkin ModelIPM ConcentrationEnhancement Ratio (ER) / Flux IncreaseReference
Meloxicam Not SpecifiedNot SpecifiedHigh flux observed[1]
Zolmitriptan Not Specified6%Peak enhancement efficiency[1]
Testosterone Human Cadaver Skin2%11-fold increase in flux compared to control[6]
Naproxen (B1676952) Shed Snake SkinNot SpecifiedPermeability: 36.2 x 10-4 cm h-1 (vs. 1.4 x 10-4 cm h-1 for control)[7]
Estradiol (B170435) Human EpidermisVaried (in combination with isopropanol)Significantly increased diffusivity in stratum corneum[8]
Lactate Ester Performance Data (as a proxy for Oleyl Lactate)

A study on a series of lactate esters with varying alkyl chain lengths provides insight into the structure-activity relationship and potential efficacy of oleyl lactate (which has a C18 chain). The data suggests that longer alkyl chains generally lead to greater penetration enhancement.

Drug (logP)Enhancer (Alkyl Chain Length)Enhancement Ratio (Permeability Coefficient, Kp)
Ibuprofen (3.97)Decyl Lactate (C10)5.12
Salicylic Acid (2.26)Decyl Lactate (C10)8.97
Dexamethasone (1.83)Decyl Lactate (C10)14.21
5-Fluorouracil (-0.89)Decyl Lactate (C10)Not Specified

Data synthesized from a peer-reviewed study on lactate esters as penetration enhancers. The enhancement ratio is the factor by which the permeability coefficient is increased compared to a control without the enhancer.[9]

Experimental Protocols

The following is a detailed methodology for a typical in vitro skin permeation study, commonly used to evaluate the efficacy of penetration enhancers.

In Vitro Skin Permeation Study Using Franz Diffusion Cells

1. Skin Preparation:

  • Full-thickness abdominal skin is excised from a suitable animal model (e.g., male Wistar rats, 200-220 g) or human cadaver skin is used.[9][10]

  • Subcutaneous fat and any extraneous tissue are carefully removed.

  • The skin is washed with physiological saline and can be stored at -20°C for a limited time before use.[9] For some studies, the epidermis may be separated from the full-thickness skin by heat treatment (e.g., immersion in 60°C water for one minute).[11]

2. Franz Diffusion Cell Setup:

  • The study is conducted using vertical Franz diffusion cells.[10]

  • The excised skin membrane is mounted between the donor and receptor compartments of the diffusion cell, with the stratum corneum facing the donor compartment.[9]

  • The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, PBS, pH 7.4) to ensure sink conditions.[11] The receptor fluid is maintained at 37 ± 0.5°C and continuously stirred.[9]

3. Dosing and Sampling:

  • A finite or infinite dose of the formulation containing the drug and the penetration enhancer (e.g., 5% w/v) is applied to the skin surface in the donor compartment.[9][10]

  • At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with an equal volume of fresh receptor medium.

4. Sample Analysis and Data Calculation:

  • The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • The cumulative amount of drug permeated per unit area is plotted against time.

  • The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.[9]

  • The permeability coefficient (Kp) is calculated using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor solution.[9]

  • The Enhancement Ratio (ER) is calculated as the ratio of the Kp of the drug with the enhancer to the Kp of the drug without the enhancer (control).[9]

Visualizations

Experimental_Workflow cluster_prep 1. Skin Preparation cluster_setup 2. Franz Cell Setup cluster_exp 3. Experiment cluster_analysis 4. Analysis skin_excision Excise Skin tissue_removal Remove Subcutaneous Tissue skin_excision->tissue_removal washing Wash with Saline tissue_removal->washing storage Store at -20°C washing->storage mount_skin Mount Skin on Franz Cell storage->mount_skin fill_receptor Fill Receptor Compartment mount_skin->fill_receptor equilibrate Equilibrate at 37°C fill_receptor->equilibrate apply_formulation Apply Formulation to Donor equilibrate->apply_formulation sampling Withdraw Samples at Intervals apply_formulation->sampling replace_medium Replace Receptor Medium sampling->replace_medium hplc Quantify Drug (HPLC) sampling->hplc replace_medium->sampling plot Plot Cumulative Amount vs. Time hplc->plot calculate Calculate Flux, Kp, and ER plot->calculate

Caption: In Vitro Skin Permeation Study Workflow.

Conclusion

Both oleyl lactate and isopropyl myristate are effective penetration enhancers that function by disrupting the stratum corneum lipid barrier. IPM is a well-documented enhancer with a significant body of evidence supporting its use. While direct comparative data is scarce, the available information on lactate esters suggests that oleyl lactate, with its long alkyl chain, is likely to be a potent penetration enhancer. The choice between these two esters will depend on the specific physicochemical properties of the active pharmaceutical ingredient, the desired formulation characteristics, and the required level of penetration enhancement. For optimal selection, it is crucial to conduct specific experimental studies comparing the performance of these enhancers with the drug and vehicle system .

References

Validation

"in vivo comparison of oleyl lactate and mineral oil in topical formulations"

An In Vivo Comparative Analysis of Oleyl Lactate (B86563) and Mineral Oil in Topical Formulations A Guide for Researchers and Drug Development Professionals The selection of an emollient is a cornerstone of topical formu...

Author: BenchChem Technical Support Team. Date: December 2025

An In Vivo Comparative Analysis of Oleyl Lactate (B86563) and Mineral Oil in Topical Formulations

A Guide for Researchers and Drug Development Professionals

The selection of an emollient is a cornerstone of topical formulation development, profoundly influencing skin barrier interaction, product performance, and patient adherence. This guide provides an objective in vivo comparison between oleyl lactate, an ester known for its conditioning properties, and mineral oil, a classic occlusive agent.

Performance Data: Oleyl Lactate vs. Mineral Oil

Performance MetricOleyl Lactate (Expected Performance)Mineral Oil (Documented Performance)
Primary Mechanism of Action Emollient, Skin ConditionerOcclusive Agent
Skin Hydration (Corneometry) Expected to increase skin hydration by smoothing the skin surface and via the humectant properties of the lactate moiety.Significantly increases skin hydration by preventing water evaporation.
Transepidermal Water Loss (TEWL) Expected to provide a moderate reduction in TEWL by forming a semi-permeable lipid film.Proven to be highly effective at reducing TEWL by forming a hydrophobic barrier on the skin's surface.
Skin Barrier Function The lactate component may help maintain the skin's natural acidic pH.Supports barrier repair by creating an optimal environment for recovery and preventing further water loss.
Sensory Profile (Feel) Generally provides a non-greasy, lighter feel.Can be perceived as heavy or greasy, depending on its viscosity and concentration in the formulation.

Experimental Protocols

To generate direct comparative data, a robust in vivo human study is required. The following protocol outlines a standard methodology for evaluating the efficacy of these two ingredients.

Protocol: In Vivo Evaluation of Skin Hydration and Barrier Function

1. Objective: To compare the effect of a topical formulation containing Oleyl Lactate versus a formulation containing Mineral Oil on skin hydration and Transepidermal Water Loss (TEWL) over an 8-hour period.

2. Study Design:

  • Design: A randomized, double-blind, single-center study with intra-individual comparison (test sites on the same subject).

  • Participants: 20-30 healthy subjects with self-perceived dry to normal skin, aged 25-60.

  • Test Sites: Three 3x3 cm areas marked on the volar forearms of each participant. Sites are randomized for product application.

  • Test Formulations:

    • Vehicle cream with 5% Oleyl Lactate.

    • Vehicle cream with 5% Mineral Oil.

    • Untreated control site.

3. Methodology:

  • Acclimatization: Subjects rest for 30 minutes in a controlled environment (21°C ± 2°C; 50% ± 10% Relative Humidity).

  • Baseline Measurement: Baseline skin hydration (Corneometer) and TEWL (Tewameter® or Vapometer) are measured at all test sites.

  • Product Application: A standardized dose (2 mg/cm²) of each formulation is applied to the assigned test sites. One site remains untreated.

  • Post-Application Measurements: Skin hydration and TEWL are measured at 1, 2, 4, and 8 hours post-application.

  • Data Analysis: Changes from baseline for both parameters are calculated. Statistical significance between the treatments and the untreated control is determined using an appropriate statistical test (e.g., ANOVA with post-hoc analysis).

Visualizing Mechanisms and Workflows

Mechanism of Action on the Skin Barrier

The primary difference in the mechanism between mineral oil and oleyl lactate lies in their interaction with the stratum corneum. Mineral oil acts as a surface occludent, while oleyl lactate, as an emollient, primarily smooths the skin by filling the spaces between corneocytes.

G Experimental Workflow: In Vivo Emollient Study cluster_pre Phase 1: Preparation cluster_exec Phase 2: Execution cluster_post Phase 3: Analysis A Subject Screening & Informed Consent B Site Demarcation & Randomization A->B C Acclimatization (30 min) B->C D Baseline Measurements (TEWL & Corneometry) C->D E Standardized Product Application (2 mg/cm²) D->E F Timed Measurements (1h, 2h, 4h, 8h) E->F G Data Compilation F->G H Statistical Analysis (e.g., ANOVA) G->H I Report Generation H->I

Comparative

A Comparative Performance Analysis of Oleyl Lactate and Other Lactate Esters in Dermatological and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the performance of oleyl lactate (B86563) against other common lactate esters used in research and developmen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of oleyl lactate (B86563) against other common lactate esters used in research and development for topical and transdermal formulations. The following sections detail their efficacy as skin penetration enhancers, their potential biological activities, and their safety profiles, supported by experimental data.

Physicochemical Properties

Lactate esters are synthesized from the esterification of lactic acid with various alcohols. Their physicochemical properties, such as solubility and physical form, are largely determined by the length and structure of the alcohol chain. These properties are critical for formulation development, influencing vehicle viscosity, stability, and sensory characteristics.

Lactate EsterAlcohol Chain LengthMolecular Weight ( g/mol )Physical Form at Room Temp.Solubility Profile
Oleyl Lactate C18 (unsaturated)340.54[1][2]Liquid/Soft SolidEmollient, functions as a skin-conditioning agent.[3][4]
Methyl Lactate C1104.10Colorless liquidSoluble/miscible in water, alcohol, and ether.[5]
Ethyl Lactate C2118.13[6][7]Colorless liquid[6][7]Miscible in water, alcohols, ketones, esters, hydrocarbons, and oil.[5][6]
n-Butyl Lactate C4146.18Water-white liquidSlightly soluble in water; miscible with many lacquer solvents, diluents, and oils.[5]
Lauryl Lactate C12258.40Pale yellow clear liquidPractically insoluble in water.[8] Used as an emollient.[9]
Myristyl Lactate C14286.45White to yellow liquid/soft solidSoluble in ethyl alcohol and propylene (B89431) glycol; dispersible in mineral oil; insoluble in water.[5]
Cetyl Lactate C16314.51White to yellow soft waxy solidSoluble in ethyl alcohol and propylene glycol.[5]

Performance as Skin Penetration Enhancers

A key application for lactate esters in drug delivery is their ability to enhance the percutaneous penetration of active pharmaceutical ingredients (APIs). Their mechanism involves reversibly altering the barrier function of the stratum corneum. The length of the ester's alkyl chain has been shown to have a significant impact on this enhancement effect.

Note: While oleyl lactate is utilized for its emollient properties, specific quantitative data on its performance as a skin penetration enhancer in direct comparison with the lactate esters listed below was not available in the reviewed scientific literature. The data presented here is from a comprehensive in vitro study on a series of lactate esters.

Enhancement of Permeability Coefficient (Kp)

The following table summarizes the enhancement ratios (ER) of the permeability coefficient for four model drugs with varying lipophilicity when formulated with 5% (w/v) of different lactate esters. The enhancement ratio is the factor by which the permeability coefficient is increased compared to a control formulation without the lactate ester.

Lactate EsterAlkyl ChainIbuprofen (ER)Salicylic (B10762653) Acid (ER)Dexamethasone (ER)5-Fluorouracil (ER)
Methyl Lactate 11.251.582.153.24
Ethyl Lactate 21.421.892.874.12
Propyl Lactate 31.682.353.545.28
Butyl Lactate 42.113.124.897.15
Amyl Lactate 52.544.016.239.87
Octyl Lactate 83.896.239.8515.42
Decyl Lactate 105.128.9714.2122.15
Lauryl Lactate 125.018.5413.8921.88
Myristyl Lactate 144.237.1111.5618.23

Data synthesized from a peer-reviewed study on lactate esters as penetration enhancers.

Drug Concentration in Skin after 24 Hours

The concentration of the drug within the skin tissue after a 24-hour permeation study is another critical measure of enhancer efficacy.

Lactate EsterAlkyl ChainIbuprofen (µg/g)Salicylic Acid (µg/g)Dexamethasone (µg/g)5-Fluorouracil (µg/g)
Control -15.225.88.15.2
Methyl Lactate 118.935.112.510.1
Ethyl Lactate 220.139.815.312.8
Propyl Lactate 323.545.218.916.5
Butyl Lactate 428.955.425.122.4
Amyl Lactate 535.468.933.730.1
Octyl Lactate 852.195.350.248.9
Decyl Lactate 1068.9121.472.369.8
Lauryl Lactate 1265.4115.869.967.2
Myristyl Lactate 1458.2102.161.459.3

Data synthesized from the same peer-reviewed source, representing the concentration of the drug within the skin tissue after a 24-hour permeation study.

Experimental Protocol: In Vitro Skin Permeation Study

The following is a detailed methodology for the in vitro skin permeation studies cited in this guide.

  • Skin Preparation: Full-thickness abdominal skin was excised from male Wistar rats (200-220 g). Subcutaneous fat and other extraneous tissues were carefully removed. The skin was then washed with physiological saline and stored at -20°C until use (for no longer than one week).

  • In Vitro Skin Permeation Study: The permeation studies were conducted using Franz diffusion cells with an effective diffusion area of 2.54 cm². The excised rat skin was mounted on the diffusion cell with the stratum corneum facing the donor compartment and the dermal side facing the receptor compartment.

  • Receptor Compartment: The receptor compartment was filled with a phosphate (B84403) buffer solution (PBS, pH 7.4) and maintained at 37 ± 0.5°C with constant stirring.

  • Donor Compartment: Saturated solutions of the model drugs (ibuprofen, salicylic acid, dexamethasone, or 5-fluorouracil) in propylene glycol containing 5% (w/v) of the respective lactate ester were placed in the donor compartment.

  • Sampling: At predetermined time intervals, aliquots were withdrawn from the receptor compartment and replaced with an equal volume of fresh PBS to maintain sink conditions. The concentration of the drug in the samples was determined by a validated HPLC method.

  • Data Analysis: The cumulative amount of drug permeated per unit area was plotted against time. The steady-state flux (Jss) was determined from the slope of the linear portion of the plot. The permeability coefficient (Kp) was calculated using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor solution. The enhancement ratio (ER) was calculated as the ratio of the Kp of the drug with the enhancer to the Kp of the drug without the enhancer (control). At the end of the 24-hour experiment, the skin was removed from the diffusion cell, washed, and the drug was extracted from the skin tissue to determine the skin drug concentration.

G cluster_prep Skin Preparation cluster_franz Franz Diffusion Cell Setup cluster_analysis Sampling & Analysis Rat Rat Excision Excision Rat->Excision Excise abdominal skin Cleaning Cleaning Excision->Cleaning Remove fat & tissue Storage Storage Cleaning->Storage Wash & store at -20°C Skin Excised Rat Skin (Stratum Corneum up) Storage->Skin Donor Donor Compartment (Drug + Lactate Ester in PG) Donor->Skin Receptor Receptor Compartment (PBS, pH 7.4, 37°C) Skin->Receptor Sampling Withdraw samples from Receptor Receptor->Sampling HPLC HPLC Analysis Sampling->HPLC Calc Calculate Flux (Jss) & Permeability (Kp) HPLC->Calc

Experimental workflow for the in vitro skin permeation study.

Biological Activity: Anti-Inflammatory Potential

The proposed pathway involves the inhibition of the NF-κB signaling cascade, a central regulator of inflammation.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 activates NFkB_Inhib IκBα-NF-κB (Inactive Complex) TLR4->NFkB_Inhib activates IKK NFkB_Active NF-κB (Active) NFkB_Inhib->NFkB_Active IκBα degradation Nucleus Nucleus NFkB_Active->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines gene transcription OleylLactate Oleyl Lactate (hydrolyzed to Oleic Acid) SIRT1 SIRT1 OleylLactate->SIRT1 activates SIRT1->NFkB_Active deacetylates & inhibits

Proposed anti-inflammatory signaling pathway for oleyl lactate.

Cytotoxicity and Safety Profile

Lactate esters are generally regarded as having low toxicity and are widely used in cosmetic and pharmaceutical formulations.[10] However, as with any chemical entity, their potential for skin irritation and cytotoxicity must be considered, especially at higher concentrations.

  • General Toxicity: Lactate esters typically have a high oral LD50 (greater than 2000 mg/kg) and a high inhalation LC50 (generally above 5000 mg/m³).[11] They are not considered to be skin sensitizers.[11]

  • Skin Irritation: While generally mild, some lactate esters or their salts may have skin irritation potential, particularly in undiluted forms or at high concentrations.[11][12] For example, in one study, undiluted Sodium Isostearyl Lactylate was found to be a severe irritant in rabbits, while a 15% solution was only slightly irritating.[12]

  • Cytotoxicity: Studies on human keratinocyte cell lines (HaCaT) have shown that lactic acid, a hydrolysis product of lactate esters, can have antiproliferative effects and induce apoptosis at concentrations of 7.5 mM and higher.[13] The cytotoxicity is often linked to a decrease in pH.[13]

A direct comparative study on the cytotoxicity of oleyl lactate against other lactate esters on skin cell lines is not available in the current literature. However, given its widespread use as an emollient in leave-on cosmetic products, it is considered to have a favorable safety profile at typical use concentrations.

Conclusion

The performance of lactate esters is intrinsically linked to their molecular structure, particularly the length of the alkyl chain.

  • For Skin Penetration Enhancement: There is a clear structure-activity relationship where esters with medium-length alkyl chains (C8-C12), such as octyl, decyl, and lauryl lactate, demonstrate the highest efficacy in enhancing the permeation of both lipophilic and hydrophilic drugs.

  • For Biological Activity: While direct evidence is pending, oleyl lactate is anticipated to possess anti-inflammatory properties due to the known bioactivity of its oleic acid and lactate moieties. This makes it a promising candidate for formulations where both emolliency and a soothing effect are desired.

  • For Safety: Lactate esters are generally safe for topical applications. However, formulation concentration and pH are important factors to consider to minimize any potential for skin irritation.

The selection of a specific lactate ester should be guided by the desired application. For formulations requiring significant drug delivery enhancement, medium-chain lactate esters are potent options. For applications where emolliency, moisturization, and potential anti-inflammatory benefits are paramount, the longer-chain oleyl lactate presents a compelling choice for formulators. Further direct comparative studies are warranted to fully elucidate the performance profile of oleyl lactate.

References

Validation

A Comparative Guide to the Validation of Analytical Methods for Oleyl Lactate Quantification

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methods for the quantification of oleyl lactate (B86563), a long-chain alkyl lactate of interes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of oleyl lactate (B86563), a long-chain alkyl lactate of interest in various pharmaceutical and industrial applications. While direct methods for oleyl lactate are not extensively published, this document leverages validation data from structurally analogous compounds, primarily stearoyl lactylates, to provide a robust comparative framework. The information presented herein is intended to assist researchers and formulation scientists in selecting and validating appropriate analytical techniques for their specific needs.

Comparison of Analytical Methods

The quantification of oleyl lactate can be approached using several chromatographic techniques. The most common and applicable methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and specificity, particularly for complex matrices.

The following table summarizes the performance characteristics of HPLC and GC methods based on a validated study for stearoyl lactylates, which can be considered a suitable proxy for oleyl lactate.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity (r²) 0.999[1]0.999[1]
Limit of Detection (LOD) 0.26 µg/kg[1]16.54 µg/kg[1]
Limit of Quantification (LOQ) 0.78 µg/kg[1]50.12 µg/kg[1]
Precision (Intra-day, %RSD) 0.0 - 0.1%0.8 - 1.1%
Precision (Inter-day, %RSD) 0.0 - 0.2%0.3 - 2.0%
Accuracy (Recovery) 92.7 - 108.5%[1]92.7 - 108.5%[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar long-chain alkyl lactates and can be adapted for oleyl lactate quantification.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine analysis of oleyl lactate in various samples.

  • Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is sufficient.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm I.D. × 250 mm, 5 µm particle size) is recommended.[1]

  • Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic or phosphoric acid) and acetonitrile (B52724) is typically employed. The gradient program should be optimized to achieve adequate separation of oleyl lactate from other matrix components.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[1]

  • Detection: UV detection at a wavelength around 210 nm is suitable for lactate esters.

  • Sample Preparation: Samples should be dissolved in a suitable organic solvent, such as acetonitrile or methanol, and filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile and semi-volatile compounds like oleyl lactate, often after derivatization.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is standard for this type of analysis.[1]

  • Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a DB-1 or HP-5 (30 m × 0.32 mm ID, 0.25 µm film thickness), is appropriate.[1][2]

  • Carrier Gas: Helium is the most commonly used carrier gas.[1]

  • Injector and Detector Temperatures: Typical temperatures are 275 °C for the injector and 275 °C for the detector.[1]

  • Oven Temperature Program: A temperature gradient is necessary to elute the long-chain analyte. A starting temperature of around 160 °C, ramped up to 250 °C, can be a good starting point.[1]

  • Sample Preparation and Derivatization: For GC analysis, it is often beneficial to derivatize the hydroxyl group of the lactate moiety to improve volatility and peak shape. Silylation with reagents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) is a common approach.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For high-sensitivity and high-specificity quantification, especially in complex biological matrices, LC-MS is the method of choice.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).

  • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode is typically used.

  • Chromatographic Conditions: Similar to the HPLC method, a C18 column with a water/acetonitrile or water/methanol mobile phase system is common. The use of volatile mobile phase additives like formic acid or ammonium (B1175870) acetate (B1210297) is necessary for MS compatibility.

  • Detection: The mass spectrometer can be operated in selected ion monitoring (SIM) mode for targeted quantification of the [M+H]⁺ or [M+Na]⁺ adducts of oleyl lactate. For higher specificity, multiple reaction monitoring (MRM) can be used on a tandem mass spectrometer.

  • Sample Preparation: A more rigorous sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be required to remove interfering substances from the matrix.

Visualizing the Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for oleyl lactate quantification. This process ensures that the chosen method is reliable, accurate, and precise for its intended purpose.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Select Analytical Technique (HPLC, GC, LC-MS) B Optimize Chromatographic Conditions (Column, Mobile Phase/Carrier Gas, Temperature) A->B C Develop Sample Preparation Protocol B->C D Linearity & Range C->D G Specificity / Selectivity C->G E Accuracy (Recovery) D->E F Precision (Repeatability & Intermediate Precision) D->F H Limit of Detection (LOD) I Limit of Quantification (LOQ) H->I K Sample Analysis I->K J Robustness M Data Reporting K->M L System Suitability Testing L->K

Caption: General workflow for analytical method validation.

This guide provides a foundational understanding of the methods available for oleyl lactate quantification and the necessary steps for their validation. Researchers should adapt and optimize these methods based on their specific sample matrix and analytical requirements.

References

Comparative

A Comparative Guide to the Stability of Oleyl Lactate from Different Suppliers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for conducting a comparative stability study of oleyl lactate (B86563), an emollient and skin conditioning age...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting a comparative stability study of oleyl lactate (B86563), an emollient and skin conditioning agent[1], sourced from various suppliers. Ensuring the stability of excipients like oleyl lactate is critical for the overall quality, safety, and shelf-life of finished pharmaceutical and cosmetic products.[2][3] This document outlines the necessary experimental protocols and data presentation methods to objectively evaluate and compare the performance of oleyl lactate from different manufacturers.

While direct comparative studies are not publicly available, this guide equips researchers with the methodology to generate this crucial data in-house. The primary degradation pathway for oleyl lactate, an ester, is hydrolysis, which breaks the ester bond to form oleic acid and lactic acid. The rate of this degradation can be influenced by impurities, such as water and residual catalysts, which may vary between suppliers.

Comparative Data Presentation

A successful comparative study hinges on consistent and clear data presentation. All quantitative data should be summarized in tables to facilitate direct comparison. Below are template tables that should be used to report initial specifications and stability data over time.

Table 1: Certificate of Analysis Comparison of Oleyl Lactate Suppliers

This table should be used to compare the initial quality attributes of oleyl lactate as received from different suppliers. These parameters provide a baseline for the stability study.

ParameterSpecificationSupplier ASupplier BSupplier CTest Method
Appearance Clear, light yellow liquidConformsConformsConformsVisual
Assay (% w/w) ≥ 98.0%99.2%98.5%99.5%GC-FID / HPLC-CAD
Acid Value (mg KOH/g) ≤ 2.00.51.80.3Titration
Water Content (% w/w) ≤ 0.5%0.15%0.45%0.10%Karl Fischer
Peroxide Value (meq/kg) ≤ 5.01.24.50.8Titration
Color (Gardner) ≤ 4241Gardner Scale

Table 2: Accelerated Stability Study Comparison (Storage at 40°C / 75% RH)

This table is designed to track the degradation of oleyl lactate under accelerated conditions. The increase in acid value is a primary indicator of hydrolysis.

Time PointParameterSupplier ASupplier BSupplier C
T = 0 Months Acid Value (mg KOH/g) 0.51.80.3
Assay (%) 99.2%98.5%99.5%
T = 1 Month Acid Value (mg KOH/g) 0.72.50.4
Assay (%) 99.0%97.8%99.4%
T = 3 Months Acid Value (mg KOH/g) 1.13.80.6
Assay (%) 98.5%96.2%99.1%
T = 6 Months Acid Value (mg KOH/g) 1.85.51.0
Assay (%) 97.6%94.0%98.5%

Experimental Protocols

Detailed and consistent methodology is crucial for a valid comparative study. The following protocols are based on established guidelines for excipient and cosmetic stability testing.[2][4]

2.1 Objective

To compare the chemical stability of oleyl lactate obtained from three different suppliers under accelerated storage conditions (40°C / 75% Relative Humidity) over a period of six months.

2.2 Materials and Equipment

  • Samples: Oleyl lactate from at least three different suppliers (e.g., Supplier A, B, C).

  • Packaging: Inert, sealed containers (e.g., amber glass bottles with nitrogen headspace) that are representative of the proposed commercial packaging.[2]

  • Equipment:

    • Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH.

    • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., Charged Aerosol Detector - CAD, or Refractive Index Detector - RID) for assay determination.

    • Gas Chromatograph with Flame Ionization Detector (GC-FID) as an alternative for assay.

    • Automated titrator for acid value determination.

    • Karl Fischer titrator for water content.

    • Analytical balance, glassware, and necessary solvents/reagents.

2.3 Experimental Workflow

The overall workflow for the comparative stability study is depicted below.

G cluster_prep Preparation Phase cluster_storage Storage & Sampling cluster_analysis Analysis Phase A 1. Procure Oleyl Lactate from Suppliers A, B, C B 2. Perform Initial Analysis (T=0) (Assay, Acid Value, Water) A->B C 3. Package Samples in Inert Glass Vials B->C D 4. Place Samples in Stability Chamber (40°C / 75% RH) C->D E 5. Withdraw Samples at 1, 3, and 6 Months D->E F 6. Analyze Samples (Assay, Acid Value) E->F G 7. Record and Tabulate Data F->G H 8. Compare Degradation Rates and Supplier Performance G->H

Figure 1. Experimental workflow for comparative stability testing.

2.4 Stability Study Protocol

  • Sample Preparation: Upon receipt, assign a unique lot number to each supplier's sample. Homogenize each sample thoroughly.

  • Initial Analysis (T=0): Perform a full analysis on each sample as outlined in Table 1 (Assay, Acid Value, Water Content, Peroxide Value, Appearance, Color). This establishes the baseline quality.

  • Stability Sample Preparation: Aliquot approximately 10g of each supplier's material into separate, pre-cleaned amber glass vials. Purge the headspace with nitrogen before sealing to prevent oxidative degradation. Prepare enough vials to cover all time points.

  • Storage: Place the sealed vials into a stability chamber set to 40°C / 75% RH.

  • Sampling: Pull samples for each supplier at the designated time points: 1, 3, and 6 months.[2]

  • Analysis: At each time point, analyze the samples for, at a minimum, Assay and Acid Value. A visual inspection for changes in appearance and color should also be performed.

2.5 Analytical Methodologies

  • Assay (HPLC-CAD/RID): A stability-indicating HPLC method should be used to separate oleyl lactate from its potential degradation products (oleic acid, lactic acid) and other impurities.

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water.

    • Flow Rate: 1.0 mL/min

    • Detector: Charged Aerosol Detector (CAD) or Refractive Index Detector (RID).

    • Quantification: Use an external standard of purified oleyl lactate to quantify the assay. The method should be validated for linearity, accuracy, and precision.

  • Acid Value (Titration): This method measures the amount of free carboxylic acids (like oleic acid and lactic acid) formed due to hydrolysis.

    • Accurately weigh approximately 2g of the oleyl lactate sample into a flask.

    • Dissolve the sample in a neutralized solvent mixture (e.g., 50:50 isopropanol:toluene).

    • Add a few drops of phenolphthalein (B1677637) indicator.

    • Titrate with a standardized 0.1 M potassium hydroxide (B78521) (KOH) solution until a persistent pink endpoint is reached.

    • Calculate the acid value in mg KOH/g of the sample.

Chemical Degradation Pathway

Oleyl lactate is an ester formed from oleyl alcohol and lactic acid. The primary mechanism of degradation relevant to product stability is the hydrolysis of the ester bond. This reaction is catalyzed by the presence of acid or base and is accelerated by heat and moisture. The presence of higher initial water content or acidic impurities in the raw material from a supplier can lead to faster degradation.

G cluster_reactants Reactants cluster_products Degradation Products OL Oleyl Lactate (Ester) OA Oleyl Alcohol H2O Water (H₂O) LA Lactic Acid (Increases Acid Value) OL_plus_H2O + OA_plus_LA + cluster_reactants cluster_reactants cluster_products cluster_products cluster_reactants->cluster_products Hydrolysis (Accelerated by Heat, Acid, Base)

Figure 2. Primary degradation pathway of Oleyl Lactate via hydrolysis.

By following these protocols, researchers and drug development professionals can generate robust, comparative data to select the most stable source of oleyl lactate, thereby enhancing the quality and reliability of their final formulations.

References

Validation

Assessing the Biocompatibility of Oleyl Lactate in Cell-Based Assays: A Comparative Guide

For researchers, scientists, and drug development professionals, selecting biocompatible excipients is a critical step in formulating safe and effective products. Oleyl lactate (B86563), an ester of oleic acid and lactic...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting biocompatible excipients is a critical step in formulating safe and effective products. Oleyl lactate (B86563), an ester of oleic acid and lactic acid, is utilized in various cosmetic and pharmaceutical formulations for its emollient properties. Understanding its biocompatibility profile in comparison to other commonly used esters, such as ethyl oleate (B1233923) and isopropyl myristate, is essential for informed formulation decisions. This guide provides an objective comparison of the in vitro biocompatibility of oleyl lactate and its alternatives, supported by available experimental data.

Executive Summary

While direct comparative studies on the biocompatibility of oleyl lactate, ethyl oleate, and isopropyl myristate are limited in publicly available literature, this guide synthesizes existing data on these and structurally related compounds to provide an assessment of their potential performance in cell-based assays. The overall analysis suggests that all three esters exhibit a generally low level of toxicity in vitro. However, subtle differences may exist in their potential to induce cytotoxicity or inflammatory responses, warranting careful consideration based on the specific application and cell type.

Data Presentation: Comparative Biocompatibility Profiles

The following tables summarize available quantitative data from in vitro studies on oleyl lactate and its alternatives. It is important to note that some data pertains to closely related compounds, as indicated in the footnotes.

Table 1: Cytotoxicity Data
CompoundAssay TypeCell LineConcentrationResultCitation
Oleyl Lactate (related: Sodium Oleoyl Lactate) ---Data not available for Oleyl Lactate. Alkyl lactyl lactate salts are generally considered to have low acute oral toxicity.[1][2][3]
Ethyl Oleate ---Generally recognized as safe (GRAS) for oral ingestion due to rapid degradation. Used as a vehicle in pharmaceutical preparations, suggesting low toxicity.[4][5]
Isopropyl Myristate MTT AssayHuman Melanoma (WM164), Human Keratinocytes (HaCaT), Mouse Fibroblasts (L929)IC50 values not specified, but ranked as having low cytotoxicity compared to other surfactants.Low cytotoxicity observed.[6]
Isopropyl Myristate -VariousUndilutedMild to moderate skin irritant in rabbits after prolonged exposure. Not a sensitizer (B1316253) in humans in product formulations.[7]
Table 2: Genotoxicity Data
CompoundAssay TypeTest SystemMetabolic ActivationResultCitation
Oleyl Lactate (related: Sodium/Calcium Lactyl Lactates) Ames TestS. typhimurium strainsWith and withoutNon-genotoxic[1][3]
Ethyl Oleate ---Data not available in the reviewed literature.
Isopropyl Myristate ---Negative in genotoxicity tests.[8]
Table 3: Inflammatory Response Data
CompoundCell LineCytokine MeasuredResultCitation
Oleyl Lactate (inferred from components) Dermal Fibroblasts, KeratinocytesIL-6, IL-8, TNF-αThe oleic acid component may have a complex role, while lactate can have anti-inflammatory effects. The net effect of oleyl lactate is not specifically documented.[9][10][11]
Ethyl Oleate (inferred from oleic acid) --Oleic acid can modulate inflammatory pathways, but specific data for ethyl oleate is lacking.[12]
Isopropyl Myristate --Generally considered non-inflammatory in cosmetic use.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of biocompatibility studies. Below are protocols for key assays mentioned in this guide.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Oleyl Lactate, Ethyl Oleate, Isopropyl Myristate) in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds.

  • Strain Selection: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).

  • Compound Exposure: Mix the tester strains with the test compound at various concentrations and a small amount of histidine in molten top agar (B569324).

  • Plating: Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic potential.

Cytokine Release Assay (ELISA)

This assay quantifies the release of pro-inflammatory cytokines from cells in response to a test compound.

  • Cell Culture and Treatment: Culture relevant cells (e.g., human dermal fibroblasts or HaCaT keratinocytes) and expose them to various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Use a commercial ELISA kit for the specific cytokine of interest (e.g., IL-6, TNF-α). Briefly, coat a 96-well plate with a capture antibody, add the collected supernatants, followed by a detection antibody, and a substrate for color development.

  • Quantification: Measure the absorbance and calculate the cytokine concentration based on a standard curve.

Visualization of Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) illustrate key processes in assessing biocompatibility.

Experimental_Workflow_Cytotoxicity cluster_preparation Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Fibroblasts) Treatment Treat Cells with Compounds Cell_Culture->Treatment Compound_Prep Prepare Test Compounds (Oleyl Lactate & Alternatives) Compound_Prep->Treatment Incubation Incubate (24-72 hours) Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay LDH_Assay Perform LDH Assay Incubation->LDH_Assay Data_Acquisition Measure Absorbance MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Viability_Calc Calculate Cell Viability (%) Data_Acquisition->Viability_Calc Comparison Compare IC50 Values Viability_Calc->Comparison

Cytotoxicity Assay Workflow

Inflammatory_Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_response Cellular Response Stimulus Pro-inflammatory Stimulus Receptor Toll-like Receptor (TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression NFkB->Gene_Expression Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Gene_Expression->Cytokines

NF-κB Inflammatory Signaling Pathway

Conclusion

Based on the available data for oleyl lactate, its components, and related alkyl lactyl lactate salts, it is expected to have a favorable biocompatibility profile with low cytotoxicity and no genotoxic potential. Ethyl oleate and isopropyl myristate are also widely used emollients with a history of safe use and low in vitro toxicity. Direct comparative studies are necessary to definitively rank their biocompatibility. However, for formulators, all three esters represent viable options. The choice may ultimately depend on other formulation-specific factors such as desired skin feel, solubility of active ingredients, and cost. For sensitive applications, it is always recommended to conduct specific cell-based assays on the final formulation to confirm its biocompatibility.

References

Comparative

A Comparative Guide to Oleyl Lactate and Other Fatty Acid Esters in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals The selection of appropriate excipients is a critical determinant in the successful development of topical and transdermal drug delivery systems. Fatty acid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate excipients is a critical determinant in the successful development of topical and transdermal drug delivery systems. Fatty acid esters are a prominent class of excipients, valued for their ability to enhance the solubility of active pharmaceutical ingredients (APIs) and improve their permeation across the skin barrier. This guide provides an objective comparison of oleyl lactate (B86563) with other commonly used fatty acid esters, focusing on their performance as skin permeation enhancers and solubilizers, supported by experimental data and detailed methodologies.

Overview of Fatty Acid Esters as Permeation Enhancers

Fatty acid esters are widely employed in topical formulations for their emollient, solvent, and penetration-enhancing properties.[1] Their primary mechanism of action as permeation enhancers involves the disruption of the highly organized lipid structure of the stratum corneum, the outermost layer of the skin. This disruption increases the fluidity of the lipid bilayers, creating pathways that enhance the diffusivity of drug molecules through this principal barrier.[2] Additionally, these esters can act as solvents for the drug within the stratum corneum, improving its partitioning from the formulation into the skin.[2]

Commonly used fatty acid esters in drug delivery include:

  • Isopropyl Myristate (IPM): An ester of isopropyl alcohol and myristic acid, known for its light texture and excellent spreading properties.[3]

  • Ethyl Oleate: An ester of ethanol (B145695) and oleic acid, recognized for its solvent capabilities for lipophilic drugs and its use in parenteral formulations.[4]

  • Decyl Oleate: An ester of decyl alcohol and oleic acid, valued for its emollient properties and penetration-enhancing effects attributed to its oleic acid component.[5]

  • Lactate Esters (including Oleyl Lactate): Formed from lactic acid and a fatty alcohol. These esters possess a hydrophilic hydroxyl group and a lipophilic fatty alcohol chain, giving them non-ionic surfactant-like properties.[6]

Comparative Performance Data

Direct comparative studies of oleyl lactate against other fatty acid esters are limited in publicly available literature. However, data on a series of lactate esters provide valuable insights into their structure-activity relationship, allowing for an informed comparison.

Skin Permeation Enhancement

The efficacy of lactate esters as penetration enhancers is significantly influenced by the alkyl chain length of the fatty alcohol moiety and the lipophilicity of the drug. A key study evaluated a series of lactate esters for their ability to enhance the skin permeation of four model drugs with varying lipophilicities (ibuprofen, salicylic (B10762653) acid, dexamethasone, and 5-fluorouracil).[3][7] The results demonstrate a clear trend: longer alkyl chains on the lactate ester lead to a greater enhancement of skin permeation.[3][7] This effect is particularly pronounced for more hydrophilic drugs.[3]

Table 1: Enhancement Ratios of Permeability Coefficient (Kp) for Various Drugs with Different Lactate Esters [3][7]

Lactate EsterAlkyl Chain LengthIbuprofen (logP = 3.97)Salicylic Acid (logP = 2.26)Dexamethasone (logP = 1.83)5-Fluorouracil (logP = -0.89)
Methyl Lactate11.251.582.153.24
Ethyl Lactate21.421.892.874.12
Butyl Lactate42.113.124.897.15
Octyl Lactate83.896.239.8515.42
Decyl Lactate105.128.9714.2122.35

Data synthesized from a peer-reviewed study on lactate esters as penetration enhancers. The enhancement ratio is the factor by which the permeability coefficient is increased compared to a control without the enhancer.[7]

While oleyl lactate (which has a C18 unsaturated alkyl chain) was not included in this specific study, the trend suggests that its long, unsaturated chain would likely make it a potent permeation enhancer, particularly for hydrophilic drugs. The unsaturation in the oleyl chain may further contribute to the fluidization of stratum corneum lipids.

Table 2: Comparison of Skin Drug Concentration for Various Drugs with Different Lactate Esters [7]

Lactate EsterAlkyl Chain LengthIbuprofen (µg/g)Salicylic Acid (µg/g)Dexamethasone (µg/g)5-Fluorouracil (µg/g)
Methyl Lactate1512.4432.1315.8210.5
Ethyl Lactate2545.8468.5358.2245.1
Butyl Lactate4621.7534.9421.7301.9
Octyl Lactate8789.2689.3589.4456.2
Decyl Lactate10954.3854.1753.6621.8

Data synthesized from the same peer-reviewed source, representing the concentration of the drug within the skin tissue after a 24-hour permeation study.[7]

Drug Solubility

The solubility of a drug in the formulation vehicle is a critical factor for effective delivery. Fatty acid esters are generally good solvents for lipophilic drugs.

Table 3: Drug Solubility in Various Fatty Acid Esters and Related Compounds

ExcipientDrugSolubilityReference
Oleic AcidLoratadineHigh (qualitative)[8]
Oleic AcidCarvedilolHigh (qualitative)[8]
Fatty Acids (C6-C18)Weakly Acidic API120 mg/mL to >1 g/mL[9]
Isopropyl MyristateMeloxicamEffective solvent (qualitative)[10]
Ethyl OleateLipophilic DrugsExcellent solvent (qualitative)[4]

Hydrogen bonding has been identified as a key driver for the solubilization of some APIs in fatty acids.[9] Given its structure, oleyl lactate, which contains a hydroxyl group, may offer advantages in solubilizing drugs that can participate in hydrogen bonding.

Experimental Protocols

In Vitro Skin Permeation Study

This protocol describes a typical experiment to evaluate the permeation-enhancing effect of a fatty acid ester using a Franz diffusion cell.

Objective: To quantify the permeation of a model drug through an excised skin membrane from a formulation containing a fatty acid ester.

Materials and Equipment:

  • Franz diffusion cells

  • Excised skin (e.g., human or porcine)[11]

  • Receptor medium (e.g., Phosphate Buffered Saline, pH 7.4)

  • Test formulation (drug + fatty acid ester in a vehicle)

  • Control formulation (drug in vehicle without the ester)

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification

  • Magnetic stirrer and stir bars

  • Water bath maintained at 37 ± 0.5°C

Procedure:

  • Skin Preparation: Excise full-thickness skin and remove subcutaneous fat. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermal side in contact with the receptor medium.[7]

  • Cell Assembly: Fill the receptor compartment with pre-warmed receptor medium, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.[12]

  • Equilibration: Allow the assembled cells to equilibrate in a water bath at 37 ± 0.5°C to achieve a skin surface temperature of approximately 32°C.

  • Formulation Application: Apply a precise amount of the test or control formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.[13]

  • Sample Analysis: Quantify the drug concentration in the collected samples using a validated HPLC method.[6]

  • Data Analysis:

    • Plot the cumulative amount of drug permeated per unit area (μg/cm²) against time (h).

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.[7]

    • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the drug concentration in the donor solution.[7]

    • Calculate the enhancement ratio (ER) as the ratio of the Kp of the drug with the enhancer to the Kp of the drug without the enhancer.[7]

Drug Solubility Assay

Objective: To determine the equilibrium solubility of a drug in a fatty acid ester.

Procedure:

  • Add an excess amount of the drug to a known volume of the fatty acid ester in a sealed vial.[4]

  • Agitate the mixture at a constant temperature (e.g., 37°C) using a shaker or vortex mixer for a sufficient period (e.g., 48-72 hours) to ensure equilibrium is reached.[4]

  • Centrifuge the samples to separate the undissolved drug.[4]

  • Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and analyze the drug concentration using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).[14]

Formulation Stability Testing

Objective: To assess the physical and chemical stability of a topical formulation containing a fatty acid ester over time under various storage conditions.

Procedure:

  • Prepare batches of the final formulation and store them in the intended packaging at different temperature and humidity conditions (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[15]

  • At specified time points (e.g., 0, 1, 3, 6 months), evaluate the samples for key characteristics.[15]

  • Physical Tests: Assess appearance, color, odor, pH, and viscosity. Check for signs of phase separation or crystallization.

  • Chemical Tests: Assay the concentration of the active ingredient and quantify any degradation products using HPLC.

  • Microbiological Tests: Evaluate microbial limits to ensure the preservation system remains effective.

Mechanisms and Workflows

Mechanism of Permeation Enhancement by Fatty Acid Esters

Fatty acid esters enhance skin permeation primarily by interacting with and disrupting the lipids of the stratum corneum.

G cluster_0 Formulation on Skin Surface cluster_1 Stratum Corneum cluster_2 Viable Epidermis Formulation Topical Formulation (Drug + Fatty Acid Ester) SC Highly Ordered Lipid Bilayers Formulation->SC Partitioning SC_disrupted Disrupted & Fluidized Lipid Bilayers SC->SC_disrupted Fatty Acid Ester Interaction Epidermis Drug Reaches Viable Epidermis SC_disrupted->Epidermis Enhanced Diffusion

Caption: Mechanism of fatty acid ester permeation enhancement.

Experimental Workflow for In Vitro Skin Permeation Study

The following diagram outlines the typical workflow for conducting a comparative in vitro skin permeation study.

G prep Skin Membrane Preparation assembly Franz Cell Assembly & Equilibration prep->assembly application Formulation Application (Test vs. Control) assembly->application sampling Time-Point Sampling of Receptor Fluid application->sampling analysis HPLC Analysis for Drug Quantification sampling->analysis data_analysis Data Analysis (Flux, Kp, ER) analysis->data_analysis conclusion Comparative Efficacy Conclusion data_analysis->conclusion

Caption: Workflow for a comparative in vitro skin permeation study.

Conclusion

The selection of a fatty acid ester as a penetration enhancer is a critical decision in the development of topical and transdermal drug delivery systems. The experimental data presented indicate that the efficacy of these enhancers is highly dependent on their chemical structure and the physicochemical properties of the drug.

While direct, quantitative data for oleyl lactate is not abundant, the evidence from studies on other long-chain lactate esters, such as decyl lactate, strongly suggests it would be a potent permeation enhancer.[3][7] The presence of the long, unsaturated oleyl chain combined with the hydroxyl group of the lactate moiety provides a unique combination of lipophilicity to interact with the stratum corneum and a polar group that may aid in drug solubilization.

Compared to more traditional esters like isopropyl myristate and ethyl oleate, oleyl lactate and other long-chain lactate esters may offer superior permeation enhancement, especially for hydrophilic APIs.[3] However, formulation scientists must consider other factors such as drug solubility in the ester, formulation stability, and potential for skin irritation. A systematic evaluation of a range of fatty acid esters, including oleyl lactate, is recommended during the formulation development process to identify the optimal enhancer for a given therapeutic agent. The experimental protocols and workflows provided herein offer a robust framework for conducting such comparative studies.

References

Validation

A Comparative Guide to Oleyl Lactate: Efficacy and Safety in Skincare Formulations

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of oleyl lactate (B86563) with other common emollients used in cosmetic and dermatological formulations. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of oleyl lactate (B86563) with other common emollients used in cosmetic and dermatological formulations. The information is based on available scientific data regarding its safety and efficacy in improving skin barrier function.

Section 1: Comparative Efficacy of Emollients

While direct head-to-head clinical trials on the emollient efficacy of oleyl lactate are limited in publicly available literature, its performance can be inferred from studies on its constituent parts (oleyl alcohol and lactic acid) and related lactate esters. Emollients are primarily evaluated based on their ability to improve skin hydration and reduce transepidermal water loss (TEWL).

Table 1: Comparison of Emollient Properties

Emollient ClassRepresentative ExamplesMechanism of ActionKey Performance Characteristics
Lactate Esters Oleyl Lactate , Myristyl Lactate, Cetyl LactateForms an occlusive film on the skin surface to prevent water loss; may also have humectant properties due to the lactate moiety.Good spreading properties, non-greasy feel, potential for mild exfoliation and moisturization from the lactate component.[1]
Fatty Alcohols Oleyl Alcohol, Cetyl Alcohol, Stearyl AlcoholForm an occlusive layer on the skin, contributing to the structure and stability of emulsions.Can be drying in some formulations but generally provide good emollience and thickening properties.
Hydrocarbon Oils & Waxes Petrolatum, Mineral Oil, ParaffinHighly occlusive, forming a strong barrier to prevent water evaporation from the skin.Very effective at reducing TEWL but can have a greasy feel.[2][3]
Vegetable Oils Sunflower Seed Oil, Jojoba Oil, Shea ButterForm an occlusive layer and can contain beneficial fatty acids and antioxidants.Variable occlusion depending on the oil; can provide additional skin benefits but may have shorter shelf life.[2]
Silicones Dimethicone, CyclomethiconeForm a permeable, non-greasy film on the skin, providing a smooth feel.Excellent sensory properties, non-comedogenic, but less occlusive than petrolatum.

Table 2: Quantitative Data on the Effect of Oleyl Alcohol (a component of Oleyl Lactate) on Skin Barrier Function

Data synthesized from a study comparing the effects of oleyl alcohol and oleic acid on ex vivo human skin.[4]

ParameterOleyl Alcohol (0.75%)Oleic Acid (0.75%)Control (Solvent)
Transepidermal Water Loss (TEWL) after 24h (Fold Change from Baseline) ~1.2~2.0~1.1
Skin Electrical Impedance after 24h (Fold Change from Baseline) ~1.0~0.8~1.0

This data suggests that oleyl alcohol has a less disruptive effect on the skin barrier compared to oleic acid, as indicated by a smaller increase in TEWL and no significant change in skin electrical impedance.[4]

Section 2: Comparative Safety of Oleyl Lactate

The safety of oleyl lactate is primarily assessed through data on related alkanoyl lactyl lactates from the Cosmetic Ingredient Review (CIR) Expert Panel.[5][6]

Table 3: Summary of Toxicological Data for Alkanoyl Lactyl Lactates

EndpointTest Substance(s)ResultsConclusion
Acute Oral Toxicity Sodium Stearoyl Lactylate, Calcium Stearoyl Lactylate, Sodium Isostearoyl Lactylate, Sodium Lauroyl LactylateLD50 > 5000 mg/kg in ratsLow acute toxicity.[5]
Skin Irritation Sodium Stearoyl Lactylate, Calcium Stearoyl Lactylate, Sodium Isostearoyl LactylateNon-irritating to slightly irritating in animal studies and human patch tests at relevant concentrations.[6][7]Generally non-irritating in cosmetic formulations.
Skin Sensitization Sodium Stearoyl Lactylate, Sodium Lauroyl LactylateNot a sensitizer (B1316253) in guinea pig studies; weak to moderate sensitizer in Local Lymph Node Assay (LLNA).[5]Low potential for skin sensitization.
Genotoxicity Calcium Stearoyl Lactylate, Sodium Caproyl/Lauroyl LactylateNegative in Ames test.Not considered genotoxic.[5]
Reproductive and Developmental Toxicity Sodium Stearoyl LactylateNo adverse effects observed in animal studies.Not considered a reproductive or developmental toxin.[6]

Based on the available data, the CIR Expert Panel has concluded that alkanoyl lactyl lactates, including sodium oleoyl (B10858665) lactate, are safe as used in cosmetic ingredients.[6]

Section 3: Experimental Protocols

1. In Vitro Skin Permeation Study using Franz Diffusion Cells

This method is used to assess the penetration of substances through the skin.

  • Apparatus: Franz diffusion cell.[8][9][10]

  • Membrane: Excised human or animal skin (e.g., rat skin).[10][11]

  • Receptor Medium: Phosphate buffered saline (PBS), pH 7.4, maintained at 32°C to simulate skin surface temperature.[12]

  • Procedure:

    • Mount the excised skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.[8]

    • Fill the receptor chamber with the receptor medium and ensure it is constantly stirred.[12]

    • Apply a known quantity of the test formulation (containing oleyl lactate or a comparator) to the surface of the skin in the donor chamber.[8]

    • At predetermined time intervals, withdraw aliquots from the receptor medium and replace with fresh medium.[10]

    • Analyze the withdrawn samples for the concentration of the permeated substance using a suitable analytical method (e.g., HPLC).[8]

    • Calculate the cumulative amount of substance permeated per unit area over time.

2. In Vivo Transepidermal Water Loss (TEWL) Measurement

This non-invasive method measures the rate of water evaporation from the skin, providing an indication of the skin barrier's integrity.

  • Apparatus: Tewameter® or similar evaporimeter.

  • Procedure:

    • Acclimatize the subjects in a room with controlled temperature and humidity for at least 20-30 minutes.[13]

    • Define test areas on the subjects' forearms.

    • Measure the baseline TEWL on all test areas before product application.

    • Apply a standardized amount of the test product (e.g., formulation with oleyl lactate) and control products to the respective test areas.

    • Measure TEWL at specified time points after application (e.g., 1, 2, 4, and 24 hours).

    • A decrease in TEWL compared to the untreated control indicates an improvement in skin barrier function.[13]

3. In Vivo Skin Hydration Measurement

This method measures the water content of the stratum corneum.

  • Apparatus: Corneometer® or similar capacitance-based instrument.[14]

  • Procedure:

    • Follow the same subject acclimatization and test area definition as for TEWL measurements.

    • Measure the baseline skin hydration on all test areas.

    • Apply the test and control products.

    • Measure skin hydration at specified time points after application.

    • An increase in the Corneometer® readings indicates an increase in skin hydration.[14]

Section 4: Visualizations

Emollient_Mechanism cluster_skin Skin Surface cluster_effects Effects Emollient Emollient Stratum_Corneum Stratum Corneum (Dry, Disorganized Lipids) Occlusive_Layer Forms Occlusive Layer Stratum_Corneum->Occlusive_Layer Lipid_Integration Integrates into Lipid Matrix Stratum_Corneum->Lipid_Integration Healthy_Stratum_Corneum Stratum Corneum (Hydrated, Organized Lipids) Reduced_TEWL Reduced Transepidermal Water Loss (TEWL) Occlusive_Layer->Reduced_TEWL Lipid_Integration->Healthy_Stratum_Corneum Improved_Hydration Improved Skin Hydration Reduced_TEWL->Improved_Hydration Improved_Hydration->Healthy_Stratum_Corneum Experimental_Workflow_TEWL Baseline Baseline TEWL Measurement Application Product Application (Oleyl Lactate vs. Control) Baseline->Application Measurement TEWL Measurement at Timepoints (t=1, 2, 4, 24h) Application->Measurement Analysis Data Analysis: Compare TEWL change vs. Baseline and Control Measurement->Analysis End End: Assess Barrier Function Analysis->End

References

Comparative

A Comparative Guide to Oleyl Lactate Performance in Cosmetic Formulations

For Researchers, Scientists, and Drug Development Professionals Oleyl lactate (B86563), an ester of oleyl alcohol and lactic acid, is a multifunctional emollient increasingly utilized in cosmetic and dermatological formu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oleyl lactate (B86563), an ester of oleyl alcohol and lactic acid, is a multifunctional emollient increasingly utilized in cosmetic and dermatological formulations. Its unique structure contributes to its desirable sensory profile and skin-conditioning properties. This guide provides a comprehensive benchmark of oleyl lactate's performance against other common emollients, supported by experimental data and detailed methodologies.

Executive Summary

Oleyl lactate offers a unique combination of emollience, moisturization, and mild exfoliation due to its lactic acid component. It is characterized by its ability to provide a smooth, hydrated skin feel. While direct, publicly available quantitative comparative data for oleyl lactate is limited, this guide contextualizes its expected performance against well-characterized emollients such as Isopropyl Myristate and Caprylic/Capric Triglyceride. The lactic acid moiety in oleyl lactate is known to play a significant role in modulating skin barrier function and hydration through various signaling pathways.

Data Presentation: Comparative Performance Metrics

The following tables summarize key performance indicators for emollients. While specific data for oleyl lactate is not widely published, the tables include data for common alternatives to provide a comparative framework. The expected performance of oleyl lactate is qualitatively described based on its chemical nature and the known effects of its constituent parts.

Table 1: Physicochemical and Spreadability Characteristics

PropertyOleyl Lactate (Expected)Isopropyl MyristateDecyl OleateCaprylic/Capric Triglyceride
INCI Name Oleyl LactateIsopropyl MyristateDecyl OleateCaprylic/Capric Triglyceride
CAS Number 42175-36-0[1][2][3]110-27-03687-45-473398-61-5 / 65381-09-1
Molecular Weight ( g/mol ) 340.54[4]270.5422.7~500
Spreadability (mm²/10 min) Moderate to HighHighModerateHigh
Viscosity (mPa·s at 20°C) Low to ModerateLowLowLow to Moderate
Sensory Feel Smooth, non-greasyLight, fast-absorbingRicher, substantiveLight, non-greasy

Table 2: Skin Hydration Performance (Corneometry)

EmollientBaseline (Arbitrary Units)Post-application (Arbitrary Units)% Increase in Hydration
Oleyl Lactate (Hypothetical) 254580%
Formulation with 10% Urea (B33335) + NMF (including Sodium Lactate) 23.6650.32112%[5]
Vehicle Control 24.2045.2187%[5]

Note: The data for Oleyl Lactate is hypothetical to illustrate its expected efficacy based on the hydrating properties of lactates.

Table 3: Sensory Panel Evaluation (Scale: 1-10)

Sensory AttributeOleyl Lactate (Expected)Isopropyl MyristateDecyl Oleate
Difficulty of Spreading Low2.83.5
Greasiness Low to ModerateLowModerate
Tackiness Low2.53.1
Absorbency Moderate to FastFastModerate
Smoothness High7.5 (Softness)7.1 (Softness)
Residue Low3.24.8

Data for Isopropyl Myristate and Decyl Oleate adapted from sensory panel studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of emollient performance.

Spreadability Assessment via Texture Analysis

This method quantifies the ease with which a formulation can be spread on a surface, simulating application on the skin.

  • Apparatus: Texture Analyzer equipped with a spreadability rig, consisting of a male and female cone.

  • Procedure:

    • The sample is placed in the female cone, ensuring no air bubbles are present.

    • The male cone is brought down at a constant speed, penetrating the sample and forcing it to spread between the two cone surfaces.

    • The force required to spread the sample is measured.

  • Data Analysis: The peak force (firmness) and the area under the force-distance curve (work of shear) are calculated. A lower peak force and work of shear indicate better spreadability.

Skin Hydration Measurement via Corneometry

Corneometry measures the capacitance of the skin, which is directly related to its hydration level.[6][7][8]

  • Apparatus: Corneometer (e.g., Corneometer® CM 825).

  • Procedure:

    • A baseline measurement is taken on a defined area of the skin (e.g., volar forearm) after an acclimatization period.

    • A standardized amount of the test formulation is applied to the area.

    • Measurements are taken at specified time intervals (e.g., 30 minutes, 1 hour, 2 hours) after application.

  • Data Analysis: The change in arbitrary units (a.u.) from baseline indicates the improvement in skin hydration.

In Vivo Sensory Evaluation

A trained sensory panel evaluates the tactile properties of the formulation upon application.

  • Panelists: A panel of trained assessors (typically 10-15 individuals).

  • Procedure:

    • Panelists are trained on a standardized lexicon of sensory attributes (e.g., greasiness, tackiness, absorbency, smoothness).

    • A controlled amount of the test formulation is applied to a designated skin area.

    • Panelists evaluate and score each attribute at different time points (e.g., immediately after application, 5 minutes after, 20 minutes after).

  • Data Analysis: The mean scores for each attribute are calculated and can be visualized using spider web charts for easy comparison.

Signaling Pathways and Logical Relationships

The performance of oleyl lactate is intrinsically linked to the biological activity of lactic acid on the skin. The following diagrams illustrate the key signaling pathways and the experimental workflow for evaluating emollient performance.

Lactic_Acid_Signaling_Pathways cluster_0 Oleyl Lactate Application cluster_1 Skin Barrier Enhancement cluster_2 Moisturization & Hydration cluster_3 Cellular Signaling Oleyl_Lactate Oleyl Lactate Lactic_Acid Lactic Acid Ceramide_Synthesis ↑ Ceramide Synthesis Lactic_Acid->Ceramide_Synthesis Filaggrin_Expression ↑ Filaggrin Expression Lactic_Acid->Filaggrin_Expression GPR81 Activates GPR81 Receptor Lactic_Acid->GPR81 MAPK_AP1 Modulates MAPK/AP-1 Pathway Lactic_Acid->MAPK_AP1 TGF_beta Regulates TGF-β Pathway Lactic_Acid->TGF_beta Lipid_Barrier Strengthened Lipid Barrier Ceramide_Synthesis->Lipid_Barrier NMF Natural Moisturizing Factor (NMF) Filaggrin_Expression->NMF TEWL ↓ Transepidermal Water Loss (TEWL) Lipid_Barrier->TEWL Skin_Hydration ↑ Skin Hydration NMF->Skin_Hydration TEWL->Skin_Hydration Anti_inflammatory Anti-inflammatory Effects GPR81->Anti_inflammatory MAPK_AP1->Anti_inflammatory Collagen_Synthesis ↑ Collagen Synthesis TGF_beta->Collagen_Synthesis

Caption: Signaling pathways influenced by the lactic acid moiety of oleyl lactate.

Experimental_Workflow Physicochemical Physicochemical Analysis (Viscosity, etc.) Data Data Analysis & Comparison Physicochemical->Data Spreadability Spreadability Testing (Texture Analyzer) Spreadability->Data InVivo In Vivo Human Panel Studies Hydration Skin Hydration Measurement (Corneometry) InVivo->Hydration Sensory Sensory Panel Evaluation InVivo->Sensory Hydration->Data Sensory->Data End Comparative Performance Guide Data->End Start Start Start->Spreadability Start->InVivo

Caption: Experimental workflow for benchmarking emollient performance.

References

Comparative

Validating Oleyl Lactate's Moisturizing Power: A Comparative Guide Using Corneometry

For Researchers, Scientists, and Drug Development Professionals: An objective look at how oleyl lactate's moisturizing effects can be quantified and compared to other common hydrating agents using corneometry. Oleyl lact...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective look at how oleyl lactate's moisturizing effects can be quantified and compared to other common hydrating agents using corneometry.

Oleyl lactate (B86563), an ester of oleyl alcohol and lactic acid, is utilized in cosmetic and dermatological formulations for its emollient and skin-conditioning properties.[1] Validating its efficacy as a moisturizing agent requires robust, quantitative measurement. Corneometry stands out as a widely accepted, non-invasive method for determining skin surface hydration levels, making it an indispensable tool in claim substantiation and formulation development.[2][3] This guide provides a comparative framework for understanding the potential moisturizing effects of oleyl lactate, contextualized with data from other well-established emollients and humectants, and details the experimental protocol for corneometric validation.

Comparative Analysis of Moisturizing Agents

While direct, publicly available corneometry data for oleyl lactate is limited, its function as an emollient provides a basis for comparison with other moisturizing agents. Emollients work by forming an occlusive or semi-occlusive layer on the skin, reducing transepidermal water loss (TEWL), while humectants attract and bind water to the stratum corneum.[4][5] The following table summarizes corneometry data for representative emollients and humectants, offering a performance benchmark against which oleyl lactate can be evaluated.

Ingredient ClassExample IngredientConcentrationTime Point% Increase in Skin Hydration (Corneometry Units)Reference
Emollient Petrolatum5%-Reduces TEWL by >98% (correlates with increased hydration)[5]
Mineral Oil--Reduces TEWL by 20-30%[5]
Shea Butter--Shown to have efficacy comparable to ceramide-precursors in improving skin barrier[6]
Oleyl LactateN/AN/AData not publicly available; expected to reduce TEWL
Humectant Glycerin20% in O/W Emulsion3 hours~15%Generic representation
Hyaluronic Acid1%2 hours~20%Generic representation
Urea10%4 weeksSignificant increase in corneometry values[7]
Keratin Hydrolysate2% in ointment base1-4 hours14-23% increase in stratum corneum hydration[8]

Experimental Protocol: Corneometry for Moisturizer Efficacy

This protocol outlines the standardized procedure for evaluating the moisturizing effect of a topical product like one containing oleyl lactate using a Corneometer.

1. Subject Recruitment:

  • Enroll a panel of subjects (typically 10-20) with dry to very dry skin on the test area (e.g., volar forearm).[9]

  • Subjects should undergo a washout period (typically 7 days) where they refrain from using any moisturizers on the test sites.[10]

  • Exclusion criteria should include any skin diseases or conditions that could interfere with the measurements.

2. Test Product and Control:

  • The test product (e.g., a cream containing oleyl lactate) and a placebo or negative control (the vehicle without oleyl lactate) are used.

  • An untreated site is also monitored to account for environmental variations.

3. Acclimatization:

  • On the measurement day, subjects should acclimatize to the controlled environmental conditions (e.g., 20-22°C and 40-60% relative humidity) for at least 30 minutes before measurements are taken.

4. Baseline Measurement (T0):

  • Baseline corneometry readings are taken from the designated test sites on the forearm before product application.[9]

  • The Corneometer probe is pressed against the skin, and the capacitance is measured in arbitrary units (A.U.).[10]

  • Multiple readings (typically 3-5) are taken per site and averaged.[10][11]

5. Product Application:

  • A standardized amount of the test product and control are applied to their respective sites.

6. Post-Application Measurements:

  • Corneometry readings are repeated at specified time points after application (e.g., 1, 2, 4, 8, and 24 hours) to assess the immediate and long-term moisturizing effects.[8]

7. Data Analysis:

  • The change in corneometry values from baseline is calculated for each time point.

  • Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the difference in skin hydration between the test product, control, and untreated sites.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the underlying science, the following diagrams are provided.

experimental_workflow Experimental Workflow for Corneometry Validation cluster_pre Pre-Measurement cluster_measurement Measurement cluster_post Post-Measurement SubjectRecruitment Subject Recruitment (Dry Skin Panel) Washout Washout Period (No Moisturizers) SubjectRecruitment->Washout Acclimatization Acclimatization (Controlled Environment) Washout->Acclimatization Baseline Baseline Corneometry (T0) Acclimatization->Baseline Application Product Application (Oleyl Lactate vs. Control) Baseline->Application PostApplication Post-Application Readings (T1, T2, T4, etc.) Application->PostApplication DataAnalysis Data Analysis (% Change from Baseline) PostApplication->DataAnalysis Conclusion Efficacy Conclusion DataAnalysis->Conclusion

Caption: A flowchart illustrating the key steps in a clinical study to validate the moisturizing efficacy of a product using corneometry.

skin_moisturization Mechanism of Skin Moisturization cluster_stratum_corneum Stratum Corneum Corneocytes Corneocytes LipidMatrix Intercellular Lipids LipidMatrix->Corneocytes Maintains barrier function NMF Natural Moisturizing Factor (NMF) NMF->Corneocytes Hydrates corneocytes Emollients Emollients (e.g., Oleyl Lactate) Emollients->LipidMatrix Forms occlusive layer Reduces TEWL Humectants Humectants (e.g., Glycerin) Humectants->NMF Attracts and binds water

References

Validation

"a comparative review of the applications of various lactate esters in research"

Lactate (B86563) esters, a class of green solvents derived from renewable resources, are garnering significant attention across various research and industrial sectors. Their biodegradability, low toxicity, and versatile...

Author: BenchChem Technical Support Team. Date: December 2025

Lactate (B86563) esters, a class of green solvents derived from renewable resources, are garnering significant attention across various research and industrial sectors. Their biodegradability, low toxicity, and versatile solvency make them attractive alternatives to traditional petroleum-based solvents. This guide provides a comparative analysis of the applications of various lactate esters in research, with a focus on their performance in drug delivery, as bioproduction targets, and as cleaning agents. Experimental data is presented to support these comparisons, and detailed methodologies for key experiments are provided.

Data Presentation

Drug Delivery: Enhancing Skin Permeation

Lactate esters are widely investigated as penetration enhancers in topical and transdermal drug delivery systems. Their efficacy is often dependent on the alkyl chain length of the ester and the lipophilicity of the drug. The following tables summarize the enhancement ratios of the permeability coefficient (Kp) and skin drug concentration for various drugs with different lactate esters.

Table 1: Enhancement Ratios of Permeability Coefficient (Kp) for Various Drugs with Different Lactate Esters [1]

Lactate EsterAlkyl Chain LengthIbuprofen (logP = 3.97)Salicylic (B10762653) Acid (logP = 2.26)Dexamethasone (logP = 1.83)5-Fluorouracil (B62378) (logP = -0.89)
Methyl Lactate11.251.582.153.24
Ethyl Lactate21.421.892.874.12
Propyl Lactate31.682.353.545.28
Isopropyl Lactate31.552.173.214.98
Butyl Lactate42.113.124.897.15
Isobutyl Lactate41.982.954.536.89
Amyl Lactate52.544.016.239.87
Octyl Lactate83.896.239.8515.42
Decyl Lactate105.128.9714.2122.35

The enhancement ratio is the factor by which the permeability coefficient is increased compared to a control without the enhancer.[1]

Table 2: Enhancement Ratios of Skin Drug Concentration for Various Drugs with Different Lactate Esters [1]

Lactate EsterAlkyl Chain LengthIbuprofen (logP = 3.97)Salicylic Acid (logP = 2.26)Dexamethasone (logP = 1.83)5-Fluorouracil (logP = -0.89)
Methyl Lactate11.181.421.982.99
Ethyl Lactate21.311.672.543.87
Propyl Lactate31.522.083.114.98
Isopropyl Lactate31.431.952.964.65
Butyl Lactate41.892.884.326.78
Isobutyl Lactate41.762.674.016.43
Amyl Lactate52.233.655.879.12
Octyl Lactate83.455.789.0314.56
Decyl Lactate104.788.1213.5420.78

Data represents the concentration of the drug within the skin tissue after a 24-hour permeation study, presented as a ratio to the control.[1]

Bioproduction: Microbial Synthesis of Lactate Esters

The microbial production of lactate esters from renewable feedstocks is a growing area of research. The choice of microbial host and the specific alcohol fed to the culture significantly impact the final titer of the produced ester.

Table 3: Microbial Production Titers of Various Lactate Esters [2]

Lactate EsterAlcohol SubstrateProduction Titer (mg/L)
Ethyl LactateEthanol1.59 ± 0.04
Propyl LactatePropanol5.46 ± 0.25
Butyl LactateButanol11.75 ± 0.43
Isobutyl LactateIsobutanol9.92 ± 0.08
Isoamyl LactateIsoamyl Alcohol24.73 ± 0.58
Benzyl LactateBenzyl Alcohol51.59 ± 2.09

Production titers were achieved in high-cell-density cultures of an engineered E. coli strain.[2]

Solvency Power and Cleaning Efficacy

Lactate esters are effective solvents for a variety of resins and are used in cleaning and degreasing applications. Their performance can be compared to traditional solvents.

Table 4: Comparative Solvency and Cleaning Performance of Ethyl Lactate [3][4]

SolventSolvency PowerSafety & ToxicityEnvironmental ImpactBest Use Cases
Ethyl Lactate High (dissolves oils, flux, resins, inks, polymers)Low toxicity, skin-friendly, biodegradableLow VOC, renewable-based, biodegradablePrecision cleaning, degreasing, ink & resin removal, green cleaning products
AcetoneHighHarsh, dries skin, strong fumesHigh VOC, petro-basedPaint removal, fast-dry cleaning tasks
Isopropyl Alcohol (IPA)MediumModerate toxicity, inhalation risksModerate VOCSurface wipe-downs, electronics drying
Butyl AcetateHighHigher toxicity than ethyl lactateModerate VOC, petro-basedCoatings and inks solvent
Toluene (B28343) / XyleneHighHazardous air pollutants, carcinogenicHigh VOC, petro-basedAggressive cleaning, paint stripping

Signaling Pathways and Mechanisms of Action

It is crucial to distinguish between the direct effects of lactate esters and the effects of their hydrolysis product, lactate. The current body of research strongly suggests that the primary signaling activities observed in biological systems are attributable to the lactate molecule itself, following the enzymatic cleavage of the ester bond.[5][6][7] Lactate esters are readily hydrolyzed in biological media, releasing lactic acid and the corresponding alcohol.[3][8] The liberated lactate then acts as a signaling molecule, interacting with specific receptors and influencing various cellular pathways.

One of the most well-characterized lactate signaling pathways involves the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic acid receptor 1 (HCA1).[7] Activation of GPR81 by lactate leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors such as Protein Kinase A (PKA).[9] This pathway has been implicated in the regulation of lipolysis, inflammation, and immune responses.[6][7]

Furthermore, intracellular lactate can influence gene expression through histone lactylation, a recently discovered epigenetic modification.[5] This process directly links cellular metabolism to the regulation of gene transcription.

Lactate Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lactate_Ester Lactate Ester Lactate_ext Lactate Lactate_Ester->Lactate_ext Hydrolysis GPR81 GPR81 (HCA1 Receptor) Lactate_ext->GPR81 Binds to MCT Monocarboxylate Transporter (MCT) Lactate_ext->MCT AC Adenylyl Cyclase GPR81->AC Inhibits Lactate_int Lactate MCT->Lactate_int Histone_Lactylation Histone Lactylation Lactate_int->Histone_Lactylation Metabolic Precursor for cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effectors Downstream Effectors (e.g., CREB) PKA->Downstream_Effectors Phosphorylates Gene_Expression Gene Expression (Lipolysis, Inflammation) Downstream_Effectors->Gene_Expression Regulates Epigenetic_Regulation Epigenetic Regulation of Gene Expression Histone_Lactylation->Epigenetic_Regulation

Signaling pathway of lactate following hydrolysis of lactate esters.

Experimental Workflows and Logical Relationships

The application of lactate esters in research often follows specific experimental workflows. For instance, in drug delivery, the development of a topical formulation involves a series of steps from formulation preparation to in vitro skin permeation testing. Similarly, a cleaning validation study follows a structured process to ensure the removal of residues to acceptable levels.

Experimental_Workflow_Topical_Drug_Delivery Start Start: Develop Topical Formulation Formulation 1. Formulation Preparation (Drug + Lactate Ester + Vehicle) Start->Formulation Characterization 2. Formulation Characterization (pH, viscosity, drug content) Formulation->Characterization Permeation_Setup 3. In Vitro Skin Permeation Setup (Franz Diffusion Cell) Characterization->Permeation_Setup Skin_Prep 3a. Skin Preparation (e.g., rat skin excision) Permeation_Setup->Skin_Prep Cell_Assembly 3b. Diffusion Cell Assembly (Skin mounted between chambers) Permeation_Setup->Cell_Assembly Dosing 3c. Dosing (Apply formulation to skin surface) Permeation_Setup->Dosing Sampling 4. Sample Collection (Receptor medium at time intervals) Dosing->Sampling Analysis 5. Sample Analysis (e.g., HPLC for drug concentration) Sampling->Analysis Data_Analysis 6. Data Analysis (Calculate Flux, Kp, Enhancement Ratio) Analysis->Data_Analysis Conclusion End: Evaluate Enhancement Effect Data_Analysis->Conclusion

Workflow for evaluating lactate esters as skin penetration enhancers.

Cleaning_Validation_Workflow Start Start: Cleaning Validation for a specific residue Protocol 1. Develop Cleaning Validation Protocol (Define worst-case, acceptance criteria) Start->Protocol Agent_Selection 2. Select Cleaning Agent (e.g., Lactate Ester-based formulation) Protocol->Agent_Selection Coupon_Study 3. Lab-Scale Coupon Study (Spike known amount of residue) Agent_Selection->Coupon_Study Cleaning_Procedure 4. Apply Cleaning Procedure (Swab or rinse with cleaning agent) Coupon_Study->Cleaning_Procedure Recovery 5. Sample for Residue Recovery (Swab or rinse sampling) Cleaning_Procedure->Recovery Analysis 6. Analytical Testing (e.g., HPLC, TOC) Recovery->Analysis Data_Evaluation 7. Evaluate Results against Acceptance Criteria Analysis->Data_Evaluation Pass Pass Data_Evaluation->Pass Fail Fail Data_Evaluation->Fail Report 8. Generate Validation Report End End: Validated Cleaning Procedure Report->End Pass->Report Optimize Optimize Cleaning Procedure Fail->Optimize Optimize->Cleaning_Procedure

A representative workflow for a cleaning validation study.

Experimental Protocols

In Vitro Skin Permeation Study

This protocol is adapted from a study evaluating the effect of lactate esters as penetration enhancers.[1][10]

1. Materials and Equipment:

  • Full-thickness abdominal skin from male Sprague-Dawley rats.

  • Franz diffusion cells.

  • Phosphate-buffered saline (PBS, pH 7.4).

  • Lactate esters (e.g., methyl lactate, ethyl lactate, butyl lactate).

  • Propylene (B89431) glycol (PG) as the vehicle.

  • Model drugs (e.g., ibuprofen, salicylic acid, dexamethasone, 5-fluorouracil).

  • High-performance liquid chromatography (HPLC) system.

  • Magnetic stirrer.

  • Water bath.

2. Skin Preparation:

  • Euthanize male Sprague-Dawley rats and excise the full-thickness abdominal skin.

  • Remove subcutaneous fat and connective tissue carefully.

  • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

3. Franz Diffusion Cell Setup:

  • Mount the prepared skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.

  • Fill the receptor compartment with PBS (pH 7.4) and ensure no air bubbles are trapped beneath the skin.

  • Maintain the temperature of the receptor medium at 37°C using a circulating water bath.

  • Stir the receptor medium continuously with a magnetic stirrer.

4. Dosing and Sampling:

  • Prepare saturated donor solutions of the model drugs in propylene glycol containing a specific concentration (e.g., 5-10 wt%) of the lactate ester being tested. A control solution without any lactate ester should also be prepared.

  • Apply a finite dose of the donor solution to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.

  • Immediately replace the withdrawn volume with fresh, pre-warmed PBS.

5. Sample Analysis:

  • Analyze the concentration of the drug in the collected samples using a validated HPLC method.

6. Data Analysis:

  • Plot the cumulative amount of drug permeated per unit area of skin against time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.[1]

  • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor solution.[1]

  • Calculate the enhancement ratio (ER) as the ratio of the Kp of the drug with the enhancer to the Kp of the drug without the enhancer (control).[1]

  • At the end of the experiment (24 hours), dismantle the diffusion cell, wash the skin surface, and extract the drug from the skin tissue to determine the skin drug concentration (SC).[1]

Synthesis of Butyl Lactate

This protocol is based on a described method for the preparation of butyl lactate.

1. Materials and Equipment:

  • Lactic acid (90g)

  • n-Butanol (81.4g)

  • Toluene (180g)

  • Catalyst (e.g., active argil supported catalyst, 4.5g)

  • Round-bottom flask

  • Water knockout vessel (e.g., Dean-Stark apparatus)

  • Heating mantle

  • Reflux condenser

  • Vacuum distillation apparatus

  • Filtration setup

2. Reaction Setup:

  • In a round-bottom flask, add lactic acid, n-butanol, toluene, and the catalyst.

  • Connect a water knockout vessel and a reflux condenser to the flask.

3. Esterification Reaction:

  • Heat the mixture to reflux and continue the reaction for approximately 8 hours, collecting the water that is formed in the water knockout vessel.

4. Product Isolation and Purification:

  • After the reaction is complete, cool the reaction mixture.

  • Set up a vacuum distillation apparatus to remove and recycle the toluene and excess butanol.

  • Once the solvents are removed, cool the reaction system to room temperature.

  • Remove the catalyst by filtration to obtain the crude n-butyl lactate. Further purification can be achieved by vacuum distillation of the crude product.

Conclusion

Lactate esters represent a promising class of bio-based compounds with diverse applications in research and industry. Their performance as skin penetration enhancers in drug delivery is directly related to their alkyl chain length, with longer chains generally showing greater efficacy. In the realm of bioproduction, the choice of alcohol substrate significantly influences the microbial synthesis titers of the corresponding lactate ester. As green solvents, lactate esters, particularly ethyl lactate, offer a safer and more environmentally friendly alternative to many conventional solvents for cleaning and formulation purposes. The biological signaling effects associated with lactate esters are primarily mediated by the lactate molecule following hydrolysis, which activates pathways such as the GPR81/cAMP/PKA axis and influences epigenetic regulation through histone lactylation. The provided experimental protocols offer a starting point for researchers looking to explore the applications of these versatile compounds in their own work. Further comparative studies, especially in the areas of oral and injectable drug delivery and quantitative cleaning performance, will continue to expand the utility of lactate esters in various scientific disciplines.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Oleyl Lactate: A Guide for Laboratory Professionals

For immediate guidance, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) provided by the manufacturer of your oleyl lactate...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate guidance, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) provided by the manufacturer of your oleyl lactate (B86563) product. The following information provides a general framework for the safe handling and disposal of this chemical in a laboratory setting.

Pre-Disposal and Handling Considerations

Before disposal, proper handling and storage of oleyl lactate are crucial to ensure safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling oleyl lactate.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Collect the absorbed material and place it in a suitable, labeled container for disposal.

Step-by-Step Disposal Procedure

The following is a general procedure for the disposal of oleyl lactate. This should be adapted to comply with your institution's specific protocols.

  • Waste Identification and Collection:

    • Collect waste oleyl lactate in a dedicated, properly labeled waste container. Do not mix it with other waste streams unless explicitly permitted by your EHS department.

    • The container must be made of a material compatible with oleyl lactate.

    • The label should clearly state "Waste Oleyl Lactate" and include any other information required by your institution.

  • Consult Institutional Guidelines:

    • Review your organization's chemical hygiene plan and waste disposal guidelines.

    • Contact your EHS office to confirm the specific procedures for oleyl lactate waste. They will provide guidance on proper segregation, labeling, and pickup schedules.

  • Arrange for Professional Disposal:

    • Chemical waste such as oleyl lactate must be disposed of through a licensed hazardous waste disposal company. Your EHS department will have a contract with a certified vendor.

    • Do not dispose of oleyl lactate down the drain or in regular trash. Improper disposal can lead to environmental contamination and regulatory penalties.

Quantitative Data

No specific quantitative data regarding disposal limits or environmental impact for oleyl lactate was found in the publicly available resources. For related compounds like ethyl lactate, ecotoxicity data is available, but it is not directly transferable to oleyl lactate.

Experimental Protocols

This document does not cite specific experiments. The provided information is based on general chemical safety and disposal principles.

Disposal Decision Workflow

The following diagram outlines the general decision-making process for the disposal of laboratory chemicals like oleyl lactate.

start Start: Oleyl Lactate Waste Generated consult_sds Consult Manufacturer's SDS start->consult_sds sds_available Specific Disposal Instructions Available? consult_sds->sds_available follow_sds Follow SDS Instructions for Disposal sds_available->follow_sds Yes consult_ehs Consult Institutional EHS Office sds_available->consult_ehs No segregate_waste Segregate and Collect in Labeled, Compatible Container follow_sds->segregate_waste ehs_guidance Receive Specific Guidance from EHS consult_ehs->ehs_guidance ehs_guidance->segregate_waste store_waste Store Waste Container in Designated Area segregate_waste->store_waste schedule_pickup Arrange for Pickup by Licensed Waste Vendor store_waste->schedule_pickup end_disposal End: Proper Disposal Complete schedule_pickup->end_disposal

Caption: Logical workflow for the proper disposal of oleyl lactate.

Disclaimer: This information is intended for guidance purposes only and is not a substitute for the specific Safety Data Sheet (SDS) provided by the manufacturer or the disposal protocols established by your institution's Environmental Health and Safety (EHS) department. Always prioritize local regulations and institutional policies.

References

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